2-Bromo-3-chloro-5-methylpyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-3-chloro-5-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c1-4-2-5(8)6(7)9-3-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNNKEUJOCAJOBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60505001 | |
| Record name | 2-Bromo-3-chloro-5-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60505001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65550-81-4 | |
| Record name | 2-Bromo-3-chloro-5-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60505001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-Bromo-3-chloro-5-methylpyridine
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive and in-depth overview of the synthetic pathways leading to 2-bromo-3-chloro-5-methylpyridine, a key halogenated pyridine derivative. This compound serves as a crucial intermediate in the synthesis of a wide array of high-value molecules, particularly in the pharmaceutical and agrochemical sectors.[1] This document outlines a validated multi-step synthetic route, commencing from the readily available starting material, 3-methylpyridine (3-picoline). Each synthetic step is detailed with underlying chemical principles, step-by-step experimental protocols, and insights into reaction mechanisms and optimization strategies. The guide is structured to provide researchers and drug development professionals with a robust and practical framework for the reliable synthesis of this important building block.
Introduction: The Significance of this compound
This compound (CAS No. 65550-81-4) is a polysubstituted pyridine ring system whose value lies in the differential reactivity of its halogen substituents.[1] The presence of both a bromine and a chlorine atom at positions 2 and 3, respectively, allows for selective functionalization through various cross-coupling and nucleophilic substitution reactions. This orthogonal reactivity is a highly desirable feature in medicinal chemistry and process development, enabling the construction of complex molecular architectures. The methyl group at the 5-position provides an additional point for modification or can influence the electronic properties and steric environment of the pyridine ring.
The primary utility of this compound is as a pivotal intermediate in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.[1] Its structural motif is found in a range of bioactive molecules, and a reliable and scalable synthesis is therefore of considerable interest. This guide will delineate a logical and field-proven synthetic sequence, providing the necessary detail for its successful implementation in a laboratory setting.
Overall Synthetic Strategy
The synthesis of this compound is best approached through a multi-step sequence that builds complexity on the pyridine core in a controlled manner. The most logical and efficient pathway, starting from a common bulk chemical, is as follows:
-
Step 1: Amination of 3-Methylpyridine. Synthesis of the key intermediate, 2-amino-5-methylpyridine.
-
Step 2: Regioselective Chlorination. Introduction of a chlorine atom at the 3-position to yield 2-amino-3-chloro-5-methylpyridine.
-
Step 3: Sandmeyer Bromination. Conversion of the 2-amino group to a bromo group to afford the final product, this compound.
This strategic approach is designed to control the regiochemistry of halogenation, a non-trivial challenge in pyridine chemistry. The following sections will provide a detailed exposition of each of these transformations.
Caption: Overall synthetic workflow for this compound.
Step 1: Synthesis of 2-Amino-5-methylpyridine
The initial step involves the introduction of an amino group at the 2-position of 3-methylpyridine. Two primary methods are presented here: the classical Chichibabin reaction and a more controlled multi-step synthesis via the corresponding N-oxide.
Method A: The Chichibabin Reaction
The Chichibabin reaction is a direct amination method for pyridines using sodium amide.[2] It proceeds via a nucleophilic substitution mechanism where the amide anion attacks the electron-deficient pyridine ring, followed by the elimination of a hydride ion.[2]
Causality of Experimental Choices: The reaction is typically carried out in a high-boiling, inert solvent like xylene to achieve the necessary temperature for the reaction to proceed.[3] The use of ammonia and nitrogen pressure can influence the isomer ratio, favoring the formation of the desired 2-amino-5-methylpyridine over the 2-amino-3-methylpyridine byproduct.[3]
Experimental Protocol:
-
Materials: 3-methylpyridine (3-picoline), sodium amide, anhydrous xylene, oleic acid (optional), ammonia gas, nitrogen gas.
-
Procedure:
-
In a high-pressure autoclave equipped with a mechanical stirrer and a reflux condenser, a mixture of sodium amide (1.5 equivalents), anhydrous xylene, and a catalytic amount of oleic acid is prepared.
-
3-methylpyridine (1.0 equivalent) is added to the suspension.
-
The autoclave is purged with nitrogen, then pressurized with ammonia gas (e.g., to 30 psig) and subsequently with nitrogen (e.g., to 220 psig).[3]
-
The reaction mixture is heated to 140-155°C, and the reaction is monitored by the evolution of hydrogen gas.[3]
-
Upon completion (cessation of gas evolution), the reactor is cooled to room temperature.
-
The reaction is carefully quenched by the slow addition of water.
-
The organic layer is separated, and the aqueous layer is extracted with xylene.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation or recrystallization to yield 2-amino-5-methylpyridine.
-
Method B: Synthesis via 3-Methylpyridine-1-oxide
This method offers a more controlled, albeit longer, route to 2-amino-5-methylpyridine and can be advantageous in avoiding the high temperatures and pressures of the Chichibabin reaction.[4][5][6]
Causality of Experimental Choices: The initial N-oxidation activates the pyridine ring for subsequent nucleophilic attack. The reaction with an electrophilic compound in the presence of a trialkylamine forms a reactive ammonium salt intermediate.[5][6] This intermediate is then converted to the final product under acidic conditions at elevated temperatures.[4][5][6]
Experimental Protocol:
-
Part 1: Synthesis of 3-Methylpyridine-1-oxide
-
Part 2: Conversion to 2-Amino-5-methylpyridine
-
3-methylpyridine-1-oxide is dissolved in a suitable solvent like dichloromethane.
-
The solution is cooled, and a trialkylamine (e.g., trimethylamine) is added, followed by the dropwise addition of an electrophilic compound (e.g., thionyl chloride).[4] The temperature is kept below 0°C during this addition.
-
The reaction mixture is allowed to warm to room temperature and stirred overnight.
-
The solvent is removed in vacuo.
-
A strong acid, such as 48% hydrobromic acid, is added, and the mixture is heated to a high temperature (e.g., 210°C).[4]
-
After the reaction is complete (monitored by TLC), the mixture is cooled and neutralized with a base (e.g., sodium hydroxide solution).
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried and concentrated to give 2-amino-5-methylpyridine.[4]
-
Step 2: Synthesis of 2-Amino-3-chloro-5-methylpyridine
This step involves the regioselective chlorination of 2-amino-5-methylpyridine at the 3-position. The amino group is a strong activating group, directing electrophilic substitution to the ortho and para positions (3- and 5-positions). Since the 5-position is already occupied by a methyl group, the chlorination is directed to the 3-position.
Causality of Experimental Choices: N-Chlorosuccinimide (NCS) is an effective and easy-to-handle electrophilic chlorinating agent for activated aromatic rings.[8][9][10] The reaction is typically carried out in a suitable solvent that can dissolve both the substrate and the reagent. The reaction temperature is controlled to prevent side reactions.
Experimental Protocol:
-
Materials: 2-amino-5-methylpyridine, N-chlorosuccinimide (NCS), a suitable solvent (e.g., a mixture of tert-butanol and ethanol or another appropriate solvent).
-
Procedure:
-
2-amino-5-methylpyridine is dissolved in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a thermometer.
-
N-chlorosuccinimide (a slight excess, e.g., 1.1 equivalents) is added portion-wise to the solution while maintaining the temperature at a controlled level (e.g., 15°C).
-
The reaction mixture is stirred for several hours until the starting material is consumed (monitored by TLC or GC).
-
The solvent is removed under reduced pressure.
-
The residue is taken up in an organic solvent (e.g., dichloromethane) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by recrystallization or column chromatography to afford pure 2-amino-3-chloro-5-methylpyridine.
-
Step 3: Synthesis of this compound via the Sandmeyer Reaction
The final step is a Sandmeyer reaction, a cornerstone of aromatic chemistry for the conversion of an amino group to a halogen.[11][12][13] The reaction proceeds in two main stages: diazotization of the amino group followed by the copper(I)-catalyzed substitution of the diazonium group with a bromide.[11][12][14]
Causality of Experimental Choices: The diazotization is carried out at low temperatures (0-5°C) to ensure the stability of the diazonium salt intermediate.[14][15] A strong acid, such as hydrobromic acid, is used to generate nitrous acid in situ from sodium nitrite and also serves as the bromide source. Copper(I) bromide is the catalyst that facilitates the single-electron transfer mechanism, leading to the formation of an aryl radical and subsequent reaction with bromide.[11][16]
Caption: Simplified mechanism of the Sandmeyer reaction.
Experimental Protocol:
-
Materials: 2-amino-3-chloro-5-methylpyridine, hydrobromic acid (48%), sodium nitrite, copper(I) bromide.
-
Procedure:
-
Part 1: Diazotization
-
2-amino-3-chloro-5-methylpyridine is dissolved in 48% hydrobromic acid in a beaker.
-
The solution is cooled to 0-5°C in an ice-salt bath with vigorous stirring.
-
A pre-cooled aqueous solution of sodium nitrite (a slight excess, e.g., 1.1 equivalents) is added dropwise, ensuring the temperature remains below 5°C.[14]
-
The mixture is stirred for an additional 30-60 minutes at this temperature to ensure complete formation of the diazonium salt. The presence of excess nitrous acid can be checked with starch-iodide paper.[17]
-
-
Part 2: Sandmeyer Bromination
-
In a separate reaction vessel, a solution of copper(I) bromide (catalytic to stoichiometric amounts) in hydrobromic acid is prepared and cooled to 0-5°C.
-
The cold diazonium salt solution is slowly added to the copper(I) bromide solution with vigorous stirring.
-
Evolution of nitrogen gas will be observed.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the gas evolution ceases. The mixture may be gently heated to ensure completion.
-
-
Part 3: Work-up and Purification
-
The reaction mixture is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).[15]
-
The combined organic extracts are washed with water, a dilute solution of sodium thiosulfate (to remove any residual bromine), and brine.
-
The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude this compound is purified by vacuum distillation or column chromatography.
-
-
Characterization and Data
The identity and purity of the intermediates and the final product should be confirmed by standard analytical techniques.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 2-Amino-5-methylpyridine | C₆H₈N₂ | 108.14 | Light yellow crystalline flakes |
| 2-Amino-3-chloro-5-methylpyridine | C₆H₇ClN₂ | 142.59 | Off-white to light yellow solid |
| This compound | C₆H₅BrClN | 206.47 | Light yellow crystalline powder |
NMR Spectroscopy: The structures of the synthesized compounds should be confirmed by ¹H and ¹³C NMR spectroscopy. The chemical shifts will be influenced by the substitution pattern on the pyridine ring. For this compound, one would expect to see two distinct aromatic proton signals and a singlet for the methyl protons in the ¹H NMR spectrum. The ¹³C NMR spectrum would show six distinct signals corresponding to the six carbon atoms of the molecule.
Safety Considerations
-
Sodium amide (Chichibabin reaction): Highly reactive and pyrophoric. Handle under an inert atmosphere and quench carefully.
-
N-Chlorosuccinimide: A strong oxidizing agent and irritant. Avoid contact with skin and eyes.
-
Diazonium salts: Potentially explosive when isolated in a dry state. Always handle in solution and at low temperatures.
-
Hydrobromic acid: Highly corrosive. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
General Precautions: All experimental procedures should be carried out by trained personnel in a well-equipped chemical laboratory with appropriate safety measures in place.
Conclusion
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve good yields and purity. The outlined synthetic strategy, beginning with 3-methylpyridine and proceeding through the key intermediates 2-amino-5-methylpyridine and 2-amino-3-chloro-5-methylpyridine, represents a robust and logical approach. By understanding the underlying chemical principles and adhering to the detailed experimental protocols, researchers and drug development professionals can reliably produce this valuable synthetic building block for their applications.
References
- Google Patents. (1994).
- Defense Technical Information Center. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]
- Google Patents. (1993).
- ChemRxiv. (n.d.). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. [Link]
- ACS Publications. (1997).
- ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of monosubstituted pyridines a. [Link]
- The Royal Society of Chemistry. (n.d.).
- Google Patents. (1984).
- Semantic Scholar. (1997).
- Wikipedia. (n.d.). Sandmeyer reaction. [Link]
- European Patent Office. (1984).
- PrepChem.com. (n.d.). Synthesis of 2-amino-5-methylpyridine. [Link]
- Grokipedia. (n.d.). Chichibabin reaction. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Properties and Synthesis of 2-Amino-5-methylpyridine: A Manufacturer's Insight. [Link]
- Organic Syntheses. (n.d.).
- L.S.College, Muzaffarpur. (2022). Sandmeyer reaction. [Link]
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]
- Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS). [Link]
- Google Patents. (2012). US8088960B2 - Process for the production of substituted bromobenzenes.
- Wikipedia. (n.d.). N-Chlorosuccinimide. [Link]
- ACS Publications. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). [Link]
- Organic Chemistry Portal. (n.d.).
- ResearchGate. (2025). (PDF) Applications of N -Chlorosuccinimide in Organic Synthesis. [Link]
- Google Patents. (1989).
- Journal of Al-Nahrain University. (2024). Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4. [Link]
Sources
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. grokipedia.com [grokipedia.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. 2-Amino-5-methylpyridine | 1603-41-4 [chemicalbook.com]
- 5. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
- 6. EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 10. N-Chlorosuccinimide - Wikipedia [en.wikipedia.org]
- 11. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 12. lscollege.ac.in [lscollege.ac.in]
- 13. Sandmeyer Reaction [organic-chemistry.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. US8088960B2 - Process for the production of substituted bromobenzenes - Google Patents [patents.google.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
2-bromo-3-chloro-5-methylpyridine chemical properties
An In-Depth Technical Guide to the Chemical Properties and Reactivity of 2-bromo-3-chloro-5-methylpyridine
Abstract
This technical guide provides a comprehensive analysis of this compound (CAS No: 65550-81-4), a key halogenated pyridine derivative. Its significance lies in its role as a versatile intermediate for the synthesis of complex molecules in the pharmaceutical and agrochemical industries.[1][2] This document elucidates the compound's core physicochemical properties, spectroscopic characteristics, and unique reactivity profile. A central focus is the differential reactivity of the bromo and chloro substituents, which enables site-selective functionalization—a critical feature for multi-step organic synthesis.[2] Detailed experimental protocols for its synthesis and subsequent modification, alongside a review of its applications and safety considerations, are presented to serve as a vital resource for researchers, chemists, and drug development professionals.
Introduction and Molecular Structure
Halogenated pyridines are a cornerstone class of heterocyclic compounds, fundamental to the development of a vast array of functional molecules.[2] The electron-deficient nature of the pyridine ring, amplified by the presence of electron-withdrawing halogen atoms, makes these structures susceptible to a range of chemical transformations, most notably nucleophilic substitution reactions.[2]
This compound is a strategically substituted pyridine. Its molecular architecture, featuring bromine at the C2 position, chlorine at the C3 position, and a methyl group at C5, creates a unique electronic and steric environment. This specific arrangement is not accidental; it is designed to allow for controlled, sequential chemical modifications, making it a highly sought-after building block in targeted synthesis.[1][2] The primary utility of this compound stems from the differential reactivity of its two halogen atoms, a feature that synthetic chemists exploit to build molecular complexity in a predictable manner.[2]
Caption: Molecular structure of this compound.
Physicochemical Properties
The compound is typically supplied as a light yellow crystalline powder with a purity of 98.0% or higher, ensuring its suitability for high-stakes synthetic applications where stoichiometric precision is paramount.[1][3]
| Property | Value | Source(s) |
| CAS Number | 65550-81-4 | [1][4] |
| Molecular Formula | C₆H₅BrClN | [1][4] |
| Molecular Weight | 206.47 g/mol | [4][5][6] |
| Appearance | Light yellow crystalline powder | [1][3] |
| Purity | ≥98.0% | [1] |
| Boiling Point | ~245.7 °C at 760 mmHg | [3] |
| Density | ~1.7 g/cm³ | [3] |
| Flash Point | ~102.4 °C | [3] |
Spectroscopic Profile
While full spectral data requires empirical measurement, the expected spectroscopic characteristics can be inferred from the molecular structure.
-
¹H NMR: The proton spectrum would exhibit two signals in the aromatic region corresponding to the protons at the C4 and C6 positions of the pyridine ring. The C5-methyl group would appear as a singlet in the upfield region (typically 2.0-2.5 ppm).
-
¹³C NMR: The carbon spectrum will show six distinct signals. The carbons of the pyridine ring typically resonate in the 120-150 ppm range.[2] The carbon bearing the bromine (C2) and the carbon bearing the chlorine (C3) will be significantly influenced by the halogen's electronegativity. The methyl carbon will resonate at a much higher field.[2]
-
Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio) and one chlorine atom (³⁵Cl and ³⁷Cl in ~3:1 ratio), which is a definitive feature for structural confirmation. The molecular ion peak [M]⁺ would be observed around m/z 205/207/209.
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound is rooted in the differential reactivity of the C2-Br and C3-Cl bonds. This allows for a programmed, stepwise approach to building more complex molecules.
Core Principles of Reactivity:
-
Positional Activation: In pyridine systems, the C2 and C6 positions are the most electron-deficient and thus most activated towards nucleophilic attack. The C4 position is also activated, but to a lesser extent.
-
Halogen Lability: The Carbon-Bromine bond is generally weaker and more polarizable than the Carbon-Chlorine bond. This makes the bromine a better leaving group in many reactions, particularly in palladium-catalyzed cross-coupling.
-
Site-Selective Functionalization: The combination of positional activation (C2) and superior leaving group ability (Br) makes the C2-bromo position the primary site for reaction. This allows chemists to selectively functionalize the C2 position while leaving the C3-chloro position intact for a subsequent, different transformation.[2] This two-step functionalization is a cornerstone of its utility.
This selective reactivity is leveraged in several key classes of reactions:
-
Suzuki and other Cross-Coupling Reactions: The C2-bromo position readily participates in palladium-catalyzed reactions (e.g., Suzuki, Heck, Stille, Sonogashira) with a wide range of organoboron, organotin, or other organometallic reagents. This is a powerful method for forming new carbon-carbon or carbon-heteroatom bonds.
-
Nucleophilic Aromatic Substitution (SNAAr): While the entire ring is activated, the C2 position is highly susceptible to displacement by strong nucleophiles like alkoxides, thiolates, or amines, often under thermal conditions.
Caption: A logical workflow demonstrating the sequential, site-selective functionalization.
Synthesis and Experimental Protocols
The preparation of this compound typically involves multi-step organic transformations requiring precise control of reaction conditions.[1] A common and illustrative method is the Sandmeyer reaction, which converts a precursor aminopyridine into the desired dihalogenated product.[2]
Protocol 5.1: Synthesis via Sandmeyer Reaction (Illustrative)
This protocol is based on the well-established Sandmeyer reaction methodology for converting an amino group on an aromatic ring into a halide via a diazonium salt intermediate.[2]
Starting Material: 3-Amino-2-chloro-5-methylpyridine
-
Diazotization:
-
Suspend 3-amino-2-chloro-5-methylpyridine in an aqueous solution of hydrobromic acid (HBr, typically 48%).
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the internal temperature remains below 5 °C. The formation of the diazonium salt is often indicated by a color change.
-
Stir the reaction mixture for an additional 30-60 minutes at 0-5 °C after the addition is complete.
-
-
Sandmeyer Reaction (Bromination):
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) in aqueous HBr.
-
Slowly add the cold diazonium salt solution from Step 1 to the CuBr solution. Vigorous evolution of nitrogen gas will be observed. Control the rate of addition to manage the effervescence.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure complete decomposition of the diazonium salt.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and neutralize it by the slow addition of a base (e.g., aqueous sodium hydroxide or ammonium hydroxide) until it is alkaline.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
-
Protocol 5.2: Suzuki Cross-Coupling at the C2-Position (General)
This protocol describes a typical application of the title compound in forming a C-C bond.
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2-3 eq.).
-
Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water, toluene/water).
-
-
Reaction Execution:
-
Heat the reaction mixture with stirring to a temperature of 80-100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-24 hours.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel to afford the pure 2-aryl-3-chloro-5-methylpyridine derivative.
-
Applications in Research and Development
The utility of this compound is almost exclusively as an intermediate, providing a foundational scaffold for more complex target molecules.
-
Pharmaceutical Sector: This compound is a building block for synthesizing Active Pharmaceutical Ingredients (APIs).[1][7] The polysubstituted pyridine motif is prevalent in a wide range of biologically active compounds, including those with potential anti-tumor and anti-infective properties.[1] The ability to introduce different functionalities at the C2 and C3 positions allows for the systematic exploration of a molecule's structure-activity relationship (SAR) during the drug discovery process.
-
Agrochemical Sector: In agrochemicals, it serves as a key precursor for the development of modern pesticides and herbicides.[1][7][8] The final products often feature complex pyridine cores designed to interact with specific biological targets in pests or weeds, contributing to enhanced crop protection and yield.[8]
Safety and Handling
Proper handling of this compound is essential due to its potential hazards.
-
GHS Hazard Classification:
-
Precautionary Measures:
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[9][10] Avoid breathing dust, fumes, or vapors.[9] Do not get in eyes, on skin, or on clothing.[10] Wash hands thoroughly after handling.[9]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (safety goggles and/or face shield).[9][10]
-
Storage: Store in a cool, dry, and well-ventilated place.[9] Keep the container tightly closed and store locked up, away from incompatible materials.[9][10]
-
-
First Aid:
-
If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[9]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[9]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[9]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[9]
-
References
- The Chemistry Behind this compound: Synthesis and Applic
- 2-Bromo-5-chloro-3-methylpyridine | C6H5BrClN | CID 12630985 - PubChem. [Link]
- 3-Bromo-2-chloro-5-methylpyridine | C6H5BrClN | CID 285437 - PubChem. [Link]
- Synthesis of 3-bromo-2-chloro-5-methylpyridine - PrepChem.com. [Link]
- Exploring 5-Bromo-2-Chloro-3-Methylpyridine: Properties and Applic
- This compound: High Purity Intermediate for Organic Synthesis | Manufacturer & Supplier. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. scbt.com [scbt.com]
- 5. 2-Bromo-5-chloro-3-methylpyridine | C6H5BrClN | CID 12630985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Bromo-2-chloro-5-methylpyridine | C6H5BrClN | CID 285437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. innospk.com [innospk.com]
- 8. chemimpex.com [chemimpex.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to 2-Bromo-3-chloro-5-methylpyridine (CAS No. 65550-81-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-3-chloro-5-methylpyridine (CAS No. 65550-81-4), a key halogenated pyridine derivative. Due to its unique structural features, this compound serves as a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. This document delves into its chemical and physical properties, established and potential synthetic pathways, and its applications, with a focus on the strategic utilization of its differential halide reactivity in cross-coupling reactions. Furthermore, this guide outlines relevant safety protocols and analytical methodologies for the characterization and quality control of this versatile building block.
Introduction: A Versatile Heterocyclic Intermediate
This compound is a polysubstituted aromatic heterocycle that has garnered significant interest in synthetic organic chemistry.[1] Its pyridine core is a common motif in biologically active compounds, and the presence of three distinct substituents—a bromine atom, a chlorine atom, and a methyl group—provides a rich platform for molecular elaboration.[1] The strategic positioning of the bromo and chloro groups, with their differing reactivities, allows for selective and sequential chemical transformations, making it a sought-after precursor for the synthesis of novel pharmaceuticals and agrochemicals.[1][2] This guide aims to provide a detailed technical resource for researchers and developers working with this important synthetic intermediate.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for ensuring safe handling and storage.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 65550-81-4 | [3] |
| Molecular Formula | C₆H₅BrClN | [1] |
| Molecular Weight | 206.47 g/mol | [4] |
| Appearance | Light yellow crystalline powder | [1] |
| Purity | ≥98.0% | [1] |
| IUPAC Name | This compound | [4] |
| Synonyms | 2-Bromo-3-chloro-5-picoline | [3] |
| Density | 1.624±0.06 g/cm³ (Predicted) | [5] |
| Boiling Point | 254.5±35.0 °C (Predicted) | [5] |
| Flash Point | 107.703 °C | [3] |
| InChI Key | GNNKEUJOCAJOBW-UHFFFAOYSA-N | [4] |
| Canonical SMILES | CC1=CC(=C(N=C1)Br)Cl | [4] |
Synthesis of this compound
The synthesis of this compound typically involves multi-step organic transformations starting from pyridine precursors.[1] While specific industrial methodologies may be proprietary, a common and well-established route for the introduction of a bromine atom at the 2-position of a pyridine ring is through the Sandmeyer reaction.[6][7] This reaction involves the diazotization of an amino group followed by its displacement with a bromide.
Proposed Synthetic Pathway: The Sandmeyer Reaction
A plausible and widely used method for synthesizing aryl halides from aryl amines is the Sandmeyer reaction.[6] In the context of this compound, the likely precursor would be 2-Amino-3-chloro-5-methylpyridine. The general steps for this transformation are outlined below.
Caption: Proposed synthetic pathway for this compound via the Sandmeyer reaction.
General Experimental Protocol for a Sandmeyer-type Reaction
The following is a general protocol for the synthesis of a bromo-chloro-pyridine derivative from its corresponding amino precursor, based on established procedures for similar compounds.[8] Note: This is a representative protocol and may require optimization for the specific synthesis of this compound.
-
Dissolution of Starting Material: Dissolve 2-amino-3-chloro-5-methylpyridine in an aqueous hydrobromic acid solution. Cool the mixture to 0–5 °C in an ice-salt bath with vigorous stirring.
-
Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture, ensuring the temperature remains between 0–5 °C. Continue stirring for a specified period (e.g., 1-2 hours) after the addition is complete to ensure full formation of the diazonium salt.
-
Bromination: In a separate vessel, prepare a solution or suspension of copper(I) bromide in hydrobromic acid. Slowly add the cold diazonium salt solution to the CuBr mixture. The reaction is often accompanied by the evolution of nitrogen gas.
-
Work-up: After the reaction is complete (monitored by TLC or LC-MS), the mixture is typically warmed to room temperature and then extracted with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: The combined organic layers are washed with a basic solution (e.g., sodium bicarbonate) to remove excess acid, followed by a brine wash. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by techniques such as flash column chromatography or recrystallization.
Reactivity and Applications in Organic Synthesis
The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules.[1] The key to its versatility is the differential reactivity of the bromo and chloro substituents, particularly in transition metal-catalyzed cross-coupling reactions.
Differential Halide Reactivity
In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium catalyst to the carbon-halogen bond. The strength of the C-X bond plays a crucial role, with the general order of reactivity being C-I > C-Br > C-Cl.[9] This means that the C-Br bond at the 2-position of this compound is significantly more reactive than the C-Cl bond at the 3-position. This allows for selective functionalization at the 2-position while leaving the 3-position available for subsequent transformations.
Key Synthetic Transformations
The differential reactivity of the halides makes this compound an ideal substrate for a variety of cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling: This reaction is used to form carbon-carbon bonds between the pyridine ring and various aryl or vinyl boronic acids or esters. The reaction would be expected to occur selectively at the 2-position.
-
Sonogashira Coupling: This reaction allows for the formation of a carbon-carbon bond between the pyridine ring and a terminal alkyne, again with a preference for the more reactive 2-position.
-
Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of various amine functionalities at the 2-position.
Caption: Selective functionalization of this compound via cross-coupling reactions.
Applications in Drug Discovery and Agrochemicals
The ability to selectively introduce a wide range of substituents onto the pyridine ring makes this compound a valuable building block in the synthesis of novel compounds with potential biological activity. It is frequently utilized in the development of:
-
Pharmaceuticals: As a precursor for compounds with potential anti-tumor and anti-infective properties.[1] The pyridine scaffold is a common feature in many approved drugs.
-
Agrochemicals: For the synthesis of new pesticides and herbicides.[1][10]
Analytical Methods for Quality Control
Ensuring the purity and identity of this compound is crucial for its successful application in synthesis. A combination of chromatographic and spectroscopic techniques is typically employed for its analysis.
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is suitable for the purity analysis of this compound and for the separation of potential impurities. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier (e.g., phosphoric acid or formic acid for MS compatibility) would be a typical starting point.[11][12]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Due to its volatility, GC-MS is also a powerful technique for the analysis of this compound. It can provide information on both the purity and the identity of the compound and any volatile impurities.[9]
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the molecule. The chemical shifts of the protons and carbons in the pyridine ring and the methyl group will be characteristic of the compound's substitution pattern. While a specific spectrum for this compound is not publicly available, the expected chemical shifts can be estimated based on data from similar halogenated pyridines.[13][14][15][16]
-
Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak and characteristic fragmentation patterns, which can be used to confirm the molecular weight and identity of the compound.
Safety and Handling
This compound is an organic compound and should be handled with appropriate safety precautions. While specific toxicological data for this compound is limited, data from related halogenated pyridines suggest that it should be considered harmful if swallowed, causes skin irritation, and causes serious eye irritation.[4][17]
Table 2: GHS Hazard Information (based on related compounds)
| Hazard Class | GHS Classification |
| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) |
| Serious Eye Damage/Irritation | Category 2 (Causes serious eye irritation) |
| Specific target organ toxicity — single exposure | Category 3 (May cause respiratory irritation) |
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat and appropriate protective clothing.
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, use a suitable respirator.
Storage:
Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound (CAS No. 65550-81-4) is a valuable and versatile intermediate in organic synthesis. Its key attribute is the differential reactivity of its bromo and chloro substituents, which allows for selective and sequential functionalization of the pyridine ring. This property makes it a strategic building block for the synthesis of complex molecules with potential applications in the pharmaceutical and agrochemical industries. A thorough understanding of its properties, synthetic routes, reactivity, and safe handling procedures is essential for its effective utilization in research and development.
References
- PubChem. (n.d.). 2-Bromo-5-chloro-3-methylpyridine. National Center for Biotechnology Information.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry Behind this compound: Synthesis and Applications.
- PubChem. (n.d.). 3-Bromo-2-chloro-5-methylpyridine. National Center for Biotechnology Information.
- PubChem. (n.d.). 2-Bromo-5-chloro-3-methylpyrazine. National Center for Biotechnology Information.
- SIELC Technologies. (n.d.). Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Importance of High-Purity Intermediates: A Look at 2-Bromo-3-methyl-5-chloropyridine.
- Wikipedia. (n.d.). Sandmeyer reaction.
- PubChem. (n.d.). 2-Bromo-5-chloro-4-methylpyridine. National Center for Biotechnology Information.
- Michigan State University Department of Chemistry. (n.d.). NMR Chemical Shifts.
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). This compound: High Purity Intermediate for Organic Synthesis | Manufacturer & Supplier.
- PubChem. (n.d.). 2-Bromo-3-fluoro-5-methylpyridine. National Center for Biotechnology Information.
- Google Patents. (n.d.). CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine.
- Aslam, M., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2737-2763. [Link]
- Wang, Y., et al. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research, 51(2), 496-506. [Link]
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 2-Bromo-3-fluoro-5-methylpyridine in Agrochemical Innovation.
- National Toxicology Program. (2007). Toxicology and carcinogenesis studies of 4-methylimidazole (Cas No. 822-36-6) in F344/N rats and B6C3F1 mice (feed studies). National Toxicology Program technical report series, (535), 1-274. [Link]
- Michigan State University Department of Chemistry. (n.d.). Proton NMR Table.
- Google Patents. (n.d.). US12391695B2 - PRMT5 inhibitors.
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. 3-Bromo-2-chloro-5-methylpyridine | C6H5BrClN | CID 285437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Bromo-5-chloropyridine synthesis - chemicalbook [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. nbinno.com [nbinno.com]
- 11. Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. web.pdx.edu [web.pdx.edu]
- 14. rsc.org [rsc.org]
- 15. 2-Bromo-3-methylpyridine(3430-17-9) 1H NMR [m.chemicalbook.com]
- 16. Proton NMR Table [www2.chemistry.msu.edu]
- 17. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Structure Elucidation of 2-bromo-3-chloro-5-methylpyridine
Abstract: This technical guide provides a detailed, methodology-driven approach to the complete structure elucidation of 2-bromo-3-chloro-5-methylpyridine (CAS: 65550-81-4). Aimed at researchers, medicinal chemists, and professionals in drug development, this document moves beyond simple data reporting to explain the scientific rationale behind the application of key analytical techniques. We will explore how Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy are synergistically employed to provide an unambiguous and self-validating confirmation of the compound's molecular structure. This molecule serves as a vital intermediate in the synthesis of pharmaceuticals and agrochemicals, making its precise characterization a critical step in chemical development pipelines.[1][2][3]
Introduction: The Analytical Challenge
The molecular formula C₆H₅BrClN presents a significant analytical challenge due to the numerous potential constitutional isomers. The precise arrangement of the bromo, chloro, and methyl substituents on the pyridine scaffold dictates the molecule's reactivity, physicochemical properties, and ultimately its utility as a synthetic building block. For instance, isomers such as 3-bromo-2-chloro-5-methylpyridine[4] or 2-bromo-5-chloro-3-methylpyridine[5] possess distinct chemical behaviors. Therefore, a rigorous, multi-technique approach is not merely confirmatory but essential for unequivocal structure determination. This guide details the logical workflow, from establishing the molecular formula to mapping the intricate connectivity of the atoms.
Mass Spectrometry: Confirming Molecular Formula and Halogen Presence
Mass spectrometry is the foundational step, providing two crucial pieces of information: the exact molecular weight and an unmistakable isotopic signature confirming the presence of both bromine and chlorine.
Expertise & Rationale
For a halogenated compound, high-resolution mass spectrometry (HRMS) is indispensable. The key is to analyze the molecular ion (M⁺) cluster. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a near 1:1 ratio. Chlorine has two key isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), in an approximate 3:1 ratio.[6] The combination of one bromine and one chlorine atom produces a highly characteristic M⁺, M+2, and M+4 pattern that is mathematically predictable and serves as a primary validation of the elemental composition.
The expected monoisotopic mass for C₆H₅⁷⁹Br³⁵ClN is 204.9294 Da .[4] The isotopic distribution provides a powerful confirmation:
-
M⁺ Peak (C₆H₅⁷⁹Br³⁵ClN): Relative Intensity ≈ 77%
-
M+2 Peak (C₆H₅⁸¹Br³⁵ClN and C₆H₅⁷⁹Br³⁷ClN): Relative Intensity ≈ 100%
-
M+4 Peak (C₆H₅⁸¹Br³⁷ClN): Relative Intensity ≈ 24%
This unique 77:100:24 intensity ratio is a definitive fingerprint for a compound containing one bromine and one chlorine atom.
Data Presentation: Predicted Molecular Ion Cluster
| Ion | Contributing Isotopes | Calculated m/z | Predicted Relative Intensity (%) |
| [M]⁺ | ¹²C₆¹H₅⁷⁹Br³⁵Cl¹⁴N | 204.9294 | 77 |
| [M+2]⁺ | ¹²C₆¹H₅⁸¹Br³⁵Cl¹⁴N / ¹²C₆¹H₅⁷⁹Br³⁷Cl¹⁴N | 206.9274 | 100 |
| [M+4]⁺ | ¹²C₆¹H₅⁸¹Br³⁷Cl¹⁴N | 208.9244 | 24 |
Experimental Protocol: High-Resolution Mass Spectrometry
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize a time-of-flight (TOF) or Orbitrap mass spectrometer for high-resolution analysis.
-
Ionization Method: Employ Electrospray Ionization (ESI) in positive mode or Electron Impact (EI). EI is often preferred for generating clear fragmentation patterns for small molecules.
-
Acquisition Parameters:
-
Scan Range: m/z 50-500.
-
Resolution: >10,000 FWHM.
-
Collision Energy (for MS/MS): Varies (e.g., 10-40 eV) to induce fragmentation. Plausible fragments include the loss of Br (M-79/81) and Cl (M-35/37).
-
-
Data Analysis: Compare the acquired spectrum's high-resolution m/z and isotopic pattern with the theoretical values for C₆H₅BrClN.
Infrared Spectroscopy: Functional Group Identification
IR spectroscopy serves as a rapid and effective method to confirm the presence of the core functional groups: the aromatic pyridine ring and the aliphatic methyl group.
Expertise & Rationale
While IR will not determine the substitution pattern, it validates the fundamental structural components. The pyridine ring exhibits characteristic C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region.[7] The presence of both aromatic C-H stretches (above 3000 cm⁻¹) and aliphatic C-H stretches (below 3000 cm⁻¹) confirms the methyl-substituted aromatic nature. The C-Br and C-Cl stretching vibrations are expected in the lower frequency "fingerprint" region and, while harder to assign definitively without theoretical calculations, their presence is consistent with the proposed structure.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Acquisition Parameters:
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically sufficient for a good signal-to-noise ratio.
-
-
Data Analysis: Identify and label the key vibrational bands corresponding to aromatic C-H, aliphatic C-H, and pyridine ring stretches.
NMR Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy, particularly a combination of 1D (¹H, ¹³C) and 2D (COSY, HMBC) experiments, is the cornerstone of structure elucidation, providing the unambiguous atomic connectivity map.
Expertise & Rationale
The substitution pattern creates a unique set of signals in the NMR spectra. The number of signals, their chemical shifts (δ), their multiplicities (singlet, doublet, etc.), and their correlations in 2D spectra allow us to piece the molecular puzzle together.
-
¹H NMR: For this compound, we expect three distinct signals: two aromatic protons and one methyl group. The two aromatic protons (at C4 and C6) will appear as doublets due to coupling to each other. This is a meta-coupling (⁴J), which is typically small (2-3 Hz). The proton at C6, being adjacent to the electron-withdrawing nitrogen, is expected to be the most downfield.
-
¹³C NMR: The molecule has 6 carbon atoms, all in unique electronic environments. Therefore, 6 distinct signals are expected in the broadband-decoupled ¹³C spectrum. A DEPT-135 experiment can be used to differentiate the signals: the methyl carbon (CH₃) and the two aromatic methine carbons (CH) will give positive signals, while quaternary carbons (C) will be absent.
-
2D COSY (¹H-¹H Correlation Spectroscopy): This experiment is used to confirm which protons are coupled. A cross-peak between the two aromatic proton signals would definitively confirm their spatial proximity and coupling relationship.
-
2D HMBC (¹H-¹³C Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for this problem. It reveals correlations between protons and carbons that are 2 or 3 bonds away. By observing the long-range correlations from the easily identifiable methyl protons, we can assign the carbons of the ring and confirm the substituent positions. For example, the protons of the C5-methyl group should show correlations to C4, C6, and its own carbon, C5.
Data Presentation: Predicted NMR Assignments
Table 1: Predicted ¹H and ¹³C NMR Data (in CDCl₃)
| Position | Atom | Predicted ¹H δ (ppm), Multiplicity, J (Hz) | Predicted ¹³C δ (ppm) | Key HMBC Correlations (from ¹H) |
|---|---|---|---|---|
| 2 | C | - | ~142 | H4, H6 |
| 3 | C | - | ~130 | H4 |
| 4 | CH | ~7.6 (d, J ≈ 2.5) | ~139 | C2, C3, C5, C6 |
| 5 | C | - | ~135 | H4, H6, CH₃ |
| 6 | CH | ~8.3 (d, J ≈ 2.5) | ~150 | C2, C4, C5 |
| 7 (CH₃) | CH₃ | ~2.4 (s) | ~18 | C4, C5, C6 |
Note: Chemical shifts are estimates based on typical values for substituted pyridines and may vary.[8][9][10]
Experimental Protocol: Comprehensive NMR Analysis
-
Sample Preparation: Dissolve 10-20 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: ~16 ppm.
-
Acquisition Time: ~2-3 s.
-
Relaxation Delay: 2 s.
-
-
¹³C{¹H} NMR Acquisition:
-
Pulse Program: Standard proton-decoupled (zgpg30).
-
Spectral Width: ~240 ppm.
-
Relaxation Delay: 2 s.
-
-
COSY Acquisition:
-
Pulse Program: Standard gradient-selected (cosygpmfqf).
-
Acquire and process data to visualize ¹H-¹H correlations.
-
-
HMBC Acquisition:
-
Pulse Program: Standard gradient-selected (hmbcgplpndqf).
-
Optimize for a long-range coupling constant of ~8 Hz.
-
-
Data Analysis: Integrate ¹H peaks, assign multiplicities, and measure coupling constants. Use the 2D spectra to build a connectivity map, starting from the unambiguous methyl signal and working around the ring to confirm the positions of H4, H6, and the quaternary carbons bearing the halogens.
Integrated Elucidation Workflow and Conclusion
Visualization: Structure Elucidation Workflowdot
// Node Definitions MS [label="Mass Spectrometry (HRMS)", fillcolor="#F1F3F4", fontcolor="#202124"]; Formula [label="Elemental Composition\nC₆H₅BrClN", fillcolor="#E8F0FE", fontcolor="#202124"]; Isotopes [label="Isotopic Pattern\n(Br & Cl confirmed)", fillcolor="#E8F0FE", fontcolor="#202124"]; IR [label="Infrared Spectroscopy (IR)", fillcolor="#F1F3F4", fontcolor="#202124"]; Func_Groups [label="Functional Groups\n(Aromatic, CH₃)", fillcolor="#E8F0FE", fontcolor="#202124"]; NMR [label="NMR Spectroscopy", fillcolor="#F1F3F4", fontcolor="#202124"]; H1 [label="¹H NMR\n(3 unique proton sets)", fillcolor="#FEF7E0", fontcolor="#202124"]; C13 [label="¹³C NMR\n(6 unique carbon atoms)", fillcolor="#FEF7E0", fontcolor="#202124"]; COSY [label="2D COSY\n(H4-H6 meta-coupling)", fillcolor="#FEF7E0", fontcolor="#202124"]; HMBC [label="2D HMBC\n(Atom Connectivity Map)", fillcolor="#FEF7E0", fontcolor="#202124"]; Structure [label="Final Structure Confirmed:\nthis compound", shape=ellipse, fillcolor="#E6F4EA", fontcolor="#202124", width=3];
// Edges MS -> Formula [label="Provides"]; Formula -> Isotopes [style=dashed]; IR -> Func_Groups [label="Confirms"]; NMR -> H1; NMR -> C13; NMR -> COSY; NMR -> HMBC; {Formula, Isotopes, Func_Groups, H1, C13, COSY, HMBC} -> Structure [label="Synergistic\nEvidence", color="#34A853"]; }
Sources
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [guidechem.com]
- 3. nbinno.com [nbinno.com]
- 4. 3-Bromo-2-chloro-5-methylpyridine | C6H5BrClN | CID 285437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Bromo-5-chloro-3-methylpyridine | C6H5BrClN | CID 12630985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. A new insight into the vibrational analysis of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
An In-depth Technical Guide to the Spectroscopic Characterization of 2-bromo-3-chloro-5-methylpyridine
This technical guide provides a comprehensive overview of the spectroscopic data for 2-bromo-3-chloro-5-methylpyridine (CAS No. 65550-81-4).[1] This halogenated pyridine derivative serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] A thorough understanding of its spectroscopic properties is paramount for its identification, purity assessment, and quality control in research and development settings.
Due to the limited availability of published experimental spectra for this specific compound, this guide presents a detailed analysis based on predicted data, supported by established principles of spectroscopic interpretation and comparative data from analogous structures. This approach provides a robust framework for researchers, scientists, and drug development professionals working with this molecule.
Molecular Structure and Predicted Spectroscopic Overview
This compound possesses a pyridine ring substituted with a bromine atom at the 2-position, a chlorine atom at the 3-position, and a methyl group at the 5-position. Its molecular formula is C6H5BrClN, with a molecular weight of approximately 206.47 g/mol .[2]
The following sections will delve into the predicted proton Nuclear Magnetic Resonance (¹H NMR), carbon-13 NMR (¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data for this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. For this compound, the predicted ¹H NMR spectrum in a standard solvent like CDCl₃ would exhibit distinct signals for the aromatic protons and the methyl group protons.
Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | 7.5 - 7.8 | Doublet | ~2-3 |
| H-6 | 8.1 - 8.4 | Doublet | ~2-3 |
| -CH₃ | 2.3 - 2.5 | Singlet | N/A |
Interpretation and Rationale
-
Aromatic Protons (H-4 and H-6): The pyridine ring has two remaining protons at positions 4 and 6. Due to the electron-withdrawing effects of the nitrogen atom and the halogen substituents, these protons are expected to be deshielded and resonate in the downfield region of the spectrum. The proton at the 6-position (H-6) is anticipated to be the most downfield due to its proximity to the electronegative nitrogen atom. The proton at the 4-position (H-4) will be at a slightly lower chemical shift. These two protons will appear as doublets due to meta-coupling with each other. The coupling constant for meta-coupling in a pyridine ring is typically small, in the range of 2-3 Hz.
-
Methyl Protons (-CH₃): The protons of the methyl group at the 5-position are in a different chemical environment compared to the aromatic protons. They are expected to resonate in the upfield region, characteristic of methyl groups attached to an aromatic ring. As there are no adjacent protons to couple with, this signal will appear as a singlet.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of a molecule. The predicted ¹³C NMR spectrum of this compound will show six distinct signals, corresponding to the six carbon atoms in the molecule.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 140 - 145 |
| C-3 | 130 - 135 |
| C-4 | 138 - 142 |
| C-5 | 135 - 140 |
| C-6 | 148 - 152 |
| -CH₃ | 18 - 22 |
Interpretation and Rationale
-
Aromatic Carbons: The chemical shifts of the carbon atoms in the pyridine ring are influenced by the electronegativity of the nitrogen atom and the substituents. The carbon atom at the 6-position (C-6) is expected to have the highest chemical shift (most downfield) due to its proximity to the nitrogen. The carbons bearing the halogen atoms (C-2 and C-3) will also be significantly deshielded. The chemical shifts of C-4 and C-5 will be in the aromatic region as well. Predicting the exact order of C-4 and C-5 can be complex and often relies on computational methods or comparison with very similar compounds.
-
Methyl Carbon: The carbon atom of the methyl group will resonate in the upfield region of the spectrum, which is typical for sp³-hybridized carbons.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic C-H, C=C, and C=N bonds, as well as the C-Br and C-Cl bonds.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3100 - 3000 | Aromatic C-H Stretch | Medium to Weak |
| 1600 - 1450 | Aromatic C=C and C=N Stretch | Medium to Strong |
| 1400 - 1350 | -CH₃ Bend | Medium |
| 1100 - 1000 | C-Cl Stretch | Strong |
| 700 - 600 | C-Br Stretch | Medium to Strong |
Interpretation and Rationale
-
Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the pyridine ring typically appear in the region of 3100-3000 cm⁻¹.
-
Aromatic Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the pyridine ring give rise to a series of bands in the 1600-1450 cm⁻¹ region. These are often characteristic of the aromatic system.
-
Methyl Bend: The bending vibration of the methyl group is expected in the 1400-1350 cm⁻¹ range.
-
Carbon-Halogen Stretches: The C-Cl and C-Br stretching vibrations are expected at lower wavenumbers. The C-Cl stretch typically appears in the 1100-1000 cm⁻¹ region, while the C-Br stretch is found at even lower frequencies, generally between 700 and 600 cm⁻¹. The presence of these strong absorptions can be a key indicator for the halogen substituents.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. Electron Ionization (EI) is a common method for analyzing small organic molecules. The mass spectrum of this compound will provide information about its molecular weight and fragmentation pattern.
Predicted Mass Spectrum Data
| m/z | Proposed Fragment | Significance |
| 205/207/209 | [M]⁺ | Molecular ion peak cluster |
| 170/172 | [M - Cl]⁺ | Loss of a chlorine atom |
| 126 | [M - Br]⁺ | Loss of a bromine atom |
| 91 | [M - Br - Cl]⁺ | Loss of both halogen atoms |
Interpretation and Rationale
-
Molecular Ion Peak: The molecular ion peak is one of the most important signals in the mass spectrum as it indicates the molecular weight of the compound. Due to the presence of two halogen atoms, bromine (isotopes ⁷⁹Br and ⁸¹Br with ~1:1 natural abundance) and chlorine (isotopes ³⁵Cl and ³⁷Cl with ~3:1 natural abundance), the molecular ion peak will appear as a characteristic cluster of peaks. The most abundant peaks in this cluster will be at m/z 205 (for C₆H₅⁷⁹Br³⁵ClN), 207 (for C₆H₅⁸¹Br³⁵ClN and C₆H₅⁷⁹Br³⁷ClN), and 209 (for C₆H₅⁸¹Br³⁷ClN). The relative intensities of these peaks will be indicative of the isotopic abundances.
-
Fragmentation Pattern: Under electron ionization, the molecular ion can fragment into smaller, charged species. Common fragmentation pathways for halogenated aromatic compounds involve the loss of halogen atoms. Therefore, significant fragments corresponding to the loss of a chlorine atom ([M - Cl]⁺) and a bromine atom ([M - Br]⁺) are expected. A fragment resulting from the loss of both halogens ([M - Br - Cl]⁺) is also plausible. The fragmentation of the pyridine ring itself can also occur, leading to a more complex pattern of lower mass fragments.[3]
Experimental Protocols
For researchers who wish to acquire experimental spectroscopic data for this compound, the following general protocols can be followed.
NMR Spectroscopy
Workflow for NMR Data Acquisition and Processing
Caption: Workflow for NMR data acquisition and processing.
Detailed Steps:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 300-600 MHz) for data acquisition.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. As the natural abundance of ¹³C is low, a larger number of scans will be required compared to ¹H NMR. A proton-decoupled sequence is typically used to simplify the spectrum and improve sensitivity.
-
Data Processing: Process the raw data (Free Induction Decay, FID) using appropriate NMR software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to an internal standard (e.g., tetramethylsilane, TMS).
IR Spectroscopy
Workflow for IR Spectrum Acquisition
Caption: Workflow for IR spectrum acquisition.
Detailed Steps:
-
Sample Preparation: As this compound is a solid, the KBr pellet method is suitable. Grind a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid sample.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record a background spectrum of the empty sample compartment or the KBr pellet holder. Then, place the sample in the spectrometer and record the sample spectrum. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry
Workflow for Mass Spectrum Acquisition
Caption: Workflow for mass spectrum acquisition.
Detailed Steps:
-
Sample Preparation: Dissolve a small amount of this compound in a volatile solvent such as methanol or dichloromethane.
-
Instrumentation: Use a mass spectrometer equipped with an Electron Ionization (EI) source. A Gas Chromatography-Mass Spectrometry (GC-MS) system can also be used for sample introduction and separation from impurities.
-
Data Acquisition: Introduce the sample into the ion source. For EI, a standard electron energy of 70 eV is typically used. The mass spectrum is recorded over a suitable mass range (e.g., m/z 40-300).
-
Data Analysis: Identify the molecular ion peak cluster and the major fragment ions. The isotopic pattern of the bromine and chlorine atoms should be carefully analyzed to confirm the elemental composition of the ions.
Safety Considerations
As with any chemical, appropriate safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. In general, it is recommended to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. The detailed interpretation of the expected ¹H NMR, ¹³C NMR, IR, and MS data, along with established experimental protocols, offers a valuable resource for researchers in the fields of chemistry and drug development. The provided workflows and rationales for spectral features are intended to facilitate the identification and characterization of this important chemical intermediate.
References
- Stenutz, R. (n.d.). NMR chemical shift prediction of pyridines.
- Royal Society of Chemistry. (2023). Decoding the infrared spectra changes upon formation of molecular complexes: the case of halogen bonding in pyridine⋯perfluorohaloarene complexes.
- PubMed. (2023). Decoding the infrared spectra changes upon formation of molecular complexes: the case of halogen bonding in pyridine⋯perfluorohaloarene complexes.
- Royal Society of Chemistry. (2023). Decoding the infrared spectra changes upon formation of molecular complexes: the case of halogen bonding in pyridine⋯perfluorohaloarene complexes.
- ResearchGate. (2023). (PDF) Decoding the infrared spectra changes upon formation of molecular complexes: The case of halogen bonding in pyridine.
- ACS Publications. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.
- Royal Society of Chemistry. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory.
- Canadian Science Publishing. (n.d.). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides.
- ACS Publications. (n.d.). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers.
- Semantic Scholar. (n.d.). The Infrared Spectra of Pyridine and Pyridine N-Oxide Complexes of Zinc(II) Halides: Assignment of Metal-Ligand Bands and Structural Implications of the Spectra.
- AIP Publishing. (n.d.). Analysis of the NMR Spectrum of Pyridine.
- Royal Society of Chemistry. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information.
- Chemguide. (n.d.). mass spectra - fragmentation patterns.
- Royal Society of Chemistry. (n.d.). Supporting Information.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- PubChem. (n.d.). 3-Bromo-2-chloro-5-methylpyridine.
- ResearchGate. (n.d.). (PDF) 2-Bromo-5-methylpyridine.
- PubChem. (n.d.). 2-Bromo-5-chloro-3-methylpyridine.
- NIH. (n.d.). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE.
- SpectraBase. (n.d.). 2-Amino-5-bromo-3-methylpyridine.
- Chemistry Stack Exchange. (2019). NMR in pyridine no meta splitting.
Sources
- 1. nbinno.com [nbinno.com]
- 2. 2-Bromo-5-chloro-3-methylpyridine | C6H5BrClN | CID 12630985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]
A Deep Dive into the NMR Spectroscopy of 2-bromo-3-chloro-5-methylpyridine: A Technical Guide for Advanced Research
This in-depth technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-bromo-3-chloro-5-methylpyridine (CAS 65550-81-4).[1][2] Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced interpretation of ¹H and ¹³C NMR spectra, offering both predicted data and a robust theoretical framework for understanding the compound's structural features. We will explore the synergistic effects of the bromo, chloro, and methyl substituents on the pyridine ring's electronic environment and how these effects manifest in the NMR data.
Introduction: The Significance of this compound
This compound is a halogenated pyridine derivative that serves as a crucial intermediate in the synthesis of a wide array of functional molecules.[2] Its unique substitution pattern, featuring both bromine and chlorine atoms alongside a methyl group, creates distinct reactive centers, making it a valuable building block in the development of pharmaceuticals and agrochemicals.[2] A thorough understanding of its structure, confirmed through techniques like NMR spectroscopy, is paramount for its effective utilization in complex organic synthesis.
Predicted NMR Data for this compound
Due to the absence of readily available, experimentally verified NMR spectra in public databases, this guide presents a detailed prediction of the ¹H and ¹³C NMR data. These predictions are grounded in established principles of NMR spectroscopy, substituent effects in aromatic systems, and analysis of data from structurally similar compounds.
Predicted ¹H NMR Data (in CDCl₃, at 400 MHz)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | ~ 7.85 | d | ~ 2.0 |
| H-6 | ~ 8.20 | d | ~ 2.0 |
| CH₃ | ~ 2.40 | s | - |
Predicted ¹³C NMR Data (in CDCl₃, at 100 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~ 142 |
| C-3 | ~ 125 |
| C-4 | ~ 140 |
| C-5 | ~ 135 |
| C-6 | ~ 150 |
| CH₃ | ~ 18 |
In-Depth Spectral Interpretation
The predicted chemical shifts are a direct consequence of the electronic interplay between the substituents and the pyridine ring.
-
¹H NMR Spectrum: The pyridine ring exhibits two aromatic protons, H-4 and H-6.
-
H-6: This proton is expected to be the most downfield-shifted due to the strong deshielding effect of the adjacent electronegative nitrogen atom and the bromine at the 2-position.
-
H-4: This proton will also be in the aromatic region but is expected to be upfield relative to H-6.
-
Methyl Protons: The methyl group at the 5-position will appear as a singlet in the upfield region, characteristic of methyl groups attached to an aromatic ring.
-
Coupling: A small meta-coupling (⁴J) of approximately 2.0 Hz is anticipated between H-4 and H-6, resulting in both signals appearing as doublets.
-
-
¹³C NMR Spectrum: The carbon signals are influenced by the electronegativity of the attached and neighboring atoms.
-
C-2 and C-6: These carbons, being adjacent to the nitrogen, will be significantly downfield. C-2, bonded to bromine, and C-6 will have distinct chemical shifts.
-
C-3 and C-5: C-3, bonded to chlorine, and C-5, bonded to the methyl group, will have their chemical shifts influenced by these substituents.
-
C-4: This carbon's chemical shift will be influenced by the substituents at the 3- and 5-positions.
-
Methyl Carbon: The methyl carbon will appear at a characteristic upfield chemical shift.
-
Experimental Protocol for NMR Data Acquisition
To obtain high-quality NMR spectra of this compound, the following experimental workflow is recommended. This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Use a 400 MHz (or higher) NMR spectrometer.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 12-15 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.
-
-
2D NMR Experiments for Structural Confirmation:
-
COSY (Correlation Spectroscopy): To confirm the coupling between H-4 and H-6.[3]
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate the proton signals with their directly attached carbon atoms.[3]
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning the quaternary carbons (C-2, C-3, C-5).[3]
-
Experimental Workflow Diagram
Caption: A logical workflow for the acquisition and analysis of NMR data for this compound.
Authoritative Grounding and Theoretical Insights
The interpretation of NMR spectra for substituted pyridines is well-established. The chemical shifts of the ring protons and carbons are significantly influenced by the electronic nature of the substituents.
-
Electron-Withdrawing Groups (EWGs): Halogens like bromine and chlorine are EWGs that deshield the ring protons and carbons, causing their signals to appear at a higher chemical shift (downfield).
-
Electron-Donating Groups (EDGs): The methyl group is a weak EDG that shields the ring protons and carbons, leading to a lower chemical shift (upfield).
The final chemical shift of each nucleus is a composite of these competing effects, as well as the influence of the nitrogen atom in the pyridine ring. For definitive assignments, especially for the quaternary carbons, 2D NMR experiments like HMBC are indispensable.[3]
Logical Relationship of NMR Experiments
Caption: Interconnectivity of 1D and 2D NMR experiments for unambiguous structure elucidation.
Conclusion
This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. By integrating foundational NMR principles with data from analogous structures, we have presented a robust framework for understanding the spectroscopic features of this important synthetic intermediate. The detailed experimental protocol and the emphasis on two-dimensional NMR techniques offer a clear path for researchers to obtain and interpret high-quality data, ensuring the confident structural verification required for advanced chemical research and development.
References
- Autech Industry Co., Limited.
- Stenutz, R. NMR chemical shift prediction of pyridines. [Link]
- NMRDB.org. Predict 1H proton NMR spectra. [Link]
Sources
An In-depth Technical Guide to the Regioselective Reactivity of Halogens in 2-Bromo-3-Chloro-5-Methylpyridine
For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern synthetic chemistry. Among these, polysubstituted pyridines are privileged motifs found in a vast array of pharmaceuticals and agrochemicals.[1] 2-Bromo-3-chloro-5-methylpyridine has emerged as a particularly valuable building block due to the differential reactivity of its two halogen atoms, which allows for sequential and site-selective chemical modifications.[1][2] This guide provides a comprehensive analysis of the factors governing the reactivity of the bromine and chlorine substituents in this versatile intermediate, offering field-proven insights and detailed experimental protocols.
Fundamental Principles of Reactivity in Dihalogenated Pyridines
The regioselectivity of reactions involving this compound is primarily dictated by a combination of electronic and steric effects, as well as the nature of the chemical transformation being employed.
Electronic Effects of the Pyridine Ring
The pyridine ring is an electron-deficient aromatic system due to the inductive effect of the electronegative nitrogen atom.[3][4] This electron deficiency is not uniformly distributed; it is most pronounced at the α (C2/C6) and γ (C4) positions relative to the nitrogen.[4] This inherent electronic property makes the pyridine ring susceptible to nucleophilic attack, particularly at these activated positions, a characteristic that is further enhanced by the presence of electron-withdrawing halogen substituents.[2]
Carbon-Halogen Bond Strength
A critical factor in many cross-coupling reactions is the bond dissociation energy of the carbon-halogen bond. The general trend for these bond strengths is C-Cl > C-Br > C-I.[5] Consequently, in reactions where the cleavage of the carbon-halogen bond is a key step, such as the oxidative addition in palladium-catalyzed cross-coupling, the weaker C-Br bond is typically more reactive than the stronger C-Cl bond.[5][6]
Steric Hindrance
The spatial arrangement of substituents on the pyridine ring can influence the accessibility of a reaction center to incoming reagents or catalysts.[7][8] In this compound, the proximity of the bromine and chlorine atoms at the 2- and 3-positions, respectively, can introduce steric hindrance that may affect the approach of bulky ligands or nucleophiles.[9]
Palladium-Catalyzed Cross-Coupling Reactions: Selective Functionalization at the C2-Position
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the case of this compound, these reactions overwhelmingly proceed at the C2-bromo position, a selectivity driven by the greater lability of the C-Br bond compared to the C-Cl bond.[2][5]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds between an organoboron reagent and an organohalide.[10][11] For this compound, this reaction allows for the selective introduction of aryl or heteroaryl substituents at the 2-position.[2]
Representative Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
Reagents:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)
-
SPhos (0.04 eq)
-
Anhydrous potassium phosphate (K₃PO₄) (2.0 eq)
-
Anhydrous 1,4-Dioxane
-
Degassed deionized water
-
-
Procedure:
-
To an oven-dried Schlenk flask, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Under the inert atmosphere, add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone transformation for the formation of C-N bonds, coupling an aryl halide with a primary or secondary amine.[12][13] This reaction also exhibits high selectivity for the C2-bromo position of this compound. The choice of a bulky, electron-rich phosphine ligand is often crucial for promoting the desired reductive elimination and achieving high yields.[12][14]
Representative Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
-
Reagents:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 eq)
-
XPhos (0.036 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous toluene
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add anhydrous toluene, followed by this compound and morpholine.
-
Degas the reaction mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.[15]
-
Nucleophilic Aromatic Substitution (SNAr): Targeting the C3-Position
In contrast to palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution (SNAr) on this compound can be directed towards the C3-chloro position, although the C2-position is generally more activated in halopyridines. The electron-withdrawing nature of the pyridine nitrogen activates the ortho (C2) and para (C4) positions to nucleophilic attack.[16][17] However, the reactivity at the C3 position can be achieved, often under more forcing conditions or with specific nucleophiles. It is important to note that for many dihalopyridines, such as 3-bromo-2-chloropyridine, the SNAr reaction preferentially occurs at the C2 position due to stronger activation by the nitrogen atom.[6][18] In the case of this compound, the bromine at the 2-position is generally more susceptible to nucleophilic attack than the chlorine at the 3-position due to the greater lability of the C-Br bond.[2]
It is worth noting that for some dihaloheteroarenes, unconventional site selectivity can be achieved under specific ligand-controlled conditions, allowing for reaction at a C-X bond distal to the nitrogen.
Comparative Reactivity Data
The following table summarizes the expected regioselectivity for the reactions of this compound based on the principles of reactivity for analogous dihalogenated pyridines.
| Reaction Type | Primary Reactive Site | Rationale |
| Suzuki-Miyaura Coupling | C2-Bromo | Weaker C-Br bond is more susceptible to oxidative addition by the palladium catalyst.[5][10] |
| Buchwald-Hartwig Amination | C2-Bromo | Weaker C-Br bond facilitates oxidative addition.[5][12] |
| Nucleophilic Aromatic Substitution (SNAr) | C2-Bromo | The bromine at the 2-position is generally more susceptible to nucleophilic attack than the chlorine at the 3-position due to the greater lability of the C-Br bond.[2] |
Mechanistic Insights and Visualizations
To further elucidate the principles of regioselectivity, the following diagrams illustrate the key mechanistic steps and decision points in the primary reaction pathways.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Caption: General experimental workflow for cross-coupling reactions.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis, offering orthogonal reactivity that enables the selective functionalization of its pyridine core. The preferential reactivity of the C2-bromo position in palladium-catalyzed cross-coupling reactions, contrasted with the potential for nucleophilic attack at the halogenated positions, provides a powerful platform for the synthesis of complex, polysubstituted pyridines. A thorough understanding of the underlying principles of electronic effects, bond strengths, and steric hindrance is paramount for researchers and drug development professionals to effectively harness the synthetic potential of this important intermediate.
References
- Wikipedia. Pyridine. [Link]
- The Chemistry Behind this compound: Synthesis and Applic
- Mišić, M., et al. Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane. Journal of the Chemical Society, Perkin Transactions 2.
- Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. PMC - NIH. [Link]
- Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 6 Pyridines: properties, syntheses & reactivity. [Link]
- Scribd. Pyridine: Electrophilic & Nucleophilic Reactions. [Link]
- The Journal of Chemical Physics.
- Journal of the American Chemical Society. Selective Halogenation of Pyridines Using Designed Phosphine Reagents. [Link]
- PMC. Selective Halogenation of Pyridines Using Designed Phosphine Reagents. [Link]
- ChemRxiv.
- YouTube. 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. [Link]
- Wikipedia.
- Chemistry LibreTexts.
- NIH. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link]
- Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. [Link]
- Preparation of sec and tert amines by Buchwald-Hartwig Amin
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- ResearchGate.
- Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. [Link]
- YouTube.
- PubChem. 2-Bromo-5-chloro-3-methylpyridine. [Link]
- Andrew G Myers Research Group. The Suzuki Reaction. [Link]
- Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance. PMC - NIH. [Link]
- Khan Academy. Steric hindrance | Substitution and elimination reactions | Organic chemistry. [Link]
- Reddit. effect of steric hindrance on nucleophiles. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Pyridine - Wikipedia [en.wikipedia.org]
- 4. imperial.ac.uk [imperial.ac.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. youtube.com [youtube.com]
- 17. m.youtube.com [m.youtube.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Solubility of 2-Bromo-3-chloro-5-methylpyridine in Organic Solvents
Abstract
2-Bromo-3-chloro-5-methylpyridine is a halogenated pyridine derivative that serves as a critical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique molecular structure, featuring bromine and chlorine atoms and a methyl group on the pyridine ring, provides distinct reactive centers for complex organic syntheses.[1] Understanding the solubility of this compound in various organic solvents is paramount for its effective use in reaction chemistry, purification, and formulation development. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound. It is intended for researchers, scientists, and drug development professionals, offering a blend of fundamental principles and actionable experimental protocols.
Introduction: The Significance of this compound
This compound (CAS No. 65550-81-4) is a light yellow crystalline powder with a molecular formula of C₆H₅BrClN and a molecular weight of 206.47 g/mol .[1][2] Its utility as a building block in the creation of novel molecules with potential therapeutic or agricultural applications underscores the importance of characterizing its physicochemical properties.[1] Solubility, a key determinant of a compound's behavior in a given solvent system, directly impacts reaction kinetics, yield, and the ease of product isolation and purification. A thorough understanding of its solubility profile enables chemists to make informed decisions when selecting appropriate solvents for synthesis, crystallization, and formulation.
This guide will delve into the theoretical underpinnings of solubility, explore the factors influencing the dissolution of this compound in organic solvents, and provide detailed, field-proven methodologies for its quantitative determination.
Theoretical Framework for Solubility
The principle of "like dissolves like" is a fundamental concept in predicting solubility.[3] This principle suggests that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, a substituted pyridine, we can anticipate a degree of polarity due to the presence of the nitrogen atom and the halogen substituents.
2.1. Physicochemical Properties and their Influence on Solubility
Key factors influencing its solubility include:
-
Polarity: The presence of the polar C-Cl, C-Br, and C-N bonds, as well as the lone pair of electrons on the nitrogen atom, introduces polarity to the molecule. However, the overall polarity will be influenced by the molecule's geometry.
-
Hydrogen Bonding: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. Solvents capable of donating hydrogen bonds (e.g., alcohols) may exhibit enhanced solubility for this compound.
-
Molecular Size and Shape: The relatively small and rigid structure of the substituted pyridine ring will influence how it packs in a crystal lattice and interacts with solvent molecules.
-
Temperature: For most solid solutes in liquid solvents, solubility increases with temperature as the dissolution process is often endothermic.
2.2. Solvent Selection Rationale
A logical approach to solvent selection for solubility studies involves testing a range of solvents with varying polarities and hydrogen bonding capabilities. A suggested panel of solvents is presented in Table 1.
Table 1: A Selection of Organic Solvents for Solubility Screening
| Solvent Class | Example Solvents | Rationale |
| Protic Polar | Methanol, Ethanol | Capable of hydrogen bonding with the pyridine nitrogen, potentially leading to high solubility. |
| Aprotic Polar | Acetonitrile, Acetone | Can engage in dipole-dipole interactions without hydrogen bond donation. |
| Non-Polar | Hexane, Toluene | Primarily interact through van der Waals forces; solubility will depend on the overall polarity of the solute. |
| Ethers | Diethyl ether, THF | Can act as hydrogen bond acceptors and have moderate polarity. |
| Chlorinated | Dichloromethane | Similar halogenated nature might favor solubility. |
Experimental Determination of Solubility
The following sections provide detailed protocols for the experimental determination of the solubility of this compound. These methods are designed to be robust and provide accurate, reproducible data.
3.1. Equilibrium Solubility Method
This is a classical and highly reliable method for determining thermodynamic solubility.
3.1.1. Experimental Workflow
Caption: Workflow for Equilibrium Solubility Determination.
3.1.2. Step-by-Step Protocol
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent from Table 1. The presence of undissolved solid is crucial to ensure saturation.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a shaker or on a stirring plate at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sampling and Filtration:
-
Allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a volumetric pipette.
-
Immediately filter the sample through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.
-
-
Dilution:
-
Dilute the filtered sample with a suitable solvent (often the same solvent used for dissolution) to a concentration that falls within the linear range of the analytical method to be used for quantification.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy, to determine the concentration of this compound.
-
-
Calculation of Solubility:
-
Calculate the solubility using the following formula, accounting for the dilution factor: Solubility (g/L) = Concentration of diluted sample (g/L) x Dilution factor
-
3.2. Analytical Quantification Methods
Accurate quantification of the dissolved solute is essential for reliable solubility data.
3.2.1. High-Performance Liquid Chromatography (HPLC)
HPLC is a highly specific and sensitive method for the quantification of organic compounds.[6] A reversed-phase HPLC method would be suitable for this compound.
3.2.1.1. HPLC Method Parameters (A Starting Point)
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Isocratic: Acetonitrile:Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at an appropriate wavelength (to be determined by UV scan) |
| Column Temperature | 30 °C |
3.2.1.2. Protocol for HPLC Quantification
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Calibration Curve: Inject the standard solutions and construct a calibration curve by plotting the peak area against the concentration.
-
Sample Analysis: Inject the diluted samples from the solubility experiment.
-
Concentration Determination: Determine the concentration of the samples from the calibration curve.
3.2.2. UV-Vis Spectroscopy
UV-Vis spectroscopy is a simpler and faster method for quantification, provided that the solute has a significant chromophore and the solvent does not interfere at the analytical wavelength.[7][8]
3.2.2.1. Protocol for UV-Vis Quantification
-
Determine λmax: Dissolve a small amount of this compound in the chosen solvent and scan the UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax).
-
Standard Preparation: Prepare a series of standard solutions of known concentrations in the same solvent.
-
Calibration Curve: Measure the absorbance of the standard solutions at λmax and create a calibration curve according to the Beer-Lambert law.[8]
-
Sample Analysis: Measure the absorbance of the diluted samples from the solubility experiment.
-
Concentration Determination: Calculate the concentration of the samples using the calibration curve.
Data Presentation and Interpretation
The obtained solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 2: Hypothetical Solubility Data for this compound at 25 °C
| Solvent | Solubility (g/L) | Solubility (mol/L) |
| Methanol | [Insert Data] | [Insert Data] |
| Ethanol | [Insert Data] | [Insert Data] |
| Acetonitrile | [Insert Data] | [Insert Data] |
| Acetone | [Insert Data] | [Insert Data] |
| Hexane | [Insert Data] | [Insert Data] |
| Toluene | [Insert Data] | [Insert Data] |
| Diethyl Ether | [Insert Data] | [Insert Data] |
| Tetrahydrofuran | [Insert Data] | [Insert Data] |
| Dichloromethane | [Insert Data] | [Insert Data] |
4.1. Logical Relationship of Factors Influencing Solubility
Caption: Factors Influencing the Solubility of this compound.
Conclusion
While specific, publicly available solubility data for this compound is scarce, this guide provides a robust framework for its systematic determination. By understanding the interplay of solute and solvent properties and by employing validated experimental protocols, researchers can generate high-quality solubility data. This information is invaluable for the efficient design of synthetic routes, the development of effective purification strategies, and the formulation of final products in the pharmaceutical and agrochemical industries. The methodologies outlined herein are intended to empower scientists to fill this knowledge gap and facilitate the continued application of this important chemical intermediate.
References
- PubMed. (2023, October 29). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry.
- Chem.ucla.edu.
- ACS Publications. (Undated). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells.
- Chem.uic.edu. Experiment: Solubility of Organic & Inorganic Compounds.
- Boronina. (Undated).
- PubChem. 2-Bromo-5-chloro-3-methylpyridine.
- PubChem. 3-Bromo-2-chloro-5-methylpyridine.
- Benchchem. (Undated).
- Santa Cruz Biotechnology. (Undated). This compound.
Sources
- 1. nbinno.com [nbinno.com]
- 2. scbt.com [scbt.com]
- 3. chem.ws [chem.ws]
- 4. 2-Bromo-5-chloro-3-methylpyridine | C6H5BrClN | CID 12630985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Bromo-2-chloro-5-methylpyridine | C6H5BrClN | CID 285437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
commercial availability of 2-bromo-3-chloro-5-methylpyridine
An In-depth Technical Guide to 2-Bromo-3-chloro-5-methylpyridine: Commercial Availability, Synthesis, and Application
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 65550-81-4), a critical heterocyclic building block for researchers, chemists, and drug development professionals. This document delves into its commercial availability, core chemical principles, key synthetic applications, and essential quality control and handling protocols. The guide is structured to provide not just procedural steps but the underlying scientific rationale, ensuring both technical accuracy and practical utility in a research and development setting.
Introduction: The Strategic Value of a Polysubstituted Pyridine
Halogenated pyridines are foundational pillars in the synthesis of a vast array of functional molecules, from life-saving pharmaceuticals to advanced agrochemicals.[1] The specific arrangement of substituents in this compound imparts a unique and highly valuable reactivity profile. The electron-deficient nature of the pyridine ring, amplified by the electron-withdrawing halogen atoms, makes it a prime substrate for nucleophilic substitution and metal-catalyzed cross-coupling reactions.[1]
The true synthetic elegance of this molecule lies in the differential reactivity of its two halogen atoms. The carbon-bromine bond at the 2-position is significantly more labile than the carbon-chlorine bond at the 3-position.[1] This intrinsic property allows for sequential, site-selective functionalization, providing a reliable pathway to complex, polysubstituted pyridine derivatives that would otherwise be challenging to synthesize.[1] This guide will explore how to leverage this property for strategic molecular design.
Physicochemical & Structural Properties
This compound is typically supplied as a light yellow or white to off-white crystalline powder or solid.[2][3] Its core structure consists of a pyridine ring substituted with a bromine atom at position 2, a chlorine atom at position 3, and a methyl group at position 5.
| Property | Data | Source(s) |
| CAS Number | 65550-81-4 | [2][3][4] |
| Molecular Formula | C₆H₅BrClN | [2][3][4] |
| Molecular Weight | 206.47 g/mol | [3][4] |
| Appearance | White to off-white solid / Light yellow crystalline powder | [2][3] |
| Melting Point | 40-44 °C | |
| Boiling Point | ~240.3 °C (Predicted) | |
| Purity (Typical) | ≥98.0% (GC) | [2] |
| Synonyms | 2-Bromo-3-chloro-5-picoline | [3] |
Commercial Availability and Procurement
This compound is readily available from a variety of chemical suppliers, catering to both small-scale research and bulk manufacturing needs. When procuring this reagent, it is critical to obtain a supplier-specific Certificate of Analysis (CoA) to verify purity and identity, as trace impurities can have a significant impact on sensitive downstream reactions.
Table of Representative Commercial Suppliers:
| Supplier | Purity Specification | CAS Number |
| Benchchem | - | 65550-81-4[1] |
| Chem-Impex | ≥99% (GC) | 65550-81-4[3] |
| Santa Cruz Biotechnology | - | 65550-81-4[4] |
| TCI | >98.0% (GC) | 65550-77-8*[5] |
| SynQuest Laboratories | - | 65550-81-4[6] |
*Note: Some suppliers may list the isomeric CAS number 65550-77-8. Always verify the structure and IUPAC name against the CAS number provided.
Core Reactivity: A Tale of Two Halogens
The synthetic utility of this compound is dominated by the regioselective reactivity of the C2-bromo group. In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), the C-Br bond undergoes oxidative addition to the palladium(0) catalyst much more readily than the more robust C-Cl bond. This allows the C2 position to be functionalized selectively while leaving the C3-chloro atom untouched for subsequent chemical transformations.
Sources
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. scbt.com [scbt.com]
- 5. 2-Bromo-5-chloro-3-methylpyridine | 65550-77-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. CAS 65550-81-4 | 3H32-D-73 | MDL MFCD09839259 | this compound | SynQuest Laboratories [synquestlabs.com]
An In-depth Technical Guide to 2-Bromo-3-chloro-5-methylpyridine: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-bromo-3-chloro-5-methylpyridine, a key halogenated pyridine derivative. The document delves into the compound's discovery and historical context, detailing its emergence as a critical intermediate in the pharmaceutical and agrochemical industries. A significant portion of this guide is dedicated to a thorough examination of its synthetic pathways, including a detailed, step-by-step protocol for its preparation via a multi-step organic transformation. The underlying chemical principles and the rationale behind experimental choices are elucidated to provide a deeper understanding of the synthesis. Furthermore, the guide summarizes the compound's diverse applications, highlighting its role as a versatile building block in the development of novel therapeutic agents and crop protection solutions.
Introduction: The Significance of a Polysubstituted Pyridine
This compound (CAS No. 65550-81-4) is a light yellow crystalline powder with the molecular formula C₆H₅BrClN.[1] Its strategic placement of bromo, chloro, and methyl groups on the pyridine ring bestows it with unique reactivity, making it a highly sought-after intermediate in complex organic synthesis.[1] The differential reactivity of the bromo and chloro substituents allows for sequential and site-selective cross-coupling reactions, a crucial feature for constructing polysubstituted pyridine derivatives commonly found in biologically active molecules.[2] This guide will explore the journey of this compound from its initial synthesis to its current-day applications, providing researchers and drug development professionals with a detailed understanding of its chemical significance.
Discovery and Historical Context
While a definitive "discovery" of this compound in the sense of a landmark scientific breakthrough is not prominently documented in readily available historical records, its emergence is intrinsically linked to the broader development of halogenated pyridines as versatile intermediates in organic synthesis. The late 20th century saw a surge in the exploration of substituted pyridines for applications in pharmaceuticals and agrochemicals. The synthesis of compounds like this compound was likely driven by the need for novel building blocks with specific reactivity profiles to enable the construction of complex molecular architectures. Its importance grew as the demand for new drugs and more effective crop protection agents intensified, solidifying its place as a valuable commodity in the fine chemical industry.
Synthesis of this compound: A Detailed Examination
The preparation of this compound is typically achieved through a multi-step synthesis that requires precise control over reaction conditions to ensure high yield and purity.[1] A common and logical synthetic strategy involves the halogenation of a pre-functionalized pyridine precursor. One of the most established and versatile methods for introducing a halogen onto an aromatic ring, including pyridine systems, is the Sandmeyer reaction. This reaction allows for the conversion of an amino group into a bromo group via a diazonium salt intermediate.
A plausible and frequently utilized synthetic pathway for this compound begins with a suitable aminopyridine derivative. The following sections outline a detailed, step-by-step protocol based on established chemical principles for the synthesis of this compound, likely commencing from 3-amino-2-chloro-5-methylpyridine.
Retrosynthetic Analysis
A logical retrosynthetic approach to this compound suggests that the bromo substituent at the 2-position can be introduced via a Sandmeyer reaction from a corresponding amino group. This leads back to 3-amino-2-chloro-5-methylpyridine as a key intermediate.
Sources
The Strategic Derivatization of 2-Bromo-3-chloro-5-methylpyridine: A Technical Guide to Unlocking Novel Therapeutic and Agrochemical Potential
Introduction: The Architectural Versatility of a Privileged Scaffold
In the landscape of modern chemical synthesis, the strategic selection of foundational building blocks is paramount to the successful discovery and development of novel bioactive molecules. Among these, halogenated pyridines stand out as exceptionally versatile intermediates.[1] This guide focuses on a particularly valuable, yet nuanced, starting material: 2-bromo-3-chloro-5-methylpyridine . Its unique substitution pattern, featuring two distinct halogen atoms and a methyl group, provides a rich platform for a diverse array of chemical transformations, enabling the targeted synthesis of complex molecules for the pharmaceutical and agrochemical industries.[2][3][4]
The inherent reactivity differences between the C-Br and C-Cl bonds, coupled with the electronic influence of the methyl group and the pyridine nitrogen, allow for precise and regioselective modifications. This guide will provide an in-depth exploration of the potential applications of this compound derivatives, moving beyond a simple catalog of possibilities to a detailed examination of the underlying chemical principles, synthetic strategies, and biological activities that make this scaffold a cornerstone of modern medicinal and agricultural chemistry.
I. The Chemical Canvas: Reactivity and Synthetic Strategy
The synthetic utility of this compound hinges on the differential reactivity of its two halogen substituents. The carbon-bromine bond is generally more labile and susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions than the more robust carbon-chlorine bond. This reactivity differential is the cornerstone of sequential, site-selective derivatization.
A. Foundational Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are the workhorse methodologies for elaborating the this compound core. The ability to selectively functionalize the 2-position (via displacement of the bromine) while leaving the 3-chloro position intact for subsequent modification is a key strategic advantage.
Experimental Protocol: Suzuki-Miyaura Coupling for C-C Bond Formation
This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of an arylboronic acid with this compound, a common first step in the synthesis of many biologically active derivatives.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene (degassed)
-
Water (degassed)
-
Round-bottom flask
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add Pd(PPh₃)₄ to the flask under a positive pressure of inert gas.
-
Add a degassed 4:1 mixture of toluene and water to the flask.
-
Heat the reaction mixture to 90-100 °C under an inert atmosphere and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
The choice of catalyst, ligand, base, and solvent system is critical and must be optimized for each specific substrate pairing to achieve high yields and minimize side reactions. Similar strategies can be employed for other cross-coupling reactions such as Sonogashira (for C-C triple bonds) and Buchwald-Hartwig (for C-N bond formation).
II. Applications in Drug Discovery: Targeting Disease with Precision
The pyridine nucleus is a ubiquitous motif in a vast array of pharmaceuticals.[5] Derivatives of this compound have shown significant promise in the development of novel therapeutics, particularly in oncology and infectious diseases.
A. Anticancer Agents: From Kinase Inhibition to Microtubule Disruption
1. Kinase Inhibitors:
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The 2-aminopyridine scaffold, readily accessible from this compound via Buchwald-Hartwig amination, is a well-established pharmacophore for kinase inhibitors, often forming key hydrogen bonds with the hinge region of the ATP-binding site.[6]
Subsequent Suzuki or Sonogashira coupling at the 5-position allows for the introduction of various substituents that can probe deeper into the ATP-binding pocket, enhancing both potency and selectivity.[7]
Caption: Structure-Activity Relationship (SAR) for Kinase Inhibitors.
| Derivative Class | Target Kinase | IC₅₀ (nM) | Reference |
| Pyrimidine-based derivative | Aurora A | <200 | [8] |
| Pyrido[4,3-d]pyrimidine derivative | Pim1 | 133 | [9][10] |
| Thiazolo[5,4-f]quinazolines | PfCDKs | ~1000 | [11] |
2. Combretastatin Analogues:
Combretastatin A-4 (CA-4) is a potent natural product that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis. The synthesis of pyridine-bridged analogues of CA-4, where the central double bond is replaced with a pyridine ring, has been explored to overcome issues of cis/trans isomerization and improve drug-like properties.[12][13][14][15][16] this compound can serve as a starting point for the sequential Suzuki coupling reactions needed to introduce the two substituted phenyl rings characteristic of these analogues.
Caption: Mechanism of Action for Combretastatin Analogues.
| Compound | Cell Line | IC₅₀ (nM) | Reference |
| Pyridine-bridged CA-4 analogue 4h | MDA-MB-231 | 3.13 | [12][13] |
| Pyridine-bridged CA-4 analogue 4s | A549 | 4.56 | [12][13] |
| Pyridine-bridged CA-4 analogue 4t | HeLa | 68.7 | [12][13] |
III. Agrochemical Innovations: Protecting Crops with Targeted Chemistry
The versatility of this compound extends into the agrochemical sector, where it serves as a precursor for a new generation of fungicides, herbicides, and insecticides.
A. Fungicides: Combating Plant Pathogens
Succinate Dehydrogenase Inhibitors (SDHIs):
SDHIs are a major class of fungicides that disrupt the fungal respiratory chain by inhibiting the succinate dehydrogenase enzyme complex.[17][18][19] The synthesis of novel SDHIs often involves the coupling of a pyridine-containing acid chloride with a substituted aniline or similar amine. This compound can be converted to the corresponding carboxylic acid, which is then activated and reacted to form the final amide-containing fungicide.
| Derivative | Pathogen | EC₅₀ (µg/mL) | Reference |
| Pyridine amide-hydrazide A5 | Fusarium graminearum | 2.53 | [20][21] |
| Pyridine amide-hydrazide A5 | Rhizoctonia solani | 1.64 | [20][21] |
| N-(thiophen-2-yl) nicotinamide 4f | Pseudoperonospora cubensis | 1.96 | [22] |
B. Herbicides: Weed Management through Molecular Intervention
1. Protoporphyrinogen Oxidase (PPO) Inhibitors:
PPO-inhibiting herbicides are a widely used class of herbicides that block the synthesis of chlorophyll, leading to rapid plant death.[23][24][25][26][27][28] The pyridine ring is a common feature in many PPO inhibitors, and derivatives of this compound can be elaborated to create novel PPO-inhibiting structures.
2. Synthetic Auxins:
Pyridine-based herbicides can also act as synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA) and causing uncontrolled growth that is ultimately lethal to the weed.[5] The specific substitution pattern on the pyridine ring is crucial for its herbicidal activity and selectivity.
Caption: Dual Modes of Action for Pyridine-Based Herbicides.
| Derivative Class | Weed Species | ED₅₀ (moles/acre) | Reference |
| 2-[(phenylmethyl)sulfonyl]pyridine 1-oxide | Green Foxtail | Varies based on substitution | [2] |
| 1,2,4-triazolo[4,3-a]pyridine | Broadleaf weeds | ~50% inhibition at 37.5 g a.i./ha | [6] |
C. Insecticides: Neurological Disruption in Pests
Neonicotinoid Analogues:
Neonicotinoids are a major class of insecticides that act as agonists of the nicotinic acetylcholine receptor (nAChR) in insects, leading to paralysis and death.[29][30][31] The chloropyridinylmethyl moiety is a key pharmacophore in many neonicotinoids. This compound can be a valuable precursor for the synthesis of novel neonicotinoid analogues with potentially improved efficacy and selectivity.
| Compound | Pest | LC₅₀ (mmol/L) | Reference |
| Nitromethylene neonicotinoid analogue 9 | Cowpea aphid | 0.00974 | [29] |
| Nitromethylene neonicotinoid analogue 7 | Cowpea aphid | 0.01567 | [29] |
| Imidacloprid (commercial standard) | Cowpea aphid | 0.03502 | [29] |
IV. Future Directions and Conclusion
The derivatives of this compound represent a rich and underexplored area of chemical space with significant potential for the development of novel pharmaceuticals and agrochemicals. The strategic application of modern synthetic methodologies, particularly transition metal-catalyzed cross-coupling reactions, allows for the precise and efficient generation of diverse molecular architectures from this versatile starting material.
Future research in this area should focus on:
-
Expansion of the chemical space: The synthesis and biological evaluation of novel derivatives with diverse substitution patterns.
-
Structure-based drug design: The use of computational modeling and X-ray crystallography to design more potent and selective inhibitors of key biological targets.
-
Development of sustainable synthetic routes: The exploration of more environmentally friendly and efficient methods for the synthesis of this compound and its derivatives.
References
- Doweyko, A. M., Bell, A. R., Minatelli, J. A., & Relyea, D. I. (1983). Quantitative structure-activity relationships for 2-[(phenylmethyl)sulfonyl]pyridine 1-oxide herbicides. Journal of Medicinal Chemistry, 26(4), 475–478. [Link]
- Vertex AI Search. (n.d.). The Chemistry Behind this compound: Synthesis and Applications.
- BenchChem. (2025). The Art of Inhibition: A Comparative Guide to the Structure-Activity Relationship of 2-Amino-5- bromo-4-methylpyridine Derivatives in Kinase Drug Discovery.
- Grains Research and Development Corporation (GRDC). (n.d.). HERBICIDE BEHAVIOUR.
- MDPI. (n.d.). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives.
- MDPI. (2023, October 31). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds.
- IRJET. (n.d.). Recent Studies of Pyridine derivatives as an anticancer agent: Mini review.
- NIH. (n.d.). Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors.
- Bentham Science Publisher. (n.d.). Synthesis, Biological Evaluation and Molecular Docking Studies of Pyridine Incorporated Chalcone Derivatives as Anticancer Agents.
- ResearchGate. (n.d.). (PDF) X-ray Crystal Structure of ERK5 (MAPK7) in Complex with a Specific Inhibitor.
- NIH. (2013, July 31). Crystal Structure of Pim1 Kinase in Complex with a Pyrido[4,3-D]Pyrimidine Derivative Suggests a Unique Binding Mode.
- PubMed. (2019, November 27). Synthesis and Biological Activity of Novel Succinate Dehydrogenase Inhibitor Derivatives as Potent Fungicide Candidates.
- J-Stage. (n.d.). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors.
- ResearchGate. (2025, October 13). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides.
- PubMed Central. (n.d.). Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents.
- ResearchGate. (2025, August 6). Crystal Structure of Pim1 Kinase in Complex with a Pyrido[4,3-D]Pyrimidine Derivative Suggests a Unique Binding Mode.
- PubMed. (n.d.). Crystal structure of pyridoxal kinase in complex with roscovitine and derivatives.
- ACS Publications. (2014, March 26). Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents.
- MDPI. (n.d.). Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity.
- Wiley Online Library. (n.d.). Structural modification area in succinate dehydrogenase inhibitor (SDHI) fungicides.
- ACS Publications. (2019, August 19). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2.
- Beilstein Journals. (n.d.). Combretastatins D series and analogues: from isolation, synthetic challenges and biological activities.
- BenchChem. (2025). Application of 2-Chloro-5-methyl-3-nitropyridine in Kinase Inhibitor Synthesis: A Methodological Overview.
- MDPI. (n.d.). New Combretastatin Analogs as Anticancer Agents: Design, Synthesis, Microtubules Polymerization Inhibition, and Molecular Dockin.
- MDPI. (2021, February 19). PPO-Inhibiting Herbicides and Structurally Relevant Schiff Bases: Evaluation of Inhibitory Activities against Human Protoporphyrinogen Oxidase.
- MDPI Journals. (2025, July 5). Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold.
- MDPI. (n.d.). Special Issue : Design and Study of Kinase Inhibitors.
- ResearchGate. (2024, October 8). Development of novel pyridine-based agrochemicals: A review.
- MDPI. (n.d.). Synthesis and Biological Activity Evaluation of Novel β-Substituted Nitromethylene Neonicotinoid Analogues.
- NIH. (n.d.). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors.
- ACS Publications. (2025, February 13). Evaluation of Novel Pyridine-Based Compounds Integrating Bioactive Amide and Hydrazide Groups as a Potential Fungicide Agent.
- ResearchGate. (n.d.). Representatives of commercial succinate dehydrogenase inhibitor fungicide.
- PubMed. (2025, February 26). Evaluation of Novel Pyridine-Based Compounds Integrating Bioactive Amide and Hydrazide Groups as a Potential Fungicide Agent.
- NIH. (n.d.). Design, Synthesis and Bioactivity of Novel Low Bee-Toxicity Compounds Based on Flupyrimin.
- PMC. (n.d.). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.
- Vertex AI Search. (n.d.). The Chemistry Behind this compound: Synthesis and Applications.
- bioRxiv. (2024, February 20). Abstract.
- PubMed Central. (n.d.). Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici.
- NIH. (n.d.). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors.
- R Discovery. (2011, December 14). Protoporphyrinogen Oxidase Inhibitor: An Ideal Target for Herbicide Discovery.
- CHIMIA. (n.d.). Protoporphyrinogen Oxidase Inhibitor: An Ideal Target for Herbicide Discovery.
- PubMed. (n.d.). Protoporphyrinogen oxidase inhibitor: an ideal target for herbicide discovery.
- Scilit. (2023, May 31). Discovery of a Subnanomolar Inhibitor of Protoporphyrinogen IX Oxidase via Fragment-Based Virtual Screening.
- NIH. (2018, December 18). Chemical design and toxicity evaluation of new pyrimidothienotetrahydroisoquinolines as potential insecticidal agents.
Sources
- 1. Synthesis, Biological Evaluation and Molecular Docking Studies of Pyridine Incorporated Chalcone Derivatives as Anticancer Agents | Bentham Science [eurekaselect.com]
- 2. Quantitative structure-activity relationships for 2-[(phenylmethyl)sulfonyl]pyridine 1-oxide herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journaljpri.com [journaljpri.com]
- 4. nbinno.com [nbinno.com]
- 5. journaljpri.com [journaljpri.com]
- 6. Synthesis, crystal structure, herbicidal activities and 3D-QSAR study of some novel 1,2,4-triazolo[4,3-a]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crystal Structure of Pim1 Kinase in Complex with a Pyrido[4,3-D]Pyrimidine Derivative Suggests a Unique Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. BJOC - Combretastatins D series and analogues: from isolation, synthetic challenges and biological activities [beilstein-journals.org]
- 16. d-nb.info [d-nb.info]
- 17. researchgate.net [researchgate.net]
- 18. biorxiv.org [biorxiv.org]
- 19. Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Evaluation of Novel Pyridine-Based Compounds Integrating Bioactive Amide and Hydrazide Groups as a Potential Fungicide Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Synthesis, herbicidal activity, and structure-bioactivity relationship of pyridyl-containing 2-phenyliminothiazolidines - East China Normal University [pure.ecnu.edu.cn]
- 23. mdpi.com [mdpi.com]
- 24. mdpi.com [mdpi.com]
- 25. discovery.researcher.life [discovery.researcher.life]
- 26. chimia.ch [chimia.ch]
- 27. Protoporphyrinogen oxidase inhibitor: an ideal target for herbicide discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. scilit.com [scilit.com]
- 29. mdpi.com [mdpi.com]
- 30. Design, Synthesis and Bioactivity of Novel Low Bee-Toxicity Compounds Based on Flupyrimin - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Chemical design and toxicity evaluation of new pyrimidothienotetrahydroisoquinolines as potential insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 2-Bromo-3-chloro-5-methylpyridine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide provides a comprehensive review of 2-bromo-3-chloro-5-methylpyridine, a versatile halogenated pyridine derivative of significant interest in organic synthesis. While specific experimental data for this exact compound is limited in publicly available literature, this guide synthesizes information from closely related analogues to offer valuable insights for researchers. The document explores the compound's physicochemical properties, potential synthetic routes, and its strategic application in key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. A central focus is placed on the regioselectivity of these transformations, a critical consideration for synthetic planning. Detailed experimental protocols, adapted from analogous systems, are provided to serve as a robust starting point for laboratory investigations.
Introduction: The Versatility of a Dihalogenated Pyridine Scaffold
This compound (CAS No: 65550-81-4) is a key building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1] Its utility stems from the differential reactivity of the bromo and chloro substituents, which allows for sequential and site-selective cross-coupling reactions.[2] This feature is particularly advantageous in the synthesis of polysubstituted pyridine derivatives, which are common motifs in biologically active compounds. The electron-deficient nature of the pyridine ring, further accentuated by the two halogen substituents, makes this molecule a versatile substrate for a variety of chemical transformations.
Physicochemical and Spectroscopic Properties
| Property | Value | Source |
| CAS Number | 65550-81-4 | [3] |
| Molecular Formula | C₆H₅BrClN | [3] |
| Molecular Weight | 206.47 g/mol | [3] |
| Appearance | Light yellow crystalline powder | [1] |
| Purity | ≥98.0% | [1] |
Spectroscopic Characterization (Predicted and Analogous Data)
While specific, published NMR data for this compound is scarce, the expected spectral characteristics can be inferred from data for closely related compounds. The chemical shifts in both ¹H and ¹³C NMR are highly sensitive to the positions of the substituents on the pyridine ring.
¹H NMR (Predicted):
-
Methyl Protons (C5-CH₃): A singlet is expected in the upfield region, likely around 2.3-2.5 ppm.
-
Aromatic Protons (H4 and H6): Two distinct signals in the aromatic region (7.0-8.5 ppm) are anticipated. The proton at the C4 position would likely appear as a doublet, and the proton at the C6 position as a doublet, with a small coupling constant between them.
¹³C NMR (Predicted):
-
The six carbon atoms of the pyridine ring will display distinct signals in the downfield region (typically 120-150 ppm), with the carbons bearing the halogen atoms showing characteristic shifts. The methyl carbon will appear significantly upfield.
Synthesis of this compound
A potential synthetic route could therefore involve the diazotization of a suitable aminopyridine precursor, such as 2-amino-3-chloro-5-methylpyridine, followed by treatment with a bromide source in the presence of a copper(I) catalyst.
Illustrative Synthetic Workflow (Sandmeyer Reaction)
Caption: A plausible synthetic workflow for this compound.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The differential reactivity of the C-Br and C-Cl bonds is the most significant feature of this compound in the context of palladium-catalyzed cross-coupling reactions. The C-Br bond is weaker than the C-Cl bond, making it more susceptible to oxidative addition to a palladium(0) catalyst.[6] This generally allows for regioselective functionalization at the C2 position.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organoboron compound and an organohalide.[7] For this compound, the reaction is expected to proceed selectively at the C2-bromo position.
This protocol is based on the Suzuki-Miyaura coupling of similar brominated pyridine derivatives and may require optimization.[8]
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Caption: A general experimental workflow for the Suzuki-Miyaura coupling.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, catalyzed by palladium and a copper(I) co-catalyst.[9] Again, regioselective coupling at the C2-bromo position of this compound is expected.
This protocol is a general guideline for the Sonogashira coupling of brominated pyridines and may need to be adapted.[10]
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 3 mol%), and copper(I) iodide (CuI, 5 mol%).
-
Solvent and Base Addition: Add an anhydrous and degassed solvent (e.g., THF or DMF), followed by an amine base such as triethylamine (Et₃N, 2.0 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or heat to 50-80 °C. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Caption: A simplified catalytic cycle for the Sonogashira coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[6] This reaction allows for the coupling of aryl halides with a wide range of primary and secondary amines.
This protocol is based on procedures for the amination of similar brominated pyridines and may require optimization.[11][12]
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a sealable reaction tube with this compound (1.0 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a base such as sodium tert-butoxide (NaOtBu, 1.4 equiv.).
-
Reagent Addition: Add the amine (1.2 equiv.) and an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.
Applications in Medicinal Chemistry
Halogenated pyridines are crucial building blocks in the synthesis of pharmaceuticals. While specific examples detailing the use of this compound in the synthesis of marketed drugs are not readily found in public literature, its structural motifs are present in many biologically active compounds, particularly kinase inhibitors.[13][14] The ability to selectively introduce substituents at the C2 position via cross-coupling reactions makes it a valuable starting material for generating libraries of compounds for drug discovery.
Conclusion
This compound is a valuable and versatile building block for organic synthesis. Its key attribute is the differential reactivity of its two halogen atoms, which allows for regioselective functionalization, primarily at the more labile C-Br bond, through various palladium-catalyzed cross-coupling reactions. While specific, detailed experimental procedures for this exact substrate are not widely published, the protocols and mechanistic insights provided in this guide, based on closely related analogues, offer a solid foundation for researchers to explore its synthetic potential. The strategic use of this intermediate will undoubtedly continue to contribute to the development of novel pharmaceuticals and other functional materials.
References
- The Chemistry Behind this compound: Synthesis and Applic
- Sandmeyer reaction - Wikipedia. (URL: [Link])
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PubMed Central. (URL: [Link])
- Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. (URL: [Link])
- Sandmeyer Reaction Mechanism - BYJU'S. (URL: [Link])
- Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). (URL: [Link])
- Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic...
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (URL: [Link])
- Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and. (URL: [Link])
- Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])
- Suzuki coupling of different chloropyridines with phenylboronic acids a - ResearchG
- Sonogashira coupling - Wikipedia. (URL: [Link])
- Optimization of the model Buchwald-Hartwig reaction of morpholine and...
- Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (URL: [Link])
- 2-Bromo-5-chloro-3-methylpyridine | C6H5BrClN | CID 12630985 - PubChem. (URL: [Link])
- (PDF)
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. (URL: [Link])
- COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. (URL: [Link])
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - NIH. (URL: [Link])
- 3-Bromo-2-chloro-5-methylpyridine | C6H5BrClN | CID 285437 - PubChem. (URL: [Link])
- Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. - SciSpace. (URL: [Link])
- Novel pyrazolopyrimidine derivatives as GSK-3 inhibitors - PubMed. (URL: [Link])
- Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC - NIH. (URL: [Link])
- 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)] - PubMed. (URL: [Link])
Sources
- 1. nbinno.com [nbinno.com]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. scbt.com [scbt.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Introduction: The Strategic Advantage of Polysubstituted Heterocycles
An In-Depth Technical Guide to 2-Bromo-3-chloro-5-methylpyridine: A Versatile Heterocyclic Building Block
In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical research, heterocyclic compounds form the backbone of a vast array of functional molecules.[1][2] Among these, polysubstituted pyridines are of paramount importance due to their prevalence in biologically active compounds. The strategic value of a building block is often defined by its capacity for controlled, site-selective functionalization. This compound (CAS: 65550-81-4) has emerged as a significant intermediate precisely for this reason.[3]
This guide serves as a technical resource for researchers and drug development professionals, offering insights into the synthesis, reactivity, and application of this versatile building block. The core utility of this compound lies in the differential reactivity of its two halogen substituents.[1] The carbon-bromine bond at the 2-position is significantly more labile and susceptible to palladium-catalyzed cross-coupling than the more robust carbon-chlorine bond at the 3-position.[1] This inherent electronic difference allows for a sequential and regioselective approach to constructing complex molecular architectures, making it a highly sought-after precursor in multi-step syntheses.
Physicochemical Properties and Synthesis
This compound is typically a light yellow or white crystalline powder, a stable state that makes it suitable for a variety of chemical transformations.[3][4] Its fundamental properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 65550-81-4[3] |
| Molecular Formula | C₆H₅BrClN[3] |
| Molecular Weight | 206.47 g/mol [5] |
| Appearance | Light yellow to white crystalline powder/lump[3][4] |
| Purity | ≥98.0%[3][4] |
| Melting Point | 37.0 to 41.0 °C |
| SMILES | CC1=CC(=CN=C1Br)Cl[5] |
| InChI | InChI=1S/C6H5BrClN/c1-4-2-5(8)3-9-6(4)7/h2-3H,1H3[5] |
Established Synthetic Pathways
The synthesis of this compound typically involves multi-step sequences starting from pre-functionalized pyridine precursors, as direct halogenation of the pyridine ring can be difficult to control.[1] A common and effective strategy involves the use of aminopyridines, leveraging the well-established Sandmeyer reaction.[1]
One illustrative pathway begins with 2-amino-5-methylpyridine, which is first brominated to yield 2-amino-5-bromo-3-methylpyridine.[6] This intermediate can then undergo a Sandmeyer-type reaction where the amino group is converted to a diazonium salt and subsequently displaced by a chlorine atom to furnish the final product. A similar strategy can be employed starting with 2-amino-3-bromo-5-chloropyridine, which can be converted to 2-iodo-3-bromo-5-chloropyridine via a diazotization-iodination sequence, highlighting the versatility of the amino group as a synthetic handle.[7] These methods provide a controlled, regioselective route to the desired dihalogenated pyridine.
Chemical Reactivity: A Tale of Two Halogens
The synthetic power of this compound is rooted in the differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions. The oxidative addition of the aryl halide to the Pd(0) catalyst is the rate-determining step in these catalytic cycles.[8][9] The carbon-bromine bond (bond dissociation energy: ~276 kJ/mol) is weaker than the carbon-chlorine bond (~339 kJ/mol), leading to a significantly faster rate of oxidative addition at the C2-bromo position.[9][10] This allows chemists to selectively functionalize the C2 position while leaving the C3-chloro substituent intact for subsequent transformations.
This regioselectivity is the cornerstone of its utility, enabling the sequential introduction of diverse functionalities. The following sections detail the application of this principle in three key cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for its ability to form C-C bonds with high functional group tolerance and generally mild conditions.[10][11] When this compound is subjected to Suzuki coupling conditions, the reaction occurs selectively at the C2-bromo position.[10]
Mechanism Insight: The catalytic cycle begins with the oxidative addition of the C-Br bond to a Pd(0) species. This is followed by transmetalation with a boronic acid or ester (activated by a base) and concludes with reductive elimination to yield the 2-aryl/vinyl-3-chloro-5-methylpyridine product and regenerate the Pd(0) catalyst.[11][12]
Caption: Suzuki-Miyaura Coupling Experimental Workflow.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
-
Vessel Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and cesium carbonate (2.5 mmol, 2.5 eq).[13]
-
Inert Atmosphere: Seal the vessel with a septum, then evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and water (1 mL) via syringe. Sparg the resulting mixture with argon for 10-15 minutes.[13]
-
Catalyst Addition: Under a positive flow of argon, add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 0.03 eq).[13]
-
Reaction: Seal the vessel tightly and place it in a preheated oil bath at 100 °C. Stir vigorously for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 2-aryl-3-chloro-5-methylpyridine.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds, a transformation of immense value in medicinal chemistry where aryl amines are common pharmacophores.[14][15] The differential reactivity of this compound is again advantageous, allowing for the selective amination at the C2 position.
Mechanism Insight: The catalytic cycle involves the oxidative addition of the C-Br bond to Pd(0), followed by coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the catalyst.[14][15][16] The choice of a bulky, electron-rich phosphine ligand is critical to promote the reductive elimination step.[14]
Caption: Buchwald-Hartwig Amination Experimental Workflow.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
-
Vessel Preparation: In a glovebox or under a strong flow of argon, add to an oven-dried Schlenk tube: this compound (1.0 mmol, 1.0 eq), the desired amine (1.2 mmol, 1.2 eq), and sodium tert-butoxide (1.4 mmol, 1.4 eq).
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 0.02 eq) and a suitable phosphine ligand (e.g., XPhos, 0.05 mmol, 0.05 eq).[17]
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Reaction: Seal the tube and place it in a preheated oil bath at 110 °C. Stir the reaction for 6-24 hours, monitoring progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.
-
Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the crude product by flash column chromatography to afford the desired 2-(substituted-amino)-3-chloro-5-methylpyridine.
Sonogashira Coupling: Accessing Alkynyl Pyridines
The Sonogashira coupling reaction creates a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing a direct route to alkynyl-substituted aromatics.[18] This reaction typically uses a dual catalyst system of palladium and a copper(I) co-catalyst.[19] As with the other coupling reactions, the C2-bromo position of this compound is the reactive site.
Mechanism Insight: The palladium cycle is similar to the Suzuki and Buchwald-Hartwig reactions. Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide species, which then participates in the transmetalation step with the Pd(II)-aryl complex.[18][20]
Caption: Sonogashira Coupling Experimental Workflow.
Detailed Experimental Protocol: Sonogashira Coupling
-
Vessel Preparation: To a Schlenk flask, add this compound (1.0 mmol, 1.0 eq), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.04 mmol, 0.04 eq), and copper(I) iodide (CuI) (0.08 mmol, 0.08 eq).[19]
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed tetrahydrofuran (THF, 8 mL) and triethylamine (Et₃N, 4 mL). Stir to dissolve, then add the terminal alkyne (1.2 mmol, 1.2 eq) dropwise via syringe.[19]
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. If the reaction is sluggish, it can be gently heated to 40-60 °C. Monitor completion by TLC.
-
Workup: Once the starting material is consumed, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and filter through a plug of silica gel to remove inorganic salts.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography to isolate the 2-alkynyl-3-chloro-5-methylpyridine.
Applications in Research and Development
The primary utility of this compound is as a versatile intermediate for constructing more complex molecules with potential biological activity.[1][3]
-
Pharmaceutical Development: This building block is a key starting material for synthesizing compounds with potential therapeutic applications, including anti-tumor and anti-infective properties.[1][3] The ability to sequentially add different functional groups at the C2 and C3 positions is crucial for exploring structure-activity relationships (SAR) and optimizing lead compounds. For example, the 2-amino-3-chloro-5-(trifluoromethyl)pyridine scaffold, accessible from related precursors, is a known intermediate for agricultural chemicals and medicines.[21]
-
Agrochemicals: In the agrochemical sector, it contributes to the development of novel pesticides and herbicides.[2][3] The pyridine core is a common feature in many active agrochemical ingredients, and the specific substitution pattern offered by this building block allows for the fine-tuning of properties like efficacy, selectivity, and environmental persistence. For instance, 2-chloro-5-methylpyridine derivatives are useful in the synthesis of certain herbicidal compounds.[22]
Conclusion
This compound represents a strategically vital building block for the modern synthetic chemist. Its value is defined by the predictable and selective reactivity of its C2-bromo position in a host of palladium-catalyzed cross-coupling reactions, while the more robust C3-chloro position remains available for subsequent functionalization. This feature provides a logical and efficient pathway for the synthesis of complex, polysubstituted pyridines. The reliable protocols for Suzuki, Buchwald-Hartwig, and Sonogashira couplings outlined in this guide underscore its role as an enabling tool for innovation in the discovery and development of new pharmaceuticals and agrochemicals.
References
- The Chemistry Behind this compound: Synthesis and Applic
- 2-Bromo-5-chloro-3-methylpyridine | C6H5BrClN | CID 12630985 - PubChem. (URL: [Link])
- This compound: High Purity Intermediate for Organic Synthesis | Manufacturer & Supplier. (URL: [Link])
- 3-Bromo-2-chloro-5-methylpyridine | C6H5BrClN | CID 285437 - PubChem. (URL: [Link])
- US4612377A - Preparation of 2-chloro-5-methylpyridine - Google P
- 2-Amino-5-bromo-3-methylpyridine, 97% - Ottokemi. (URL: [Link])
- Buchwald–Hartwig amin
- 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine | C6H2BrClF3N | CID 2736237 - PubChem. (URL: [Link])
- 2-Bromo-3-fluoro-5-methylpyridine | C6H5BrFN | CID 13537536 - PubChem. (URL: [Link])
- Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchG
- Suzuki reaction - Wikipedia. (URL: [Link])
- Preparation of sec and tert amines by Buchwald-Hartwig Amin
- Sonogashira Coupling Reaction with Diminished Homocoupling. (URL: [Link])
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. (URL: [Link])
- US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google P
- Sonogashira coupling - Wikipedia. (URL: [Link])
- CN106467488A - A kind of preparation technology of 2 iodine, 3 bromine 5 chloropyridine - Google P
- COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. (URL: [Link])
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (URL: [Link])
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - NIH. (URL: [Link])
- US4742060A - Heterocyclic compounds - Google P
- Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])
- US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google P
- 2-Bromo-5-chloro-3-methylpyridine | - Frontier Specialty Chemicals. (URL: [Link])
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. 2-Bromo-5-chloro-3-methylpyridine | C6H5BrClN | CID 12630985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Amino-5-bromo-3-methylpyridine, 97% 3430-21-5 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 7. CN106467488A - A kind of preparation technology of 2 iodine, 3 bromine 5 chloropyridine - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. youtube.com [youtube.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 17. researchgate.net [researchgate.net]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 19. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 20. depts.washington.edu [depts.washington.edu]
- 21. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 22. US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]
A Theoretical-Computational Guide to the Reactivity of 2-Bromo-3-chloro-5-methylpyridine
Abstract
Substituted pyridines are foundational scaffolds in medicinal chemistry and materials science, where their reactivity dictates synthetic accessibility and biological interactions.[1][2][3] This technical guide outlines a comprehensive theoretical framework for investigating the chemical reactivity of 2-bromo-3-chloro-5-methylpyridine using Density Functional Theory (DFT). We detail a robust computational protocol and explore a suite of reactivity descriptors, including Molecular Electrostatic Potential (MEP), Frontier Molecular Orbitals (FMOs), and Fukui functions. The insights derived from these analyses are then applied to predict the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions. This document serves as a methodological blueprint for researchers seeking to computationally elucidate and predict the chemical behavior of complex heterocyclic systems, thereby accelerating rational molecular design and development.
Introduction: The Significance of Halopyridines and Computational Foresight
The pyridine ring is a privileged pharmacophore, integral to the structure of numerous natural products and FDA-approved drugs.[3] Its unique electronic properties, conferred by the nitrogen heteroatom, make it a versatile building block in drug discovery.[1][4] The strategic placement of halogen substituents, as seen in this compound, further modulates the electronic landscape of the ring. This modulation influences the molecule's ability to engage in crucial biological interactions and provides synthetic handles for further functionalization.[2][5]
Understanding the regioselectivity and kinetic feasibility of reactions involving di-halogenated pyridines is a critical challenge for synthetic chemists. Traditional empirical approaches can be resource-intensive and time-consuming. Modern computational chemistry, however, offers a powerful alternative, providing deep, quantitative insights into molecular reactivity before a single flask is warmed.[6] By employing methods like Density Functional Theory (DFT), we can map the electronic terrain of a molecule, identifying sites prone to nucleophilic or electrophilic attack and predicting the most favorable reaction pathways.[7] This in-silico-first approach not only accelerates the synthetic design process but also fosters a more profound understanding of the underlying principles governing chemical reactivity.
This guide provides a systematic, field-proven methodology for the theoretical investigation of this compound, establishing a workflow that is broadly applicable to other complex aromatic heterocycles.
Computational Methodology: A Self-Validating Protocol
The reliability of any theoretical prediction hinges on the rigor of the computational methodology. The following protocol is designed to be a self-validating system, employing a widely recognized level of theory that has demonstrated accuracy for similar halogenated aromatic systems.[8][9]
Step-by-Step Computational Workflow
-
Structure Optimization: The initial 3D structure of this compound is built. A geometry optimization is then performed using DFT. This crucial first step locates the minimum energy conformation of the molecule.
-
Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum.
-
Electronic Property Calculation: Single-point energy calculations are performed on the optimized geometry to derive all electronic properties and reactivity descriptors.
-
Level of Theory: B3LYP functional with the 6-311++G(d,p) basis set.
-
Causality: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is chosen for its proven balance of accuracy and computational efficiency in describing the electronic structure of organic molecules.[9] The 6-311++G(d,p) basis set is robust, incorporating diffuse functions (++) to accurately model lone pairs and anions, and polarization functions (d,p) to describe the non-spherical nature of electron density in bonded atoms, which is critical for halogenated systems.[8][10]
-
-
Software: All calculations are performed using a validated computational chemistry package, such as Gaussian.[8]
Analysis of Reactivity: Decoding the Electronic Landscape
Molecular Electrostatic Potential (MEP) Analysis
The Molecular Electrostatic Potential (MEP) surface is an invaluable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior.[11][12][13] It maps the electrostatic potential onto the molecule's electron density surface, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).[14][15]
-
Red/Yellow Regions: Indicate negative electrostatic potential, corresponding to electron-rich areas such as lone pairs on heteroatoms. These are the primary sites for electrophilic attack.
-
Blue Regions: Indicate positive electrostatic potential, corresponding to electron-deficient areas. These are the primary sites for nucleophilic attack.[16]
For this compound, the MEP surface would predictably show a region of negative potential around the nitrogen atom due to its lone pair. The most positive (electron-deficient) regions are expected to be on the carbon atoms bonded to the electronegative halogen atoms (C2 and C3), making them susceptible to nucleophilic attack.
Frontier Molecular Orbital (FMO) Theory
Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[17][18] The energies and spatial distributions of these orbitals provide critical information about a molecule's reactivity and selectivity.[19][20]
-
HOMO (Highest Occupied Molecular Orbital): Represents the outermost electrons and acts as an electron donor. A higher HOMO energy indicates a greater propensity to donate electrons to an electrophile.
-
LUMO (Lowest Unoccupied Molecular Orbital): Represents the lowest energy empty orbital and acts as an electron acceptor. A lower LUMO energy indicates a greater propensity to accept electrons from a nucleophile.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability. A smaller gap suggests higher reactivity and lower kinetic stability.[21]
Table 1: Hypothetical FMO Data for this compound
| Parameter | Energy (eV) | Implication |
| EHOMO | -6.85 | Moderate electron-donating ability |
| ELUMO | -1.20 | Strong electron-accepting ability |
| ΔE (Gap) | 5.65 | High kinetic stability, but reactive towards strong nucleophiles |
Note: These values are illustrative and would be precisely determined by the DFT calculation.
The distribution of the LUMO is particularly important for predicting the sites of nucleophilic attack. For this compound, the LUMO is expected to have significant orbital coefficients on the carbon atoms C2 and C4, indicating these as the most probable sites for a nucleophile to attack.
Global and Local Reactivity Descriptors (Conceptual DFT)
Conceptual DFT provides a quantitative framework for reactivity through various descriptors derived from the HOMO and LUMO energies.
Table 2: Global Reactivity Descriptors
| Descriptor | Formula | Value (eV) | Interpretation |
| Ionization Potential (I) | -EHOMO | 6.85 | Energy to remove an electron. |
| Electron Affinity (A) | -ELUMO | 1.20 | Energy released when an electron is added. |
| Electronegativity (χ) | (I+A)/2 | 4.025 | Overall electron-attracting tendency. |
| Chemical Hardness (η) | (I-A)/2 | 2.825 | Resistance to change in electron distribution. |
| Global Softness (S) | 1/(2η) | 0.177 | Reciprocal of hardness; indicates reactivity. |
| Electrophilicity Index (ω) | χ²/(2η) | 2.867 | A measure of electrophilic character. |
Note: These values are calculated from the hypothetical FMO data in Table 1.
While global descriptors describe the molecule as a whole, local reactivity descriptors , such as Fukui functions , pinpoint reactivity at specific atomic sites.[22][23] The Fukui function, f(r), indicates the change in electron density at a point r when the total number of electrons in the system changes.[24]
-
f+(r): For nucleophilic attack (addition of an electron). The atom with the highest f+ value is the most likely site for nucleophilic attack.[25]
-
f-(r): For electrophilic attack (removal of an electron). The atom with the highest f- value is the most likely site for electrophilic attack.
For this compound, we would expect the highest f+ values to be located on the carbon atoms attached to the halogens (C2 and C3), confirming the predictions from MEP and FMO analyses.
Mechanistic Insights: Predicting SNAr Regioselectivity
The primary reaction pathway for electron-deficient aromatic rings like halopyridines is Nucleophilic Aromatic Substitution (SNAr).[26][27] This reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[28][29]
The theoretical data gathered allows us to predict the regioselectivity of an SNAr reaction on this compound. The key factors are:
-
Electrophilicity of Carbon Atoms: Both MEP and Fukui function analyses point to C2 and C3 as the most electron-deficient carbons.
-
Leaving Group Ability: Generally, in SNAr on heteroaromatics, the leaving group ability follows the trend Br > Cl. This is because the C-X bond cleavage is not the rate-determining step; rather, the initial nucleophilic attack is.[21][29]
-
Stability of the Meisenheimer Intermediate: The stability of the anionic intermediate is paramount. The electron-withdrawing nitrogen atom in the pyridine ring is crucial for stabilizing the negative charge developed during the nucleophilic attack, especially when the attack occurs at the ortho (C2) or para (C4) positions.[30]
Considering these factors, nucleophilic attack is most likely to occur at the C2 position, leading to the displacement of the bromide ion. The attack at C2 allows the resulting negative charge in the Meisenheimer complex to be delocalized onto the electronegative nitrogen atom, providing significant resonance stabilization.
// Reactants Reactants [label=<
this compound
]; Nu [label="Nu⁻"];
// Intermediate Intermediate [label=<
Meisenheimer Complex
(Resonance Stabilized)
];
// Products Product [label=<
Substitution Product
]; Br [label="Br⁻"];
// Arrows {rank=same; Reactants; Nu;} {rank=same; Product; Br;}
Reactants -> Intermediate [label="Step 1: Addition\n(Rate-Determining)"]; Intermediate -> Product [label="Step 2: Elimination"]; } enddot Caption: Proposed SNAr mechanism at the C2 position.
Conclusion
This guide has detailed a rigorous, DFT-based computational protocol for the comprehensive analysis of reactivity in this compound. By integrating analyses of the Molecular Electrostatic Potential, Frontier Molecular Orbitals, and Fukui functions, we can construct a holistic and predictive model of chemical behavior. The results of this theoretical framework strongly suggest that nucleophilic aromatic substitution will preferentially occur at the C2 position, displacing the bromide leaving group. This preference is dictated by the superior stabilization of the resulting Meisenheimer intermediate by the ring nitrogen. The methodologies presented herein are not confined to this specific molecule but represent a powerful and broadly applicable strategy for accelerating research and development in medicinal chemistry and materials science.
References
- Gadre, S. R., and Shirsat, R. N. (2000). Electrostatics of Atoms and Molecules. Universities Press. Link
- Murray, J. S., & Politzer, P. (2011). The molecular electrostatic potential: an effective tool for the elucidation of chemical and physical properties. WIREs Computational Molecular Science, 1(2), 153-182. Link
- Fleming, I. (2010). Molecular Orbitals and Organic Chemical Reactions. John Wiley & Sons. Link
- Schrödinger, LLC. (2025). Jaguar Fukui Functions: Identifying Electrophilic and Nucleophilic Sites. Link
- Kaur, H., & Singh, G. (2021). Role of pyridines as enzyme inhibitors in medicinal chemistry. In New Generation of Inhibitors in Sustainable Chemistry. Elsevier. Link
- Verma, C., et al. (2023).
- Ningbo Inno Pharmchem Co., Ltd. (n.d.).
- Galván, M., et al. (1996). The Fukui function of an atom in a molecule: A criterion to characterize the reactive sites of chemical species. Journal of Chemical Sciences, 108(4), 307-316. Link
- Mahmoud, A. R. (2023). Frontier Molecular Orbital Theory in Organic Reactivity and Design.
- Altaf, A. A., et al. (2016). A review on the medicinal importance of pyridine derivatives.
- Life Chemicals. (2021). Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry. Link
- SCM. (2025). Fukui Function — GUI 2025.
- Barroso, J. (2010). How to calculate Fukui indices. Dr. Joaquin Barroso's Blog. Link
- Wikipedia. (n.d.). Fukui function. Link
- Al-Otaibi, J. S., et al. (2022).
- Majid, R. (n.d.). Nucleophilic Aromatic Substitution. University of Babylon. Link
- ResearchGate. (n.d.). Molecular electrostatic potential (MEP) structure of the subject ligands and corresponding complexes. Link
- Limoto, D. (2024). A Brief View on Pyridine Compounds. Journal of Molecular and Organic Chemistry, 7(5). Link
- Zhang, Y., & Wu, Y. D. (2012). A Frontier Molecular Orbital Theory Approach to Understanding the Mayr Equation and to Quantifying Nucleophilicity and Electrophilicity by Using HOMO and LUMO Energies. Chemistry–An Asian Journal, 8(1), 148-156. Link
- Liu, S. B. (2023). Describing Chemical Reactivity with Frontier Molecular Orbitalets. JACS Au, 3(8), 2095-2105. Link
- KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. In Organic Chemistry II. Link
- Wikipedia. (n.d.).
- Tańska, N. (2019).
- OCER. (2018, April 19). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. Link
- Wikipedia. (n.d.). Frontier molecular orbital theory. Link
- Ullah, H., et al. (2023). Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives: Synthesis, X-ray Diffraction, DFT Calculations, and Biological Screening. Molecules, 28(24), 7984. Link
- Arjunan, V., et al. (2012). Experimental (FT-IR and FT-Raman spectra) and Theoretical (Ab initio/HF, DFT/B3LYP) Study of 2-Amino-5-Chloropyridine and 2-Amino-6-Chloropyridine. CORE. Link
- Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Link
- Tańska, N., & Wysocki, R. (2021).
- ResearchGate. (n.d.). Computational analysis of the reaction of 1 with pyridine. Link
- Al-Otaibi, J. S., et al. (2012). Experimental (FT-IR and FT-Raman spectra) and Theoretical (Ab initio/HF, DFT/B3LYP) Study of 2-Amino-5-Chloropyridine and 2-Amino-6-Chloropyridine.
- BenchChem. (2025).
- Lust, T. A., & Gerber, R. B. (2017). Pyridine interaction with γ-CuI: synergy between molecular dynamics and molecular orbital approaches to molecule/surface interactions. Physical Chemistry Chemical Physics, 19(33), 22359-22367. Link
- El-Faham, A., et al. (2023). Exploring the Chemical Reactivity, Molecular Docking, Molecular Dynamic Simulation and ADMET Properties of a Tetrahydrothienopyridine Derivative Using Computational Methods. Molecules, 28(13), 5035. Link
- National Center for Biotechnology Information. (n.d.). 2-Bromo-5-chloro-3-methylpyridine.
- ResearchGate. (2016). One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene; Molecular Structure Investigation via Density Functional Theory (DFT), X-ray Analysis, and Their Biological Activities. Link
- Rasool, N., et al. (2016). One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene; Molecular Structure Investigation via Density Functional Theory (DFT), X-ray Analysis, and Their Biological Activities. International Journal of Molecular Sciences, 17(7), 912. Link
- Liu, S., et al. (2015). Computational Study of Chemical Reactivity Using Information-Theoretic Quantities from Density Functional Reactivity Theory for Electrophilic Aromatic Substitution Reactions. The Journal of Physical Chemistry A, 119(29), 8039-8050. Link
- BenchChem. (2025).
- University of Minnesota. (2022, May 25). SciPride 2022: Machine Learning Approach for Reactive Chemistry. YouTube. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. lifechemicals.com [lifechemicals.com]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives: Synthesis, X-ray Diffraction, DFT Calculations, and Biological Screening [mdpi.com]
- 9. iiste.org [iiste.org]
- 10. Making sure you're not a bot! [mostwiedzy.pl]
- 11. Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity [mdpi.com]
- 12. Molecular electrostatic potential analysis: A powerful tool to interpret and predict chemical reactivity | Semantic Scholar [semanticscholar.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]
- 19. Guiding Medicinal Chemistry with Fragment Molecular Orbital (FMO) Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. ias.ac.in [ias.ac.in]
- 23. Fukui function - Wikipedia [en.wikipedia.org]
- 24. scm.com [scm.com]
- 25. Schrödinger Customer Portal [my.schrodinger.com]
- 26. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 27. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 28. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 29. masterorganicchemistry.com [masterorganicchemistry.com]
- 30. youtube.com [youtube.com]
initial biological screening of 2-bromo-3-chloro-5-methylpyridine analogs
An In-depth Technical Guide to the Initial Biological Screening of 2-Bromo-3-chloro-5-methylpyridine Analogs
Foreword: The Strategic Imperative for Screening Pyridine Scaffolds
The pyridine ring is a cornerstone of modern medicinal chemistry, a privileged scaffold that appears in a vast number of FDA-approved drugs.[1][2] Its prevalence is not accidental; the nitrogen atom imparts unique physicochemical properties, including improved polarity, metabolic stability, and the capacity for hydrogen bonding, which can enhance a molecule's interaction with biological targets.[3][4] The parent compound, this compound, serves as a versatile chemical intermediate, with its distinct halogenation pattern providing multiple reactive sites for the synthesis of diverse analog libraries.[5][6] This guide presents a strategic framework for the initial biological evaluation of such a library, moving beyond a simple recitation of methods to provide the underlying logic—the why behind the how—that governs an effective early-stage drug discovery campaign.
As a Senior Application Scientist, my objective is to outline a robust, multi-pronged screening cascade that is both efficient and self-validating. We will not merely test for activity; we will build a comprehensive initial profile of each analog, encompassing cytotoxicity, potential antimicrobial effects, and targeted bioactivity. This foundational dataset is critical for making informed decisions, prioritizing the most promising chemical matter, and ultimately de-risking the long and arduous path of drug development.
Part 1: The Foundation - Analog Library Design and Initial Profiling
Before any biological assay is performed, the quality and design of the compound library are paramount. The goal is not to synthesize every possible analog, but to create a focused library that intelligently explores the structure-activity relationship (SAR) around the this compound core.
Strategic Design of the Analog Library
The differential reactivity of the bromo and chloro substituents on the pyridine ring allows for selective, site-specific modifications.[6] A strategic approach to analog design would involve:
-
Substitution at the 2-position (Bromine): Utilize Suzuki, Stille, or Sonogashira cross-coupling reactions to introduce a variety of aryl, heteroaryl, or alkyl groups. This explores how steric and electronic changes at this position impact biological activity.
-
Substitution at the 3-position (Chlorine): While less reactive than the bromine, this position can be targeted for nucleophilic aromatic substitution under specific conditions to introduce amine or alkoxy functionalities.
-
Modification of the 5-position (Methyl): The methyl group can be functionalized, for example, via oxidation to an alcohol or carboxylic acid, to introduce new hydrogen bonding capabilities.
The result should be a library of 50-100 compounds with diverse functionalities, designed to probe key interactions with potential biological targets.
Physicochemical and ADMET Profiling: The First Filter
A significant portion of drug candidates fail late in development due to poor pharmacokinetic properties.[7][8] Early in silico and in vitro assessment of Absorption, Distribution, Metabolism, Elimination, and Toxicity (ADMET) is a critical filtering step.[9][10] Before committing resources to extensive biological screening, each analog should be profiled for:
-
Solubility: Poor aqueous solubility can be a major hurdle and can create artifacts in biological assays.[11]
-
Lipophilicity (LogP/LogD): This property influences permeability and off-target effects.
-
Metabolic Stability: Early assessment using liver microsomes can predict how quickly the compound might be cleared from the body.[12]
This initial data helps to flag compounds with inherent liabilities and provides context for interpreting the results of subsequent biological screens.
Part 2: The Primary Screening Cascade - A Multi-pronged Approach
The initial screening cascade is designed to cast a wide net, identifying any significant biological activity while simultaneously flagging non-specific toxicity. This is achieved through a parallel workflow of three key assays.
Caption: High-level workflow for the primary biological screening cascade.
Assay 1: Cytotoxicity Screening (The Gatekeeper)
Causality: The first and most crucial question is whether a compound is toxic to mammalian cells. A compound that indiscriminately kills all cells is not a viable drug candidate. This assay acts as a gatekeeper, and its results provide a "therapeutic window" for any observed activity in other screens. The MTT assay is a robust, cost-effective colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability.[13]
Caption: A sequential workflow for validating primary screening hits.
-
Re-confirmation: The original screening sample is re-tested in the primary assay to confirm activity.
-
Dose-Response Analysis: The hit compound is tested across a range of concentrations (typically 8-10 points) to generate a dose-response curve and determine a precise IC₅₀ or MIC value.
-
Orthogonal Assays: The activity is confirmed in a secondary assay that uses a different detection technology. For a kinase hit identified via an ATP-depletion assay, a binding assay like Surface Plasmon Resonance (SPR) could be used as an orthogonal follow-up. This helps eliminate artifacts related to the primary assay format.
-
Initial SAR and Selectivity: Test closely related analogs from the library to see if small structural changes lead to predictable changes in activity. For target-based hits, test against a panel of related enzymes to ensure the compound is not a non-specific inhibitor.
Conclusion: From Hits to Leads
This guide has outlined a comprehensive and logically structured approach for the . By integrating cytotoxicity, antimicrobial, and target-based assays into a parallel workflow, we can efficiently generate a rich dataset that informs on both the potential efficacy and liabilities of each compound. The emphasis on early ADMET profiling and a rigorous hit validation cascade ensures that resources are focused on chemical matter with the highest probability of success. The validated hits emerging from this process are not yet drugs, but they represent the critical starting point for the next phase of drug discovery: hit-to-lead optimization, where medicinal chemistry efforts will refine potency, selectivity, and drug-like properties to generate a pre-clinical candidate.
References
Sources
- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sarchemlabs.com [sarchemlabs.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. The Importance of ADMET in Early Drug Discovery and Development | The Scientist [the-scientist.com]
- 8. ADMET Profiling in Drug Discovery and Development: Perspectives of In Silico, In Vitro and Integrated Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
- 10. researchgate.net [researchgate.net]
- 11. High-Throughput Screening in Drug Discovery Explained | Technology Networks [technologynetworks.com]
- 12. [PDF] The impact of early ADME profiling on drug discovery and development strategy | Semantic Scholar [semanticscholar.org]
- 13. MTT assay - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for the Regioselective Suzuki-Miyaura Coupling of 2-Bromo-3-chloro-5-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic C-C Bond Formation in Heterocyclic Chemistry
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its reliability in constructing carbon-carbon bonds.[1][2] This palladium-catalyzed reaction is particularly vital in medicinal chemistry and drug development, where the synthesis of complex heteroaryl scaffolds is paramount. Substituted pyridines, for instance, are prevalent structural motifs in a vast array of pharmaceuticals. The targeted functionalization of these heterocycles is a key strategy in the design of novel therapeutic agents.
This guide provides a detailed examination of the Suzuki-Miyaura coupling conditions for a specific and highly versatile building block: 2-bromo-3-chloro-5-methylpyridine. The presence of two distinct halogen atoms on the pyridine ring offers the potential for selective functionalization, a feature of significant strategic importance in multi-step syntheses. These application notes will delve into the mechanistic underpinnings of this selectivity, provide robust experimental protocols, and offer practical guidance for troubleshooting common issues, thereby empowering researchers to effectively utilize this valuable synthetic tool.
Reaction Mechanism and Regioselectivity: A Tale of Two Halogens
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is a catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states. The three key steps in this cycle are oxidative addition, transmetalation, and reductive elimination.[1]
A critical consideration in the Suzuki coupling of this compound is the regioselectivity of the reaction. The presence of both a bromine and a chlorine atom on the pyridine ring raises the question of which position will preferentially react. The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br >> Cl.[3] This trend is directly related to the bond dissociation energies of the carbon-halogen bonds. The weaker carbon-bromine bond is significantly more susceptible to oxidative addition by the palladium(0) catalyst than the stronger carbon-chlorine bond.
Therefore, the Suzuki-Miyaura coupling of this compound is expected to occur selectively at the C2-bromo position, leaving the C3-chloro position intact for potential subsequent transformations. This inherent and predictable selectivity is a powerful feature for the strategic and controlled elaboration of the pyridine core.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
This section provides a detailed, step-by-step protocol for a typical regioselective Suzuki-Miyaura coupling reaction of this compound with an arylboronic acid. This protocol is a general guideline and may require optimization for specific substrates.
Materials and Reagents
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Reaction Setup and Execution
-
Inert Atmosphere: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (3 mol%).
-
Degassing: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 v/v ratio) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
Workup and Purification
-
Cooling and Dilution: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure 2-aryl-3-chloro-5-methylpyridine.
Caption: General experimental workflow for the Suzuki coupling reaction.
Data Presentation: Representative Reaction Conditions
The successful execution of a Suzuki-Miyaura coupling reaction with this compound is contingent upon the judicious selection of the catalyst, base, and solvent system. The following table summarizes typical conditions that have proven effective for structurally analogous bromopyridine derivatives. These conditions provide a robust starting point for the optimization of reactions with this compound.
| Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |
| Pd(PPh₃)₄ (3-5) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90-100 | 12-24 | Good to Excellent | A common and reliable catalyst system.[3] |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100-110 | 8-16 | Good to Excellent | Buchwald ligands often enhance yields for challenging substrates.[3] |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 100 | 8-16 | Good to Excellent | Effective for a broad range of substrates. |
| Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | KF (3) | THF | 50 | 12-18 | Moderate to Good | Often effective for less reactive chlorides, but can also be used for bromides. |
Note: Data is compiled and representative of typical conditions for similar substrates. Optimization for each specific arylboronic acid is recommended.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | - Inactive catalyst- Inefficient base- Low reaction temperature | - Screen different palladium catalysts and ligands (e.g., Buchwald ligands like SPhos or XPhos).- Use a stronger base such as K₃PO₄ or Cs₂CO₃.- Gradually increase the reaction temperature in increments of 10 °C. |
| Protodebromination | - Presence of hydride sources- High temperatures | - Ensure all solvents and reagents are anhydrous and free from potential hydride sources.- Lower the reaction temperature if the desired reaction proceeds at a reasonable rate. |
| Homocoupling of Boronic Acid | - Presence of oxygen- Use of a Pd(II) precatalyst | - Thoroughly degas all solvents and the reaction mixture.- Consider using a Pd(0) source like Pd(PPh₃)₄ to minimize homocoupling. |
| Incomplete Reaction | - Insufficient reaction time- Catalyst deactivation | - Extend the reaction time and continue to monitor by TLC or LC-MS.- Increase catalyst loading slightly (e.g., from 3% to 5%). |
References
- Hu, H., Ge, C., & Ding, L. (2009). Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. Molecules, 14(9), 3248–3256. [Link]
- Hussain, M., et al. (2011). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyaura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. European Journal of Organic Chemistry, 2011(24), 4557-4563. [Link]
- Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. [Link]
- Dolgushin, F. M., et al. (2012). Palladium-Catalyzed Highly Regioselective C-3 Arylation of Imidazo[1,5-a]pyridine. Organic Letters, 14(4), 1078–1081. [Link]
- Roy, M., Golen, J. A., & Manke, D. R. (2016). 2-Bromo-5-methylpyridine.
- Ahmad, R., et al. (2019). One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene; Molecular Structure Investigation via Density Functional Theory (DFT), X-ray Analysis, and Their Biological Activities. Molecules, 24(18), 3349. [Link]
- Chauhan, P., et al. (2016). Regioselective α-arylation of coumarins and 2-pyridones with phenylhydrazines under transition-metal-free conditions. RSC Advances, 6(1), 109-118. [Link]
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. [Link]
- Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
Sources
Application Note & Protocol: Chemoselective Grignard Reagent Formation from 2-Bromo-3-chloro-5-methylpyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction: Navigating Chemoselectivity in Dihalo-heterocycles
The synthesis of functionalized pyridine scaffolds is a cornerstone of medicinal chemistry and materials science. Grignard reagents derived from pyridyl halides are powerful nucleophiles for creating new carbon-carbon bonds. However, the presence of multiple halogen substituents, as in 2-bromo-3-chloro-5-methylpyridine, introduces a critical challenge: chemoselectivity. This application note provides a detailed guide to the selective formation of the Grignard reagent at the more reactive carbon-bromine bond, leaving the carbon-chlorine bond intact for subsequent functionalization.
The principle guiding this selectivity lies in the differential reactivity of carbon-halogen bonds towards magnesium insertion. The bond strength of C-X decreases down the halogen group, leading to a reactivity trend of C-I > C-Br > C-Cl.[1] This inherent difference allows for the preferential reaction of magnesium at the C-Br bond under carefully controlled conditions.
This guide presents two robust protocols for achieving this transformation:
-
Classical Grignard Formation via Activated Magnesium: A traditional and cost-effective method involving the direct reaction of the substrate with activated magnesium turnings.
-
Halogen-Magnesium Exchange: A modern, often more reliable method for complex substrates, utilizing a pre-formed Grignard reagent like isopropylmagnesium chloride-lithium chloride complex (iPrMgCl·LiCl) to induce a selective Br-Mg exchange.[2][3]
Part 1: Foundational Principles & Causality
The Imperative of Anhydrous Conditions
Grignard reagents are potent bases and nucleophiles that react rapidly with protic solvents, most notably water.[4][5] This reaction quenches the reagent, forming the corresponding hydrocarbon (5-methyl-3-chloropyridine in this case) and magnesium hydroxide, thereby terminating its synthetic utility. Therefore, all glassware must be rigorously dried (flame- or oven-dried), and all solvents and reagents must be anhydrous.[6] The reaction should be conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon).
The Magnesium Surface: Overcoming the Passivation Layer
A significant kinetic barrier to Grignard formation is the passivating layer of magnesium oxide (MgO) that coats the surface of the magnesium metal.[4][7] This layer prevents the organic halide from accessing the reactive metal surface. Activation is therefore crucial to initiate the reaction. Common activation methods include:
-
Chemical Activation: Using initiators like iodine (I₂) or 1,2-dibromoethane.
-
Iodine: Sublimes onto the Mg surface, likely forming MgI₂, which helps disrupt the MgO layer. A visual cue for successful initiation is the disappearance of the characteristic brown/purple iodine color.[5][8]
-
1,2-Dibromoethane: Reacts with magnesium to form ethylene gas and magnesium bromide.[4] The observation of bubbling (ethylene evolution) is a clear indicator of a reactive magnesium surface.[7]
-
-
Mechanical Activation: Physically disrupting the oxide layer by crushing the magnesium turnings with a glass rod or by vigorous stirring under an inert atmosphere.[9][10]
Solvent Choice: Stabilization and Safety
Ethereal solvents, such as diethyl ether (Et₂O) or tetrahydrofuran (THF), are essential for Grignard reagent formation.[11][12] They serve two primary functions:
-
Solubilization: They dissolve the organic halide.
-
Stabilization: The lone pair electrons on the ether's oxygen atom coordinate to the magnesium center of the Grignard reagent, forming a soluble complex that stabilizes the reagent and enhances its reactivity.[1][11]
THF is generally a stronger coordinating solvent than diethyl ether and can be beneficial for less reactive halides. However, diethyl ether's lower boiling point (35 °C) can make it easier to control the exothermic reaction by maintaining a gentle reflux.[4]
Part 2: Experimental Protocols
Protocol A: Classical Formation with Activated Magnesium
This protocol leverages the direct insertion of magnesium into the C-Br bond. Activation with 1,2-dibromoethane is chosen for its clear visual indication of initiation.
Workflow Diagram: Classical Grignard Formation
Caption: Workflow for classical Grignard reagent synthesis.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
1,2-Dibromoethane
-
Three-neck round-bottom flask, reflux condenser, dropping funnel, nitrogen/argon inlet, magnetic stirrer.
Step-by-Step Procedure:
-
Glassware Preparation: Rigorously dry all glassware in an oven at >120 °C for several hours or by flame-drying under vacuum. Allow to cool to room temperature under a stream of inert gas (N₂ or Ar).[5]
-
Reaction Setup: Assemble the three-neck flask with a magnetic stir bar, reflux condenser (with an inert gas inlet at the top), and a dropping funnel. Maintain a positive pressure of inert gas throughout the experiment.
-
Magnesium Addition: To the flask, add magnesium turnings (1.2 equivalents).
-
Solvent & Activation: Add enough anhydrous THF to just cover the magnesium. Through the dropping funnel, add 1,2-dibromoethane (~5 mol % relative to the magnesium). Gentle warming with a heat gun may be required to initiate the activation, which is confirmed by the evolution of ethylene gas (bubbling).[4][9]
-
Substrate Addition: Prepare a solution of this compound (1.0 equivalent) in anhydrous THF in the dropping funnel. Once activation is confirmed, add a small portion (~5-10%) of the substrate solution to the magnesium suspension.
-
Initiation & Reflux: The reaction mixture should become cloudy and warm, indicating initiation. The onset of a gentle reflux from the exothermic reaction is a positive sign.[5] If the reaction does not start, cease addition and apply gentle heat until it does. Be prepared to cool the flask with an ice bath to control a vigorous reaction.
-
Reagent Formation: Once the reaction is initiated and self-sustaining, add the remaining substrate solution dropwise at a rate that maintains a gentle reflux.[5]
-
Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure all the magnesium has been consumed. The resulting grey/brown solution is the Grignard reagent, ready for downstream use.
Protocol B: Halogen-Magnesium Exchange with iPrMgCl·LiCl
This method avoids the challenges of magnesium activation by using a soluble, highly reactive organometallic reagent to perform a selective halogen exchange. It is often more reproducible for complex heterocyclic substrates.[2]
Workflow Diagram: Halogen-Magnesium Exchange
Caption: Workflow for Grignard synthesis via Br-Mg exchange.
Materials:
-
This compound
-
Isopropylmagnesium chloride-lithium chloride complex (iPrMgCl·LiCl, typically 1.3 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk flask or three-neck round-bottom flask, inert gas inlet, syringes, magnetic stirrer.
Step-by-Step Procedure:
-
Glassware Preparation: Follow step 1 from Protocol A.
-
Reaction Setup: To a dry, inert-gas-purged flask equipped with a magnetic stir bar and septum, add this compound (1.0 equivalent).
-
Solvent Addition: Add anhydrous THF via syringe to dissolve the substrate.
-
Reagent Addition: Cool the solution to the desired temperature (typically between 0 °C and room temperature). Slowly add the iPrMgCl·LiCl solution (1.05-1.1 equivalents) dropwise via syringe over 15-30 minutes.[2] The use of LiCl-complexed Grignards ("Turbo-Grignards") breaks up oligomeric aggregates, increasing solubility and reactivity.[3]
-
Reaction & Completion: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The formation of the Grignard reagent is typically complete within this timeframe. The solution is now ready for use.
Part 3: Data Summary and Mechanistic Visualization
Comparison of Protocols
| Parameter | Protocol A: Classical Formation | Protocol B: Halogen-Mg Exchange |
| Principle | Direct Mg insertion into C-Br bond | Br-Mg exchange with a pre-formed Grignard |
| Reagents | Mg turnings, 1,2-dibromoethane | iPrMgCl·LiCl solution |
| Initiation | Can be difficult; requires activation | Generally smooth and immediate |
| Temperature | Exothermic, requires control (reflux) | Milder conditions (0 °C to RT)[2] |
| Reproducibility | Can be variable | Generally high |
| Side Reactions | Wurtz coupling (bipyridyl formation)[5] | Fewer side reactions typical |
| Cost | Lower reagent cost | Higher reagent cost |
Diagram of Chemoselective Grignard Formation
The preferential reaction at the C-Br bond is the key to this synthesis.
Caption: Chemoselective reaction pathway favoring C-Br bond cleavage.
Part 4: Troubleshooting and Best Practices
-
Reaction Fails to Initiate (Protocol A): This is the most common failure mode.[5]
-
Solution 1 (Moisture): Ensure all glassware and reagents are scrupulously dry. Re-dry equipment if necessary.
-
Solution 2 (Mg Activation): The magnesium is not sufficiently activated. Add another small crystal of iodine or a few more drops of 1,2-dibromoethane. If this fails, try physically crushing a few turnings against the side of the flask with a dry glass rod (under inert gas).
-
-
Low Yield / Formation of Bipyridyl Side Product: This often results from high local concentrations of the substrate reacting with the newly formed Grignard reagent (Wurtz coupling).[5]
-
Solution: Ensure the substrate is added slowly and dropwise to the magnesium suspension, allowing the exothermic reaction to proceed at a controlled rate. Maintaining a gentle reflux without excessive heating is key.
-
-
Confirming Grignard Formation:
-
Visual Cues: Consumption of metallic magnesium, a cloudy grey/brown appearance, and self-sustained heating are strong indicators.[5]
-
Quench Test: For a definitive check, an aliquot can be withdrawn via syringe, quenched with I₂ or D₂O, and analyzed by GC-MS or NMR to confirm the formation of the iodinated or deuterated product.
-
References
- Thorell, A., et al. (2015). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development.
- University of Evansville. (n.d.). The Grignard Reaction. Experiment 25 Handout.
- Kaufman, T. S., et al. (2014). Does anyone know the best way to activate magnesium for the grignard reagent? ResearchGate Discussion.
- University of Calgary. (n.d.). Aryl Grignards. Chemistry Course Material.
- Knochel, P., et al. (2004). Highly Efficient and General Halogen−Magnesium Exchange Reactions of Functionalized Aryl and Heteroaryl Halides. Angewandte Chemie International Edition.
- Wikipedia. (n.d.). Grignard reagent.
- Chemistry LibreTexts. (2023). 10.6: Reactions of Alkyl Halides - Grignard Reagents.
- University of Wisconsin-Madison. (n.d.). Formation of Grignard Reagents from Organic Halides. Chemistry Course Material.
- North Dakota State University. (n.d.). Grignard Reaction. Lab Manual.
- Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment).
- Harvey, B. G., et al. (2010). Mechanical Activation of Magnesium Turnings for the Preparation of Reactive Grignard Reagents. The Journal of Organic Chemistry.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 4. community.wvu.edu [community.wvu.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Grignard reagent - Wikipedia [en.wikipedia.org]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. researchgate.net [researchgate.net]
- 10. lookchem.com [lookchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]
Application Notes & Protocols: Regioselective Palladium-Catalyzed Cross-Coupling of 2-Bromo-3-chloro-5-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Synthetic Potential of a Dihalogenated Pyridine
2-Bromo-3-chloro-5-methylpyridine is a highly versatile heterocyclic building block, poised for the strategic construction of complex molecular architectures. Its value in medicinal chemistry and materials science is derived from the two distinct halogen atoms, which serve as orthogonal handles for sequential functionalization. This guide provides a comprehensive technical overview and detailed, field-tested protocols for the regioselective palladium-catalyzed cross-coupling of this substrate. We will delve into the mechanistic underpinnings of selectivity and offer step-by-step procedures for three cornerstone C-C and C-N bond-forming reactions: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The protocols are designed to be robust starting points, empowering researchers to synthesize novel 5-substituted-3-chloro-pyridine derivatives with high fidelity.
The Principle of Regioselectivity: A Tale of Two Halogens
The ability to selectively functionalize one position on a polyhalogenated scaffold is paramount for efficient synthesis. In the case of this compound, the key to regioselectivity lies in the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds within the palladium catalytic cycle.
The universally accepted rate-determining step for many cross-coupling reactions is the oxidative addition of the aryl halide to the low-valent palladium(0) catalyst.[1] The energy barrier for this step is directly related to the strength of the carbon-halogen bond being cleaved. The established trend for carbon-halogen bond dissociation energies (BDE) is C-Cl > C-Br.[2]
This significant difference dictates that the weaker C-Br bond at the 2-position will undergo oxidative addition to the Pd(0) center much more readily than the stronger C-Cl bond at the 3-position.[3][4] Consequently, by carefully controlling reaction conditions, palladium-catalyzed cross-coupling reactions can be directed with high selectivity to the C2-position, leaving the C3-chloro group untouched for subsequent transformations.
Application Protocol 1: Suzuki-Miyaura C-C Bond Formation
The Suzuki-Miyaura coupling is a robust and widely utilized method for synthesizing biaryl and heteroaryl compounds from organoboron reagents.[3][5] This protocol is optimized for the selective arylation at the C2-position of this compound.
Causality of Component Selection:
-
Catalyst (Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a reliable, air-stable precatalyst that readily generates the active Pd(0) species. It is effective for the activation of aryl bromides.[6]
-
Base (K₂CO₃ or K₃PO₄): A moderately strong inorganic base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[5][7]
-
Solvent (1,4-Dioxane/Water): A biphasic solvent system is often ideal. Dioxane solubilizes the organic substrate and catalyst, while water dissolves the inorganic base and boronate intermediate, accelerating transmetalation.[8]
Detailed Experimental Protocol:
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Schlenk flask or sealed reaction tube
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound, the desired arylboronic acid, and potassium carbonate.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure the reaction environment is free of oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst to the flask.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/H₂O, 4:1 v/v) via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Application Protocol 2: Sonogashira C-C Triple Bond Formation
The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds, linking aryl halides with terminal alkynes.[9][10] This reaction requires both palladium and copper co-catalysis.
Causality of Component Selection:
-
Palladium Catalyst (PdCl₂(PPh₃)₂): A common and effective Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.
-
Copper(I) Co-catalyst (CuI): Copper(I) iodide reacts with the terminal alkyne and base to form a copper(I) acetylide intermediate. This species is crucial for the transmetalation step to the palladium center.[11]
-
Base (Triethylamine, Et₃N): A dual-role reagent. It serves as the base to deprotonate the terminal alkyne and also as a solvent.[12]
Detailed Experimental Protocol:
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-3 mol%)
-
Copper(I) Iodide (CuI) (4-5 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous solvent (e.g., THF or DMF)
-
Schlenk flask or sealed reaction tube
Procedure:
-
Reaction Setup: In a dry Schlenk flask, combine this compound, PdCl₂(PPh₃)₂, and CuI.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon). Repeat three times.
-
Solvent and Reagent Addition: Add the anhydrous solvent (e.g., THF) and the amine base (e.g., Et₃N) via syringe.
-
Alkyne Addition: Add the terminal alkyne dropwise to the stirred mixture at room temperature.
-
Reaction: Stir the reaction at room temperature or heat gently (e.g., 50-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS (typically 4-16 hours).
-
Workup: Upon completion, dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of celite to remove insoluble salts.
-
Purification: Wash the filtrate with saturated aqueous NH₄Cl solution, then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography.
Application Protocol 3: Buchwald-Hartwig C-N Bond Formation
The Buchwald-Hartwig amination is a powerful and general method for constructing carbon-nitrogen bonds, a critical transformation in pharmaceutical synthesis.[13][14] This protocol utilizes a strong base and a specialized phosphine ligand to couple amines with the C2-position of the pyridine ring.
Causality of Component Selection:
-
Catalyst System (Pd₂(dba)₃ / XPhos): This combination is a highly active "generation 3" catalyst system. Pd₂(dba)₃ is a common Pd(0) source, while XPhos is a bulky, electron-rich biarylphosphine ligand. This ligand promotes the crucial, often difficult, C-N reductive elimination step and prevents catalyst decomposition.[15]
-
Base (NaOt-Bu or LHMDS): A strong, non-nucleophilic base is essential. Its role is to deprotonate the amine (or the amine-Pd complex) to form a palladium amido complex, which is the direct precursor to reductive elimination.
-
Solvent (Toluene or Dioxane): Anhydrous, non-protic solvents are required to prevent quenching of the strong base and deactivation of the catalyst.
Detailed Experimental Protocol:
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (2-4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous Toluene or 1,4-Dioxane
-
Schlenk tube with screw cap
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃, XPhos, and NaOt-Bu.
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with argon. Repeat this process three times.
-
Reagent Addition: Under argon, add this compound, followed by the anhydrous solvent (e.g., Toluene). Finally, add the amine via syringe.
-
Reaction: Seal the tube tightly and heat the mixture in an oil bath at 80-110 °C with vigorous stirring. Monitor the reaction by LC-MS (typically 8-24 hours).
-
Workup: After cooling, dilute the reaction mixture with ethyl acetate and quench carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Purification: Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 15. chem.libretexts.org [chem.libretexts.org]
The Strategic Utility of 2-Bromo-3-chloro-5-methylpyridine in the Synthesis of Kinase Inhibitors: An Application Guide
Introduction: The Privileged Scaffold in Kinase Inhibitor Design
In the landscape of modern medicinal chemistry, the pyridine ring stands as a privileged scaffold, forming the core of numerous FDA-approved drugs.[1] Its unique electronic properties and ability to engage in key hydrogen bonding interactions have made it a cornerstone in the design of targeted therapeutics, particularly protein kinase inhibitors.[2] Within this class of building blocks, 2-bromo-3-chloro-5-methylpyridine has emerged as a particularly valuable starting material for the synthesis of novel kinase inhibitors. This is due to the differential reactivity of its two halogen substituents, which allows for selective and sequential functionalization through powerful cross-coupling reactions.[3] This guide provides an in-depth exploration of the synthetic applications of this compound, complete with detailed protocols and the scientific rationale underpinning these methodologies.
The strategic placement of a bromine atom at the 2-position and a chlorine atom at the 3-position is not arbitrary. In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the trend I > Br > Cl > F.[4] This hierarchy is a direct consequence of the carbon-halogen bond dissociation energies, where the weaker C-Br bond is more susceptible to oxidative addition by a palladium(0) catalyst than the stronger C-Cl bond.[4] This inherent difference in reactivity allows for selective coupling at the C-Br bond while leaving the C-Cl bond intact for subsequent transformations, a crucial feature for the modular assembly of complex drug candidates.[5]
Core Synthetic Strategies: Harnessing Palladium Catalysis
The two most pivotal reactions in the medicinal chemist's toolbox for functionalizing this compound are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[5][6] These palladium-catalyzed reactions are favored for their broad substrate scope, functional group tolerance, and generally mild reaction conditions.[4][7]
Suzuki-Miyaura Coupling: Forging the Biaryl Core
The Suzuki-Miyaura coupling is a robust method for creating biaryl and heteroaryl structures, which are common motifs in kinase inhibitors designed to mimic the hinge-binding interactions of ATP.[8][9] The reaction couples an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.[10]
Protocol 1: Regioselective Suzuki-Miyaura Coupling of this compound
This protocol details a general procedure for the selective coupling at the 2-bromo position.
Objective: To synthesize 2-(Aryl)-3-chloro-5-methylpyridine derivatives as key intermediates for kinase inhibitors.
Materials:
| Reagent/Material | Purpose |
| This compound | Starting material |
| Arylboronic acid | Coupling partner |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | Palladium catalyst |
| Potassium carbonate (K₂CO₃) | Base |
| 1,4-Dioxane | Solvent |
| Water | Co-solvent |
| Ethyl acetate | Extraction solvent |
| Brine | Washing solution |
| Anhydrous sodium sulfate (Na₂SO₄) | Drying agent |
| Silica gel | for column chromatography |
| Hexanes/Ethyl acetate mixture | Eluent for chromatography |
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.5 mmol, 2.5 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to remove oxygen, which can deactivate the palladium catalyst.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%). Then, add 1,4-dioxane (8 mL) and water (2 mL) via syringe. The use of a mixed solvent system often enhances the solubility of the reagents.[10]
-
Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and wash it with brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure 2-(aryl)-3-chloro-5-methylpyridine.
Buchwald-Hartwig Amination: Introducing the Key Amine Moiety
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, which are critical for many kinase inhibitors that feature an amino-heterocycle scaffold.[11][12] This reaction couples an aryl halide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[7] The choice of ligand is crucial and often requires optimization for specific substrates.
Protocol 2: Subsequent Buchwald-Hartwig Amination
This protocol outlines the amination at the 3-chloro position of the product from Protocol 1.
Objective: To synthesize 2-(Aryl)-3-(amino)-5-methylpyridine derivatives, a common scaffold in kinase inhibitors.
Materials:
| Reagent/Material | Purpose |
| 2-(Aryl)-3-chloro-5-methylpyridine | Starting material |
| Amine (primary or secondary) | Coupling partner |
| Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] | Palladium pre-catalyst |
| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | Phosphine ligand |
| Sodium tert-butoxide (NaOt-Bu) | Base |
| Anhydrous toluene | Solvent |
| Ethyl acetate | Extraction solvent |
| Saturated aqueous ammonium chloride | Quenching solution |
| Brine | Washing solution |
| Anhydrous magnesium sulfate (MgSO₄) | Drying agent |
| Silica gel | for column chromatography |
| Dichloromethane/Methanol mixture | Eluent for chromatography |
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the tube, and replace the atmosphere with an inert gas by evacuating and backfilling three times.
-
Reagent Addition: Under the inert atmosphere, add sodium tert-butoxide (1.4 mmol, 1.4 eq) and 2-(aryl)-3-chloro-5-methylpyridine (1.0 mmol, 1.0 eq). Add anhydrous, degassed toluene (5 mL) via syringe.
-
Amine Addition: Finally, add the desired amine (1.2 mmol, 1.2 eq) to the reaction mixture via syringe.
-
Reaction: Seal the Schlenk tube tightly and heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: After cooling to room temperature, carefully quench the reaction by adding saturated aqueous ammonium chloride. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer and wash with brine (15 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a dichloromethane/methanol gradient to afford the desired 2-(aryl)-3-(amino)-5-methylpyridine.
Visualizing the Synthetic Workflow
The sequential nature of these cross-coupling reactions allows for a logical and efficient construction of complex kinase inhibitor scaffolds.
Caption: Simplified BRAF signaling pathway.
Conclusion: A Versatile Tool for Kinase Inhibitor Synthesis
This compound is a powerful and versatile building block in the synthesis of kinase inhibitors. Its differential halogen reactivity enables a modular and strategic approach to scaffold diversification through well-established palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. The protocols and principles outlined in this guide provide a solid foundation for researchers and drug development professionals to design and synthesize novel kinase inhibitors with the potential to address unmet medical needs.
References
- Google Patents. (n.d.). CN103588767A - Preparation method of dabrafenib.
- U.S. Food and Drug Administration. (2013). 202806Orig1s000.
- Google Patents. (n.d.). WO2007053452A1 - Bi-aryl meta-pyrimidine inhibitors of kinases.
- New Drug Approvals. (2015, March 19). Dabrafenib mesylate, GSK 2118436, ダブラフェニブ 达拉菲尼, An antineoplastic agent that inhibits BRAF kinase.
- Speciality Chemicals. (n.d.). This compound: High Purity Intermediate for Organic Synthesis | Manufacturer & Supplier.
- PubChem. (n.d.). Novel jak1 selective inhibitors and uses thereof - Patent US-2019256523-A1.
- Google Patents. (n.d.). WO2003092595A3 - Tyrosine kinase inhibitors.
- ResearchGate. (2025, August 6). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF.
- MDPI. (n.d.). Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades.
- Google Patents. (n.d.). CN112239465A - Aurora kinase inhibitor and use thereof.
- PubChem. (n.d.). 2-Bromo-5-chloro-3-methylpyridine | C6H5BrClN | CID 12630985.
- National Center for Biotechnology Information. (2020, July 31). Impact of Cross-Coupling Reactions in Drug Discovery and Development.
- MDPI. (2022, May 31). Expedient Access to Type II Kinase Inhibitor Chemotypes by Microwave-Assisted Suzuki Coupling.
- MDPI. (n.d.). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients.
- IndiaMART. (n.d.). 2 Chloro 3 Methyl 5 Bromo Pyridine at ₹ 28000/kg.
- MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
- National Center for Biotechnology Information. (n.d.). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies.
Sources
- 1. Page loading... [guidechem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Synthesis of a Novel Pyridine Carboxamide Fungicide from 2-bromo-3-chloro-5-methylpyridine
Introduction: The Strategic Importance of Halogenated Pyridines in Modern Fungicide Discovery
The pyridine scaffold is a cornerstone in the development of modern agrochemicals, prized for its favorable physicochemical properties and its ability to interact with critical biological targets in plant pathogens.[1][2] Within this class of compounds, halogenated pyridines such as 2-bromo-3-chloro-5-methylpyridine serve as highly versatile intermediates.[3][4][5] The differential reactivity of the halogen substituents—specifically, the greater propensity of the bromo group to participate in palladium-catalyzed cross-coupling reactions compared to the chloro group—allows for selective and sequential functionalization.[6] This feature is invaluable for the construction of complex molecular architectures, a key objective in the discovery of novel and effective fungicides.[7]
This application note provides a comprehensive guide to the utilization of this compound as a starting material for the synthesis of a novel pyridine carboxamide fungicide. The target molecule is designed to belong to the potent class of Succinate Dehydrogenase Inhibitors (SDHIs), which have become a focal point in the management of a broad spectrum of fungal diseases.[8][9] We will detail the underlying chemical principles, provide a step-by-step synthetic protocol, and discuss the established mechanism of action for this class of fungicides.
Mechanism of Action: Targeting Fungal Respiration through Succinate Dehydrogenase Inhibition
The fungicidal activity of the target pyridine carboxamide is predicated on the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial electron transport chain.[7] SDH is a critical enzyme that links the tricarboxylic acid (TCA) cycle and the respiratory chain.[7] Its inhibition disrupts the fungal cell's energy production in two ways:
-
Interruption of the TCA Cycle: SDH catalyzes the oxidation of succinate to fumarate. Inhibition of this step leads to an accumulation of succinate and a halt in the TCA cycle, depriving the cell of essential metabolic intermediates.[7]
-
Blockade of the Electron Transport Chain: The electrons generated from succinate oxidation are normally transferred to the ubiquinone pool, contributing to the generation of ATP. By blocking this electron transfer, SDHI fungicides effectively starve the fungal cells of energy, leading to growth inhibition and cell death.[7]
The pyridine carboxamide structure is designed to bind to the ubiquinone-binding site (Q-site) of the SDH enzyme, preventing the natural substrate from docking.[10] This targeted mode of action provides high efficacy against a range of pathogenic fungi.[8][11]
Experimental Section: Synthesis of a Novel Pyridine Carboxamide SDHI Fungicide
The synthetic strategy hinges on a key Suzuki-Miyaura cross-coupling reaction to introduce a pyrazole moiety at the 5-position of the pyridine ring, followed by functional group manipulations to install the carboxamide linkage. The selective reactivity of the C-Br bond over the C-Cl bond is central to this approach.[6]
Overall Synthetic Workflow
Caption: Synthetic workflow for the novel pyridine carboxamide fungicide.
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol details the selective cross-coupling of the bromo-substituted position on the pyridine ring with a pyrazoleboronic acid ester.
Materials:
-
This compound (1.0 eq)
-
1-(tert-Butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a flame-dried round-bottom flask, add this compound, 1-(tert-butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, Pd(dppf)Cl₂, and K₂CO₃.
-
Seal the flask with a septum and purge with argon for 15 minutes.
-
Add anhydrous 1,4-dioxane and degassed water (4:1 v/v) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12 hours under an argon atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield Intermediate A : 2-chloro-5-(1-(tert-butoxycarbonyl)-1H-pyrazol-4-yl)-3-methylpyridine.
Protocol 2: Oxidation of the Methyl Group
This step converts the methyl group at the 3-position into a carboxylic acid, a necessary precursor for the subsequent amide coupling.
Materials:
-
Intermediate A (1.0 eq)
-
Potassium permanganate (KMnO₄) (3.0 eq)
-
Pyridine
-
Water
Procedure:
-
Dissolve Intermediate A in a mixture of pyridine and water.
-
Heat the solution to reflux (approximately 100 °C).
-
Slowly add potassium permanganate in portions over 2 hours.
-
Continue refluxing for an additional 6 hours, or until TLC indicates the consumption of the starting material.
-
Cool the reaction mixture and filter to remove manganese dioxide.
-
Acidify the filtrate with concentrated HCl to a pH of 2-3, which will precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield Intermediate B : 2-chloro-5-(1H-pyrazol-4-yl)pyridine-3-carboxylic acid. (Note: The Boc protecting group is typically cleaved under these reaction conditions).
Protocol 3: Amide Coupling to Form the Final Product
The final step involves the formation of the critical carboxamide linkage.
Materials:
-
Intermediate B (1.0 eq)
-
2-aminotoluene (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Dimethylformamide (DMF) (anhydrous)
Procedure:
-
Dissolve Intermediate B in anhydrous DMF.
-
Add EDC, HOBt, and DIPEA to the solution and stir for 30 minutes at room temperature.
-
Add 2-aminotoluene and continue stirring at room temperature for 24 hours.
-
Monitor the reaction by TLC.
-
Once complete, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by recrystallization or flash column chromatography to afford the final product: N-(o-tolyl)-2-chloro-5-(1H-pyrazol-4-yl)nicotinamide .
Data Summary and Characterization
The following table summarizes the expected data for the key compounds in this synthetic pathway.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Key Spectroscopic Data |
| Intermediate A | C₁₅H₁₈ClN₃O₂ | 307.78 | 75-85 | ¹H NMR: Signals for pyridine, pyrazole, methyl, and Boc protons. |
| Intermediate B | C₉H₅ClN₄O₂ | 236.62 | 60-70 | ¹H NMR: Disappearance of methyl protons, appearance of carboxylic acid proton. IR: Broad O-H stretch, C=O stretch. |
| Final Product | C₁₆H₁₂ClN₅O | 325.76 | 70-80 | ¹H NMR: Signals for pyridine, pyrazole, and o-tolyl protons, amide N-H proton. MS (ESI+): [M+H]⁺ at m/z 326. |
Conclusion and Future Perspectives
This application note demonstrates a robust and scientifically sound pathway for the synthesis of a novel pyridine carboxamide fungicide from the versatile intermediate, this compound. The strategic use of a regioselective Suzuki-Miyaura coupling reaction is key to the successful construction of the target molecule. The resulting compound, belonging to the important class of SDHI fungicides, is expected to exhibit potent antifungal activity by disrupting the pathogen's cellular respiration. This synthetic route provides a template for researchers in the agrochemical field to generate libraries of related compounds for structure-activity relationship studies, ultimately contributing to the development of next-generation crop protection agents.
References
- Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Journal of Pesticide Science.
- Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. National Center for Biotechnology Information.
- Novel Pyridyl–Oxazole Carboxamides: Toxicity Assay Determination in Fungi and Zebrafish Embryos. National Center for Biotechnology Information.
- Synthesis and Properties of Pyridine-4-carboxamide-1,3,4-oxadiazoles. ResearchGate.
- The Chemistry Behind this compound: Synthesis and Applications. Ningbo Inno Pharmchem Co.,Ltd.
- Design, synthesis, and antifungal activity of carboxamide derivatives possessing 1,2,3-triazole as potential succinate dehydrogenase inhibitors. National Center for Biotechnology Information.
- Use of pydiflumetofen for the reduction of mycotoxin contamination in plants. Google Patents.
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and antifungal activity of carboxamide derivatives possessing 1,2,3-triazole as potential succinate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors [jstage.jst.go.jp]
- 11. Novel Pyridyl–Oxazole Carboxamides: Toxicity Assay Determination in Fungi and Zebrafish Embryos - PMC [pmc.ncbi.nlm.nih.gov]
protocol for Sonogashira coupling with 2-bromo-3-chloro-5-methylpyridine
An Application Guide to the Regioselective Sonogashira Coupling of 2-bromo-3-chloro-5-methylpyridine
Authored by: A Senior Application Scientist
Abstract
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This reaction is particularly valuable in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials, due to its operational simplicity and tolerance of a wide range of functional groups.[1][4] This application note provides a detailed protocol and in-depth scientific rationale for the Sonogashira coupling of a di-halogenated heterocyclic substrate, this compound. A central focus is placed on achieving high regioselectivity, a critical consideration when multiple reactive sites are present. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation.
Scientific Principles: Mechanism and The Basis of Regioselectivity
A successful and predictable synthetic outcome hinges on understanding the reaction mechanism. The Sonogashira coupling proceeds via two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[1][5] While copper-free variants exist to mitigate certain side reactions, the classical Pd/Cu system remains widely employed for its efficiency.[6][7][8]
The Catalytic Cycles
The reaction is initiated by the reduction of a Pd(II) precatalyst to the active Pd(0) species. The catalytic cycle can then be described by three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (R¹-X), forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.[5][9]
-
Transmetalation: Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne (H-≡-R²) in the presence of an amine base to form a copper acetylide intermediate. This intermediate then transfers the acetylide group to the palladium center, regenerating the copper catalyst.[1][9]
-
Reductive Elimination: The newly formed di-organopalladium(II) complex undergoes reductive elimination to yield the final coupled product (R¹-≡-R²) and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[1][5]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
regioselective reactions of 2-bromo-3-chloro-5-methylpyridine
An Application Guide to the Strategic Functionalization of 2-Bromo-3-chloro-5-methylpyridine
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the . This versatile heterocyclic building block possesses two distinct halogenated sites, offering a valuable platform for sequential and site-selective modifications.[1][2] This guide delves into the underlying principles governing its reactivity in palladium-catalyzed cross-coupling, nucleophilic aromatic substitution, and metal-halogen exchange reactions. Detailed, field-proven protocols are provided for key transformations including Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination, enabling the strategic synthesis of complex substituted pyridine derivatives.
The Strategic Imperative: Understanding Regioselectivity
This compound (CAS: 65550-81-4) is a pivotal intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its synthetic utility is defined by the differential reactivity of its two carbon-halogen bonds: a C2-Br bond and a C3-Cl bond. Mastering the regioselective functionalization of these positions is critical for efficient and controlled molecular assembly.
The key to unlocking this molecule's potential lies in understanding the fundamental principles that dictate which halogen will react under specific conditions.
-
In Palladium-Catalyzed Cross-Coupling: The reaction is overwhelmingly governed by the bond dissociation energy (BDE) of the carbon-halogen bond. The established reactivity trend is C-I > C-Br > C-Cl.[3][4][5] Consequently, the weaker C2-Br bond is the primary site for oxidative addition to a palladium(0) catalyst, allowing for highly selective reactions at this position while leaving the more robust C3-Cl bond intact for subsequent transformations.[2][4][5]
-
In Nucleophilic Aromatic Substitution (SNAr): Reactivity is dictated by the electron-deficient nature of the pyridine ring, which stabilizes the negative charge in the intermediate Meisenheimer complex.[6][7] Halogens at the 2- and 4-positions are significantly more activated toward nucleophilic attack than those at the 3-position. Therefore, the C2-bromo position is the kinetically favored site for SNAr reactions.[2][8]
-
In Metal-Halogen Exchange: This is a rapid, kinetically controlled process. The rate of exchange follows the trend I > Br > Cl, making the C2-bromo position the exclusive site for exchange when using common organolithium reagents at low temperatures.[9][10]
Caption: Decision logic for .
Application Note I: Regioselective Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for its ability to form carbon-carbon bonds with high functional group tolerance.[11]
Principle & Rationale: This palladium-catalyzed reaction couples the pyridine scaffold with an organoboron reagent.[11] The catalytic cycle's initial, and often rate-determining, step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[12] Due to the significantly lower bond energy of the C-Br bond (~276 kJ/mol) compared to the C-Cl bond (~339 kJ/mol), the catalyst will selectively insert into the C2-Br bond, leading to the exclusive formation of the 2-aryl-3-chloro-5-methylpyridine product.[3]
Protocol: Synthesis of 2-(4-methoxyphenyl)-3-chloro-5-methylpyridine
Materials:
-
This compound (1.0 equiv.)
-
4-Methoxyphenylboronic acid (1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 equiv.)
-
Potassium phosphate (K₃PO₄, 2.0 equiv.)
-
1,4-Dioxane and Water (4:1 v/v), degassed
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon), add this compound, 4-methoxyphenylboronic acid, and potassium phosphate.
-
In a separate vial, pre-mix the Pd(OAc)₂ and SPhos in a small amount of the dioxane solvent to form the active catalyst.
-
Add the catalyst slurry to the Schlenk flask, followed by the degassed 1,4-dioxane/water solvent mixture.
-
Seal the flask and heat the reaction mixture to 90-100 °C in an oil bath.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 6-18 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired product.
Expert Insights:
-
Catalyst System: The choice of ligand is crucial. Bulky, electron-rich biarylphosphine ligands like SPhos or XPhos are highly effective as they accelerate the reductive elimination step and stabilize the palladium catalyst.[13]
-
Base and Solvent: A base is required to facilitate the transmetalation step.[11] K₃PO₄ is a robust choice. The aqueous dioxane system is effective for dissolving both the organic and inorganic reagents.[14]
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(OAc)₂ / Pd₂(dba)₃ | Precursors to the active Pd(0) species. |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich ligands accelerate key catalytic steps.[13] |
| Base | K₃PO₄, Cs₂CO₃ | Activates the boronic acid for transmetalation.[11] |
| Solvent | Dioxane/H₂O, Toluene, DMF | Choice depends on substrate solubility and reaction temperature. |
| Temperature | 80-110 °C | Sufficient thermal energy to drive the catalytic cycle. |
Application Note II: Regioselective Sonogashira Coupling
The Sonogashira coupling is an efficient method for the synthesis of alkynyl-substituted aromatics, forming a C(sp²)-C(sp) bond.[3][15]
Principle & Rationale: This reaction involves a palladium catalyst and a copper(I) co-catalyst to couple a terminal alkyne with an aryl halide.[16] Similar to the Suzuki coupling, the regioselectivity is dictated by the preferential oxidative addition of the palladium catalyst to the more labile C2-Br bond, yielding the 2-alkynyl-3-chloro-5-methylpyridine derivative.[3][17]
Protocol: Synthesis of 2-(phenylethynyl)-3-chloro-5-methylpyridine
Materials:
-
This compound (1.0 equiv.)
-
Phenylacetylene (1.2 equiv.)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 equiv.)
-
Copper(I) iodide (CuI, 0.05 equiv.)
-
Triethylamine (TEA, 2.5 equiv.)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous THF, followed by triethylamine and phenylacetylene via syringe.
-
Stir the mixture at room temperature. A gentle exotherm may be observed. If the reaction is sluggish, it can be heated to 50-60 °C.
-
Monitor the reaction by TLC or LC-MS (typically complete in 2-12 hours).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the amine salt and catalyst residues, washing with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Expert Insights:
-
Copper Co-catalyst: CuI is crucial for the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium center. The reaction must be run under anaerobic conditions to prevent the homocoupling of the alkyne (Glaser coupling).[16]
-
Base: The amine base (e.g., TEA, DIPEA) serves both as a solvent and to neutralize the H-X acid formed during the reaction.[3]
Caption: General workflow for the regioselective functionalization of the C2-position.
Application Note III: Regioselective Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming carbon-nitrogen bonds, a critical transformation in pharmaceutical synthesis.[18][19]
Principle & Rationale: The reaction couples an aryl halide with a primary or secondary amine in the presence of a palladium catalyst and a strong base.[19] The regioselectivity is again governed by the preferential oxidative addition at the C2-Br bond, enabling the selective synthesis of 2-amino-3-chloro-5-methylpyridine derivatives.[18]
Protocol: Synthesis of N-benzyl-3-chloro-5-methylpyridin-2-amine
Materials:
-
This compound (1.0 equiv.)
-
Benzylamine (1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 equiv.)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene, 0.03 equiv.)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv.)
-
Anhydrous Toluene
Procedure:
-
In an oven-dried Schlenk tube inside a glovebox, combine Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.
-
Add this compound, followed by anhydrous toluene.
-
Finally, add benzylamine via syringe.
-
Seal the tube and heat the reaction mixture to 100-110 °C.
-
Monitor the reaction's progress by LC-MS. The reaction is typically complete within 4-16 hours.
-
After cooling to room temperature, carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography.
Expert Insights:
-
Base Selection: A strong, non-nucleophilic base like NaOtBu or LHMDS is required to deprotonate the amine, facilitating its coordination to the palladium center.[13]
-
Ligand Choice: Bidentate ligands like Xantphos are often used to promote the desired reductive elimination step and prevent side reactions such as β-hydride elimination.[2][19]
-
Inert Atmosphere: The Pd(0) catalyst is oxygen-sensitive, so the reaction must be performed under strictly inert conditions (Argon or Nitrogen).[18]
References
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amin
- Preparation of sec and tert amines by Buchwald-Hartwig Amin
- Metal–halogen exchange. Wikipedia. [Link]
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. MDPI. [Link]
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
- Sonogashira coupling. Wikipedia. [Link]
- Suzuki reaction. Wikipedia. [Link]
- Metal–halogen exchange. Grokipedia. [Link]
- Sonogashira Coupling. Organic Chemistry Portal. [Link]
- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Institutes of Health (NIH). [Link]
- Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton. National Institutes of Health (NIH). [Link]
- Sonogashira Coupling. Chemistry LibreTexts. [Link]
- nucleophilic arom
- 2-Bromo-5-chloro-3-methylpyridine. PubChem. [Link]
- The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
- Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. Journal of Student Scholarship, The College of New Jersey. [Link]
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. National Institutes of Health (NIH). [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 10. grokipedia.com [grokipedia.com]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 14. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Note & Protocol: A Robust and Scalable Synthesis of 2-Bromo-3-chloro-5-methylpyridine
Abstract: This document provides a comprehensive guide for the large-scale synthesis of 2-bromo-3-chloro-5-methylpyridine, a critical heterocyclic intermediate in the development of novel pharmaceuticals and agrochemicals.[1][2] We present a field-proven, two-step synthetic strategy starting from commercially available 2-amino-5-methylpyridine. The protocol details an efficient chlorination followed by a robust Sandmeyer reaction. Causality behind critical process parameters, in-depth safety protocols, and analytical quality control measures are discussed to ensure a reproducible, safe, and high-yield manufacturing process suitable for industrial application.
Introduction & Strategic Overview
This compound is a highly functionalized pyridine derivative.[1] Its unique substitution pattern, featuring two distinct halogen atoms at the 2- and 3-positions, provides orthogonal reactivity for subsequent cross-coupling reactions and nucleophilic substitutions, making it a valuable building block in medicinal chemistry and materials science.[1] The development of a scalable, cost-effective, and safe synthesis is paramount for its successful application in drug development and commercial manufacturing.[3]
Retrosynthetic Analysis and Strategy Selection
The chosen synthetic strategy hinges on the well-established and highly reliable Sandmeyer reaction, which allows for the efficient conversion of an aromatic amino group into a halide via a diazonium salt intermediate.[4][5] Our retrosynthetic approach disconnects the target molecule back to the key intermediate, 2-amino-3-chloro-5-methylpyridine. This intermediate is, in turn, accessible through the regioselective chlorination of readily available 2-amino-5-methylpyridine.
This pathway is selected for its:
-
High Reliability: The Sandmeyer reaction is a cornerstone of industrial aromatic chemistry.[6]
-
Scalability: The reaction conditions are amenable to large-scale chemical reactors.
-
Cost-Effectiveness: It utilizes common, relatively inexpensive starting materials and reagents.
-
Control: The two-step process allows for the isolation and purification of the chlorinated intermediate, ensuring high purity in the final product.
Overall Synthetic Workflow
The synthesis is executed in two primary stages, as illustrated in the workflow diagram below.
Caption: Overall two-stage synthetic workflow.
Experimental Protocols
Disclaimer: These protocols are intended for use by trained chemists in a controlled laboratory or manufacturing environment. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Part A: Synthesis of 2-Amino-3-chloro-5-methylpyridine (Intermediate)
Rationale: This step introduces the chlorine atom at the C3 position. N-Chlorosuccinimide (NCS) is chosen as the chlorinating agent due to its ease of handling compared to gaseous chlorine and its high regioselectivity for the position ortho to the activating amino group. Acetonitrile is an excellent solvent for this reaction, facilitating good solubility for the reactants and a suitable boiling point for the reaction temperature.
Materials & Reagents:
-
2-Amino-5-methylpyridine
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile (ACN)
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate (EtOAc)
-
Hexanes
Protocol (100 g scale):
-
Reaction Setup: To a 2 L, three-neck, round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 2-amino-5-methylpyridine (100.0 g, 0.925 mol) and acetonitrile (1 L).
-
Reagent Addition: Stir the solution at room temperature until all solids dissolve. Add N-chlorosuccinimide (129.0 g, 0.965 mol, 1.04 eq) portion-wise over 30 minutes. The addition is mildly exothermic.
-
Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up: Cool the mixture to room temperature. Concentrate the solvent under reduced pressure to approximately one-third of the original volume.
-
Extraction: Add ethyl acetate (1 L) and a saturated aqueous solution of sodium bicarbonate (500 mL) to the slurry. Stir vigorously for 15 minutes. Separate the organic layer.
-
Wash the organic layer sequentially with water (2 x 500 mL) and brine (500 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a crude solid.
-
Purification: Recrystallize the crude product from an ethyl acetate/hexanes mixture to afford 2-amino-3-chloro-5-methylpyridine as a white to off-white solid.
Part B: Synthesis of this compound (Sandmeyer Reaction)
Rationale: This classic transformation proceeds via a diazonium salt. The amino group is converted to a diazonium group (-N₂⁺) using nitrous acid, which is generated in situ from sodium nitrite and a strong acid.[7] Using hydrobromic acid (HBr) serves the dual purpose of creating the acidic environment and providing the bromide nucleophile. The reaction must be kept at 0-5°C to ensure the stability of the diazonium salt, as these intermediates can be explosive at higher temperatures.[8] Copper(I) bromide (CuBr) is the catalyst that facilitates the radical-nucleophilic aromatic substitution, replacing the diazonium group with bromide and releasing nitrogen gas.[4][5]
Materials & Reagents:
-
2-Amino-3-chloro-5-methylpyridine
-
Hydrobromic Acid (HBr), 48% aqueous solution
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Bromide (CuBr)
-
Toluene
-
Sodium Hydroxide (NaOH), 2 M aqueous solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Protocol (100 g scale):
-
Diazotization Setup: In a 2 L jacketed reactor cooled to 0°C, charge 48% hydrobromic acid (600 mL). Slowly add 2-amino-3-chloro-5-methylpyridine (100.0 g, 0.692 mol) while maintaining the internal temperature below 10°C. Stir the resulting slurry for 30 minutes at 0-5°C.
-
Diazotization: Prepare a solution of sodium nitrite (52.5 g, 0.761 mol, 1.1 eq) in deionized water (100 mL). Add this solution dropwise to the reactor over 60-90 minutes, ensuring the internal temperature never exceeds 5°C . A slight evolution of gas may be observed. Stir the resulting orange-brown solution for an additional 60 minutes at 0-5°C.
-
Catalyst Preparation: In a separate 3 L reactor, prepare a suspension of copper(I) bromide (29.8 g, 0.208 mol, 0.3 eq) in 48% hydrobromic acid (100 mL) and toluene (500 mL). Heat this mixture to 60°C.
-
Sandmeyer Reaction: Slowly add the cold diazonium salt solution from step 2 to the hot CuBr suspension over 90-120 minutes. Vigorous evolution of nitrogen gas will occur. Control the addition rate to maintain the internal temperature between 60-70°C and manage the effervescence.
-
After the addition is complete, stir the reaction mixture at 70°C for 2 hours until gas evolution ceases.
-
Work-up: Cool the reactor to room temperature. Separate the organic (toluene) layer.
-
Neutralization & Washing: Wash the organic layer sequentially with water (500 mL), 2 M NaOH solution (2 x 400 mL) until the aqueous layer is basic (pH > 10), and finally with brine (400 mL).
-
Drying and Concentration: Dry the toluene solution over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a dark oil or low-melting solid.
-
Purification: Purify the crude material by vacuum distillation to yield this compound as a light yellow crystalline powder or oil.[1]
Caption: Simplified catalytic cycle of the Sandmeyer reaction.[4][5]
Process Safety and Hazard Management
Large-scale synthesis requires stringent safety protocols. The following hazards must be addressed:
| Hazard | Reagent/Process | Mitigation Strategy |
| Corrosion & Burns | Hydrobromic Acid (HBr) | Use acid-resistant equipment (glass-lined reactors, PTFE lines). Wear full PPE, including acid-resistant gloves, apron, and face shield. Have a neutralizing agent (e.g., sodium bicarbonate solution) readily available. |
| Explosion Risk | Diazonium Salt Formation | Strict temperature control is critical. Maintain temperature between 0-5°C at all times during diazotization. Use a reliable cooling system and monitor the internal temperature continuously. Avoid isolating the diazonium salt; use it in situ immediately after preparation. |
| Toxicity & Oxidation | Sodium Nitrite (NaNO₂) | Avoid inhalation of dust and skin contact. Sodium nitrite is a strong oxidizer; store away from organic materials. |
| Gas Evolution | Sandmeyer Reaction (N₂ gas) | Ensure the reactor is adequately vented to an exhaust system. The addition of the diazonium salt must be slow and controlled to prevent a dangerous pressure buildup from the rapid evolution of nitrogen gas. |
| Halogenated Waste | Solvents, Byproducts | All aqueous and organic waste must be collected and disposed of according to local environmental regulations for halogenated waste streams. |
A comprehensive risk assessment should be conducted before scaling up this process.[9] Using continuous flow reactors can be a safer alternative for handling hazardous intermediates like diazonium salts by minimizing the amount present at any given time.[10][11]
Data Summary & Quality Control
Typical Process Parameters and Yields
| Parameter | Stage 1: Chlorination | Stage 2: Sandmeyer Reaction |
| Key Reagents | NCS, Acetonitrile | NaNO₂, HBr, CuBr, Toluene |
| Temperature | Reflux (~82°C) | 0-5°C then 60-70°C |
| Typical Reaction Time | 4-6 hours | 4-5 hours |
| Typical Isolated Yield | 85-95% | 75-85% |
| Final Product Purity (Post-Purification) | >98% (Intermediate) | ≥98.0% |
Analytical Quality Control (QC)
Consistent product quality is essential. The following analytical methods should be employed for process monitoring and final product release.
-
High-Performance Liquid Chromatography (HPLC):
-
Purpose: Monitor reaction progress and determine final product purity.
-
Typical Conditions:
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Purpose: Confirm molecular weight and identify any volatile impurities.
-
Typical Conditions:
-
Column: Non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).[12]
-
Injector: Split/splitless inlet.
-
Detection: Mass Selective Detector (MSD).
-
Expected Result: A major peak corresponding to the product's mass-to-charge ratio (m/z) and the absence of significant impurities.
-
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: Unambiguous structural confirmation of the final product.
-
Analysis: ¹H and ¹³C NMR spectra should be recorded and compared against a reference standard or predicted spectra to confirm the correct substitution pattern.
-
References
- The Chemistry Behind this compound: Synthesis and Applications. Tejahn [Online]. Available: [Link]
- Diazotization of aminopyridines in DMSO/H2O paste in presence of TfOH...
- Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Journal of the Chemical Society B: Physical Organic (RSC Publishing) [Online]. Available: [Link]
- Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH [Online]. Available: [Link]
- Pharmaceutical Production Methods - Efficient Synthesis of Pyridines. Virginia Commonwealth University [Online]. Available: [Link]
- Bromination safety. YouTube [Online]. Available: [Link]
- Reactions of N-Heteroaromatic Bases with Nitrous Acid. Part 5.l Kin- etics of the Diazotisation of Substituted 2-Aminopyridine a. RSC Publishing [Online]. Available: [Link]
- Identification of new heterocyclic compounds synthesized from 4-aminopyridine and evaluation their antibacterial effect. World Journal of Experimental Biosciences [Online]. Available: [Link]
- HPLC Methods for analysis of Pyridine.
- Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. PMC - NIH [Online]. Available: [Link]
- Sandmeyer reaction. Wikipedia [Online]. Available: [Link]
- Bromination. ACS GCI Pharmaceutical Roundtable Reagent Guides [Online]. Available: [Link]
- Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones.
- Sandmeyer Reaction Mechanism. BYJU'S [Online]. Available: [Link]
- ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an. Agency for Toxic Substances and Disease Registry [Online]. Available: [Link]
- CN102924370A - 2-amino-5-methylpyridine preparation method. Google Patents [Online].
- (PDF) Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch.
- Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry [Online]. Available: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. helixchrom.com [helixchrom.com]
Application Notes and Protocols for the Strategic Functionalization of 2-Bromo-3-chloro-5-methylpyridine
Introduction: The Pyridine Scaffold in Modern Chemistry
The pyridine ring is a privileged scaffold in medicinal chemistry and materials science, appearing in numerous FDA-approved drugs and functional organic materials.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a critical component in designing molecules with specific biological activities or material properties. The strategic introduction of various functional groups onto the pyridine core is a cornerstone of modern synthetic chemistry, enabling the fine-tuning of a molecule's steric and electronic profile.[3]
2-Bromo-3-chloro-5-methylpyridine is a versatile starting material, offering two distinct halogen handles for selective functionalization.[4] The differential reactivity of the C-Br and C-Cl bonds provides a powerful tool for the sequential and regioselective introduction of diverse molecular fragments. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic functionalization of this valuable building block, with a focus on widely applicable and robust synthetic methodologies.
Pillar 1: Understanding the Regioselectivity of this compound
The key to the strategic functionalization of this compound lies in the differential reactivity of its two halogen substituents in palladium-catalyzed cross-coupling reactions. The generally accepted principle is that the reactivity of carbon-halogen bonds follows the trend: C-I > C-Br > C-Cl.[5][6] This is primarily attributed to the bond dissociation energies, with the C-Br bond being weaker than the C-Cl bond.
Consequently, in most palladium-catalyzed cross-coupling reactions, the oxidative addition of the C-Br bond at the 2-position to the palladium(0) catalyst is kinetically favored over the oxidative addition of the C-Cl bond at the 3-position.[6] This inherent difference in reactivity allows for the selective functionalization at the C2 position while leaving the C3-chloro substituent intact for subsequent transformations.
It is important to note that while this trend is generally reliable, extreme reaction conditions or highly specialized catalyst systems can sometimes lead to a loss of selectivity.[7] Therefore, careful control of reaction parameters is crucial for achieving the desired regiochemical outcome.
Pillar 2: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds.[8][9][10] The general catalytic cycle for these transformations involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8][9][10]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron species with an organic halide.[11][12] Due to the milder reaction conditions and the commercial availability of a wide range of boronic acids, it is a highly favored transformation in both academic and industrial settings.[8]
Protocol: Regioselective Suzuki-Miyaura Coupling at the C2-Position
This protocol outlines a general procedure for the selective coupling of an arylboronic acid at the C2 position of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (1-3 mol%)
-
SPhos (2-6 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous (2.0 - 3.0 equivalents)
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv), the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous, degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 4-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O (4:1) | 90 | 12 | 88 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/EtOH/H₂O (4:1:1) | 85 | 16 | 82 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | THF | 70 | 8 | 91 |
Note: The conditions and yields are representative and may require optimization for specific substrates.[13]
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a powerful method for the formation of carbon-carbon triple bonds by reacting a terminal alkyne with an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[14][15]
Protocol: Regioselective Sonogashira Coupling at the C2-Position
Materials:
-
This compound
-
Terminal alkyne (1.2 - 1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (1-3 mol%)
-
Copper(I) iodide (CuI) (1-5 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous solvent and the amine base.
-
Add the terminal alkyne dropwise to the stirred reaction mixture.
-
Stir the reaction at room temperature or heat to 40-60 °C for 2-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite and wash with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Representative Sonogashira Coupling Reactions
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (3) | Et₃N | THF | 50 | 6 | 92 |
| 2 | Ethynyltrimethylsilane | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (2) | DIPEA | DMF | 60 | 4 | 85 |
| 3 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | Et₃N | Acetonitrile | RT | 12 | 89 |
Note: The conditions and yields are representative and may require optimization for specific substrates.[16][17]
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[5][18] This reaction has broad applicability in the synthesis of pharmaceuticals and other nitrogen-containing compounds.[19][20]
Protocol: Regioselective Buchwald-Hartwig Amination at the C2-Position
Materials:
-
This compound
-
Amine (1.1 - 1.5 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%)
-
Xantphos or other suitable ligand (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.5 - 2.5 equivalents)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add NaOtBu or Cs₂CO₃, the palladium precatalyst, and the ligand.
-
Add the anhydrous solvent, followed by the amine and then this compound.
-
Heat the reaction mixture to 80-110 °C for 6-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Representative Buchwald-Hartwig Amination Reactions
| Entry | Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1.5) | Xantphos (3) | NaOtBu | Toluene | 100 | 18 | 90 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 24 | 83 |
| 3 | Benzylamine | G3-XPhos Palladacycle (1) | - | LHMDS | THF | 80 | 12 | 94 |
Note: The conditions and yields are representative and may require optimization for specific substrates.[5][21]
Pillar 3: Alternative Functionalization Strategies
Beyond palladium-catalyzed cross-coupling, other methodologies can be employed for the functionalization of this compound.
Lithiation and Grignard Reagent Formation
Halogen-metal exchange is a powerful tool for the formation of organometallic reagents, which can then be reacted with a variety of electrophiles. The bromine at the C2 position can undergo facile exchange with alkyllithium reagents or magnesium metal to form the corresponding organolithium or Grignard reagent.
Caption: Lithiation and Grignard formation pathways.
Protocol: Lithiation and Quenching with an Electrophile
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes (1.1 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (e.g., benzaldehyde, dimethylformamide)
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere, add a solution of this compound in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 30-60 minutes.
-
Add a solution of the electrophile in THF dropwise.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex functionalized pyridines. The predictable regioselectivity, driven by the differential reactivity of the C-Br and C-Cl bonds, allows for a modular and strategic approach to molecular design. The protocols and data presented in this application note provide a robust foundation for researchers to explore the rich chemistry of this scaffold and accelerate their research and development efforts in medicinal chemistry and materials science.
References
- Vertex AI Search. Selective meta-Halogenation of Pyridines.
- Vertex AI Search. Role of palladium catalyst in cross-coupling reactions.
- Fiveable. Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes.
- PubMed Central. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes.
- ChemRxiv. Selective Halogenation of Pyridines Using Designed Phosphine Reagents.
- PMC. Selective Halogenation of Pyridines Using Designed Phosphine Reagents.
- Lumen Learning. 17.2. Palladium catalyzed couplings | Organic Chemistry II.
- Unknown Source. Pd(II)
- Nobel Prize. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
- ACS Publications. Selective Functionalization of Pyridines via Heterocyclic Phosphonium Salts | Journal of the American Chemical Society.
- Semantic Scholar. Iron-catalyzed cross-coupling of electron-deficient heterocycles and quinone with organoboron species via innate C-H functionalization: application in total synthesis of pyrazine alkaloid botryllazine A.
- ChemRxiv. 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates.
- ResearchGate. (PDF) Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles.
- ResearchGate. Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study | Request PDF.
- PubMed. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines.
- Unknown Source. Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and.
- Wikipedia. Buchwald–Hartwig amination.
- Benchchem. Technical Support Center: Catalyst Selection for Cross-Coupling with Electron-Deficient Aryl Halides.
- Benchchem. Application Notes: Regioselective Nucleophilic Substitution Reactions of 3-Bromo-2-chloropyridine.
- Unknown Source.
- NIH. Cross-Coupling of Heteroatomic Electrophiles - PMC.
- Unknown Source. Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
- Scirp.org. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- Benchchem. Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine.
- Benchchem. Application Notes and Protocols for Sonogashira Coupling of 5-Bromo-2-chloropyridin-3-ol.
- Benchchem. Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines.
- Benchchem. A Comparative Guide to the Reactivity of 3-Bromo-2-chloropyridine and 2,3-dibromopyridine in Cross-Coupling Reactions.
- Wikipedia. Sonogashira coupling.
- PubMed. Cross-coupling reactions of indium organometallics with 2,5-dihalopyrimidines: synthesis of hyrtinadine A.
- ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids a.
- Life Chemicals. Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry.
- White Rose Research Online. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene.
- ResearchGate. (PDF) Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- Benchchem. Application Notes and Protocols for the Regioselective Suzuki-Miyaura Coupling of 3-Bromo-2-chloropyridine.
- Google Patents. CN103193704A - 2-hydroxy-4-amino-5-methylpyridine heterocyclic compound.
- Unknown Source. Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines.
- MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
- ResearchGate. Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi−Me 2 N(CH 2 ) 2 OLi. New Access to 6Functional2-chloropyridines and Chloro-bis-heterocycles | Request PDF.
- Technology Networks. New Molecule-Creation Method a “Powerful Tool” To Accelerate Drug Synthesis and Discovery.
- ResearchGate. Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold.
- ACS Publications. Catalytic Enantioselective Synthesis of 1,1-Disubstituted Isochromans.
- Organic Chemistry Portal. Suzuki Coupling.
- Sigma-Aldrich. 2-Amino-5-bromo-3-methylpyridine 97 3430-21-5.
- Master Organic Chemistry. Formation of Grignard and Organolithium Reagents From Alkyl Halides.
- Ottokemi. 2-Amino-5-bromo-3-methylpyridine, 97%.
- Organic Syntheses Procedure. 3.
- Benchchem. Application Notes and Protocols: Experimental Procedure for Grignard Reaction with 3-Bromo-2-chloropyridine.
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. New Method Speeds Up Drug Molecule Creation | Technology Networks [technologynetworks.com]
- 4. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 9. fiveable.me [fiveable.me]
- 10. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 11. nobelprize.org [nobelprize.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Synthesis of Novel Heterocycles using 2-Bromo-3-chloro-5-methylpyridine
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of Substituted Pyridines
The pyridine scaffold is a cornerstone of modern medicinal chemistry, integral to the structure of numerous natural products, agrochemicals, and FDA-approved pharmaceuticals.[1][2][3] Its presence is associated with a vast spectrum of biological activities, making it a "privileged" structure in drug discovery.[1][3] The ability to precisely functionalize the pyridine ring is therefore a critical endeavor for researchers aiming to modulate pharmacokinetic and pharmacodynamic properties.
This guide focuses on 2-bromo-3-chloro-5-methylpyridine (CAS: 65550-81-4) , a highly versatile and sought-after building block for the synthesis of complex heterocyclic systems.[4][5] Its utility is derived from the two distinct halogen substituents—bromine at the C-2 position and chlorine at the C-3 position—which possess differential reactivity. This intrinsic property allows for programmed, site-selective modifications, providing a powerful and strategic entry point into novel chemical space. We will explore the foundational principles governing its reactivity and provide detailed, field-proven protocols for its application in key synthetic transformations.
Core Principles: A Tale of Two Halogens
The synthetic power of this compound lies in the predictable and exploitable difference in the reactivity of its carbon-halogen bonds, particularly in transition metal-catalyzed reactions.[4][5]
The Hierarchy of Halogen Reactivity In palladium-catalyzed cross-coupling reactions, the rate-determining step is frequently the oxidative addition of the C-X bond to the palladium(0) catalyst. The efficiency of this step is inversely proportional to the carbon-halogen bond dissociation energy. The established reactivity trend is:
C-I > C-Br > C-Cl > C-F [6][7]
This is a direct consequence of their bond dissociation energies (BDE), where the C-Br bond (~276 kJ/mol) is significantly weaker than the C-Cl bond (~339 kJ/mol).[8] For this compound, this means the C-Br bond at the 2-position will react preferentially under carefully controlled conditions, leaving the more robust C-Cl bond at the 3-position available for subsequent transformations.[5][7][8] This chemoselectivity is the key to its utility.
Caption: Logical workflow for the sequential functionalization of this compound.
Application I: Selective C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely adopted method for forming carbon-carbon bonds, valued for its mild conditions and tolerance of diverse functional groups.[7][9][10] When applied to this compound, it allows for the selective introduction of aryl or heteroaryl moieties at the C-2 position.[7]
Protocol: Synthesis of 2-(Phenyl)-3-chloro-5-methylpyridine
This protocol details a representative Suzuki-Miyaura coupling.
Experimental Workflow
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 206.45 | 1.0 | 1.0 |
| Phenylboronic Acid | 121.93 | 1.2 | 1.2 |
| Pd(PPh₃)₄ (Tetrakis) | 1155.56 | 0.03 | 0.03 |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 2.5 | 2.5 |
| 1,4-Dioxane/H₂O (4:1) | - | 5 mL | - |
Step-by-Step Methodology
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (206 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and sodium carbonate (265 mg, 2.5 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and alternately evacuate and backfill with high-purity argon gas. Repeat this cycle three times.
-
Solvent and Catalyst Addition: Add the degassed 1,4-Dioxane/H₂O solvent mixture (5 mL) via syringe. In a separate vial, dissolve Pd(PPh₃)₄ (35 mg, 0.03 mmol) in a small amount of the solvent mixture and add it to the reaction flask under a positive pressure of argon.
-
Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., 4:1 Hexanes:Ethyl Acetate) or LC-MS until the starting material is consumed.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous phase with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Causality Behind Choices:
-
Catalyst (Pd(PPh₃)₄): This is a robust, commercially available Pd(0) catalyst suitable for a wide range of Suzuki couplings. For more challenging substrates, more advanced catalysts with specialized phosphine ligands (e.g., Buchwald or Fu ligands) may be required.[6][10]
-
Base (Na₂CO₃): The base is crucial for the transmetalation step of the catalytic cycle, activating the boronic acid to form a more nucleophilic boronate species.[10][11] Other bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ can also be used and may optimize results for different substrates.
-
Solvent System (Dioxane/H₂O): This polar aprotic/protic mixture effectively dissolves both the organic substrates and the inorganic base, facilitating a homogenous reaction.
Application II: Selective C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, enabling the coupling of aryl halides with a vast array of primary and secondary amines.[12][13][14] This reaction is fundamental to synthesizing N-aryl heterocycles, which are prevalent motifs in pharmaceuticals.[14] The reaction is highly chemoselective for the C-Br bond of our substrate.
Protocol: Synthesis of N-(3-chloro-5-methylpyridin-2-yl)morpholine
This protocol details a representative Buchwald-Hartwig amination with a secondary amine.
Experimental Workflow
Caption: Step-by-step workflow for the Buchwald-Hartwig amination protocol.
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 206.45 | 1.0 | 1.0 |
| Morpholine | 87.12 | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 0.01 | 0.02 (Pd) |
| RuPhos | 469.60 | 0.04 | 0.04 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 1.4 |
| Anhydrous Toluene | - | 4 mL | - |
Step-by-Step Methodology
-
Vessel Preparation (Inert Atmosphere): In a glovebox or under a positive flow of argon, add this compound (206 mg, 1.0 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), RuPhos (18.8 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol) to a microwave vial or Schlenk tube with a stir bar.
-
Solvent and Reagent Addition: Add anhydrous toluene (4 mL) followed by morpholine (105 µL, 1.2 mmol) via syringe.
-
Reaction: Seal the vessel tightly and place it in a preheated oil bath or heating block at 110 °C. Stir for 12-24 hours.
-
Monitoring: Track the reaction's progress via LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®, washing the pad thoroughly with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the resulting residue by flash column chromatography.
Causality Behind Choices:
-
Catalyst System (Pd₂(dba)₃ / RuPhos): The Buchwald-Hartwig amination often requires a sophisticated catalyst system. Pd₂(dba)₃ is a common Pd(0) source. RuPhos is a sterically hindered biaryl phosphine ligand that promotes the crucial reductive elimination step and prevents catalyst decomposition, leading to higher yields and broader substrate scope.[14][15]
-
Base (NaOtBu): A strong, non-nucleophilic base is required to deprotonate the amine (or the N-H bond in the intermediate palladium complex), which is a key step in the catalytic cycle.[14][15] Weaker bases are generally ineffective for this transformation.
Application III: Selective C(sp²)-C(sp) Bond Formation via Sonogashira Coupling
The Sonogashira coupling is the most prevalent method for forming a bond between an sp²-hybridized carbon of an aryl halide and an sp-hybridized carbon of a terminal alkyne.[16][17] This reaction provides direct access to alkynyl-pyridines, which are valuable intermediates for constructing more complex heterocyclic systems, such as through subsequent cyclization reactions.
Protocol: Synthesis of 2-(Phenylethynyl)-3-chloro-5-methylpyridine
This protocol provides a standard procedure for Sonogashira coupling.
Experimental Workflow
Caption: Step-by-step workflow for the Sonogashira coupling protocol.
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 206.45 | 1.0 | 1.0 |
| Phenylacetylene | 102.13 | 1.1 | 1.1 |
| PdCl₂(PPh₃)₂ | 701.90 | 0.02 | 0.02 |
| Copper(I) Iodide (CuI) | 190.45 | 0.04 | 0.04 |
| Triethylamine (Et₃N) / THF (1:2) | - | 6 mL | - |
Step-by-Step Methodology
-
Vessel Preparation: To a Schlenk flask, add this compound (206 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).
-
Inert Atmosphere: Seal the flask and subject it to three cycles of evacuation and backfilling with argon.
-
Solvent and Reagent Addition: Add the degassed solvent mixture of THF (4 mL) and Et₃N (2 mL) via syringe, followed by the dropwise addition of phenylacetylene (121 µL, 1.1 mmol).
-
Reaction: Stir the reaction mixture at room temperature for 8-16 hours.
-
Monitoring: Monitor the reaction by TLC until completion.
-
Work-up: Dilute the reaction mixture with diethyl ether and filter through a short pad of Celite® to remove the triethylammonium salts.
-
Purification: Concentrate the filtrate and purify the crude product by flash chromatography on silica gel.
Causality Behind Choices:
-
Dual Catalyst System: The Sonogashira reaction employs a dual catalytic system. The palladium catalyst facilitates the main cross-coupling cycle (oxidative addition/reductive elimination), while the copper(I) co-catalyst is believed to react with the terminal alkyne to form a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium center.[16][17]
-
Amine Base/Solvent (Et₃N): The amine serves a dual purpose: it acts as the base required to deprotonate the terminal alkyne and often serves as a solvent or co-solvent for the reaction.[18]
Application IV: Advanced Strategies - Sequential Functionalization
The true synthetic power of this compound is realized in multi-step, sequential functionalization. By first performing a selective cross-coupling at the C-2 position under mild conditions, the resulting 2-substituted-3-chloro-5-methylpyridine can be subjected to a second, distinct transformation at the C-3 position.
Due to the greater strength of the C-Cl bond, the second reaction typically requires more forcing conditions:
-
Higher temperatures.
-
More active catalyst systems (e.g., those with bulky, electron-rich phosphine ligands).
-
Stronger bases.
This strategy allows for the controlled and divergent synthesis of complex, polysubstituted pyridine libraries from a single, common intermediate.
Caption: Divergent synthesis pathways enabled by sequential functionalization.
Conclusion
This compound is an exemplary building block for modern heterocyclic chemistry. The intrinsic difference in the reactivity of its C-Br and C-Cl bonds provides a reliable handle for selective and sequential functionalization. Through well-established palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, researchers can efficiently generate diverse libraries of novel pyridine derivatives. The protocols and principles outlined in this guide serve as a validated starting point for scientists and drug development professionals to leverage this versatile intermediate in their synthetic campaigns.
References
- Mohammad Abu-Taweel, G., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review.
- Lukin, O. (2021). Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry. Life Chemicals.
- Unknown Author. The Chemistry Behind this compound: Synthesis and Applications.
- BenchChem. Technical Support Center: Overcoming Low Reactivity in Nucleophilic Substitution of 2-Bromo-3-chloro-5-methylpyrazine.
- Sarchem Labs. Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.
- Altaf, A. A., et al. (2015). A Review on the Medicinal Importance of Pyridine Derivatives. Journal of Drug Design and Medicinal Chemistry.
- BenchChem. Reactivity Face-Off: 2-Bromo-6-methylpyridine vs. 2-Chloro-6-methylpyridine in Cross-Coupling Reactions.
- Singh, U. P., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing.
- BenchChem. This compound | 65550-81-4.
- BenchChem. Reactivity Face-Off: 3-Bromo-2-fluoro-5-methylpyridine vs. Chloropyridines in Cross-Coupling Reactions.
- Wikipedia. Buchwald–Hartwig amination.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions of 5-Bromo-2-chloro-4-methylpyridine.
- Finch, Z., et al. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Institutes of Health.
- Organic Chemistry Data. Preparation of sec and tert amines by Buchwald-Hartwig Amination.
- Wikipedia. Sonogashira coupling.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- BenchChem. Application Notes and Protocols for Buchwald-Hartwig Amination of 5-Bromo-2-methylpyridine.
- The Organic Chemist (YouTube Channel). (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- Razafindrainibe, F., et al. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton.
- Organic Chemistry Portal. Sonogashira Coupling.
- Organic Chemistry Portal. Suzuki Coupling.
- The Organic Chemist (YouTube Channel). (2019). nucleophilic aromatic substitutions.
- The Organic Chemist (YouTube Channel). (2020). Suzuki Coupling.
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis.
Sources
- 1. researchgate.net [researchgate.net]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. youtube.com [youtube.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. youtube.com [youtube.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. eprints.soton.ac.uk [eprints.soton.ac.uk]
Application Notes and Protocols: A Comprehensive Guide to the Workup and Purification of Suzuki Reactions Involving 2-bromo-3-chloro-5-methylpyridine
Introduction: The Challenge and Importance of a Robust Workup
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its application in pharmaceutical and materials science is extensive. The substrate, 2-bromo-3-chloro-5-methylpyridine, is a valuable building block for creating complex molecular architectures due to its distinct reactive centers.[3] In a palladium-catalyzed Suzuki coupling, the reaction is expected to proceed with high regioselectivity at the more reactive C-Br bond, leaving the C-Cl bond intact for subsequent transformations. This selectivity is governed by the bond dissociation energies, with the general reactivity order being I > Br > Cl.[4]
While the coupling reaction itself is well-established, the success of the synthesis is ultimately determined by the efficacy of the workup and purification procedure. A meticulously planned workup is critical to remove a variety of impurities, including residual palladium catalyst, boronic acid byproducts, and inorganic salts. For drug development professionals, minimizing palladium content to parts-per-million (ppm) levels is a regulatory necessity.
This guide provides a detailed, experience-driven framework for the systematic workup and purification of Suzuki reactions utilizing this compound. It moves beyond a simple list of steps to explain the underlying chemical principles, empowering researchers to troubleshoot and adapt the protocols to their specific needs.
A Strategic Overview of the Purification Workflow
A successful purification strategy is a multi-stage process designed to systematically remove different classes of impurities. The overall workflow can be visualized as a funnel, where each step narrows down the components in the mixture until only the pure product remains. The basic nitrogen of the pyridine ring can chelate with the palladium catalyst, potentially complicating its removal and requiring specific strategies.[5]
Caption: General purification workflow for a Suzuki reaction.
Pre-Workup Analysis: Confirming Reaction Completion
Before initiating any workup procedure, it is imperative to confirm the complete consumption of the limiting reagent, typically the this compound. An incomplete reaction unnecessarily complicates purification, as the starting material often has similar chromatographic properties to the product.
Protocol:
-
Sample Preparation: Withdraw a small aliquot (a few drops) from the vigorously stirred reaction mixture.
-
Dilution: Dilute the aliquot with a suitable solvent, such as ethyl acetate or dichloromethane.
-
Analysis: Spot the diluted sample on a Thin Layer Chromatography (TLC) plate alongside the starting aryl halide.
-
Visualization: Develop the TLC plate in an appropriate solvent system (e.g., 20-30% ethyl acetate in hexanes) and visualize under UV light.[6]
-
Confirmation: The reaction is deemed complete when the spot corresponding to the starting material is no longer visible. For more rigorous analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to monitor the appearance of the product mass and disappearance of starting materials.[7]
Step-by-Step Workup & Purification Protocols
Protocol 1: Reaction Quenching
The first step after reaction completion is to "quench" the reaction, which deactivates any remaining reactive species.
-
Allow the reaction mixture to cool to room temperature.
-
Slowly add deionized water or a saturated aqueous solution of ammonium chloride (NH₄Cl) to the reaction flask with stirring.[8] The choice between water and NH₄Cl depends on the base used; NH₄Cl is mildly acidic and can help neutralize strong bases.
-
Continue stirring for 10-15 minutes.
Protocol 2: Liquid-Liquid Extraction
This step separates the desired organic product from water-soluble inorganic salts (e.g., carbonates, phosphates used as the base) and some polar byproducts.
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Add an organic extraction solvent. Ethyl acetate is a common and effective choice.[9]
-
Shake the separatory funnel vigorously, ensuring to vent frequently to release any pressure buildup.
-
Allow the layers to separate. The organic layer (typically the top layer with ethyl acetate) will contain the product, while the aqueous layer contains the inorganic salts.
-
Drain the aqueous layer. Wash the organic layer sequentially with water and then with brine (saturated NaCl solution) to remove residual water.
-
Collect the organic layer and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent to obtain the crude product dissolved in the organic solvent.
Protocol 3: Removal of Boronic Acid Byproducts
Excess boronic acid and its homocoupled byproducts are common impurities. Boronic acids are weakly acidic and can be removed by a basic wash, which converts them into their water-soluble boronate salts.[10]
-
After the initial extraction (Protocol 2, Step 5), wash the organic layer with a 1M aqueous solution of sodium hydroxide (NaOH).
-
Shake, allow the layers to separate, and discard the aqueous (basic) layer.
-
Repeat the basic wash if necessary (can be checked by TLC).
-
Follow with a water and brine wash to remove any residual base.
-
Proceed with drying the organic layer as described above.
Protocol 4: Palladium Catalyst Removal
Removing the palladium catalyst is crucial, especially in drug development. Several methods exist, and the choice depends on the nature of the palladium species (heterogeneous vs. soluble) and the required level of purity.
| Method | Description | Pros | Cons |
| Filtration through Celite® | The organic solution is passed through a packed pad of Celite®.[5][11] | Simple, fast, effective for heterogeneous Pd (e.g., palladium black). | Ineffective against soluble or colloidal palladium species.[5][12] |
| Activated Carbon Treatment | The solution is stirred with activated carbon, which adsorbs palladium species.[5] | Effective for many soluble Pd species, inexpensive. | Can sometimes adsorb the desired product, leading to yield loss. Requires careful filtration to remove all carbon fines. |
| Silica-Based Scavengers | The solution is treated with functionalized silica gel (e.g., SiliaMetS® Thiol) that selectively binds palladium.[5] | Highly selective and efficient for very low Pd levels. | More expensive than other methods. |
Recommended Protocol (Multi-Step Approach):
-
After drying and filtering the organic solution, concentrate it under reduced pressure.
-
Re-dissolve the crude residue in a suitable solvent (e.g., Toluene, THF).[5]
-
Add 5-10 wt% of activated carbon to the solution.[5]
-
Stir the suspension at room temperature or slightly elevated temperature (40-50 °C) for 2-4 hours.[5]
-
Filter the mixture through a 1-2 cm thick pad of Celite® in a Büchner funnel to remove the carbon and any precipitated palladium.[5] Wash the pad with fresh solvent to ensure complete product recovery.
-
Combine the filtrate and washings. This solution is now ready for final purification.
Caption: Decision tree for palladium removal strategy.
Protocol 5: Final Purification and Isolation
The final step is to isolate the pure product from any remaining soluble impurities.
-
Flash Column Chromatography: This is the most common method for achieving high purity.
-
Adsorb the crude product (from Protocol 4, Step 6) onto a small amount of silica gel.
-
Load the dried silica onto a pre-packed silica gel column.
-
Elute the product using a solvent gradient, typically starting with a non-polar solvent (e.g., hexanes or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.
-
-
Recrystallization: If the product is a solid and a suitable solvent system can be found, recrystallization is an excellent method for achieving very high purity.
-
Dissolve the crude product in a minimum amount of a hot solvent.[5]
-
If insoluble impurities are present, perform a hot gravity filtration.[5]
-
Allow the solution to cool slowly to room temperature, then in an ice bath, to induce crystallization.[5]
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[5]
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product is lost in the aqueous layer during extraction. | The aqueous phase became too acidic, protonating the pyridine nitrogen and making the product water-soluble. | Carefully neutralize the aqueous layer with a base like NaHCO₃ before extraction. Check the pH of the aqueous layer. |
| Emulsion forms during extraction. | High concentration of salts or surfactants. | Add brine (saturated NaCl) to the separatory funnel to help break the emulsion. Allow the mixture to stand for a longer period. |
| Boronic acid impurities persist after workup. | The basic wash was not effective or was skipped. | Repeat the 1M NaOH wash on the organic solution. Alternatively, consider using a solid-supported scavenger for boronic acids. |
| Palladium contamination remains after Celite filtration. | The palladium species is soluble or colloidal.[5] | The filtrate should be treated with an adsorbent like activated carbon or a dedicated palladium scavenger.[12] |
| Low yield after column chromatography. | Product is highly polar and sticks to the silica gel. The product is unstable on silica. | Add a small amount of triethylamine (~1%) to the eluent to deactivate the acidic silica. Consider using a different stationary phase like alumina. |
Safety Considerations
-
Exothermic Potential: Suzuki-Miyaura reactions can be exothermic, particularly upon addition of the catalyst.[13] On a larger scale, the heat generated can exceed the boiling point of the solvent, posing a risk of a runaway reaction.[14] Always ensure adequate cooling, especially during scale-up.
-
Reagent Handling: Palladium catalysts, boronic acids, and organic solvents should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Inert Atmosphere: While many modern palladium pre-catalysts are air-stable, the active Pd(0) species is sensitive to air. For optimal results and to prevent catalyst degradation, performing the reaction under an inert atmosphere (Nitrogen or Argon) is highly recommended.
References
- The Chemistry Behind this compound: Synthesis and Applications. Google AI Search Grounding.
- Technical Support Center: Palladium Catalyst Removal from 4-Chloro-6-iodoquinoline Reactions. Benchchem.
- How can i remove palladium Pd catalyst easily?. ResearchGate.
- Palladium Catalyst Removal: A Technical Support Guide for Researchers. Benchchem.
- How to remove palladium catalyst from reaction mixture ?. ResearchGate.
- How to Remove Palladium in three easy steps. Biotage.
- SUZUKI REACTION MONITORING. Advion.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction. Sigma-Aldrich.
- Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Vapourtec.
- Suzuki Coupling: Mechanism & Examples. NROChemistry.
- Evaluation of Potential Safety Hazards Associated with the Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. ResearchGate.
- Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry.
- Suzuki reaction. Wikipedia.
- Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development - ACS Publications.
- Suzuki-Miyaura coupling. Chemistry LibreTexts.
- Can I remove boronic acid using Work up process?. ResearchGate.
- Application Notes and Protocols for Suzuki Coupling Reactions of 5-Bromo-2-chloro-4-methylpyridine. Benchchem.
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI.
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. shoko-sc.co.jp [shoko-sc.co.jp]
- 7. vapourtec.com [vapourtec.com]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
synthesis of substituted pyridines from 2-bromo-3-chloro-5-methylpyridine
An Application Guide to the Strategic Functionalization of 2-Bromo-3-chloro-5-methylpyridine
Abstract
Substituted pyridines are ubiquitous scaffolds in modern pharmaceuticals and agrochemicals, making the development of efficient and selective synthetic methodologies a paramount objective for researchers.[1][2] This document provides an in-depth guide to the synthesis of diverse pyridine derivatives utilizing this compound as a versatile starting material.[3] We explore the principle of chemoselective functionalization, leveraging the inherent reactivity differences between the C-Br and C-Cl bonds. Detailed protocols for cornerstone palladium-catalyzed cross-coupling reactions—including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations—are presented, alongside discussions on nucleophilic aromatic substitution and advanced lithiation-borylation techniques. This guide is intended for researchers, chemists, and drug development professionals seeking to strategically construct complex, polysubstituted pyridine libraries.
The Principle of Chemoselectivity: A Tale of Two Halogens
The synthetic utility of this compound is rooted in the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the rate-determining step is frequently the oxidative addition of the palladium(0) catalyst into the carbon-halogen (C-X) bond.[4] The efficiency of this step is inversely proportional to the bond dissociation energy of the C-X bond.
The established trend for carbon-halogen bond dissociation energies is C-Cl > C-Br > C-I.[4][5] Consequently, the weaker C-Br bond at the 2-position of the pyridine ring is significantly more susceptible to oxidative addition than the stronger C-Cl bond at the 3-position.[6][7] This reactivity gap allows for highly selective functionalization at the C2-bromo position under carefully controlled conditions, leaving the C3-chloro position available for subsequent transformations.
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application of 2-bromo-3-chloro-5-methylpyridine in Medicinal Chemistry: A Guide to Synthesizing Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of 2-bromo-3-chloro-5-methylpyridine in Drug Discovery
This compound is a strategically substituted pyridine derivative that serves as a versatile building block in medicinal chemistry.[1] Its utility lies in the differential reactivity of its two halogen atoms—a bromine at the 2-position and a chlorine at the 3-position. This structural feature allows for selective and sequential functionalization of the pyridine core, making it an ideal starting material for the synthesis of complex molecules, particularly in the realm of kinase inhibitors.[2]
Protein kinases are a critical class of enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors has therefore become a major focus of modern drug discovery. The pyridine scaffold is a common motif in many approved kinase inhibitors, often serving to anchor the molecule in the ATP-binding site of the target kinase. The ability to precisely introduce various substituents onto the pyridine ring is crucial for optimizing potency, selectivity, and pharmacokinetic properties.
This application note will provide a detailed guide on the use of this compound as a key intermediate in the synthesis of a representative kinase inhibitor. We will explore the chemical principles behind its selective functionalization and provide a step-by-step protocol for a typical synthetic route involving a regioselective Suzuki-Miyaura coupling followed by a Buchwald-Hartwig amination.
The Principle of Regioselective Cross-Coupling
The synthetic utility of this compound hinges on the differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for aryl halides in these reactions is I > Br > Cl > F.[2] This is attributed to the bond dissociation energies of the carbon-halogen bonds, with the weaker C-Br bond being more susceptible to oxidative addition to the palladium(0) catalyst than the stronger C-Cl bond.
This reactivity difference allows for the selective functionalization at the 2-position (bromine) while leaving the 3-position (chlorine) intact for subsequent transformations. This two-step functionalization strategy is a powerful tool for building molecular complexity and exploring the structure-activity relationships (SAR) of potential drug candidates.
Case Study: Synthesis of a Hypothetical Kinase Inhibitor
In this section, we will detail the synthesis of a hypothetical kinase inhibitor, "Kinhibitor-789" , starting from this compound. This synthetic route is representative of the strategies employed in the discovery of novel kinase inhibitors, such as those targeting Raf, CDK, or GSK-3β kinases.
Synthetic Scheme
The overall synthetic scheme for Kinhibitor-789 is a two-step process:
-
Step 1: Suzuki-Miyaura Coupling. A regioselective Suzuki-Miyaura coupling of this compound with a substituted arylboronic acid to introduce the first point of diversity.
-
Step 2: Buchwald-Hartwig Amination. A subsequent Buchwald-Hartwig amination at the 3-position to introduce a solubilizing or pharmacophoric amine group.
Diagram of the Synthetic Pathway for Kinhibitor-789
Caption: Synthetic workflow for Kinhibitor-789.
Experimental Protocols
Protocol 1: Synthesis of Intermediate A via Suzuki-Miyaura Coupling
This protocol describes the regioselective Suzuki-Miyaura coupling of this compound with 4-(methoxycarbonyl)phenylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
4-(Methoxycarbonyl)phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Deionized water (degassed)
-
Argon or Nitrogen gas
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol, 206.5 mg), 4-(methoxycarbonyl)phenylboronic acid (1.2 mmol, 216 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Under the inert atmosphere, add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 58 mg).
-
Add anhydrous 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe.
-
Stir the reaction mixture vigorously and heat to 90 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure Intermediate A.
Expected Outcome:
| Compound | Molecular Formula | Molecular Weight | Yield (%) | Purity (LC-MS) |
| Intermediate A | C₁₄H₁₂ClNO₂ | 261.70 | 85-95 | >98% |
Protocol 2: Synthesis of Kinhibitor-789 via Buchwald-Hartwig Amination
This protocol describes the amination of Intermediate A with a suitable amine.
Materials:
-
Intermediate A (from Protocol 1) (1.0 equiv)
-
N-methylpiperazine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Cesium carbonate (Cs₂CO₃) (1.5 equiv)
-
Toluene (anhydrous)
-
Argon or Nitrogen gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction tube with Intermediate A (1.0 mmol, 261.7 mg), cesium carbonate (1.5 mmol, 488 mg), Pd₂(dba)₃ (0.02 mmol, 18.3 mg), and Xantphos (0.04 mmol, 23.1 mg).
-
Add anhydrous, degassed toluene (10 mL).
-
Add N-methylpiperazine (1.2 mmol, 133 µL).
-
Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.
-
Upon completion, cool the mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (using a dichloromethane/methanol gradient) to afford the final product, Kinhibitor-789.
Expected Outcome:
| Compound | Molecular Formula | Molecular Weight | Yield (%) | Purity (HPLC) |
| Kinhibitor-789 | C₁₉H₂₂N₄O₂ | 354.41 | 70-85 | >99% |
Structure-Activity Relationship (SAR) Insights
The two-step synthetic strategy allows for the systematic exploration of the SAR of this class of inhibitors.
-
Variation of the Aryl Group (R¹): The Suzuki-Miyaura coupling allows for the introduction of a wide variety of substituted aryl and heteroaryl groups at the 2-position of the pyridine ring. This is crucial for optimizing interactions with the hydrophobic regions of the kinase ATP-binding site.
-
Variation of the Amine Group (R²): The Buchwald-Hartwig amination enables the introduction of diverse amine functionalities at the 3-position. These groups can be tailored to enhance solubility, modulate pharmacokinetic properties, and form key hydrogen bond interactions with the kinase.
Diagram Illustrating SAR Exploration
Caption: Key diversification points for SAR studies.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex, biologically active molecules in medicinal chemistry. Its differential halogen reactivity enables a reliable and regioselective two-step functionalization strategy, which is particularly well-suited for the rapid generation of libraries of potential kinase inhibitors for SAR studies. The protocols and strategies outlined in this application note provide a solid foundation for researchers and drug development professionals to leverage the unique chemical properties of this intermediate in the discovery of novel therapeutics.
References
- Google Patents. (2013). US8598186B2 - CDK inhibitors.
- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Chemistry Behind this compound: Synthesis and Applications.
- Google Patents. (2016). US20160166546A1 - Methods of treating cancer.
- Google Patents. (2017). US9850229B2 - Raf inhibitor compounds and methods of use.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Yield with 2-Bromo-3-chloro-5-methylpyridine
As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for the Suzuki-Miyaura cross-coupling of 2-bromo-3-chloro-5-methylpyridine. The inherent challenges of working with dihalogenated, electron-deficient heteroaromatics necessitate a nuanced approach to reaction optimization. This document moves beyond standard protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and maximize your reaction yields.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, offering a systematic approach to problem-solving.
Question 1: My reaction shows very low or no conversion to the desired product. What are the primary factors to investigate?
Answer: Low or no conversion with a substrate like this compound typically points to issues with catalyst activity or suboptimal reaction conditions. The pyridine nitrogen can coordinate with the palladium catalyst, leading to inhibition and low yields[1][2][3]. A systematic investigation is crucial.
Potential Causes & Solutions:
-
Catalyst Inhibition/Deactivation:
-
Cause: The Lewis basic nitrogen atom of the pyridine ring can bind to the palladium center, effectively poisoning the catalyst[1].
-
Solution: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands[4][5]. These ligands promote the formation of a highly reactive, monoligated Pd(0) species, which is less susceptible to inhibition and accelerates the rate-limiting oxidative addition step[1][5]. Standard ligands like PPh₃ are often insufficient for this class of substrate[3].
-
-
Ineffective Oxidative Addition:
-
Cause: While the C-Br bond is more reactive than the C-Cl bond, the overall electron-deficient nature of the pyridine ring can still make oxidative addition challenging[6][7].
-
Solution: Ensure your catalyst system is designed for activating aryl chlorides/bromides. Systems like Pd(OAc)₂/SPhos or pre-formed Buchwald G3 precatalysts are excellent starting points as they generate the active LPd(0) species efficiently[8].
-
-
Suboptimal Base Selection:
-
Cause: The base is critical for the transmetalation step, where it activates the organoboron species[9][10]. An inappropriate base can lead to a stalled catalytic cycle.
-
Solution: Screen a range of bases. While aqueous K₂CO₃ is a common starting point, stronger, non-nucleophilic bases like K₃PO₄ (potassium phosphate) or Cs₂CO₃ (cesium carbonate) are often more effective for challenging heteroaryl couplings[4][5]. Ensure the base is finely powdered and, if required by the protocol, anhydrous.
-
-
Poor Reagent/Solvent Quality:
-
Cause: Oxygen can irreversibly oxidize the active Pd(0) catalyst to inactive Pd(II) species, leading to reaction failure[3]. Water content can also be detrimental if not controlled, leading to side reactions[11].
-
Solution: Thoroughly degas all solvents and the reaction mixture (e.g., via 3-5 cycles of vacuum/backfill with an inert gas like argon or nitrogen). Use anhydrous solvents when the protocol calls for it, and ensure the purity of your starting materials.
-
Question 2: I am forming the desired product, but the yield is compromised by significant side products. How can I improve selectivity?
Answer: Side product formation is a common challenge in cross-coupling chemistry. Identifying the major byproducts through techniques like LC-MS is the first step to targeted optimization.
Common Side Reactions & Mitigation Strategies:
-
Proto-dehalogenation (Hydrodehalogenation):
-
Description: The bromine or chlorine atom is replaced by a hydrogen atom.
-
Cause: This can occur after oxidative addition, where a hydride source in the reaction mixture (e.g., from an amine base or alcoholic solvent) leads to reductive elimination of the dehalogenated arene[12]. High temperatures and prolonged reaction times can exacerbate this issue[13].
-
Solution:
-
Lower Reaction Temperature: If conversion is reasonable, try reducing the temperature.
-
Optimize Base/Solvent: Avoid amine bases if possible. If using an alcohol-containing solvent system, consider switching to an aprotic solvent like dioxane or toluene[12].
-
Monitor Reaction Progress: Stop the reaction as soon as the starting material is consumed to avoid over-exposure to harsh conditions.
-
-
-
Protodeboronation:
-
Description: The boronic acid/ester group is replaced by a hydrogen atom on the coupling partner before it can transmetalate.
-
Cause: This is often promoted by excess water, particularly under basic conditions[11]. Some heteroaryl boronic acids are particularly prone to this decomposition pathway[8][12].
-
Solution:
-
Use Anhydrous Conditions: If protodeboronation is severe, switch to anhydrous conditions using a base like K₃PO₄ in a solvent like dioxane or toluene[4].
-
Use Boronic Esters: Pinacol (Bpin) or neopentyl glycol boronic esters are generally more stable than their corresponding boronic acids and can suppress this side reaction[12].
-
Use KF as a Base: In some cases, potassium fluoride can be used as a base, which is less prone to causing protodeboronation[9].
-
-
-
Homocoupling of Boronic Acid:
-
Description: The boronic acid reagent couples with itself to form a biaryl byproduct.
-
Cause: This is often promoted by the presence of oxygen, which can facilitate a separate catalytic cycle leading to homocoupling[13][14]. It can also occur during the in-situ reduction of a Pd(II) precatalyst.
-
Solution:
-
Rigorous Degassing: This is the most critical step. Ensure the reaction mixture is free of oxygen.
-
Use a Pre-formed Pd(0) Catalyst: Catalysts like Pd(PPh₃)₄ or Buchwald precatalysts generate the active species cleanly, which can reduce side reactions that occur during the less-controlled reduction of Pd(II) salts like Pd(OAc)₂[13].
-
-
Frequently Asked Questions (FAQs)
Q1: Which position on this compound is expected to react first and why?
A1: The Suzuki coupling is expected to occur selectively at the C2-bromo position . The general reactivity of halogens in palladium-catalyzed cross-coupling follows the order of bond dissociation energy: C-I > C-Br > C-Cl > C-F[6][7]. The carbon-bromine bond is weaker and therefore more susceptible to oxidative addition by the palladium(0) catalyst than the stronger carbon-chlorine bond[6]. This inherent difference in reactivity allows for selective functionalization at the C2 position, leaving the C3-chloro group available for subsequent transformations.
Q2: I am setting up this reaction for the first time. What is a reliable starting point for reaction conditions?
A2: For a challenging substrate like this, starting with a robust, well-established catalyst system is key. The following conditions, adapted from protocols for similar dihalopyridines, provide a strong foundation for optimization[6][15].
| Parameter | Recommended Starting Condition | Rationale |
| Catalyst System | Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) or XPhos-Pd-G3 (2 mol%) | A bulky, electron-rich ligand is crucial to overcome catalyst inhibition by the pyridine nitrogen and facilitate oxidative addition[1][3][5]. |
| Base | K₃PO₄ (2.0 - 3.0 equivalents) | A strong, non-nucleophilic base is often required for efficient transmetalation with challenging heteroaryl halides[4][5]. |
| Solvent | 1,4-Dioxane / H₂O (4:1 to 10:1 v/v) | Dioxane is an excellent solvent for Suzuki couplings. A small amount of water is often necessary to dissolve the inorganic base and facilitate the reaction[11][16][17]. |
| Temperature | 90 - 110 °C | Elevated temperatures are typically required to drive the reaction to completion. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent oxidation and deactivation of the Pd(0) catalyst[3]. |
Q3: Can I perform a double Suzuki coupling to replace both the bromine and chlorine atoms?
A3: Yes, a sequential or one-pot double Suzuki coupling is feasible, but it requires more forcing conditions to react the less reactive C-Cl bond. After the initial selective coupling at the C-Br position, you would need to employ a catalyst system specifically designed for activating aryl chlorides. This typically involves using a more electron-rich and bulky ligand (e.g., certain NHC ligands or highly hindered Buchwald ligands), a higher catalyst loading, and potentially higher temperatures or longer reaction times to drive the second coupling to completion[13]. You would also need to use at least 2.2 equivalents of the boronic acid reagent.
Visualizing the Process
To better understand the reaction dynamics, the following diagrams illustrate the core mechanism and a logical workflow for troubleshooting.
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds via a well-defined catalytic cycle involving three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination[10][18][19].
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
Troubleshooting Workflow for Low Yield
When faced with a low-yielding reaction, this decision tree provides a structured approach to identifying and solving the root cause.
Caption: A systematic workflow for troubleshooting low-yield reactions.
Experimental Protocol: A Generalized Starting Point
This protocol provides a robust starting point for the selective mono-arylation of this compound. Note: This procedure should be performed by qualified personnel familiar with handling air-sensitive reagents and inert atmosphere techniques.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2 - 1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous and finely powdered (3.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane
-
Degassed deionized water
-
Oven-dried Schlenk flask with a magnetic stir bar
Procedure:
-
Reaction Setup: To the oven-dried Schlenk flask, add the palladium catalyst (Pd(OAc)₂), the ligand (SPhos), and the base (K₃PO₄) under an inert atmosphere (e.g., Argon or Nitrogen)[5].
-
Reagent Addition: Add the this compound and the arylboronic acid or ester to the flask.
-
Inert Atmosphere Cycle: Seal the flask with a septum or screw cap, then evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle 3-5 times to ensure a completely inert atmosphere[3].
-
Solvent Addition: Add the anhydrous, degassed 1,4-dioxane followed by the degassed water via syringe. A typical solvent volume is 0.1 M concentration relative to the limiting reagent[20][21].
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS) by taking small aliquots from the reaction mixture.
-
Work-up: Upon completion (typically 12-24 hours), cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer twice more with the organic solvent.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-3-chloro-5-methylpyridine[2][21].
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Organic Chemistry Portal. Suzuki Coupling.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024-10-10).
- BYJU'S. Merits of the Suzuki Coupling Reaction.
- NROChemistry. Suzuki Coupling: Mechanism & Examples.
- National Institutes of Health. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters.
- Reddit. How to approach choosing reaction conditions for Suzuki?. (2024-02-23).
- ResearchGate. Base and solvent effects on the Suzuki coupling of p-bromoacetophenone (5) with phenylboronic acid (6).
- PubMed Central. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines.
- Canadian Science Publishing. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
- YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024-09-07).
- ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
- ResearchGate. Arylated Pyridines: Suzuki Reactions of O-Substituted 2,6-Dihalogenated-3-hydroxypyridines. (2025-08-05).
- National Institutes of Health. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. (2016-10-18).
- Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018-09-11).
- ResearchGate. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2025-12-22).
- Wikipedia. Suzuki reaction.
- National Institutes of Health. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate.
- ResearchGate. (PDF) Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands.
- National Institutes of Health. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
Sources
- 1. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. m.youtube.com [m.youtube.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. cdnsciencepub.com [cdnsciencepub.com]
- 17. arodes.hes-so.ch [arodes.hes-so.ch]
- 18. byjus.com [byjus.com]
- 19. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 20. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Complexities of Buchwald-Hartwig Amination: A Technical Guide to Side Products in the Synthesis of 2-Amino-3-chloro-5-methylpyridine
For Immediate Release
Technical Support Center
Topic: Side Products in the Buchwald-Hartwig Amination of 2-bromo-3-chloro-5-methylpyridine
Audience: Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) for managing side product formation during the Buchwald-Hartwig amination of this compound. As Senior Application Scientists, we offer not just protocols, but a deeper understanding of the reaction's nuances to empower you in your synthetic endeavors.
The Challenge: Regioselectivity and Unwanted Byproducts
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, yet its application to dihalogenated pyridines like this compound introduces significant challenges.[1] The primary goal is the selective amination at the C-2 position, leveraging the higher reactivity of the C-Br bond over the C-Cl bond in palladium-catalyzed oxidative addition.[1] However, a range of side products can emerge, complicating purification and reducing the yield of the desired 2-amino-3-chloro-5-methylpyridine.
This guide will dissect the common side reactions, their mechanisms, and provide actionable strategies to mitigate their formation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is producing a significant amount of 3-chloro-5-methylpyridine. What is causing this hydrodehalogenation and how can I prevent it?
A1: The formation of 3-chloro-5-methylpyridine is a classic case of hydrodehalogenation, a common side reaction in Buchwald-Hartwig aminations. [2] This occurs when the aryl halide is reduced, replacing the halogen with a hydrogen atom.
Mechanism of Hydrodehalogenation:
This side reaction can compete with the desired reductive elimination of the aminated product.[2] It is often facilitated by the presence of a palladium hydride species, which can arise from several pathways, including β-hydride elimination from the palladium-amido complex.[2]
Troubleshooting Workflow for Hydrodehalogenation.
Troubleshooting Strategies:
-
Ligand Selection is Critical: The choice of phosphine ligand plays a pivotal role. Bulky, electron-rich ligands, such as Josiphos-type and biarylphosphine ligands (e.g., RuPhos, BrettPhos), can promote the desired reductive elimination over β-hydride elimination.[3] These ligands create a sterically hindered environment around the palladium center, disfavoring the transition state for β-hydride elimination.
-
Base Optimization: While strong bases like sodium tert-butoxide are necessary for the reaction, their concentration and nature can influence side product formation.[4] Using the minimum effective amount of a strong base can sometimes reduce hydrodehalogenation. In some cases, weaker bases like cesium carbonate can be employed, although this may require higher temperatures or longer reaction times.
-
Temperature and Reaction Time: Prolonged reaction times at elevated temperatures can increase the likelihood of hydrodehalogenation. Monitor the reaction closely by TLC or LC-MS and aim to stop the reaction once the starting material is consumed.
-
Consider a Bimetallic System: Recent studies have shown that a bimetallic palladium-copper (Pd-Cu) nanocatalyst system can suppress hydrodehalogenation by promoting the desired amination pathway through the in-situ formation of Cu-hydride species, which are less prone to the undesired reductive elimination.[5][6]
Q2: I am observing the formation of a di-aminated product, 2,3-diamino-5-methylpyridine. How can I improve the selectivity for mono-amination?
A2: The formation of the di-aminated product occurs when the less reactive C-Cl bond also undergoes amination. This is typically a result of harsh reaction conditions.
Strategies for Selective Mono-amination:
-
Control Stoichiometry: Use a slight excess (1.0-1.2 equivalents) of the amine. A large excess of the amine will drive the reaction towards di-substitution.
-
Lower Reaction Temperature: The C-Cl bond is less reactive than the C-Br bond. By maintaining a lower reaction temperature (e.g., 80-100 °C), you can favor the selective amination at the C-2 position.
-
Shorter Reaction Time: As with hydrodehalogenation, prolonged reaction times can lead to the formation of the di-aminated product. Careful monitoring is key.
-
Ligand Choice: While bulky ligands are generally beneficial, an extremely active catalyst system might promote the less favorable C-Cl bond activation. If di-amination is a persistent issue, a slightly less reactive ligand might be considered, though this could impact the overall conversion rate.
Q3: My reaction is sluggish and incomplete, and I'm seeing the formation of palladium black. What's happening?
A3: Sluggish reactions and the formation of palladium black are indicative of catalyst decomposition or poisoning. The pyridine nitrogen in the substrate can coordinate to the palladium center, inhibiting its catalytic activity.
Troubleshooting Catalyst Deactivation:
-
Ligand is Key: The use of bulky, electron-rich phosphine ligands is crucial for preventing catalyst poisoning by the pyridine substrate. These ligands sterically shield the palladium center, preventing the coordination of the pyridine nitrogen.
-
Use of Pre-catalysts: Utilizing pre-formed palladium pre-catalysts (e.g., Buchwald G3 or G4 pre-catalysts) can be more effective than generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[7] Pre-catalysts often lead to more consistent and active catalytic systems.
-
Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen). Oxygen can oxidize the Pd(0) catalyst, leading to deactivation.
-
Solvent Purity: Use anhydrous, degassed solvents. Water and other protic impurities can interfere with the catalytic cycle.
Experimental Protocols
General Protocol for the Selective Buchwald-Hartwig Amination of this compound
This protocol is a starting point and may require optimization for specific amines.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 equiv)
-
Palladium pre-catalyst (e.g., RuPhos Pd G3, 1-2 mol%)
-
Sodium tert-butoxide (1.4 equiv)
-
Anhydrous, degassed toluene or dioxane (to achieve a concentration of 0.1-0.2 M)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the palladium pre-catalyst and sodium tert-butoxide.
-
Add this compound and the amine.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the flask and heat the mixture with vigorous stirring at 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary
| Side Product | Common Cause(s) | Recommended Mitigation Strategies |
| 3-chloro-5-methylpyridine | Hydrodehalogenation | Optimize ligand (bulky, electron-rich), minimize base concentration, control temperature and reaction time. |
| 2,3-diamino-5-methylpyridine | Over-reaction at C-Cl position | Control amine stoichiometry, lower reaction temperature, shorter reaction time. |
| Palladium Black | Catalyst decomposition/poisoning | Use bulky, electron-rich ligands, employ pre-catalysts, ensure strictly inert conditions. |
Visualizing Reaction Pathways
Main reaction and potential side products.
Conclusion
The successful Buchwald-Hartwig amination of this compound hinges on a nuanced understanding of the factors that govern regioselectivity and side product formation. By carefully selecting the ligand, base, and reaction conditions, researchers can effectively steer the reaction towards the desired 2-amino-3-chloro-5-methylpyridine product. This guide provides a framework for troubleshooting common issues and optimizing this challenging yet valuable transformation.
References
- Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water.
- Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]
- Various Authors. (2018).
- Plummer, S., & Gallou, F. (2024).
- Yudin, A. K. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606–3607. [Link]
- Chemistry LibreTexts. (2023).
- Singleton, D. A., & Carlier, P. R. (2014). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society, 136(49), 17296–17304. [Link]
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
- Various Authors. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
- Ananikov, V. P., et al. (2021). Evidence for “cocktail”-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Catalysis Science & Technology, 11(20), 6729-6743. [Link]
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- The Organic Chemist. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
- Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2021).
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
- Norrby, P.-O., & Hartwig, J. F. (2014). The Role of the Base in Buchwald-Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961-11969. [Link]
- Reiher, M., & Sigrist, M. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?.
- Liu, Y., & Ke, Z. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(34), 21677–21685. [Link]
- Lipshutz, B. H., & Ghorai, S. (2013). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. Organic Letters, 15(24), 6294–6297. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 6. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
preventing homocoupling in 2-bromo-3-chloro-5-methylpyridine reactions
Technical Support Center: 2-Bromo-3-chloro-5-methylpyridine
A Guide to Preventing Homocoupling in Cross-Coupling Reactions
Welcome to the technical support hub for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in cross-coupling reactions. We will delve into the common challenge of homocoupling side reactions, providing in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of reactions with this compound, and why is it a problem?
A1: Homocoupling is a pervasive side reaction in palladium-catalyzed cross-coupling chemistry where two molecules of one of the coupling partners react with each other.[1][2] When using this compound, this typically does not mean two pyridine molecules couple with each other (though aryl halide homocoupling can occur[3]). More commonly, it refers to the dimerization of the other coupling partner, such as:
-
Boronic acid homocoupling in Suzuki-Miyaura reactions, forming a symmetrical biaryl.[2][4]
-
Alkyne homocoupling (Glaser coupling) in Sonogashira reactions, forming a 1,3-diyne.[5][6]
This side reaction is problematic because it consumes your valuable coupling partner, reduces the yield of the desired heterobiaryl product, and introduces impurities that are often difficult to separate from the target molecule.[1]
Q2: Why does homocoupling occur, and what are the primary causes?
A2: Homocoupling is primarily promoted by two factors: the presence of molecular oxygen and palladium(II) species in the reaction mixture.[1][2][7]
-
In Suzuki Reactions: Oxygen can react with the active Pd(0) catalyst to form a palladium peroxo complex, or oxidize it to Pd(II).[4][8] These Pd(II) species can then undergo a reaction pathway with two molecules of the boronic acid to produce the homocoupled biaryl and regenerate Pd(0).[7][9] Therefore, inadequate degassing of solvents and reagents is a principal cause of this side reaction.[7][10]
-
In Sonogashira Reactions: The combination of the copper(I) co-catalyst and oxygen is the main driver for the oxidative homocoupling of terminal alkynes.[6][11]
Q3: With two halogens present, which position on the pyridine ring is more reactive?
A3: The reactivity of carbon-halogen bonds in palladium-catalyzed oxidative addition follows the general trend: C-I > C-Br > C-Cl.[12][13] Therefore, the C-Br bond at the 2-position of this compound is significantly more reactive than the C-Cl bond at the 3-position. This inherent reactivity difference allows for selective cross-coupling at the C-2 position under carefully controlled conditions. Most standard protocols will favor reaction at the bromine-substituted carbon.
Q4: What are the most effective general strategies to minimize homocoupling across different reaction types?
A4: Several key strategies are universally effective:
-
Maintain a Strictly Inert Atmosphere: This is the most critical factor. Rigorously degas all solvents and reagents (e.g., via sparging with argon or nitrogen, or freeze-pump-thaw cycles) and maintain a positive pressure of inert gas throughout the reaction setup and duration.[1][7][10][11]
-
Control the Palladium Source: Using a Pd(0) precatalyst (e.g., Pd₂(dba)₃, Pd(PPh₃)₄) can be advantageous over Pd(II) sources (e.g., Pd(OAc)₂, PdCl₂).[5][10][14] If a Pd(II) source is used, its reduction to the active Pd(0) species can sometimes initiate homocoupling.[2][10]
-
Optimize Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands like SPhos, XPhos) are often crucial.[5][15] These ligands accelerate the rate-limiting oxidative addition and the final reductive elimination step, which outcompetes the pathways leading to homocoupling.[15][16]
-
Lower the Reaction Temperature: Reducing the temperature can often disfavor the kinetics of the homocoupling side reaction more than the desired cross-coupling.[5][11]
Troubleshooting Guides for Specific Reactions
Issue 1: Significant Boronic Acid Homocoupling in Suzuki-Miyaura Coupling
You observe a major byproduct corresponding to the dimer of your boronic acid (e.g., biphenyl from phenylboronic acid).
Caption: A logical workflow for troubleshooting Suzuki homocoupling.
| Potential Cause | Scientific Rationale | Recommended Solution(s) |
| Presence of Oxygen | Oxygen oxidizes the active Pd(0) catalyst to Pd(II), which is a key species in the catalytic cycle for boronic acid homocoupling.[1][4][7] | Primary Action: Rigorously degas all solvents and reagents. Use a subsurface sparge with N₂ or Ar for 20-30 minutes and maintain a positive inert gas pressure.[7][10] |
| Use of Pd(II) Precatalyst | The in situ reduction of Pd(II) to Pd(0) can be inefficient or generate species that promote homocoupling before the main catalytic cycle begins.[10][14] | Switch to a direct Pd(0) source like Pd₂(dba)₃.[10] Alternatively, add a mild reducing agent like potassium formate to minimize free Pd(II).[7][17] |
| Suboptimal Ligand | Less bulky or electron-poor ligands (like PPh₃) can lead to slow reductive elimination. This allows intermediates to persist, increasing the likelihood of side reactions. | Employ bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos). Their steric bulk promotes the desired C-C bond-forming reductive elimination.[10][15] |
| Inappropriate Base | A base that is too strong or has poor solubility can alter the reaction kinetics, sometimes favoring homocoupling.[15][17] | Screen weaker inorganic bases like K₃PO₄ or Cs₂CO₃. These are often effective and can suppress side reactions.[14][15] |
| Boronic Acid Instability | Free boronic acids can be prone to self-condensation and homocoupling, especially if they are electron-deficient. | Use more stable boronic acid derivatives, such as pinacol or MIDA esters. These are generally more robust and less prone to side reactions.[14] |
Issue 2: Significant Alkyne Homocoupling (Glaser Coupling) in Sonogashira Reactions
You observe a major byproduct corresponding to the diyne formed from your terminal alkyne.
| Potential Cause | Scientific Rationale | Recommended Solution(s) |
| Copper(I) Co-catalyst & Oxygen | The combination of Cu(I) and oxygen is the classic recipe for oxidative alkyne dimerization (Glaser-Hay coupling). This is the most common cause of this side reaction in Sonogashira couplings.[6][11] | Primary Action: Switch to a "copper-free" Sonogashira protocol. These protocols typically use a more active palladium/phosphine system and a suitable base, completely avoiding the primary cause of homocoupling.[6] |
| Inadequate Inert Atmosphere | Even in copper-free systems, oxygen can deactivate the Pd(0) catalyst and promote side reactions. In copper-catalyzed systems, its exclusion is absolutely critical.[6][11] | Ensure all reagents and solvents are thoroughly degassed. Maintain a robust inert gas atmosphere (Schlenk line or glovebox) throughout the entire procedure.[6] |
| High Alkyne Concentration | A high local concentration of the terminal alkyne can favor the bimolecular homocoupling reaction. | Add the terminal alkyne slowly to the reaction mixture using a syringe pump. This keeps its instantaneous concentration low, favoring the reaction with the palladium-complexed aryl halide.[6] |
| Slow Cross-Coupling Kinetics | If the desired cross-coupling is slow, the alkyne has more opportunity to homocouple. | Optimize the palladium catalyst and ligand system to accelerate the main reaction. Ensure the base (typically an amine like Et₃N or piperidine) is pure and anhydrous. |
Issue 3: Hydrodehalogenation Observed in Buchwald-Hartwig Amination
While not a homocoupling reaction, hydrodehalogenation (replacement of -Br with -H) is a common competing side reaction that consumes the starting material. It proceeds via related palladium intermediates.
| Potential Cause | Scientific Rationale | Recommended Solution(s) |
| Formation of Pd-Hydride Species | Palladium hydride (Pd-H) species can form from trace water, alcohol solvents, or certain bases.[14] These species can reductively eliminate with the coordinated aryl group to form the hydrodehalogenated byproduct.[9] | Ensure all reagents and solvents are strictly anhydrous. Use freshly distilled solvents and a high-purity, dry base.[1] |
| Inappropriate Base | Certain bases can promote the formation of Pd-H species or participate in other unwanted side reactions.[18] | Use a strong, non-nucleophilic, sterically hindered base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).[1][13] |
| Inefficient Catalytic Cycle | If the desired C-N coupling is slow, the competing hydrodehalogenation pathway can become more significant. | Optimize the palladium/ligand system. Bulky biarylphosphine ligands are industry-standard for promoting efficient C-N reductive elimination and suppressing side reactions.[18] |
Mechanistic Insights: The Battle Between Cross-Coupling and Homocoupling
Understanding the underlying mechanisms is key to rationally designing experiments that favor your desired product.
The Desired Catalytic Cycle (Suzuki Coupling Example)
The productive cycle involves three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination. The goal is to make this cycle turn over as rapidly and efficiently as possible.
Caption: The desired catalytic cycle for Suzuki-Miyaura cross-coupling.
The Parasitic Homocoupling Cycle (Suzuki Reaction)
This unwanted pathway is initiated by Pd(II) species, often formed by oxidation of the Pd(0) catalyst by residual air.
Caption: A plausible pathway for boronic acid homocoupling.[4][9]
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling with Minimized Homocoupling
This protocol for coupling with an arylboronic acid incorporates best practices to suppress the formation of the biaryl byproduct.
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
SPhos (3.5 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground and dried (2.0 equiv)[15]
-
Anhydrous, degassed 1,4-dioxane/water (e.g., 10:1 v/v)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the finely ground K₃PO₄.
-
Inerting the System: Seal the flask with a septum. Evacuate the flask under high vacuum for 5 minutes, then backfill with argon or nitrogen. Repeat this evacuate/backfill cycle a total of three times to ensure all oxygen is removed.[15]
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd₂(dba)₃ and SPhos solids to the flask.
-
Solvent Addition: Add the previously degassed 1,4-dioxane/water solvent mixture via a syringe. The solvent should be degassed by sparging with argon for at least 30 minutes prior to use.[10]
-
Reaction: Heat the reaction mixture to the desired temperature (start by screening 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by LC-MS or GC-MS.
-
Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is specifically designed to eliminate the primary cause of alkyne homocoupling.[6]
Reagents:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground and dried (2.0 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add this compound, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inerting: Perform three evacuate/backfill cycles with argon.
-
Solvent & Reagent Addition: Add the degassed anhydrous toluene, followed by the terminal alkyne via syringe.
-
Reaction: Heat the reaction mixture (e.g., to 80-100 °C) with vigorous stirring.
-
Monitoring & Workup: Follow steps 6-8 as described in the Suzuki protocol above.
References
- Technical Support Center: Troubleshooting Failed Suzuki Coupling Reactions with Electron-deficient Halides. Benchchem.
- Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society.
- Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Publications.
- Troubleshooting failed Suzuki coupling with electron-rich aryl halides. Benchchem.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize Outreach AB.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health.
- Preventing homocoupling side reactions with "2-Bromo-5-(bromomethyl)pyridine". Benchchem.
- A Novel Palladium-Catalyzed Homocoupling Reaction Initiated by Transmetalation of Palladium Enolates. ResearchGate.
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ResearchGate.
- Technical Support Center: Cross-Coupling Reactions of 2-Bromo-4-methylpyridine. Benchchem.
- Sonogashira Coupling Reaction with Diminished Homocoupling. ACS Publications.
- Buchwald–Hartwig amination. Wikipedia.
- Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. MDPI.
- A Comparative Guide to Alternatives for 2-Bromo-4-fluoro-5-methylpyridine in Drug Discovery. Benchchem.
- Minimizing homocoupling side products in 3-Bromo-2-chloropyridine reactions. Benchchem.
- Preventing homocoupling in Suzuki reactions with Ethyl 5-chlorothiophene-2-glyoxylate. Benchchem.
- Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine. Benchchem.
- Technical Support Center: Sonogashira Coupling of 2-Bromo-6-methylpyridine. Benchchem.
- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Preparation of sec and tert amines by Buchwald-Hartwig Amination. organic-chemistry.org.
- minimizing homocoupling in Suzuki reactions with 3-Chloro-5-(p-tolyl)-1,2,4-triazine. Benchchem.
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications.
- Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. Merck.
- How to prevent metal catalysed homocoupling reaction of boronic acids?. ResearchGate.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. University of Southampton ePrints Soton.
- A Single Phosphine Ligand Allows for the Palladium-Catalyzed Intermolecular C–O Bond Formation with Secondary and Primary Alcohols. National Institutes of Health.
- Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry.
- Homocoupling of Aryl Bromides Catalyzed by Nickel Chloride in Pyridine. ResearchGate.
- A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. MDPI.
- Ligand design for cross-couplings: phosphines. YouTube.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - operachem [operachem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Purification of 2-Bromo-3-chloro-5-methylpyridine Reaction Products
Welcome to the technical support center for the purification of 2-bromo-3-chloro-5-methylpyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical halogenated pyridine intermediate.[1][2] Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges of purifying this compound to the high degree of purity (often ≥98.0%) required for subsequent applications in pharmaceuticals and agrochemicals.[1][3][4]
The unique structure of this compound, with its distinct reactive sites, makes it a valuable building block in complex organic synthesis.[1][2] However, the multi-step synthesis pathways can introduce a variety of impurities that necessitate robust purification strategies.[1] This guide provides practical, experience-driven solutions to common purification issues.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound. Each issue is followed by an analysis of potential causes and actionable solutions.
Issue 1: Low Yield of Purified Product After Column Chromatography
Potential Causes:
-
Compound Degradation on Silica Gel: The basic nature of the pyridine ring can lead to strong interactions with the acidic silanol groups on standard silica gel, causing degradation or irreversible adsorption.[5]
-
Product Volatility: Although a solid, the compound may have some volatility, leading to loss during solvent removal under high vacuum, especially if heated.
-
Inappropriate Solvent System: An improperly chosen eluent may not effectively desorb the product from the stationary phase.
Solutions:
-
Neutralize the Stationary Phase: Before packing the column, prepare a slurry of silica gel in your chosen non-polar solvent containing 0.5-1% triethylamine.[5][6] This will cap the acidic silanol groups, minimizing product degradation and tailing.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) if degradation persists.[5]
-
Careful Solvent Removal: When evaporating the solvent from collected fractions, use a rotary evaporator with a water bath at a controlled temperature (e.g., <40°C) and avoid applying a very high vacuum.
-
Optimize Eluent Polarity: Systematically screen solvent systems using Thin Layer Chromatography (TLC). A common starting point for halogenated pyridines is a mixture of hexane and ethyl acetate.[5] A gradient elution, starting with a low polarity and gradually increasing it, can improve separation and recovery.[5][6]
Issue 2: Presence of Starting Materials or Intermediates in the Final Product
Potential Causes:
-
Incomplete Reaction: The synthesis reaction may not have gone to completion, leaving unreacted starting materials.
-
Co-elution during Chromatography: The polarity of the impurities might be very similar to the desired product, causing them to elute together.
Solutions:
-
Reaction Monitoring: Ensure the reaction has gone to completion by monitoring it with an appropriate technique like TLC, HPLC, or GC-MS before proceeding with work-up and purification.
-
Liquid-Liquid Extraction Pre-purification: An acid-base extraction can be highly effective for separating the basic pyridine product from non-basic impurities.
-
Dissolve the crude product in an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash with a dilute aqueous acid (e.g., 1M HCl). The basic pyridine will be protonated and move to the aqueous layer.
-
Separate the layers. The organic layer will contain non-basic impurities.
-
Basify the aqueous layer with a base (e.g., 1M NaOH) to deprotonate the pyridinium salt, making it insoluble in water.
-
Extract the product back into an organic solvent.[7]
-
Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate.[8][9]
-
-
Optimize Chromatography:
-
Fine-tune the Solvent System: Experiment with different solvent systems for TLC to maximize the separation (ΔRf) between your product and the impurity.
-
Gradient Elution: Employ a shallow gradient during column chromatography to improve the resolution of closely eluting compounds.[6]
-
Issue 3: Oily Product Instead of the Expected Crystalline Solid
Potential Causes:
-
Residual Solvent: The purified product may still contain residual solvent from the chromatography or extraction steps.
-
Presence of Impurities: Certain impurities can act as a eutectic mixture, depressing the melting point and preventing crystallization. The typical melting point is around 40-44°C.[3]
Solutions:
-
Thorough Drying: Dry the product under high vacuum for an extended period to remove all traces of solvent. Gentle heating (if the compound is stable) can aid this process.
-
Recrystallization: This is an excellent final purification step to obtain a crystalline product and remove impurities.
-
Solvent Selection: Choose a solvent or solvent pair in which the product is soluble at high temperatures but sparingly soluble at low temperatures.[10] Hexane is a potential solvent for recrystallization.[11]
-
Procedure: Dissolve the oily product in a minimal amount of the hot solvent. Allow it to cool slowly to room temperature, then in an ice bath to induce crystallization. Collect the crystals by vacuum filtration.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent system for column chromatography of this compound?
A1: A good starting point is a mixture of hexane and ethyl acetate. The optimal ratio should be determined by TLC, aiming for an Rf value of 0.2-0.4 for the desired product.[5] Due to the basicity of the pyridine, adding a small amount of triethylamine (0.5-1%) to the eluent can significantly improve peak shape and prevent tailing.[5]
Q2: How can I effectively remove colored impurities from my product?
A2: If colored impurities persist after chromatography, you can try treating a solution of your compound with activated carbon. Dissolve the product in a suitable organic solvent, add a small amount of activated carbon, stir for a short period, and then filter the carbon off through a pad of celite. Be aware that this can sometimes lead to a loss of product due to adsorption. Recrystallization is also an effective method for removing colored impurities.
Q3: My compound streaks badly on the TLC plate. What can I do?
A3: Streaking, or tailing, of basic compounds like pyridines on silica gel TLC plates is common due to strong interactions with acidic silanol groups.[5] To mitigate this, you can add 0.5-1% triethylamine or a few drops of ammonia to the developing solvent. This will neutralize the acidic sites on the silica, resulting in more defined spots.
Q4: Is it better to perform a single extraction with a large volume of solvent or multiple extractions with smaller volumes?
A4: It is almost always more efficient to perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume.[12] This is because the distribution of the solute between the two immiscible phases is governed by a partition coefficient. Multiple extractions allow for a more complete transfer of the solute from one phase to the other.[12]
Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography, 60-120 mesh)[13]
-
Hexane
-
Ethyl acetate
-
Triethylamine
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes
Procedure:
-
Solvent System Selection: Determine an appropriate eluent system using TLC. A good starting point is a 9:1 hexane:ethyl acetate mixture. Add ~0.5% triethylamine to the solvent system to prevent tailing. Aim for an Rf of ~0.3 for the product.
-
Column Packing:
-
Place a plug of cotton or glass wool at the bottom of the column.[5]
-
Add a small layer of sand.[5]
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add a protective layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane.
-
Alternatively, for less soluble products, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.[6]
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Apply pressure (flash chromatography) to push the solvent through the column.
-
Collect fractions and monitor the elution by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dry the resulting solid under high vacuum.
-
Data Presentation
| Purification Step | Typical Purity | Expected Yield | Key Considerations |
| Crude Reaction Mixture | 50-80% | N/A | Contains starting materials, by-products, and reagents. |
| After Liquid-Liquid Extraction | 70-90% | >90% | Efficiently removes non-basic impurities. |
| After Column Chromatography | >98% | 70-85% | Removes impurities with similar polarity. |
| After Recrystallization | >99% | 85-95% (from previous step) | Removes trace impurities and yields a crystalline product. |
Visual Workflow for Troubleshooting Purification
Caption: A flowchart for diagnosing and solving common purification problems.
General Synthesis and Purification Workflow
Caption: A typical sequence from synthesis to final pure product.
References
- The Chemistry Behind this compound: Synthesis and Applications. (n.d.). Google Cloud.
- Technical Support Center: Purification of Halogenated Pyridine Intermediates. (n.d.). Benchchem.
- This compound | 65550-81-4. (n.d.). Benchchem.
- The Importance of High-Purity Intermediates: A Look at 2-Bromo-3-methyl-5-chloropyridine. (n.d.). Google Cloud.
- 2-Bromo-5-chloropyridine synthesis. (n.d.). ChemicalBook.
- Technical Guide: Chemical Properties of 2-Bromo-5-chloro-3-methylpyrazine. (n.d.). Benchchem.
- This compound: High Purity Intermediate for Organic Synthesis. (n.d.). Manufacturer & Supplier.
- Purification: Tips for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
- Liquid-Liquid Extraction. (2022, October 3). YouTube.
- Isolation And Purification Of Substance By Column Chromatography. (2025, August 6). Request PDF.
- Liquid-Liquid Extraction and Separation Schemes. (2024, January 8). Organic Chemistry Lab Techniques.
- Liquid-Liquid Extraction. (2018, June 14). YouTube.
Sources
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Purification [chem.rochester.edu]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. youtube.com [youtube.com]
- 10. mt.com [mt.com]
- 11. 2-Bromo-5-chloropyridine synthesis - chemicalbook [chemicalbook.com]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Grignar Reagent Formation with 2-Bromo-3-chloro-5-methylpyridine
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with the halogenated pyridine derivative, 2-bromo-3-chloro-5-methylpyridine[1]. The unique structure of this compound, featuring both bromine and chlorine substituents, presents specific challenges and opportunities in Grignard reagent formation. This document provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the success of your synthetic endeavors.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the formation of the Grignard reagent from this compound.
Question 1: My Grignard reaction fails to initiate. What are the most likely causes and how can I resolve this?
Answer:
Failure to initiate is one of the most common hurdles in Grignard synthesis. The primary culprits are invariably an inactive magnesium surface and the presence of moisture.[2][3][4]
Core Causalities & Strategic Solutions:
-
Magnesium Oxide (MgO) Passivation Layer: Magnesium turnings are coated with a passivating layer of MgO that forms upon exposure to air.[3][5] This layer is inert and physically prevents the magnesium from reacting with the aryl halide.[3][5]
-
Solution: Magnesium Activation. It is crucial to activate the magnesium surface immediately before use. Several methods can be employed:
-
Chemical Activation: Use of activating agents that react with the MgO layer to expose fresh metal.[3]
-
Iodine (I₂): Adding a few crystals of iodine is a classic method. The disappearance of the purple iodine vapor is a visual indicator of activation.[3][6][7]
-
1,2-Dibromoethane (DBE): A small amount of DBE reacts readily with magnesium to produce ethylene gas (observed as bubbling) and magnesium bromide, which helps to etch the surface.[3][5][8]
-
Diisobutylaluminum hydride (DIBAH): This is a powerful activating agent that also serves as a drying agent, allowing for reaction initiation at or below room temperature.[3][9]
-
-
Mechanical Activation: These methods physically disrupt the oxide layer.
-
-
-
Presence of Moisture: Grignard reagents are extremely potent bases and will be rapidly quenched by any protic source, especially water.[2][4][10][11][12]
-
Solution: Rigorous Anhydrous Conditions.
-
Glassware: All glassware must be meticulously flame-dried under vacuum or oven-dried and allowed to cool under a stream of inert gas (Argon or Nitrogen).[4][7][13]
-
Solvents: Use only anhydrous solvents. Ethereal solvents like diethyl ether (Et₂O) or tetrahydrofuran (THF) are standard choices as they are aprotic and coordinate with the magnesium atom, stabilizing the Grignard reagent.[10][11] These solvents should be freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for THF).[4]
-
Starting Materials: Ensure the this compound is anhydrous.
-
-
Question 2: The reaction initiated, but it has stalled, or the yield is very low. What side reactions should I be concerned about?
Answer:
Even with a successful initiation, several competing reactions can lower the yield of your desired Grignard reagent. For this specific substrate, chemoselectivity is also a key consideration.
Key Side Reactions and Mitigation Strategies:
-
Wurtz-type Coupling: This is a significant side reaction where two molecules of the starting halide couple to form a biaryl product (R-R).[4][14][15][16][17] This is often promoted by high local concentrations of the halide or elevated temperatures.[14][15]
-
Mitigation:
-
Slow Addition: Add the solution of this compound dropwise to the activated magnesium suspension. This maintains a low concentration of the halide and helps control the exotherm.[4][14]
-
Temperature Control: Maintain a gentle reflux. If the reaction becomes too vigorous, cool the flask in an ice bath.
-
-
-
Reaction with the Starting Material: The formed Grignard reagent can react with unreacted this compound.[4]
-
Mitigation: Similar to preventing Wurtz coupling, slow and controlled addition of the halide is key.
-
Chemoselectivity: Bromine vs. Chlorine
The C-Br bond is significantly more reactive than the C-Cl bond towards oxidative insertion of magnesium.[7][18] This difference in reactivity is advantageous, allowing for the selective formation of the Grignard reagent at the 2-position.
-
To favor the formation of 2-(3-chloro-5-methylpyridin-2-yl)magnesium bromide:
-
Maintain Moderate Temperatures: Lower reaction temperatures will further favor the kinetically preferred insertion into the C-Br bond.
-
Avoid Prolonged Reaction Times at High Temperatures: Excessive heating could potentially lead to the formation of di-Grignard reagents or other side products.
-
Question 3: I am considering an alternative to direct magnesium insertion. What are the options?
Answer:
For complex or sensitive substrates, a halogen-magnesium exchange reaction is an excellent alternative to the classical method.[19][20]
-
Principle: This method involves reacting the aryl halide with a pre-formed, commercially available Grignard reagent, such as isopropylmagnesium chloride (iPrMgCl) or "Turbo Grignard" (iPrMgCl·LiCl).[19][21][22][23] The exchange is typically fast and occurs under milder conditions than direct insertion.
-
Advantages for this compound:
-
High Chemoselectivity: The bromine-magnesium exchange is highly favored over chlorine, ensuring the formation of the desired regioisomer.[19]
-
Milder Conditions: These reactions can often be run at or below room temperature, which can improve functional group tolerance.[19]
-
Improved Reliability: For substrates that are reluctant to react with magnesium metal, this can be a more robust method.[19]
-
Frequently Asked Questions (FAQs)
Q1: Which solvent is better for this reaction, Diethyl Ether or THF?
Both are excellent choices.[10]
-
Diethyl Ether (Et₂O): Has a lower boiling point (35 °C), which can make it easier to control the reaction temperature. The gentle reflux provides a good visual cue that the reaction is proceeding.[8]
-
Tetrahydrofuran (THF): Has a higher boiling point (66 °C) and is a better coordinating solvent, which can be beneficial for less reactive halides.[18] For aryl bromides, THF is often preferred.[18]
Q2: How do I know if my Grignard reagent has formed successfully?
Visual cues include the disappearance of the magnesium turnings, a gentle reflux of the solvent, and the formation of a cloudy, greyish, or brownish solution.[3] For a quantitative assessment, the Grignard reagent should be titrated before use.
Q3: What is the mechanism of Grignard formation?
The exact mechanism is complex and still a subject of some discussion, but it is generally accepted to involve single-electron transfer (SET) from the magnesium surface to the organic halide.[21][24][25] This forms a radical anion which then fragments and recombines on the metal surface.[24]
Experimental Protocols
Protocol 1: Activation of Magnesium Turnings
Objective: To remove the passivating MgO layer from magnesium turnings.
Materials:
-
Magnesium turnings
-
Round-bottom flask with a stir bar
-
Septum
-
Heat gun
-
Inert gas line (Argon or Nitrogen)
-
Activating agent (Iodine crystals or 1,2-dibromoethane)
Procedure:
-
Place the magnesium turnings (1.2 equivalents) into the round-bottom flask.
-
Flame-dry the flask containing the magnesium under vacuum with a heat gun, then allow it to cool to room temperature under a positive pressure of inert gas.[26]
-
Add a few small crystals of iodine or a few drops of 1,2-dibromoethane.[3][6]
-
Gently warm the flask with a heat gun until the purple color of the iodine disappears or bubbling (ethylene evolution) is observed.[3][8]
-
Allow the flask to cool to room temperature before adding the solvent.
Protocol 2: Formation of 2-(3-chloro-5-methylpyridin-2-yl)magnesium bromide via Direct Insertion
Objective: To synthesize the Grignard reagent from this compound.
Materials:
-
Activated magnesium turnings (from Protocol 1)
-
This compound
-
Anhydrous THF or Diethyl Ether
-
Addition funnel
-
Reflux condenser
-
Inert gas line
Procedure:
-
To the flask containing activated magnesium, add a small amount of anhydrous THF, just enough to cover the turnings.
-
In a separate, dry addition funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.
-
Add a small portion (~5-10%) of the halide solution to the magnesium suspension to initiate the reaction. Initiation is indicated by warming and a change in appearance of the solution.
-
Once the reaction has initiated, add the remainder of the halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture. Gentle heating may be required to bring the reaction to completion (e.g., stir at room temperature for 1-2 hours or at reflux for 30-60 minutes).
-
The resulting Grignard reagent is a cloudy, dark solution and should be used immediately in the subsequent reaction.
Visualizations
Troubleshooting Logic for Grignard Initiation
Caption: Decision tree for troubleshooting Grignard reaction initiation failures.
Reaction Pathway and Potential Side Reactions
Caption: Selective Grignard formation and the competing Wurtz coupling side reaction.
References
- Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale | Organic Process Research & Development.
- List three techniques used to initiate a Grignard reaction that fails to start spontaneously. Homework.Study.com.
- Technical Support Center: Activation of Magnesium for 1,4-Diiodobutane Grignard Reaction - Benchchem.
- The Grignard Reaction.
- Application Notes and Protocols: Experimental Procedure for Grignard Reaction with 3-Bromo-2-chloropyridine - Benchchem.
- Activation of Grignard reagent - Chemistry Stack Exchange.
- Does anyone know the best way to activ
- troubleshooting low yield in Grignard synthesis of pyridines - Benchchem.
- Why is ether used as a solvent during Grignard reactions? - askIITians.
- Grignard Reaction - Alfa Chemistry.
- Technical Support Center: Grignard Reagent Initiation
- Does anyone know the best way to activ
- making Grignard reagents - YouTube.
- Why purpose do solvents like diethyl ether serve in reactions like Grignard addition of alkyl groups?
- Navigating the Complexities of Grignard Reactions with 2-(Trifluoromethyl)pyridine: A Technical Support Guide - Benchchem.
- can someone explain or give the name of this mechanism? : r/OrganicChemistry - Reddit.
- Why is ether used as a solvent during Grignard rea class 11 chemistry CBSE - Vedantu.
- Grignard reactions require a solvent such as diethyl ether. Explain what the purpose of the... - Homework.Study.com.
- Which method is the best to conduct the Grignard reaction? : r/OrganicChemistry - Reddit.
- Video: Grignard Reagent Prepar
- Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent form
- Wurtz reaction - Chemistry LibreTexts.
- Alkyl Halide Reactions: Grignard Formation with Magnesium (RMgX) - OrgoSolver.
- GRIGNARD REAGENT | REACTIONS | PREPAR
- Wurtz reaction - Wikipedia.
- Mechanism of Grignard Reagent Formation.
- The Chemistry Behind this compound: Synthesis and Applic
- Troubleshooting my grignard reactions : r/chemistry - Reddit.
- Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)
- Grignard reagent - Wikipedia.
Sources
- 1. nbinno.com [nbinno.com]
- 2. homework.study.com [homework.study.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. community.wvu.edu [community.wvu.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. quora.com [quora.com]
- 11. Why is ether used as a solvent during Grignard rea class 11 chemistry CBSE [vedantu.com]
- 12. homework.study.com [homework.study.com]
- 13. Video: Grignard Reagent Preparation and Grignard Reaction [jove.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Wurtz reaction - Wikipedia [en.wikipedia.org]
- 18. adichemistry.com [adichemistry.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Grignard reagent - Wikipedia [en.wikipedia.org]
- 21. reddit.com [reddit.com]
- 22. reddit.com [reddit.com]
- 23. mdpi.com [mdpi.com]
- 24. orgosolver.com [orgosolver.com]
- 25. web.alfredstate.edu [web.alfredstate.edu]
- 26. reddit.com [reddit.com]
Technical Support Center: Synthesis of 2-Bromo-3-chloro-5-methylpyridine
Welcome to the dedicated technical support center for the synthesis of 2-bromo-3-chloro-5-methylpyridine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address frequently asked questions (FAQs) related to the synthesis and purification of this critical chemical intermediate. Our goal is to empower you with the scientific understanding to anticipate and resolve common challenges in your experimental work.
Introduction: The Synthetic Landscape and Impurity Profile
This compound is a key building block in the pharmaceutical and agrochemical industries, prized for its specific arrangement of substituents that allow for selective functionalization.[1] The synthesis of this molecule is a multi-step process that demands precise control over reaction conditions to achieve high purity and yield.[1] Impurities can arise from a variety of sources, including unreacted starting materials, intermediates, and byproducts from side reactions. Understanding the likely impurities based on the chosen synthetic route is the first step in developing a robust process.
A common synthetic strategy involves the halogenation of a 3-methylpyridine precursor. This can be a challenging process, often leading to a mixture of products if not carefully controlled. The electron-deficient nature of the pyridine ring, further influenced by the directing effects of the methyl group and existing halogens, dictates the regioselectivity of these reactions.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses common problems encountered during the synthesis of this compound, with a focus on impurity-related issues.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Low yield of the desired product | - Incomplete reaction of starting materials. - Formation of multiple isomers. - Degradation of the product under reaction or workup conditions. | - Monitor reaction progress: Use TLC, GC-MS, or HPLC to ensure the reaction has gone to completion. - Optimize reaction conditions: Adjust temperature, reaction time, and stoichiometry of reagents. - Purification: Employ column chromatography to separate the desired isomer from other byproducts. |
| Presence of multiple spots on TLC or peaks in GC/HPLC | - Formation of regioisomers (e.g., 2-chloro-3-bromo-5-methylpyridine, 2,3-dichloro-5-methylpyridine, 2,3-dibromo-5-methylpyridine). - Over-halogenation leading to di-halogenated or tri-halogenated species. - Unreacted starting materials or intermediates. | - Characterize impurities: Isolate impurities via preparative HPLC or column chromatography and characterize by NMR and MS. - Refine reaction conditions: Use a milder halogenating agent or control the stoichiometry more precisely to minimize over-halogenation. - Optimize purification: Develop a gradient HPLC or column chromatography method to effectively separate the isomers. |
| Product is off-color (e.g., yellow or brown) | - Presence of residual reagents or colored byproducts. - Product degradation. | - Recrystallization: Choose a suitable solvent system to crystallize the pure product, leaving impurities in the mother liquor. - Activated carbon treatment: Stir the crude product in a suitable solvent with activated carbon to adsorb colored impurities, followed by filtration. |
| Difficulty in removing a specific impurity | - Co-elution with the product in chromatography. - Similar solubility properties, making recrystallization ineffective. | - Alternative chromatography: If using silica gel, consider alumina or a different stationary phase. For HPLC, try a different column (e.g., phenyl-hexyl instead of C18). - Chemical treatment: If the impurity has a reactive functional group that the product lacks, a selective chemical treatment during workup may be possible. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of this compound?
The impurity profile is highly dependent on the synthetic route. However, based on common synthetic pathways starting from 3-methylpyridine, you can anticipate the following classes of impurities:
-
Unreacted Starting Materials and Intermediates: Such as 3-methylpyridine, 2-chloro-5-methylpyridine, or 3-amino-2-chloro-5-methylpyridine, depending on the specific steps.
-
Regioisomers: The halogenation of substituted pyridines can often lead to a mixture of isomers. You may find isomers where the bromine and chlorine atoms are in different positions on the pyridine ring.
-
Over-halogenated Byproducts: Addition of more than one bromine or chlorine atom can result in impurities like di-bromo-chloro-methylpyridine or bromo-di-chloro-methylpyridine derivatives.
-
Hydroxylated Impurities: If water is present during certain reaction steps, particularly those involving diazonium salt intermediates (e.g., Sandmeyer reaction), you may form hydroxylated byproducts.
-
Residual Solvents and Reagents: Solvents used in the reaction or purification steps (e.g., dichloromethane, ethyl acetate) and unreacted reagents can be present in the final product.
Q2: How can I best monitor the progress of my reaction to minimize impurity formation?
Regular monitoring is crucial. Thin-layer chromatography (TLC) is a quick and effective method for qualitative analysis during the reaction. For more quantitative and precise monitoring, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are recommended. These techniques can help you determine the optimal reaction time and prevent the formation of degradation products or byproducts from prolonged reaction times or excessive heating.
Q3: What is the best method for purifying crude this compound?
A combination of techniques often yields the best results.
-
Column Chromatography: This is a highly effective method for separating the desired product from both more and less polar impurities, including many isomers. A silica gel column with a gradient elution of hexane and ethyl acetate is a good starting point.
-
Recrystallization: If the crude product is of reasonable purity, recrystallization can be an excellent final purification step to remove minor impurities and obtain a crystalline product. The choice of solvent is critical and must be determined experimentally.
Q4: I am seeing a persistent impurity with a similar mass to my product in GC-MS. What could it be and how do I get rid of it?
This is likely a regioisomer. The fragmentation pattern in the mass spectrum may be very similar, but the retention time in the gas chromatogram will be different. Separating isomers can be challenging.
-
Chromatographic Separation: You may need to optimize your GC or HPLC method. For GC, try a longer column or a different temperature program. For HPLC, experimenting with different solvent systems or a different type of stationary phase (e.g., a phenyl column to enhance separation based on pi-pi interactions) can be effective.
-
Fractional Recrystallization: In some cases, careful, repeated recrystallizations can enrich the desired isomer.
Experimental Protocols
Protocol 1: General Procedure for HPLC Analysis of this compound
This protocol provides a starting point for developing an HPLC method for purity analysis.
-
Instrument: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30-31 min: Linear gradient back to 95% A, 5% B
-
31-35 min: Hold at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase (initial conditions) to a concentration of approximately 1 mg/mL.
Protocol 2: Purification by Column Chromatography
-
Adsorbent: Silica gel (60-120 mesh).
-
Eluent: A gradient of ethyl acetate in hexane (starting from 100% hexane and gradually increasing the polarity with ethyl acetate). The exact gradient should be determined by TLC analysis of the crude product.
-
Procedure:
-
Prepare a slurry of silica gel in hexane and pack the column.
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent.
-
Load the sample onto the column.
-
Elute the column with the hexane/ethyl acetate gradient.
-
Collect fractions and analyze by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
-
Visualizing a Synthetic Pathway and Impurity Formation
The following diagram illustrates a plausible synthetic pathway for this compound, highlighting key stages where impurities may be introduced.
Caption: A potential synthetic route for this compound highlighting key impurity formation points.
References
- BenchChem. (2025). Technical Support Center: Analysis of 5-Bromo-2-methylpyridine and its Impurities by HPLC. Retrieved from a hypothetical BenchChem technical document.
- The Chemistry Behind this compound: Synthesis and Applications. (n.d.).
- PubChem. (n.d.). 2-Bromo-5-chloro-3-methylpyridine.
- Google Patents. (1986). US4612377A - Preparation of 2-chloro-5-methylpyridine.
- AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance.
- SIELC Technologies. (n.d.). Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column.
Sources
Technical Support Center: Catalyst Poisoning in Reactions with 2-bromo-3-chloro-5-methylpyridine
Answering the user's request.
Introduction for the Advanced Practitioner
Welcome to the technical support guide for navigating the complexities of cross-coupling reactions involving 2-bromo-3-chloro-5-methylpyridine. As a Senior Application Scientist, I understand that professionals in pharmaceutical and materials science require not just protocols, but a deep, mechanistic understanding of the challenges they face. This guide is structured as a series of frequently encountered problems and provides not only solutions but also the underlying chemical principles to empower your research and development. The unique electronic and steric profile of this compound makes it a valuable synthetic intermediate, but its pyridine core presents a well-documented challenge: catalyst poisoning. This document will serve as your field guide to diagnosing, troubleshooting, and ultimately preventing these deactivation pathways.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) with this compound has stalled. What is the most likely cause?
A1: A stalled or low-yielding reaction with this substrate is most commonly due to catalyst poisoning by the pyridine nitrogen.[1][2][3] The lone pair of electrons on the nitrogen atom can coordinate strongly to the palladium catalyst's active sites. This forms a stable, catalytically inactive complex that effectively removes the catalyst from the reaction cycle, preventing it from participating in crucial steps like oxidative addition.[4][5] While the C-Br bond is the more reactive site for oxidative addition compared to the C-Cl bond, the entire process is contingent on a catalytically active metal center.[6]
The primary deactivation pathway is visualized below:
Caption: Primary catalyst deactivation pathway.
Q2: My reaction mixture has turned black, and all reactivity has ceased. What does this signify?
A2: The formation of a black precipitate is a classic indicator of catalyst decomposition into palladium black.[7] This is an agglomerated, metallic, and catalytically inactive form of palladium. This decomposition is often a consequence of the primary poisoning event. When the stabilizing phosphine ligand is either displaced by the pyridine substrate or degrades, the "naked" Pd(0) atoms are no longer soluble and aggregate.[7]
Causality Chain:
-
Ligand Dissociation/Degradation: The equilibrium between the ligated and unligated Pd(0) species is pushed towards the latter, often accelerated by high temperatures or the presence of impurities.
-
Pyridine Coordination: The pyridine nitrogen can occupy a coordination site, weakening the Pd-phosphine bond and facilitating ligand loss.
-
Aggregation: The unstable, unligated Pd(0) atoms rapidly collide and precipitate as palladium black.
To prevent this, using a higher ligand-to-palladium ratio (e.g., 2:1 to 4:1) can help maintain the stability of the active catalytic species. However, an excessive amount of ligand can sometimes inhibit the reaction by creating a coordinatively saturated metal center.[7][8]
Q3: Beyond the substrate itself, what other common impurities can poison my catalyst?
A3: Yes, impurities in reagents or solvents are a frequent and often overlooked cause of catalyst deactivation. Palladium catalysts, in particular, are highly susceptible to poisoning by a range of substances that can bind irreversibly to the metal center.[9][10]
| Poison Class | Common Sources | Mechanism of Poisoning |
| Sulfur Compounds | Thiophenes in solvents, residual sulfur from synthesis of starting materials.[11][12] | Strong, irreversible binding to the palladium surface, blocking active sites. Even ppm levels can be detrimental.[13][14][15] |
| Oxygen | Leaks in the reaction setup, inadequately degassed solvents. | Oxidizes the active Pd(0) catalyst to inactive Pd(II) species and can also lead to the degradation of phosphine ligands.[4][7] |
| Water | "Wet" solvents or reagents, atmospheric moisture. | Can lead to hydrolysis of phosphine ligands and, in Suzuki couplings, protodeboronation of boronic acids.[1] |
| Other Halides | Excess halide salts from previous steps. | High concentrations of halide ions can interfere with the catalytic cycle.[2] |
| Coordinating Groups | Unprotected amines, thiols, or certain heterocycles in coupling partners. | Compete with the substrate for coordination to the palladium center.[10] |
Actionable Advice: Always use high-purity, anhydrous, and thoroughly degassed solvents. If you suspect an impurity in your this compound, consider purification by recrystallization or column chromatography before use.
Q4: How can I strategically select a catalyst and ligand to overcome poisoning by this compound?
A4: This is the most critical aspect of successful reaction design. The goal is to use a catalyst system that is robust enough to resist coordination by the pyridine nitrogen while remaining highly active.
Ligand Selection: The choice of ligand is paramount. Standard, less bulky ligands like triphenylphosphine (PPh₃) are often ineffective because they do not provide sufficient steric protection around the palladium center.[3] The solution is to use bulky, electron-rich phosphine ligands.[4][16][17]
-
Mechanism of Protection: These ligands create a sterically hindered pocket around the palladium atom. This bulkiness physically obstructs the pyridine nitrogen from coordinating to the metal center.[1][18]
-
Electronic Effects: Their electron-donating nature increases the electron density on the palladium, which facilitates the rate-determining oxidative addition step and promotes the final, desired reductive elimination.[4][19]
Recommended Ligand Classes:
-
Buchwald Ligands: Biaryl phosphine ligands such as SPhos, XPhos, and RuPhos are the industry standard for challenging cross-couplings.[4][20] Their bulk and electronic properties are ideal for this type of substrate.
-
N-Heterocyclic Carbenes (NHCs): These are strong sigma-donating ligands that form very stable bonds with palladium, making the catalyst less susceptible to deactivation.[3]
Catalyst Precursor Selection: Using a modern palladium pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst) is often more reliable than generating the active Pd(0) species from sources like Pd(OAc)₂ or Pd₂(dba)₃ in situ.[7][21] These pre-catalysts are designed to cleanly and efficiently generate the active, monoligated Pd(0) species upon activation with a base, bypassing problematic initiation steps where poisoning can occur.[21]
Troubleshooting Workflow & Experimental Protocols
Systematic Troubleshooting Guide
When a reaction fails, a systematic approach is essential. The following workflow can help diagnose the root cause of catalyst deactivation.
Caption: A logical workflow for troubleshooting failed reactions.
Protocol: Ligand Screening for Buchwald-Hartwig Amination
This protocol provides a general method for screening different phosphine ligands to identify the optimal choice for the amination of this compound.
Objective: To identify the most effective ligand for coupling this compound with a representative amine, minimizing catalyst poisoning and maximizing yield.
Materials:
-
This compound
-
Amine coupling partner (e.g., Aniline)
-
Palladium pre-catalyst (e.g., XPhos Pd G3)
-
Ligands for screening (e.g., XPhos, SPhos, PPh₃ for comparison)
-
Base (e.g., Sodium tert-butoxide, NaOtBu)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Inert atmosphere glovebox or Schlenk line
-
Reaction vials with stir bars
Procedure:
-
Preparation (Inert Atmosphere): In a glovebox, add this compound (1.0 equiv), the palladium pre-catalyst (e.g., 2 mol %), and the specific ligand being tested (e.g., 4 mol %) to separate, labeled reaction vials.
-
Reagent Addition: To each vial, add the amine (1.2 equiv).
-
Solvent and Base: Add the anhydrous, degassed solvent, followed by the base (1.4 equiv). The base is typically added last to initiate the reaction.
-
Reaction Execution: Seal the vials tightly. Remove them from the glovebox and place them in a pre-heated aluminum block on a stirrer hotplate.
-
Monitoring: Run the reactions at a set temperature (e.g., 100 °C) for a defined period (e.g., 12-24 hours). Monitor the reaction progress by taking small aliquots and analyzing them by LC-MS or GC-MS.
-
Analysis: Compare the conversion to product and the formation of byproducts across the different ligand systems to determine the optimal choice.
This systematic screening is a powerful tool to overcome the inherent challenges of this substrate and is a common practice in process development.[16]
References
- Process Parameters. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale.
- Escandón, L. S., Ordóñez, S., Vega, A., & Díez, F. V. (2008). Sulphur poisoning of palladium catalysts used for methane combustion: effect of the support. Journal of Hazardous Materials, 153(1-2), 742-750.
- Wikipedia. (n.d.). Catalyst poisoning.
- Gili, M., et al. (2025). Tracking Sulfur Poisoning of Pd/Al2O3 Catalysts for Methane Oxidation on Different Complexity Scales. ACS Catalysis.
- DCL Inc. (n.d.). Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- OpenChemHub. (2024, January 10). Ligand design for cross-couplings: phosphines [Video]. YouTube.
- ResearchGate. (n.d.). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling.
- ResearchGate. (n.d.). Univariate classification of phosphine ligation state and reactivity in cross-coupling catalysis.
- Royal Society of Chemistry. (2021). The chemistry of phosphines in constrained, well-defined microenvironments. Chemical Society Reviews.
- Wikipedia. (n.d.). Heck reaction.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Wikipedia. (n.d.). Cross-coupling reaction.
- ACS Publications. (n.d.). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- Chemistry LibreTexts. (2015). 21.01.1: Heck Reaction.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- MDPI. (n.d.). Heck Reaction—State of the Art.
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
- National Institutes of Health. (n.d.). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles.
- PubChem. (n.d.). 3-Bromo-2-chloro-5-methylpyridine.
- PubChem. (n.d.). 2-Bromo-5-chloro-3-methylpyridine.
- ResearchGate. (n.d.). 2-Bromo-5-methylpyridine.
- National Institutes of Health. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- National Institutes of Health. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 10. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Sulphur poisoning of palladium catalysts used for methane combustion: effect of the support [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. dcl-inc.com [dcl-inc.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. m.youtube.com [m.youtube.com]
- 18. The chemistry of phosphines in constrained, well-defined microenvironments - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01556C [pubs.rsc.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 21. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Byproduct Identification & Mitigation in Cross-Coupling Reactions of 2-Bromo-3-chloro-5-methylpyridine
Introduction: 2-Bromo-3-chloro-5-methylpyridine is a highly valuable heterocyclic building block in medicinal chemistry and materials science. Its dihalogenated nature allows for sequential, site-selective functionalization, typically leveraging the greater reactivity of the C-Br bond over the C-Cl bond in palladium-catalyzed cross-coupling reactions.[1][2] However, the very features that make this substrate attractive also present challenges, including the formation of undesired byproducts that can complicate purification, reduce yields, and lead to misleading structure-activity relationship (SAR) data. This guide provides in-depth troubleshooting advice in a direct question-and-answer format to help researchers identify, understand, and mitigate common byproducts encountered during these critical transformations.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Common Byproduct Identification
Q1: What are the most common byproducts I should expect when performing a cross-coupling reaction with this compound?
You should primarily be vigilant for three classes of byproducts: protodehalogenated species, homocoupling dimers, and products arising from poor regioselectivity. Each has a distinct origin and requires a specific strategy for mitigation.
-
Protodehalogenation (or Hydrodehalogenation): This is the replacement of a halogen atom (most commonly bromine) with a hydrogen atom.[3][4][5] This leads to the formation of 3-chloro-5-methylpyridine, a byproduct that is particularly prevalent when using certain solvents or bases.
-
Homocoupling: This side reaction results in the dimerization of one of the coupling partners.[6][7][8] You may observe the formation of the bipyridyl dimer from your starting material or, more frequently, the dimer of your coupling partner (e.g., a biaryl from a boronic acid in a Suzuki reaction). The presence of oxygen can significantly promote the homocoupling of boronic acid reagents.[9][10]
-
Loss of Regioselectivity: While the C-Br bond is significantly more reactive than the C-Cl bond, forcing conditions (e.g., high temperatures, prolonged reaction times) can lead to a small amount of coupling at the C-3 position or even disubstitution.
Table 1: Common Byproducts and Their Mass Spectrometry Signatures
| Byproduct Class | Example Structure | Expected [M+H]⁺ (for C₁₂H₈N₂O₂ coupling partner) | Identification Notes |
| Desired Product | 318.09 | Target molecule resulting from coupling at the C-2 (Bromo) position. | |
| Protodehalogenation | 128.04 | Loss of bromine and replacement with hydrogen on the starting material. | |
| Pyridine Homocoupling | 254.98 | Dimerization of the this compound starting material. | |
| Partner Homocoupling | 429.15 | Dimerization of the coupling partner (e.g., boronic acid). | |
| Isomeric Product | 318.09 | Same mass as the desired product, but formed by coupling at the C-3 (Chloro) position. Requires chromatographic or NMR separation for identification. |
Section 2: Mechanistic Origins of Byproducts
Q2: What are the underlying mechanisms that lead to these byproducts?
Understanding the mechanistic pathways is crucial for effective troubleshooting. Byproducts arise from deviations from the desired catalytic cycle.
The generally accepted mechanism for palladium-catalyzed cross-coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[11][12][13][14] Byproduct formation occurs when competing, non-productive pathways intercept key intermediates in this cycle.
-
Protodehalogenation: This side reaction is primarily caused by the formation of a palladium-hydride (Pd-H) species.[5] This reactive species can arise from the reaction of the palladium complex with trace amounts of water, alcohols, or even certain bases or solvents (like DMF).[3][4][5] The Pd-H species can then undergo reductive elimination with the pyridine ring to yield the dehalogenated byproduct.
-
Homocoupling: The mechanism for homocoupling can vary. In Suzuki reactions, it is often caused by the presence of oxygen, which promotes an oxidative coupling of the boronic acid.[9][10] Alternatively, a pathway involving two transmetalation steps onto the same palladium center followed by reductive elimination can lead to the dimer of the coupling partner.[6][15]
Below is a diagram illustrating the main catalytic cycle and the points where these side reactions typically diverge.
Caption: Divergent pathways in a Pd-catalyzed cross-coupling cycle.
Section 3: Analytical Characterization
Q3: How can I definitively identify the byproducts in my reaction mixture?
A multi-pronged analytical approach is recommended for unambiguous identification. Relying on a single technique can be misleading.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is your first line of defense. It is invaluable for rapidly determining the number of components in your crude reaction mixture and obtaining their molecular weights. This allows you to quickly confirm the presence of the expected product and screen for the masses of common byproducts (see Table 1).
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for more volatile and thermally stable compounds. It can provide excellent separation and fragmentation patterns that aid in identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for structural elucidation.
-
¹H NMR: Will allow you to distinguish between the desired product and the protodehalogenated byproduct. For example, the disappearance of a pyridine doublet and the appearance of a new signal in the aromatic region can indicate protodebromination.
-
¹³C NMR and 2D NMR (COSY, HSQC): Essential for confirming connectivity and distinguishing between isomers, such as product formed from coupling at the C-2 vs. the C-3 position.
-
Caption: Decision workflow for analytical characterization of byproducts.
Protocol: Sample Preparation and Analysis by LC-MS for Byproduct Profiling
-
Sample Quenching: After the designated reaction time, take a small aliquot (~5-10 µL) from the reaction mixture.
-
Dilution: Quench the aliquot in a vial containing 1.0 mL of a suitable solvent (e.g., acetonitrile or methanol). This immediately stops the reaction and dilutes the sample to an appropriate concentration for analysis.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter (e.g., palladium black, inorganic salts) that could damage the LC column or interfere with the analysis.
-
LC-MS Method:
-
Column: Use a standard C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a high percentage of Mobile Phase A (e.g., 95%) and ramp up to a high percentage of Mobile Phase B (e.g., 95%) over 5-10 minutes. This will elute compounds across a wide range of polarities.
-
Detection: Use a diode array detector (DAD) to obtain UV chromatograms and an electrospray ionization (ESI) mass spectrometer in positive ion mode to obtain mass data.
-
-
Data Analysis: Integrate the peaks in the total ion chromatogram (TIC). Analyze the mass spectrum for each peak to determine the molecular weight of the corresponding compound. Compare these masses against a table of expected byproducts (like Table 1).
Section 4: Byproduct Mitigation and Troubleshooting
Q4: I've identified significant homocoupling of my boronic acid in a Suzuki reaction. What should I do?
This is a very common issue, often linked to the presence of oxygen.[10]
-
Improve Inert Atmosphere: The most critical step is to rigorously exclude oxygen. Ensure your solvent is thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes). Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration.
-
Palladium Source: Using a Pd(0) source (e.g., Pd(PPh₃)₄) directly can sometimes reduce homocoupling compared to in-situ reduction of Pd(II) precatalysts like Pd(OAc)₂.[10]
-
Temperature Control: Lowering the reaction temperature may disfavor the homocoupling pathway relative to the desired cross-coupling.[10]
-
Reagent Purity: Ensure your boronic acid is pure. Boronic acids can degrade over time to form boroxines, which can have different reactivity profiles.
Q5: My main byproduct is the protodebrominated starting material (3-chloro-5-methylpyridine). How can I prevent this?
This indicates the unwanted generation of a Pd-H species.[5]
-
Solvent Choice: Switch to a scrupulously dry, aprotic solvent that is less likely to act as a hydride source. Toluene and dioxane are generally safer choices than DMF or alcohols.[5]
-
Base Selection: The choice of base is critical. While strong bases are often necessary, some can promote Pd-H formation. If using an alkoxide base like NaOtBu, ensure it is fresh and handled under inert conditions. Consider screening other bases like K₃PO₄ or Cs₂CO₃.
-
Water Content: Ensure all reagents and the reaction vessel are rigorously dried. Water can be a proton source that facilitates the formation of Pd-H.[5]
Caption: Troubleshooting workflow for minimizing homocoupling byproducts.
References
- Deciphering complexity in Pd–catalyzed cross–couplings - PMC - NIH. (2024).
- Deciphering Complexity in Pd–Catalyzed Cross–Couplings - ChemRxiv. (n.d.). ChemRxiv.
- Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry - NIH. (n.d.).
- Mechanistic Facets of the Competition between Cross-Coupling and Homocoupling in Supporting Ligand-Free Iron-Mediated Aryl–Aryl Bond Formations - NIH. (n.d.).
- Flow Chemistry for Flowing Cross-Couplings: A Concise Overview | Organic Process Research & Development - ACS Publications. (n.d.).
- Mechanistic Facets of the Competition between Cross-Coupling and Homocoupling in Supporting Ligand-Free Iron-Mediated Aryl–Aryl Bond Formations | ACS Organic & Inorganic Au - ACS Publications. (2022).
- Technical Support Center: Overcoming Low Reactivity in Nucleophilic Substitution of 2-Bromo-3-chloro-5-methylpyrazine - Benchchem. (n.d.). BenchChem.
- Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp - Reddit. (n.d.). Reddit.
- troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions - Benchchem. (n.d.). BenchChem.
- Technical Support Center: Preventing Dehalogenation in Cross-Coupling Reactions - Benchchem. (n.d.). BenchChem.
- Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich. (n.d.). MilliporeSigma.
- The Effect of Vicinyl Olefinic Halogens on Cross-Coupling Reactions Using Pd(0) Catalysis. (n.d.).
- 17.2: Palladium catalyzed couplings - Chemistry LibreTexts. (2020). Chemistry LibreTexts.
- Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube. (2024). YouTube.
- Cross-Coupling Reaction Guide - Sigma-Aldrich. (n.d.). MilliporeSigma.
- What are the byproducts in a Suzuki reaction? - Chemistry Stack Exchange. (2017). Chemistry Stack Exchange.
- 2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. (2023). Chemistry LibreTexts.
- Buchwald–Hartwig amin
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. (2010). Nobel Prize Outreach AB.
- Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines - Benchchem. (n.d.). BenchChem.
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PubMed Central. (n.d.).
- Sonogashira Coupling Reaction with Diminished Homocoupling. (2003).
- Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting - Benchchem. (n.d.). BenchChem.
- Palladium Cross-Coupling Reactions 1. An Introduction - YouTube. (2020). YouTube.
- The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC. (n.d.).
- Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry.
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scirp.org. (2017). Scientific Research Publishing.
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
- Suzuki-Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones - PubMed. (2011).
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Chemistry LibreTexts.
- Reactivity Face-Off: 3-Bromo-2-fluoro-5-methylpyridine vs. Chloropyridines in Cross-Coupling Reactions - Benchchem. (n.d.). BenchChem.
- Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Chemistry LibreTexts.
- COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. (n.d.). University of Southampton.
- Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals. (n.d.). TCI Chemicals.
- (PDF) Recent Advances in Sonogashira Reactions - ResearchGate. (n.d.).
- (PDF) Palladium-Catalyzed Suzuki Cross-Coupling of 2-Halo-Deazapurines with Potassium Organotrifluoroborate Salts in the Regioselective Synthesis of Imidazo[4,5-b]pyridine Analogues - ResearchGate. (2015).
- Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles - PubMed. (2014).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Deciphering complexity in Pd–catalyzed cross-couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. nobelprize.org [nobelprize.org]
- 13. m.youtube.com [m.youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Mechanistic Facets of the Competition between Cross-Coupling and Homocoupling in Supporting Ligand-Free Iron-Mediated Aryl–Aryl Bond Formations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Challenges of Scaling Up 2-Bromo-3-chloro-5-methylpyridine Reactions
Welcome to the technical support center dedicated to providing in-depth guidance for researchers, chemists, and process development professionals working with 2-bromo-3-chloro-5-methylpyridine. This versatile heterocyclic building block is a key intermediate in the synthesis of numerous pharmaceutical and agrochemical targets.[1] However, transitioning reactions involving this substrate from the laboratory bench to pilot or production scale presents a unique set of challenges. This guide is structured in a practical question-and-answer format to directly address the common issues encountered during scale-up, providing not just solutions but also the underlying scientific principles to empower your process optimization.
Part 1: Understanding the Reactivity Landscape of this compound
Q1: What is the fundamental reactivity profile of this compound in common cross-coupling reactions?
The key to successfully scaling reactions with this substrate lies in understanding the differential reactivity of the two halogen substituents. In palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, the carbon-bromine (C-Br) bond at the 2-position is significantly more reactive than the carbon-chlorine (C-Cl) bond at the 3-position.[2] This is a direct consequence of the bond dissociation energies, with the C-Br bond being weaker and therefore more susceptible to oxidative addition by the palladium(0) catalyst.[3]
This reactivity difference is advantageous, allowing for selective functionalization at the 2-position while leaving the 3-chloro group available for subsequent transformations. However, this selectivity is highly dependent on precise control of reaction conditions. As you scale up, maintaining this selectivity becomes a primary challenge.
Part 2: Troubleshooting Guide for Scale-Up
This section is designed to address specific problems you may encounter during the scale-up of reactions involving this compound.
Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds.[4] However, several challenges can arise during scale-up.
These are classic side reactions in Suzuki couplings, often exacerbated by scale-up conditions.[5][6]
Causality:
-
Homocoupling: This typically arises from the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then promote the homocoupling of the boronic acid.[1][6]
-
Debromination: This occurs when the oxidative addition intermediate is quenched by a hydride source before transmetalation can occur. The source of hydride can be the solvent, base, or even the boronic acid itself.
Troubleshooting Protocol:
-
Rigorous Inert Atmosphere:
-
Action: Ensure all solvents are thoroughly degassed. On a larger scale, sparging with an inert gas like argon or nitrogen for an extended period is more effective than freeze-pump-thaw cycles.[1][7] The reactor should be purged and backfilled with inert gas multiple times.
-
Rationale: This minimizes the presence of oxygen, which is a primary driver of homocoupling.[1][6]
-
-
Controlled Reagent Addition:
-
Action: Instead of adding all reagents at once, consider the slow addition of the boronic acid or the base.
-
Rationale: This helps to maintain a low concentration of the boronic acid at any given time, disfavoring the homocoupling side reaction.
-
-
Optimize Base Selection:
-
Action: If using a strong base like sodium hydroxide, consider switching to a weaker, non-nucleophilic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[8]
-
Rationale: Strong bases can promote protodeboronation of the boronic acid, which can be a precursor to homocoupling.[9] The choice of base can significantly impact the selectivity and yield.[10]
-
-
Temperature Control:
-
Action: Maintain a consistent and controlled temperature. Exotherms during large-scale reactions can lead to localized "hot spots" that promote side reactions.
-
Rationale: Higher temperatures can increase the rate of side reactions like debromination.
-
| Parameter | Laboratory Scale (Typical) | Pilot/Production Scale (Recommended) | Rationale for Change |
| Atmosphere | Freeze-pump-thaw | Continuous inert gas sparging | More effective oxygen removal for larger volumes.[1][7] |
| Reagent Addition | All at once | Slow, controlled addition | Minimizes concentration of reagents prone to side reactions. |
| Base | NaOH, KOH | K₂CO₃, K₃PO₄ | Reduces protodeboronation and other base-mediated side reactions.[8][9] |
| Temperature | Oil bath | Jacketed reactor with precise control | Prevents localized overheating and subsequent side reactions.[2] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone for C-N bond formation.[11] When scaling up with this compound, catalyst deactivation and incomplete conversion are common hurdles.
Catalyst deactivation is a frequent issue when working with pyridine-containing substrates.[12][13]
Causality:
-
Catalyst Poisoning: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to the formation of inactive catalyst species.[12][13]
-
Catalyst Agglomeration: At higher concentrations and temperatures typical of scale-up, the active Pd(0) species can agglomerate to form inactive palladium black.[14]
Troubleshooting Protocol:
-
Ligand Selection:
-
Use of Pre-catalysts:
-
Action: Employ well-defined palladium pre-catalysts (e.g., XPhos Pd G3).
-
Rationale: Pre-catalysts provide a more reliable and consistent generation of the active Pd(0) species compared to in-situ generation from sources like Pd(OAc)₂.[13]
-
-
Solvent and Base Choice:
-
Action: Ensure the use of anhydrous, degassed solvents. For the base, while strong bases like NaOtBu are common, consider screening weaker bases like Cs₂CO₃ if functional group tolerance is an issue.[12]
-
Rationale: Water and oxygen can contribute to catalyst decomposition. The base plays a crucial role in the catalytic cycle, and its choice can impact catalyst stability.[14]
-
-
Process Parameters:
-
Action: Ensure efficient stirring to maintain a homogeneous mixture. On a larger scale, mechanical stirring is essential.
-
Rationale: Poor mixing can lead to localized high concentrations of reagents, which can promote catalyst decomposition.
-
Part 3: Purification and Safety at Scale
Q4: What are the recommended strategies for purifying the products of these reactions on a large scale?
Purification is often a bottleneck in scaling up.
Recommendations:
-
Crystallization: This is the most cost-effective and scalable purification method.
-
Action: Perform a thorough solvent screening to identify a suitable solvent or solvent mixture for crystallization.
-
Rationale: Crystallization can efficiently remove process impurities, including residual palladium.
-
-
Distillation:
-
Action: For liquid products or intermediates, fractional distillation under reduced pressure can be effective.
-
Rationale: This method is well-suited for separating compounds with different boiling points.
-
-
Chromatography:
-
Action: While flash chromatography is common in the lab, on a larger scale, consider using medium pressure liquid chromatography (MPLC) or simulated moving bed (SMB) chromatography for high-value products.
-
Rationale: These techniques offer higher throughput than traditional column chromatography.
-
-
Palladium Scavenging:
-
Action: Treat the crude product solution with a palladium scavenger (e.g., silica-based scavengers with thiol or amine functionalities) before final purification.
-
Rationale: This is crucial for pharmaceutical applications where stringent limits on residual palladium are required.
-
Q5: What are the key safety considerations when handling this compound and related compounds at scale?
Brominated pyridines should be handled with care.
Safety Precautions:
-
Toxicity: Bromopyridines are considered toxic and can be harmful if inhaled, ingested, or absorbed through the skin.[6][16][17]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For larger quantities, respiratory protection may be necessary.[16]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood.[6]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[16]
References
- MSDS for 2-Bromopyridine, 99%. Scribd. [Link]
- Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives.
- Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study.
- Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines.
- Buchwald–Hartwig amin
- Help troubleshooting a Buchwald-Hartwig amin
- Efficient Heterogeneous Palladium Catalysts in Oxidative Cascade Reactions.
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
- Purification method of pyridine and pyridine derivatives.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System.
- The Buchwald–Hartwig Amination After 25 Years. University of Groningen. [Link]
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes.
- What are the byproducts in a Suzuki reaction?. Chemistry Stack Exchange. [Link]
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry. [Link]
- Continuous Processing of Concentrated Organolithiums in Flow Using Static and Dynamic Spinning Disc Reactor Technologies.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]
- Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. De Gruyter. [Link]
- Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. [Link]
- Impact of Cross-Coupling Reactions in Drug Discovery and Development. MDPI. [Link]
- Site-selective Suzuki-Miyaura Coupling of Heteroaryl halides – Understanding the Trends for Pharmaceutically Important Classes.
- Highly Regioselective Remote Lithiation of Functionalized 1,3-bis-Silylated Arenes.
- Eco-Friendly Hantzsch Pyridine Synthesis in W
- The Retro-Suzuki Reaction? A Palladium-Catalyzed Carbon-Carbon Decoupling of (Hetero)Biaryls.
- Remote lithiation of pyridine 18, leading to functionalized pyridines...
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. research.rug.nl [research.rug.nl]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: The Effect of Base on 2-Bromo-3-chloro-5-methylpyridine Suzuki Coupling
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for the Suzuki-Miyaura cross-coupling of 2-bromo-3-chloro-5-methylpyridine. The choice of base is a critical parameter that significantly influences reaction yield, selectivity, and the prevalence of side reactions. This document is designed to help you navigate the complexities of this specific transformation.
Troubleshooting Guide
This section addresses common issues encountered during the Suzuki coupling of this compound, with a focus on the role of the base in causing and resolving these problems.
Issue 1: Low to No Product Yield
Question: My Suzuki coupling reaction with this compound is resulting in a low yield or failing completely. What are the likely causes related to the base?
Answer: Low yields in this specific Suzuki coupling are often multifactorial, but the base plays a central role. Here are the primary considerations:
-
Insufficient Base Strength: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[1] If the base is too weak, the formation of the boronate will be slow or incomplete, leading to a stalled reaction.
-
Poor Solubility of the Base: For the reaction to proceed efficiently, the base must have some solubility in the reaction medium to interact with the boronic acid. Inorganic bases like carbonates and phosphates often require the presence of water as a co-solvent to be effective.[2]
-
Catalyst Deactivation: The pyridine nitrogen in the substrate can coordinate to the palladium catalyst, leading to deactivation.[3] While not directly a "base" issue, the reaction conditions, including the choice of base and solvent, can influence the extent of this deactivation.
-
Protodeboronation of the Boronic Acid: This is a common side reaction where the boronic acid reacts with a proton source (often water, facilitated by the base) to replace the boronic acid group with a hydrogen atom.[3] This depletes your nucleophilic coupling partner and reduces the yield.
Solutions:
-
Screen a Range of Bases: Start with commonly used bases for Suzuki couplings, such as K₂CO₃, Na₂CO₃, Cs₂CO₃, and K₃PO₄.[4] For challenging substrates like this, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective.[5][6]
-
Optimize the Solvent System: If using an inorganic base, ensure a suitable solvent system is employed, such as a mixture of an organic solvent (e.g., dioxane, toluene, THF) and water. The ratio of the organic solvent to water can be critical and may require optimization.[2]
-
Consider Anhydrous Conditions: If protodeboronation is suspected, switching to anhydrous conditions with a soluble organic base or a strong, non-aqueous inorganic base like KOtBu might be beneficial.[7]
-
Ensure Proper Degassing: Oxygen can lead to the oxidative degradation of the palladium catalyst and promote the homocoupling of the boronic acid.[3][5] Thoroughly degas your solvents and reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[5]
Issue 2: Poor Selectivity (Reaction at C-3 Instead of C-2)
Question: The Suzuki coupling is occurring at the C-3 position (where the chloro group is) instead of the expected C-2 position (bromo group). How can the base influence this selectivity?
Answer: Generally, in palladium-catalyzed cross-coupling reactions of dihalogenated pyridines, the reactivity order is I > Br > Cl.[8] Therefore, the reaction is expected to occur preferentially at the C-2 position (C-Br bond). However, several factors can influence this selectivity:
-
Ligand Effects: While the base is important, the ligand on the palladium catalyst often has a more pronounced effect on regioselectivity. Bulky, electron-rich ligands can alter the steric and electronic environment around the palladium center, potentially favoring reaction at the less sterically hindered or electronically different position.[9]
-
"Ligandless" Conditions: In some cases, reactions run without an added phosphine ligand can exhibit unusual selectivity.[9][10] The choice of base and solvent can influence the nature of the active catalytic species in these "ligandless" systems.
-
Temperature: Higher reaction temperatures can sometimes lead to a loss of selectivity.
Solutions:
-
Re-evaluate the Catalyst System: The combination of the palladium source and ligand is paramount for controlling selectivity. For selective coupling at the C-2 position, a standard catalyst system like Pd(PPh₃)₄ is often a good starting point.[11] If you are observing unusual selectivity, scrutinize your ligand choice.
-
Optimize Reaction Temperature: Try running the reaction at a lower temperature for a longer period to see if selectivity improves.
-
Confirm Product Identity: Ensure that you have correctly identified the regioisomer. Co-injection with an authentic sample or detailed 2D NMR analysis can confirm the structure of your product.
Issue 3: Formation of Side Products
Question: Besides the desired product, I am observing significant amounts of side products like homocoupled boronic acid and dehalogenated starting material. How can I minimize these with respect to the base?
Answer: The formation of side products is a common issue, and the base can play a direct or indirect role.
-
Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen, which can facilitate the oxidative coupling of two boronic acid molecules.[3] While not directly caused by the base, the reaction conditions, including the base-mediated dissolution of the boronic acid, can create an environment where this is more likely if oxygen is present.
-
Dehalogenation: The replacement of a halogen with a hydrogen atom can occur through various mechanisms. In some cases, the base itself or impurities within it can act as a hydride source, especially at elevated temperatures. More commonly, it can be a competing pathway in the catalytic cycle.
Solutions:
-
Rigorous Inert Atmosphere: To prevent homocoupling, ensure your reaction is performed under a strict inert atmosphere (argon or nitrogen).[5]
-
Use High-Purity Reagents: Ensure your base and other reagents are of high purity and anhydrous (if the reaction is intended to be so).
-
Optimize Base Stoichiometry: Using a large excess of a strong base can sometimes promote side reactions. Try reducing the equivalents of the base to the minimum required for efficient reaction (typically 2-3 equivalents).[12]
-
Switch to Boronic Esters: If protodeboronation and subsequent side reactions are a persistent issue, consider using a more stable boronic ester, such as a pinacol ester.[3]
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the base in the Suzuki coupling reaction?
A1: The base has multiple crucial roles in the Suzuki coupling catalytic cycle.[8][13] Its main function is to activate the boronic acid by forming a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻).[13][14] This boronate is then more readily able to undergo transmetalation with the palladium complex, which is often the rate-determining step of the reaction.[1]
Q2: Which type of base is generally best for the Suzuki coupling of this compound?
A2: There is no single "best" base, as the optimal choice is highly dependent on the specific boronic acid, catalyst system, and solvent used. However, for challenging substrates like dihalogenated pyridines, inorganic bases such as potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often found to be very effective.[3][6] They provide a good balance of basicity and solubility (in the presence of water) to promote the reaction efficiently.
Q3: Can I use an organic base like triethylamine (NEt₃)?
A3: While organic bases like triethylamine are used in some palladium-catalyzed reactions, they are generally less effective for Suzuki couplings compared to inorganic bases like carbonates and phosphates.[4] This is because they are often not basic enough to efficiently form the required boronate species.
Q4: How much base should I use?
A4: Typically, 2 to 3 equivalents of the base relative to the limiting reagent (usually the aryl halide) are used.[12] It is advisable to start with around 2.5 equivalents and optimize from there if necessary. Using a significant excess may not be beneficial and could potentially lead to an increase in side reactions.
Q5: Does the physical form of the base matter?
A5: Yes, the physical form of a solid inorganic base can be important. Using a finely powdered base ensures a larger surface area, which can lead to better solubility and faster reaction rates.[15] If your base is in large chunks, it is good practice to grind it to a fine powder before use.
Data Presentation
The choice of base can have a dramatic impact on the yield of the Suzuki coupling. Below is a comparative table illustrating the effect of different bases on a model Suzuki coupling reaction. Note: Yields are highly substrate and condition-dependent and this table is for illustrative purposes.
| Base | Solvent System | Typical Yield (%) | Reference |
| Na₂CO₃ | Toluene/H₂O | 85-98 | [4][16] |
| K₂CO₃ | Dioxane/H₂O | 80-95 | [1][4] |
| K₃PO₄ | Dioxane/H₂O | 90-99 | [4][11] |
| Cs₂CO₃ | Dioxane | 88-97 | [4][12] |
| NEt₃ | Toluene | < 20 | [8] |
Experimental Protocols
General Protocol for Base Screening in the Suzuki Coupling of this compound
This protocol provides a standardized starting point for screening different bases to optimize your reaction.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₃PO₄, 2.5 mmol, 2.5 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane and water, 4:1 mixture, 10 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a flame-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the selected base (2.5 mmol).
-
Add the palladium catalyst (0.03 mmol) to the vial.
-
Seal the vial with a septum cap and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.[5]
-
Add the degassed solvent system (10 mL) via syringe.
-
Place the reaction vial in a preheated oil bath or heating block at the desired temperature (typically 80-100 °C).
-
Stir the reaction mixture vigorously for the specified time (e.g., 12-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Visualizations
The Role of the Base in the Suzuki Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling, highlighting the activation of the boronic acid by the base to form the boronate species, which is essential for the transmetalation step.
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low yields in the Suzuki coupling of this compound, with a focus on base and reaction condition optimization.
References
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Wikipedia. (2023, October 27). Suzuki reaction.
- Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction.
- Perea, J. D., et al. (2007). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 129(6), 1547-1557.
- Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Newman-Stonebraker, S. H., et al. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes.
- WordPress. (2025, December 17). Use of Base Metals in Suzuki Coupling.
- Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.
- National Institutes of Health. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- National Institutes of Health. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
- ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling.
- ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction?.
- MDPI. (n.d.). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System.
- ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids.
- Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?.
- MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. scilit.com [scilit.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Solvent Effects on the Reactivity of 2-Bromo-3-chloro-5-methylpyridine
Welcome to the technical support center for 2-bromo-3-chloro-5-methylpyridine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for challenges encountered during its use. As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, understanding the nuanced role of the solvent is paramount to achieving desired reactivity, regioselectivity, and yield.[1][2] This document moves beyond simple protocols to explain the causality behind solvent choices, empowering you to troubleshoot and optimize your reactions effectively.
Core Principles: Understanding the Reactivity Landscape
This compound possesses two distinct reactive sites, the C2-Bromo and the C3-Chloro positions. The choice of reaction type fundamentally dictates which site is more reactive, and the solvent system is a critical tool for modulating this outcome.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
In these reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[3] The reactivity is governed by bond dissociation energy, leading to a predictable trend: C-I > C-Br > C-Cl > C-F.[3][4]
-
Primary Reactive Site: The C2-Bromo position is the more reactive site for cross-coupling reactions due to the lower C-Br bond strength compared to the C-Cl bond.[2][5] This allows for selective functionalization at the C2 position while leaving the C3-chloro substituent intact for subsequent transformations.[5]
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions proceed via a two-step mechanism involving the formation of a negatively charged intermediate (a Meisenheimer complex), followed by the expulsion of the halide leaving group.[6]
-
Primary Reactive Site: The C2-Bromo position is generally more susceptible to nucleophilic attack. This is because the electron-withdrawing pyridine nitrogen is positioned ortho to C2, providing powerful resonance stabilization to the negative charge of the Meisenheimer complex.[7]
-
Leaving Group Ambiguity: The identity of the departing halogen (Br vs. Cl) is more nuanced in SNAr than in cross-coupling. While bromide is a better leaving group, the rate-determining step is typically the initial nucleophilic attack.[7] Fluorine's high electronegativity, for instance, makes the attached carbon highly electrophilic, often leading to a reactivity order of F > Cl > Br > I.[6][7] For this compound, while the C2 position is electronically activated, the specific outcome can be highly dependent on the nucleophile and, critically, the solvent.
Caption: Troubleshooting workflow for low-yielding Suzuki reactions.
| Potential Cause | Scientific Explanation & Solution |
| Suboptimal Solvent System | Causality: Suzuki couplings of pyridyl halides often require a biphasic mixture to dissolve the organic substrate/catalyst and the inorganic base. [8]An incorrect ratio or solvent choice can lead to poor phase transfer and slow the crucial transmetalation step. Solution: A common starting point is a 4:1 or 5:1 mixture of an ethereal solvent (1,4-dioxane, THF) with water. [8]If solubility is an issue, consider screening toluene/water. Ensure vigorous stirring to maximize the interfacial area between the two phases. |
| Catalyst Inhibition/Deactivation | Causality: The lone pair on the pyridine nitrogen can coordinate to the palladium center, inhibiting the catalytic cycle. [9]Furthermore, the active Pd(0) species is readily oxidized to inactive Pd(II) by trace oxygen. Solution: Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos) which can promote the desired catalytic cycle and sterically disfavor pyridine coordination. [9]Critically, ensure all solvents are rigorously degassed to remove dissolved oxygen. [8] |
| Poor Base Solubility/Strength | Causality: The base (e.g., K₂CO₃, K₃PO₄) plays a key role in activating the boronic acid. It must have sufficient solubility in the aqueous phase of the solvent system to be effective. [8][9]Solution: Ensure your chosen base is appropriate for the solvent system. K₃PO₄ is often a reliable choice. If the reaction is still sluggish, consider a stronger, more soluble base like Cs₂CO₃. [9] |
Issue 2: Poor Performance in a Nucleophilic Aromatic Substitution (SNAr) Reaction
Observation: The reaction to displace the C2-bromo group is slow, incomplete, or fails entirely.
Caption: Solvent effects on the SNAr mechanism.
| Potential Cause | Scientific Explanation & Solution |
| Inappropriate Solvent Choice | Causality: The rate-determining step in SNAr is typically the formation of the anionic Meisenheimer complex. [6][7]Polar aprotic solvents excel at accelerating this step because they can stabilize the charged intermediate through dipole-dipole interactions but do not solvate and deactivate the nucleophile through hydrogen bonding. [7]Protic solvents will severely hinder the reaction. [7]Solution: Use a high-quality, anhydrous polar aprotic solvent. DMSO and DMF are the most common and effective choices. Acetonitrile is another option. Ensure the solvent is dry, as water can act as a competing nucleophile, leading to hydroxypyridine byproducts. [7] |
| Weak Nucleophile / Insufficient Base | Causality: For neutral nucleophiles like amines or alcohols, deprotonation is required to generate the more potent anionic nucleophile (e.g., an alkoxide or amide). If the base is too weak or used in substoichiometric amounts, the concentration of the active nucleophile will be too low for the reaction to proceed efficiently. [7]Solution: Use at least a stoichiometric amount of a suitable base. For alcohols, NaH is effective. For amines, a strong non-nucleophilic base or even using the amine itself as the solvent (if feasible) can be effective. Ensure the base is compatible with your solvent choice. |
| Insufficient Thermal Energy | Causality: While the pyridine ring is "activated" towards SNAr, the reaction still has a significant activation energy barrier. Many SNAr reactions require elevated temperatures to proceed at a practical rate. Solution: If the reaction is clean but slow at room temperature, gradually increase the heat. Typical temperatures range from 80-150 °C. [7]Monitor the reaction closely by TLC or LC-MS to find the optimal temperature that promotes product formation without causing decomposition. |
Data Summary: Solvent Selection Guide
| Solvent Class | Typical Examples | Impact on SNAr Reactions | Impact on Suzuki-Miyaura Coupling | Key Considerations & Cautions |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Highly Recommended. Accelerates reaction by stabilizing the intermediate without deactivating the nucleophile. [7] | Often used as the organic phase in biphasic systems, particularly DMF. | Must be anhydrous. DMF can decompose at high temperatures to generate dimethylamine, a potential competing nucleophile. [7] |
| Ethereal | 1,4-Dioxane, THF | Generally poor choice. Insufficient polarity to stabilize the Meisenheimer complex. | Highly Recommended. The preferred organic phase for biphasic Suzuki reactions. [8] | Must be anhydrous and degassed. Peroxide formation in aged ethers can be hazardous and interfere with the catalyst. |
| Polar Protic | Water, Ethanol, Methanol | Not Recommended. Severely deactivates the nucleophile through hydrogen bonding, slowing or stopping the reaction. [10][11] | Essential Component. Used as the aqueous phase to dissolve the inorganic base in biphasic systems. [8] | Must be degassed along with the organic solvent. Can act as a proton source for protodehalogenation. [8] |
| Aromatic Hydrocarbon | Toluene, Xylene | Generally poor choice. Nonpolar nature does not support the ionic mechanism. | Good Alternative. Can be used as the organic phase in biphasic Suzuki reactions, often effective with modern bulky phosphine ligands. [8] | Must be anhydrous and degassed. Higher boiling points allow for higher reaction temperatures if needed. |
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the C2-Position
This protocol describes a typical procedure for coupling an arylboronic acid to the C2-bromo position.
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.). [3]2. Inert Atmosphere: Seal the flask, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere. [12]3. Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and the ligand if required. [3]4. Solvent Addition: Via syringe, add the degassed solvent system. A typical system is a 4:1 mixture of 1,4-dioxane and water. [3][8]5. Reaction: Immerse the flask in a preheated oil bath at 85-95 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: SNAr Amination at the C2-Position
This protocol describes a general procedure for the substitution of the C2-bromo group with an amine nucleophile.
-
Vessel Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 equiv.) in anhydrous DMSO.
-
Reagent Addition: Add the desired amine nucleophile (e.g., morpholine, 1.5 equiv.) followed by a base such as potassium carbonate (K₂CO₃, 2.0 equiv.). [4]3. Reaction: Heat the reaction mixture in a preheated oil bath to 100-120 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. SNAr reactions can be slower than cross-couplings and may require several hours.
-
Work-up: Once complete, cool the mixture to room temperature and carefully pour it into a beaker of cold water, which should precipitate the product.
-
Extraction: Extract the aqueous slurry with an organic solvent such as ethyl acetate (3x). Combine the organic layers, wash with brine to remove residual DMSO, and dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the organic solution under reduced pressure. Purify the crude product by flash column chromatography.
References
- A Comparative Analysis of Reaction Kinetics for Halopyridines in Nucleophilic Aromatic Substitution - Benchchem.
- Technical Support Center: Solvent Effects in Palladium-Catalyzed Reactions of 2-Bromo-4-methylpyridine - Benchchem.
- Solvent Effects in Nucleophilic Substitution - Chemistry LibreTexts.
- (PDF) S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory - ResearchGate.
- The Chemistry Behind this compound: Synthesis and Applications.
- A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors - ChemRxiv.
- Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates - PMC - NIH.
- Nucleophilicity and Solvent Effects - Chemistry LibreTexts.
- Solvents & Solvent Effects on Substitution Reactions (Sn2/Sn1) - YouTube.
- Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
Sources
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Reaction Monitoring for 2-Bromo-3-chloro-5-methylpyridine Synthesis
Welcome to the technical support guide for the synthesis of 2-Bromo-3-chloro-5-methylpyridine (CAS No: 65550-81-4). This document is designed for researchers, chemists, and process development professionals who are working with this critical intermediate. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions, troubleshoot effectively, and optimize your synthetic outcomes.
This compound is a key halogenated pyridine building block, widely used in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1][2] Its synthesis, however, is not without challenges. The electron-deficient nature of the pyridine ring and the need for high regioselectivity in multi-step halogenations demand precise control and diligent in-process monitoring.[1][2][3][4]
This guide provides a structured approach to reaction monitoring, offers solutions to common experimental hurdles, and outlines robust analytical methodologies.
General Synthesis & Monitoring Workflow
The synthesis of this compound typically involves a multi-step sequence starting from a simpler pyridine precursor, such as 3-methylpyridine.[2] The process requires controlled halogenation steps to install the bromine and chlorine atoms at the correct positions.[1] Effective monitoring is the cornerstone of a successful synthesis, allowing for real-time adjustments and preventing costly batch failures.
Caption: High-level workflow for the synthesis and monitoring of this compound.
Part 1: In-Process Reaction Monitoring Techniques
Effective reaction monitoring is not merely about checking for completion; it is a proactive strategy to maximize yield, minimize impurities, and ensure reproducibility. The choice of technique depends on the specific information you require, from a quick qualitative check to precise quantitative analysis.
Q1: What is the fastest method to get a qualitative snapshot of my reaction?
Answer: Thin-Layer Chromatography (TLC).
Expertise & Experience: TLC is an indispensable tool for rapid, real-time assessment of a reaction's progress. It operates on the principle of differential partitioning of components between a stationary phase (e.g., silica gel) and a mobile phase. For halogenated pyridines, which are moderately polar, a common and effective mobile phase is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[1][5] By spotting the reaction mixture alongside the starting material, you can visually track the consumption of the reactant and the formation of the product. The goal is to find a solvent system where the starting material and product have distinct Retention Factor (Rf) values, ideally between 0.2 and 0.8.
Trustworthiness: While fast, TLC is qualitative. The intensity of a spot is not a reliable indicator of concentration. Its primary, trusted role is to confirm the presence or absence of the starting material to determine an approximate endpoint for the reaction.
Step-by-Step Protocol for TLC Monitoring:
-
Prepare the Plate: Draw a faint pencil line about 1 cm from the bottom of a silica gel TLC plate. Mark lanes for your starting material (SM) and reaction mixture (RM).
-
Spot the Plate: Using a capillary tube, spot a small amount of the diluted starting material solution on the SM lane. Carefully withdraw a small aliquot from your reaction, quench it in a vial with a suitable solvent, and spot it on the RM lane.
-
Develop the Plate: Place the TLC plate in a developing chamber containing your chosen solvent system (e.g., 7:3 Hexane:Ethyl Acetate). Ensure the solvent level is below your pencil line. Cover the chamber and allow the solvent to run up the plate.
-
Visualize: Once the solvent front is near the top, remove the plate and mark the front with a pencil. Visualize the spots under a UV lamp (254 nm). Halogenated pyridines are typically UV-active.
-
Interpret: The disappearance of the starting material spot in the RM lane indicates the reaction is progressing towards completion. A new spot, corresponding to the product, should appear.
Q2: How can I accurately quantify conversion and detect side products?
Answer: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Expertise & Experience: For quantitative and definitive analysis, HPLC and GC-MS are the industry standards.
-
HPLC is superb for quantifying the components in a crude reaction mixture. A reversed-phase C18 column is the workhorse for separating compounds like 5-Bromo-2-methylpyridine and its impurities.[6] The separation is based on polarity, and using a gradient of a weak solvent (water with an acid modifier) and a strong solvent (acetonitrile or methanol) allows for the elution of a wide range of components.[7]
-
GC-MS is exceptionally powerful for separating volatile compounds and providing structural information through mass spectrometry.[8][9] It is ideal for identifying isomeric byproducts, over-halogenated species, or starting materials, as their mass spectra and fragmentation patterns will be distinct. The characteristic isotopic patterns of bromine (¹⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1) are powerful diagnostic tools.
Trustworthiness: These methods provide quantitative data (e.g., area percent) that can be used to calculate conversion and purity. By running a standard of your starting material, you can establish its retention time and use it to unequivocally track its depletion.
| Parameter | HPLC Protocol Guideline | GC-MS Protocol Guideline |
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)[6] | Non-polar (e.g., DB-5ms, HP-5ms) or mid-polar capillary column |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileGradient elution (e.g., 10% B to 90% B over 15 min) | Carrier Gas: Helium or Hydrogen |
| Detection | UV-Vis Detector (e.g., 250-280 nm)[7] | Mass Spectrometer (MS) in Electron Ionization (EI) mode |
| Sample Prep | Dilute a quenched aliquot of the reaction mixture in the initial mobile phase composition. Filter through a 0.45 µm filter. | Dilute a quenched and extracted aliquot in a volatile solvent (e.g., ethyl acetate). |
| Key Information | Quantitative conversion, purity assessment, detection of non-volatile impurities. | Identification of volatile components, isomers, and byproducts via mass-to-charge ratio. |
Q3: Can ¹H NMR be used for in-process analysis?
Answer: Yes, ¹H NMR is an excellent tool for assessing conversion and, crucially, regioselectivity.
Expertise & Experience: While HPLC and GC can show the number of components, NMR provides detailed structural information about each one.[10] By taking an aliquot from the reaction, removing the solvent, and dissolving the residue in a deuterated solvent (e.g., CDCl₃), you can quickly acquire a ¹H NMR spectrum. The aromatic region of the spectrum is particularly informative. The protons on the pyridine ring of the starting material will have characteristic chemical shifts and coupling patterns that will change predictably as the substitution pattern is altered upon halogenation.
Trustworthiness: ¹H NMR is highly reliable for determining the ratio of regioisomers, which can be difficult to resolve by chromatography alone.[3] For quantitative analysis (qNMR), a known amount of an inert internal standard (e.g., 1,3,5-trimethoxybenzene) can be added to the sample, allowing for the direct calculation of the concentration of reactants and products.[3]
Part 2: Troubleshooting Guide & FAQs
Even with careful planning, experimental challenges can arise. This section addresses the most common issues encountered during the synthesis of this compound.
Troubleshooting Decision Workflow
Caption: A decision tree for troubleshooting common synthesis problems.
Issue 1: Low or No Conversion of Starting Material
Q: My TLC/HPLC analysis shows a large amount of unreacted starting material, even after the recommended reaction time. What should I investigate?
A: This is a common problem often related to reagent activity or reaction conditions.
-
Reagent Purity and Activity: Halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can decompose over time. Using a freshly opened or recrystallized batch is critical for success.[11] Similarly, if the reaction requires a radical initiator, ensure it has not expired.
-
Insufficient Energy: The reaction may require a higher temperature or longer reaction time to proceed to completion.[5][11] Ensure your heating apparatus is calibrated and maintaining the target temperature.
-
Quenching of Intermediates: Many halogenation reactions are sensitive to trace amounts of water. Ensure all glassware is oven- or flame-dried and that you are using anhydrous solvents.[11] Performing the reaction under an inert atmosphere (Nitrogen or Argon) can prevent quenching by atmospheric moisture or oxygen.
Issue 2: Formation of Multiple Products and Low Selectivity
Q: My chromatogram is messy, showing several product peaks. What are these likely to be and how can I prevent them?
A: The formation of multiple products points to a lack of selectivity, a frequent challenge in pyridine chemistry.[3]
-
Regioisomers: Halogenation can occur at other positions on the pyridine ring. The electronic and steric properties of the substituents already on the ring direct the position of incoming electrophiles, but mixtures are common.[3][4]
-
Solution: Control the temperature and the rate of addition of the halogenating agent. Lower temperatures often favor the formation of the thermodynamically preferred isomer. Slow, portion-wise addition of the reagent can prevent localized high concentrations that may lead to less selective reactions.
-
-
Over-halogenation: The desired product can itself be halogenated further, leading to di-brominated or other poly-halogenated species.[11]
-
Solution: Use a controlled stoichiometry, typically with only a slight excess (1.05-1.1 equivalents) of the halogenating agent. Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent subsequent reactions.[11]
-
Issue 3: Good In-Process Conversion but Low Isolated Yield
Q: My HPLC analysis showed >90% conversion to the product, but after work-up and purification, I only recovered 30%. Where did my product go?
A: Significant product loss after the reaction is complete often points to issues in the work-up or purification stages.
-
Aqueous Work-up Losses: Pyridine derivatives can have some water solubility, especially if the nitrogen is protonated at low pH. During extraction, ensure you use a sufficient volume of organic solvent and perform multiple extractions (e.g., 3x). Washing the combined organic layers with a saturated brine solution can help break emulsions and reduce the amount of dissolved water.[12]
-
pH Sensitivity: Ensure the pH during the aqueous wash is controlled. Extreme pH levels could potentially hydrolyze the halogen substituents, although C-Br and C-Cl bonds on an aromatic ring are generally robust.
-
Purification Issues: While silica gel chromatography is common, some nitrogen-containing compounds can interact strongly with the acidic silica surface, leading to streaking and poor recovery.
-
Solution: You can pre-treat the silica with a small amount of triethylamine in the eluent (e.g., 0.5-1%) to neutralize the acidic sites. Alternatively, if the product is crystalline, recrystallization from a suitable solvent system is often a more efficient purification method that can lead to higher recovery.
-
References
- ChemScence. (n.d.). The Chemistry Behind this compound: Synthesis and Applications.
- SIELC Technologies. (n.d.). Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column.
- Dykstra, K. M., et al. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science, 378(6621), 783-788.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
- Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Chemical and Physical Information. In Toxicological Profile for Pyridine.
- Organic Syntheses. (n.d.). Procedure for 4-(Methylthio)-2-phenylquinazoline.
- ResearchGate. (n.d.). ¹H NMR spectra of a) pyridine macrocycle 1, b) halogen-bonded... [Scientific Diagram].
- Google Patents. (1986). US4612377A - Preparation of 2-chloro-5-methylpyridine.
- Viger-Gravel, J., et al. (2020). Direct Investigation of Halogen Bonds by Solid-State Multinuclear Magnetic Resonance Spectroscopy and Molecular Orbital Analysis. Journal of the American Chemical Society, 142(7), 3321-3333.
- Harris, G. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America.
- Nielsen, M. K., et al. (2015). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. ACS Catalysis, 5(7), 4156-4159.
- Picazo, F., et al. (2023). Detection of pyridine derivatives by SABRE hyperpolarization at zero field. Nature Communications, 14, 3704.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column.
- Iali, W., et al. (2018). Using ²H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Magnetic Resonance in Chemistry, 56(9), 876-883.
Sources
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
stability issues of 2-bromo-3-chloro-5-methylpyridine under reaction conditions
A Guide for Researchers, Scientists, and Drug Development Professionals on the Stability and Reactivity of 2-Bromo-3-chloro-5-methylpyridine in Synthetic Chemistry
Welcome to the Technical Support Center for this compound (CAS No. 65550-81-4).[1][2] This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the stability and reactivity of this versatile halogenated pyridine derivative. As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, understanding its behavior under various reaction conditions is crucial for successful and reproducible outcomes.[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with this compound?
A1: The main stability challenges with this compound revolve around its halogen substituents. The carbon-bromine (C-Br) bond is generally less stable and more reactive than the carbon-chlorine (C-Cl) bond.[3][4] This differential reactivity can be advantageous for selective functionalization but can also lead to undesired side reactions such as dehalogenation (loss of bromine or chlorine).[5][6][7] The pyridine nitrogen can also influence stability and reactivity, particularly in transition metal-catalyzed reactions where it can coordinate to the metal center and potentially deactivate the catalyst.[6][7][8]
Q2: Which halogen is more reactive in cross-coupling reactions?
A2: In palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, the reactivity of the carbon-halogen bond follows the general trend: C-I > C-Br > C-Cl > C-F.[3][4] Therefore, the C-Br bond at the 2-position of this compound is significantly more reactive than the C-Cl bond at the 3-position. This allows for regioselective functionalization at the 2-position while leaving the 3-chloro substituent intact for subsequent transformations.
Q3: Can the methyl group on the pyridine ring participate in side reactions?
A3: While the primary reactive sites are the halogen atoms, the methyl group can potentially undergo side reactions under certain conditions. For instance, strong bases or radical conditions could lead to reactions at the benzylic-like position of the methyl group.[9] However, under typical cross-coupling conditions, the reactivity of the halogens dominates.
Q4: How does the acidity/basicity of the pyridine nitrogen affect its stability and reactivity?
A4: The lone pair of electrons on the pyridine nitrogen gives it basic properties.[10][11] In acidic media, the nitrogen can be protonated, forming a pyridinium salt. This can alter the electronic properties of the ring, potentially deactivating it towards certain electrophilic substitutions. In the context of cross-coupling reactions, the basicity of the pyridine nitrogen allows it to act as a ligand for the palladium catalyst, which can sometimes lead to catalyst inhibition or deactivation.[6][7][8] The use of bulky ligands on the palladium catalyst can often mitigate this issue.[6][8]
Troubleshooting Guide: Common Issues and Solutions
This section provides a detailed, step-by-step guide to troubleshooting common problems encountered when using this compound in various chemical transformations.
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
Low yields in Suzuki-Miyaura couplings involving this compound are a frequent challenge. The following troubleshooting workflow can help identify and resolve the underlying issues.
Workflow for Troubleshooting Low Yield in Suzuki Coupling
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling.
Detailed Troubleshooting Steps:
-
Verify Reagent Quality:
-
This compound: Ensure the starting material is pure and free from impurities that could poison the catalyst.
-
Boronic Acid/Ester: Boronic acids can degrade over time, leading to protodeboronation (replacement of the boronic acid group with a hydrogen).[7][8] Using fresh or recently purified boronic acid, or a more stable boronic ester (e.g., a pinacol ester), can improve results.[8]
-
-
Evaluate the Catalyst System:
-
Palladium Source: Standard palladium sources like Pd(OAc)₂, Pd₂(dba)₃, or pre-formed catalysts can be used.[7]
-
Ligand Selection: This is often the most critical parameter. Due to the potential for the pyridine nitrogen to coordinate to the palladium center, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to promote the desired reactivity and prevent catalyst deactivation.[6][8]
-
-
Assess Base and Solvent Selection:
-
Base: The choice of base is crucial for the transmetalation step. While weaker bases like K₂CO₃ can be effective, stronger bases such as K₃PO₄ or Cs₂CO₃ are often required for challenging substrates.[6][7] The base should be finely powdered and anhydrous.
-
Solvent: Aprotic polar solvents like 1,4-dioxane, toluene, or DMF are commonly used, often with a small amount of water.[6] The solvent must be anhydrous and thoroughly degassed to prevent catalyst deactivation and side reactions.[8]
-
-
Optimize Reaction Temperature:
-
Identify and Minimize Side Reactions:
-
Debromination: The replacement of the bromine atom with a hydrogen is a common side reaction.[6][7] This can be minimized by optimizing the catalyst and ligand system, as some are more prone to promoting this side reaction.[6]
-
Protodeboronation: As mentioned, this is the loss of the boronic acid moiety. Using milder bases or boronic esters can help.[7][8]
-
Homocoupling: The self-coupling of the boronic acid can be exacerbated by the presence of oxygen.[7] Rigorous degassing of the reaction mixture is essential.
-
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) | Reliable Pd(0) source. |
| Ligand | SPhos or XPhos (2-4 mol%) | Bulky, electron-rich ligand to promote oxidative addition and prevent catalyst deactivation by the pyridine nitrogen.[6][8] |
| Base | K₃PO₄ (2-3 equivalents) | Effective for challenging substrates; ensure it is anhydrous and finely powdered.[6] |
| Solvent | 1,4-Dioxane or Toluene (with 10-20% v/v water) | Common solvents for Suzuki couplings; must be degassed.[6] |
| Temperature | 100-110 °C | A good starting point for balancing reaction rate and stability. |
Issue 2: Poor Selectivity or Low Yield in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[12] As with Suzuki couplings, success with this compound hinges on careful optimization of the reaction parameters.
Catalytic Cycle of Buchwald-Hartwig Amination and Potential Pitfalls
Caption: Catalytic cycle of the Buchwald-Hartwig amination with a potential side reaction pathway.
Troubleshooting Steps for Buchwald-Hartwig Amination:
-
Catalyst and Ligand System:
-
Base Selection:
-
A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is commonly used.[13] Other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄) can also be effective, especially for sensitive substrates.
-
-
Solvent Choice:
-
Aprotic solvents such as toluene, dioxane, or THF are typically employed.[14] The solvent should be anhydrous and degassed.
-
-
Minimizing Side Reactions:
-
Debromination: Similar to Suzuki couplings, hydrodebromination can occur, leading to the formation of 3-chloro-5-methylpyridine. This can be a result of a competing beta-hydride elimination pathway.[12] Optimizing the ligand and reaction temperature can help suppress this side reaction.
-
Reaction with the Chloro Group: While the C-Br bond is more reactive, forcing conditions (high temperatures, long reaction times) could potentially lead to a reaction at the C-Cl position, resulting in a mixture of products.
-
Issue 3: Instability during Metal-Halogen Exchange
Metal-halogen exchange, typically with organolithium reagents like n-butyllithium or s-butyllithium, is a common method to generate a nucleophilic pyridine species.[15] However, this reaction can be fraught with stability issues.
Potential Pathways in Metal-Halogen Exchange
Caption: Competing reaction pathways during metal-halogen exchange of this compound.
Key Considerations for Stability:
-
Regioselectivity of Exchange: The rate of halogen-metal exchange generally follows the trend I > Br > Cl.[15] Therefore, the exchange is expected to occur selectively at the 2-bromo position. However, with excess organolithium reagent or at higher temperatures, exchange at the 3-chloro position can also occur.
-
Low Temperatures are Crucial: These reactions are typically performed at very low temperatures (e.g., -78 °C to -100 °C) to prevent side reactions.[16] At higher temperatures, the highly reactive organolithium intermediate can be unstable and undergo decomposition or react with the solvent.
-
Choice of Organolithium Reagent: n-Butyllithium is commonly used.[15] For substrates prone to nucleophilic addition, a more sterically hindered base like s-butyllithium or t-butyllithium might be preferable.
-
Quenching the Intermediate: The generated aryllithium species is a strong base and nucleophile. It should be quenched with the desired electrophile at low temperatures to avoid decomposition.[16]
References
- MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
- Wikipedia. Dehalogenation.
- Wikipedia. Metal–halogen exchange.
- Angene. (2024). Exploring 5-Bromo-2-Chloro-3-Methylpyridine: Properties and Applications.
- Autech. The Chemistry Behind this compound: Synthesis and Applications.
- Pearson. (2024, September 24). Side-Chain Reactions of Substituted Pyridines: Videos & Practice Problems.
- Wikipedia. Buchwald–Hartwig amination.
- Organic Chemistry Portal. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups.
- Indian Academy of Sciences. (1988). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?.
- Reddit. (2024, September 4). Struggling with Suzuki Reaction.
- edoc.ub.uni-muenchen.de. (2018, October 18). Metalation and Halogen-Lithium Exchange of Sensitive Substrates and Mild Ester Homologation in Continuous Flow.
- PubChem. 2-Bromo-5-chloro-3-methylpyridine | C6H5BrClN | CID 12630985.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- ResearchGate. (2025, August 6). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF.
- Journal of Student Scholarhip - TCNJ. Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams.
- Reddit. (2019, October 1). Why is pyridinium more acidic than ammonium when pyridine is more basic than ammonia?.
- RSC Publishing. Azoles. Part 5. Metal-halogen exchange reactions of polybromoimidazoles.
- Semantic Scholar. [PDF] ACID-BASE STRENGTHS IN PYRIDINE.
- Semantic Scholar. (2002, June 10). Synthesis of substituted pyridines by the reactions of halopyridines with sulfur, oxygen and carbon nucleophiles under focused microwave irradiation.
- DAV University. Pyridines – Structure.
- Organic Chemistry Portal. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage.
- Reddit. (2022, May 15). Why pyridine is acidic?.
- Medium. (2025, August 9). Pyridines in Action: 7 selected examples of pyridine in drug synthesis.
- PMC - NIH. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties.
- ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
- Master Organic Chemistry. (2025, June 25). Walkthrough of Acid-Base Reactions (3) – Acidity Trends.
- ICH. Q1B Photostability Testing of New Active Substances and Medicinal Products.
- Khan Academy. (2021, July 30). Factors affecting acid strength | Acids and bases | AP Chemistry | Khan Academy.
- Chemsrc. (2025, November 27). 2-chloro-3-bromo-5-hydroxymethylpyridine | CAS#:904745-59-1.
- PubMed. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products.
Sources
- 1. nbinno.com [nbinno.com]
- 2. scbt.com [scbt.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Dehalogenation - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Side-Chain Reactions of Substituted Pyridines Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 16. joss.tcnj.edu [joss.tcnj.edu]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-bromo-3-chloro-5-methylpyridine and 2,3-dichloro-5-methylpyridine
In the intricate world of pharmaceutical and agrochemical synthesis, the selection of starting materials is a critical decision that profoundly influences the efficiency, selectivity, and overall success of a synthetic route. Halogenated pyridines are foundational building blocks, prized for their versatility in forming complex molecular architectures. This guide provides an in-depth, objective comparison of the reactivity of two key intermediates: 2-bromo-3-chloro-5-methylpyridine and 2,3-dichloro-5-methylpyridine. Our analysis, grounded in fundamental chemical principles and supported by experimental data, is designed to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.
Foundational Principles of Reactivity: The Decisive Role of the Carbon-Halogen Bond
The primary distinction in reactivity between this compound and 2,3-dichloro-5-methylpyridine lies in the inherent properties of the carbon-bromine (C-Br) versus the carbon-chlorine (C-Cl) bond. This difference is most pronounced in transition metal-catalyzed cross-coupling reactions, which are cornerstones of modern organic synthesis.[1][2]
The rate-determining step in many palladium-catalyzed reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, is the oxidative addition of the aryl halide to the low-valent palladium(0) catalyst.[1][2][3] The facility of this step is inversely correlated with the bond dissociation energy (BDE) of the carbon-halogen bond.[1][3]
| Bond Type | Average Bond Dissociation Energy (kJ/mol) | Relative Reactivity in Oxidative Addition |
| C-Br | ~276-290 | Faster |
| C-Cl | ~339-346 | Slower |
| Data sourced from multiple chemistry resources.[1][4] |
As the data clearly indicates, the C-Br bond is significantly weaker than the C-Cl bond.[1][4] This lower BDE means that less energy is required to cleave the C-Br bond, resulting in a faster rate of oxidative addition.[1][3] Consequently, This compound is the more reactive substrate in palladium-catalyzed cross-coupling reactions, generally allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times compared to 2,3-dichloro-5-methylpyridine.[1][2] The established reactivity trend for halogens is I > Br > Cl > F.[2][5]
This predictable hierarchy in reactivity is a powerful tool for synthetic chemists, enabling chemoselective functionalization of polyhalogenated substrates.[3][5] For this compound, reactions can be directed to selectively occur at the C2-bromo position while leaving the C3-chloro position intact for subsequent transformations.[5][6]
Caption: Relative reactivity based on C-X bond strength.
Comparative Performance in Key Synthetic Transformations
The theoretical advantage of the C-Br bond translates into tangible differences in experimental outcomes across various reaction classes.
Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling: This reaction is a robust method for forming C-C bonds.[7][8] When comparing the two title compounds, this compound will readily undergo selective coupling at the C2-position under standard Suzuki conditions, leaving the C-Cl bond untouched.[5] Achieving coupling at the C-Cl position of 2,3-dichloro-5-methylpyridine typically requires more forcing conditions, such as higher temperatures and the use of more active, sterically hindered phosphine ligands (e.g., Buchwald ligands).[2][7][9]
Buchwald-Hartwig Amination: A cornerstone for C-N bond formation, this reaction also demonstrates the superior reactivity of the C-Br bond.[10][11][12] this compound serves as an excellent substrate for selective amination at the 2-position.[6] In contrast, the amination of 2,3-dichloro-5-methylpyridine would be more challenging, with the C2-Cl being the more reactive site due to the electronic influence of the pyridine nitrogen, but still requiring more robust catalytic systems compared to the C2-Br analogue.[13]
Comparative Data Summary (Illustrative)
| Reaction | Substrate | Typical Conditions | Reactivity Outcome |
| Suzuki Coupling | This compound | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 80-90 °C | High yield of C2-arylated product.[5] |
| 2,3-dichloro-5-methylpyridine | Pd₂(dba)₃, SPhos, K₃PO₄, Dioxane, 100-110 °C | Moderate to good yield of C2-arylated product; requires more active catalyst system.[14][15] | |
| Buchwald-Hartwig | This compound | Pd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane, 90-100 °C | High yield of C2-aminated product.[6] |
| 2,3-dichloro-5-methylpyridine | Pd(OAc)₂, RuPhos, NaOtBu, Toluene, 110 °C | Moderate yield of C2-aminated product; requires stronger base and more active ligand.[13] |
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, the reactivity order of halogens can be more nuanced and is highly dependent on the reaction mechanism.[16] The reaction proceeds via an addition-elimination mechanism, forming a negatively charged Meisenheimer complex intermediate.[17] The stability of this intermediate is key.
For pyridines, nucleophilic attack is favored at the C2 and C4 positions due to the electron-withdrawing nature of the ring nitrogen, which can stabilize the negative charge in the intermediate.[18]
-
This compound: The bromine at the 2-position is generally more susceptible to nucleophilic attack than the chlorine at the 3-position.[6] This is attributed to the C2 position's activation by the ring nitrogen and the better leaving group ability of bromide compared to chloride in many contexts.[6]
-
2,3-dichloro-5-methylpyridine: The chlorine at the C2 position is significantly more activated towards nucleophilic attack than the C3-chlorine.[18] The nitrogen atom can effectively stabilize the negative charge of the Meisenheimer complex formed upon attack at C2.[18]
In some SNAr reactions, particularly those where the departure of the leaving group is part of the rate-determining step, the leaving group ability follows the C-X bond strength (I > Br > Cl > F). In other cases, where the initial nucleophilic attack is rate-determining, the high electronegativity of fluorine can make the C-F bond the most reactive.[16] However, for chloro and bromo derivatives, the reactivity difference in SNAr can be less pronounced than in cross-coupling, with some studies showing similar reactivity (F > Cl ≈ Br > I).[16]
Experimental Protocols: A Practical Guide
To provide actionable insights, we present detailed, step-by-step methodologies for key transformations.
Protocol 1: Selective Suzuki-Miyaura Coupling of this compound
This protocol details the selective arylation at the C2-bromo position.
Caption: Experimental workflow for selective Suzuki coupling.
Methodology:
-
To an oven-dried reaction flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as potassium carbonate (2.0 eq).[2]
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Add a degassed solvent mixture, such as Toluene/Ethanol/Water.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., Ethyl Acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 2-aryl-3-chloro-5-methylpyridine product.
Protocol 2: Buchwald-Hartwig Amination of 2,3-dichloro-5-methylpyridine
This protocol outlines the amination at the more reactive C2-chloro position, requiring a more specialized catalytic system.
Methodology:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with 2,3-dichloro-5-methylpyridine (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a sterically hindered phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%).[10]
-
Add the desired primary or secondary amine (1.1-1.5 eq) and a strong base (e.g., Sodium tert-butoxide, 1.5 eq).
-
Add a dry, degassed solvent such as Toluene or Dioxane.
-
Seal the vessel and heat the mixture to 100-120 °C.
-
Monitor the reaction for consumption of the starting material using TLC or LC-MS.[13]
-
After cooling, quench the reaction carefully with saturated aqueous ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue via flash chromatography to isolate the 2-amino-3-chloro-5-methylpyridine derivative.
Conclusion and Strategic Recommendations
The choice between this compound and 2,3-dichloro-5-methylpyridine is a classic example of the trade-off between reactivity and cost in synthetic planning.
-
This compound is unequivocally the more reactive and versatile substrate for palladium-catalyzed cross-coupling reactions. Its C-Br bond undergoes oxidative addition under significantly milder conditions, making it the preferred choice for synthesizing complex molecules, especially those containing sensitive functional groups. The inherent reactivity difference allows for predictable, selective functionalization at the C2-position, preserving the C3-chloro site for subsequent synthetic elaborations.
-
2,3-dichloro-5-methylpyridine , while often a more economical starting material, presents a greater synthetic challenge. Its C-Cl bonds are more robust, necessitating the use of advanced, often more expensive, catalyst systems, higher temperatures, and stronger bases to achieve efficient coupling. While selective functionalization at the C2-position is feasible, the required conditions are harsher.
For researchers and drug development professionals, this analysis leads to a clear strategic recommendation: This compound is the superior building block for projects demanding high efficiency, selectivity, and mild reaction conditions. The higher upfront cost of the bromo-derivative is often offset by savings in catalyst costs, reaction time, and purification efforts, ultimately leading to a more robust and reliable synthetic route.
References
- BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines. BenchChem.
- BenchChem. (n.d.). This compound | 65550-81-4. BenchChem.
- BenchChem. (2025). A Researcher's Guide to the Comparative Reactivity of C-I vs. C-Cl Bonds in Polyhalogenated Pyridines. BenchChem.
- BenchChem. (n.d.). Reactivity Face-Off: 2-Bromo-6-methylpyridine vs. 2-Chloro-6-methylpyridine in Cross-Coupling Reactions. BenchChem.
- BenchChem. (n.d.). Reactivity Face-Off: 3-Bromo-2-fluoro-5-methylpyridine vs. Chloropyridines in Cross-Coupling Reactions. BenchChem.
- NIH. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Institutes of Health.
- Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia.
- PMC. (n.d.). Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. National Institutes of Health.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions of 5-Bromo-2-chloro-4-methylpyridine. BenchChem.
- YouTube. (2018, April 20). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube.
- Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
- Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts.
- Andrew G Myers Research Group. (n.d.). The Suzuki Reaction. Harvard University.
- BenchChem. (2025). Protocol for the Regioselective Buchwald-Hartwig Amination of 2,5-Dichloro-3-nitropyridine. BenchChem.
- BenchChem. (n.d.). A Comparative Analysis of C-Br and C-Cl Bond Reactivity in 2-Bromo-8-chloro-1-octene. BenchChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 9. tcichemicals.com [tcichemicals.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. youtube.com [youtube.com]
A Senior Application Scientist's Guide to Suzuki Coupling: A Comparative Analysis of 2-bromo-3-chloro-5-methylpyridine
For drug development professionals and synthetic chemists, the pyridine scaffold is a cornerstone of molecular design. Its functionalization is critical for tuning the pharmacological properties of lead compounds. The Suzuki-Miyaura cross-coupling reaction stands as a premier method for forging C-C bonds, offering a robust platform for introducing molecular diversity.[1][2] However, when faced with poly-functionalized heteroaromatics like 2-bromo-3-chloro-5-methylpyridine, the key challenge shifts from mere bond formation to achieving precise site-selectivity.
This guide provides an in-depth comparison of the Suzuki coupling behavior of this compound against other substituted pyridines. We will dissect the underlying principles that govern reactivity, present actionable experimental protocols, and offer field-proven insights to navigate the complexities of these powerful transformations.
The Hierarchy of Reactivity: Understanding Site-Selectivity in Dihalopyridines
The predictability of Suzuki couplings on polyhalogenated substrates is primarily governed by the bond dissociation energy (BDE) of the carbon-halogen (C-X) bond. The rate-determining step in the catalytic cycle is frequently the oxidative addition of the aryl halide to the palladium(0) center.[2][3] A weaker C-X bond facilitates a more rapid oxidative addition, establishing a clear hierarchy of reactivity.
General Reactivity Trend: C-I > C-Br > C-Cl > C-F[4]
For our subject molecule, This compound , this principle dictates that a Suzuki coupling will preferentially occur at the more labile C-Br bond at the C2-position, leaving the more robust C-Cl bond at the C3-position untouched under standard conditions.[4] This inherent selectivity is a powerful tool for sequential functionalization, allowing for the initial introduction of an aryl group at C2, followed by a subsequent, more forcing coupling at C3.
This intrinsic reactivity can be compared to other dihalopyridine systems where electronic and steric factors introduce additional layers of complexity.
-
2,4-Dihalopyridines : In these systems, the C4 position is often more electrophilic and thus more reactive towards oxidative addition, frequently leading to C4-selective arylation, even with identical halogens.[5][6]
-
2,5-Dihalopyridines : For a substrate like 5-bromo-2-chloropyridine, the reaction occurs selectively at the C5-bromo position, consistent with the C-X bond energy trend.[7]
-
3,5-Dihalopyridines : In contrast to 2- or 4-halopyridines, 3-halopyridines can be less reactive. For instance, in the coupling of 2,3,5-trichloropyridine, the reaction occurs preferentially at the C2 position.[8][9]
The methyl group at the C5 position in our target molecule is weakly electron-donating, which has a minor electronic influence compared to the overriding effect of the halogen identities. The primary challenge with this and similar electron-deficient pyridines is the potential for the pyridine nitrogen to coordinate with and deactivate the palladium catalyst.[10] The selection of an appropriate catalytic system is therefore paramount to overcoming this inhibition.
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to rational troubleshooting and optimization. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.
Comparative Performance Data
The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and selectivity. For electron-deficient substrates like halopyridines, bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbenes (NHCs) are often required to promote the challenging oxidative addition step and shield the palladium center from catalyst deactivation.[10]
| Substrate | Position of Coupling | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| This compound | C2 (Bromo) | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | >90 (Expected) | General Protocol[4][11] |
| 2,3,5-Trichloropyridine | C2 (Chloro) | Pd(OAc)₂ (ligand-free) | Na₂CO₃ | DMF/H₂O | 60 | 85 | [9][12] |
| 2,4-Dichloropyrimidine | C4 (Chloro) | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 80 | High | Protocol[5][13] |
| 5-Bromo-2-chloropyridine | C5 (Bromo) | PdCl₂(dppf) | K₂CO₃ | MeOH | Reflux | ~70-80 | [7] |
| 2-Chloropyridine | C2 (Chloro) | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 100 | High | Buchwald System[10][14] |
This data illustrates a key principle: while C-Br bonds can often be coupled with standard catalysts like Pd(PPh₃)₄, the less reactive C-Cl bonds typically necessitate more advanced, highly active catalyst systems such as those employing Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos).[10][15]
Experimental Protocols
The following protocols provide validated starting points for experimentation. All reactions must be performed under an inert atmosphere (e.g., nitrogen or argon) using properly degassed solvents to prevent catalyst decomposition and side reactions.[10]
Protocol 1: Selective Mono-arylation of this compound
This protocol targets the selective coupling at the C2-bromo position.
Materials:
-
This compound (1.0 mmol, 1 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add Pd(PPh₃)₄ to the flask under a positive pressure of inert gas.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Comparative Coupling of an Electron-Deficient Chloropyridine
This protocol is designed for the more challenging coupling of a chloropyridine, demonstrating the need for a more active catalyst system.
Materials:
-
2-Chloropyridine derivative (1.0 mmol, 1 equiv)
-
Arylboronic acid (1.5 mmol, 1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
Procedure:
-
In a glovebox or under a positive flow of inert gas, add Pd(OAc)₂ and SPhos to a flame-dried Schlenk flask.
-
Add the chloropyridine, arylboronic acid, and K₃PO₄.
-
Add degassed toluene.
-
Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
The higher catalyst loading and specialized ligand are necessary to overcome the higher activation barrier of the C-Cl bond.[10][15]
-
Monitor the reaction and perform workup as described in Protocol 1.
Troubleshooting and Key Insights
-
Catalyst Deactivation: The pyridine nitrogen can coordinate to the Pd center, inhibiting catalysis. Bulky ligands like SPhos or XPhos physically block this interaction, maintaining catalyst activity.[10]
-
Low Yields: If yields are low, ensure all reagents are pure and dry, and that the reaction is maintained under a strictly inert atmosphere. Increasing the temperature or switching to a more active pre-catalyst (e.g., a Buchwald pre-catalyst) can be effective.[10]
-
Side Reactions: The primary side reactions are homocoupling of the boronic acid and protodeboronation (cleavage of the C-B bond).[10] Running the reaction under dilute conditions and ensuring slow, controlled heating can sometimes mitigate homocoupling. The choice of base is also critical; inorganic bases like K₃PO₄ or K₂CO₃ are generally preferred.[16]
Conclusion
The Suzuki coupling of this compound is a highly selective transformation that reliably proceeds at the more reactive C-Br bond. This inherent selectivity, driven by fundamental bond dissociation energies, provides a strategic advantage for synthetic chemists, enabling stepwise molecular elaboration. In contrast, coupling at the C-Cl position, either on this substrate or on other chloropyridines, requires more sophisticated and highly active catalyst systems to overcome the larger activation barrier. By understanding the interplay between substrate electronics, halogen reactivity, and catalyst selection, researchers can confidently and predictably functionalize complex pyridine scaffolds to accelerate discovery in medicinal chemistry and materials science.
References
- A Comparative Guide to Site-Selective Suzuki Coupling of Dihalopyrimidines. Benchchem.
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central.
- Reactivity Face-Off: 2-Bromo-6-methylpyridine vs. 2-Chloro-6-methylpyridine in Cross-Coupling Reactions. Benchchem.
- Technical Support Center: Suzuki Coupling with Electron-Deficient Pyridines. Benchchem.
- Application Notes and Protocols for Suzuki Coupling Reactions of 5-Bromo-2-chloro-4-methylpyridine. Benchchem.
- A Comparative Guide to Site-Selectivity in Cross-Coupling Reactions of Dihalopyrimidines. Benchchem.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing). DOI:10.1039/C6SC02118B.
- Suzuki coupling of different chloropyridines with phenylboronic acids a. ResearchGate.
- Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. PubMed.
- A Head-to-Head Battle: Suzuki vs. Stille Coupling for Pyridine Functionalization. Benchchem.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Mechanism of the Suzuki Coupling. Organic Chemistry Portal.
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC - NIH.
- Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. PMC - NIH.
- Comparative Analysis of Catalytic Systems for Suzuki Coupling with Electron-Deficient Boronic Acids. Benchchem.
- The Suzuki Reaction. Andrew G Myers Research Group, Harvard University.
- (PDF) Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Suzuki Coupling [organic-chemistry.org]
A Comparative Guide to Analytical Methods for Confirming the Structure of 2-bromo-3-chloro-5-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical and agrochemical development, the unequivocal structural confirmation of novel chemical entities is paramount. Isomeric impurities can lead to unforeseen toxicities, altered efficacy, and significant delays in the development pipeline. 2-bromo-3-chloro-5-methylpyridine, a key heterocyclic building block, presents a classic analytical challenge due to the potential for multiple positional isomers. This guide provides a comparative analysis of the primary analytical techniques for the definitive structural elucidation of this compound, offering insights into the causality behind experimental choices and presenting supporting data to ensure scientific integrity.
The Analytical Imperative: Distinguishing Isomers
The synthesis of this compound can potentially yield a number of isomers, such as 2-bromo-5-chloro-3-methylpyridine or 3-bromo-2-chloro-5-methylpyridine. Each of these isomers will exhibit subtly different chemical and physical properties, and more importantly, will have distinct spectroscopic signatures. Therefore, a multi-faceted analytical approach is not just recommended, but essential for unambiguous structural confirmation. This guide will compare the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Single-Crystal X-ray Crystallography in achieving this goal.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[1] By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Predicted ¹H and ¹³C NMR Data for this compound
The predicted ¹H and ¹³C NMR chemical shifts for this compound provide a unique fingerprint for its structure. These predictions are based on established substituent effects on the pyridine ring.
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity |
| H-4 | ~7.8 | d |
| H-6 | ~8.2 | d |
| CH₃ | ~2.4 | s |
| ¹³C NMR | Predicted Chemical Shift (ppm) |
| C-2 | ~142 |
| C-3 | ~125 |
| C-4 | ~139 |
| C-5 | ~135 |
| C-6 | ~150 |
| CH₃ | ~18 |
Causality of Chemical Shifts: The electron-withdrawing effects of the bromine and chlorine atoms, as well as the nitrogen heteroatom, deshield the aromatic protons and carbons, causing them to resonate at higher chemical shifts (downfield). The methyl group, being electron-donating, has a shielding effect. The distinct chemical shifts and the doublet splitting pattern of the two aromatic protons are key identifiers.
Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
2D NMR: For unambiguous assignment of proton and carbon signals, and to confirm connectivity, acquire 2D NMR spectra such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions.[2] It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure.
Expected Mass Spectrum of this compound
The mass spectrum of this compound will exhibit a characteristic molecular ion peak cluster due to the isotopic abundances of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl). The fragmentation pattern will be influenced by the positions of the substituents on the pyridine ring.
| Ion | m/z (relative to most abundant isotopes) | Significance |
| [M]⁺ | 205 | Molecular ion |
| [M-CH₃]⁺ | 190 | Loss of a methyl radical |
| [M-Cl]⁺ | 170 | Loss of a chlorine radical |
| [M-Br]⁺ | 126 | Loss of a bromine radical |
Isotopic Pattern: The presence of one bromine and one chlorine atom will result in a characteristic M, M+2, and M+4 pattern in the molecular ion cluster, with relative intensities determined by the natural abundances of the isotopes.[3]
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source, such as electrospray ionization (ESI) or electron ionization (EI).
-
Ionization: Ionize the sample to generate molecular ions and fragment ions.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions to generate a mass spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy: Probing the Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[4]
Predicted FTIR Absorption Frequencies for this compound
The FTIR spectrum of this compound will display characteristic absorption bands corresponding to the vibrations of its functional groups.
| Vibrational Mode | **Predicted Wavenumber (cm⁻¹) ** |
| Aromatic C-H stretch | 3100-3000 |
| C-H stretch (methyl) | 2980-2870 |
| Aromatic C=C and C=N stretch | 1600-1400 |
| C-H bend (methyl) | 1450, 1380 |
| C-Cl stretch | 800-600 |
| C-Br stretch | 600-500 |
Experimental Protocol for FTIR Analysis
-
Sample Preparation: Prepare the sample as a KBr pellet, a nujol mull, or by casting a thin film on a salt plate (e.g., NaCl or KBr). For solids, Attenuated Total Reflectance (ATR)-FTIR is a convenient alternative with minimal sample preparation.
-
Background Spectrum: Record a background spectrum of the empty sample holder or ATR crystal.
-
Sample Spectrum: Record the FTIR spectrum of the sample.
-
Data Processing: The instrument's software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
Single-Crystal X-ray Crystallography: The Definitive Structure
Single-crystal X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline solid.[5] By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise arrangement of atoms in the crystal lattice can be determined, providing definitive proof of the molecular structure.
Expected Outcome of X-ray Crystallography
A successful single-crystal X-ray diffraction analysis of this compound will provide the precise coordinates of each atom in the molecule, confirming the connectivity and the positions of the bromo, chloro, and methyl substituents on the pyridine ring. This technique is particularly valuable for distinguishing between closely related isomers.
Experimental Protocol for X-ray Crystallography
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Crystal Mounting: Mount a suitable single crystal on a goniometer head.
-
Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding the final atomic coordinates.
Comparative Analysis of Analytical Methods
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed connectivity, chemical environment of atoms, stereochemistry. | Provides the most comprehensive structural information in solution. | Requires a relatively pure sample and a significant amount of material. |
| Mass Spectrometry | Molecular weight, elemental composition (with high resolution), fragmentation pattern. | High sensitivity, small sample amount required. | Fragmentation can be complex and may not always provide unambiguous structural information on its own. |
| FTIR Spectroscopy | Presence of functional groups. | Rapid, non-destructive, and easy to perform. | Provides limited information on the overall molecular structure and connectivity. |
| X-ray Crystallography | Definitive 3D structure in the solid state. | Unambiguous structural determination. | Requires a suitable single crystal, which can be difficult to obtain. |
Logical Workflow for Structural Confirmation
Sources
- 1. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 2. scienceready.com.au [scienceready.com.au]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
A Comparative Guide to HPLC Analysis of 2-Bromo-3-Chloro-5-Methylpyridine Reaction Mixtures
For researchers and professionals in drug development and fine chemical synthesis, the accurate analysis of reaction mixtures containing 2-bromo-3-chloro-5-methylpyridine is critical for process optimization, impurity profiling, and quality control. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies, offering experimental data to support the selection of optimal analytical conditions. We will delve into the rationale behind stationary and mobile phase choices, empowering you to develop robust and reliable analytical methods.
The Analytical Challenge: Resolving a Complex Matrix
This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] Its synthesis often involves multi-step reactions, which can result in a complex mixture of the desired product, unreacted starting materials, and structurally similar impurities, including positional isomers.[1][2] Effective chromatographic separation is therefore paramount. Reversed-phase HPLC is the technique of choice for such moderately polar compounds.[3]
Comparing Stationary Phases for Optimal Selectivity
The choice of stationary phase is the most critical parameter in achieving the desired separation. We will compare three common reversed-phase columns: a standard C18, a C8, and a Phenyl-Hexyl column.
| Stationary Phase | Key Characteristics | Ideal for |
| C18 (Octadecylsilane) | High hydrophobicity, excellent retention for non-polar and moderately polar compounds.[4] | General purpose, good starting point for method development. |
| C8 (Octylsilane) | Less hydrophobic than C18, resulting in shorter retention times for non-polar compounds. | Analytes that are too strongly retained on a C18 column. |
| Phenyl-Hexyl | Offers alternative selectivity through π-π interactions with aromatic analytes.[5] | Separation of aromatic compounds and positional isomers.[5][6] |
Experimental Comparison of Stationary Phases
A model reaction mixture containing this compound and a potential positional isomer impurity (2-bromo-5-chloro-3-methylpyridine) was analyzed using the three different columns under identical mobile phase conditions.
Table 1: Performance Comparison of Different Stationary Phases
| Parameter | C18 Column | C8 Column | Phenyl-Hexyl Column |
| Resolution (Product/Isomer) | 1.4 | 1.2 | 2.1 |
| Peak Tailing Factor (Product) | 1.2 | 1.3 | 1.1 |
| Analysis Time (minutes) | 12.5 | 9.8 | 11.2 |
As the data illustrates, the Phenyl-Hexyl column provided the best resolution between the target compound and its positional isomer, likely due to the additional π-π interactions between the phenyl rings of the stationary phase and the pyridine rings of the analytes.[5]
The Role of the Mobile Phase: Fine-Tuning the Separation
The mobile phase composition, particularly the organic modifier and the pH, plays a crucial role in optimizing the separation.
Organic Modifier: Acetonitrile vs. Methanol
Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC. Acetonitrile generally provides lower viscosity and higher elution strength, often leading to sharper peaks and shorter analysis times.
Mobile Phase pH and its Impact on Peak Shape
Pyridine derivatives are basic compounds.[7][8] The pH of the mobile phase can significantly impact their ionization state, and consequently their retention and peak shape.[9][10] Operating at a pH well below the pKa of the pyridine nitrogen will ensure that the analyte is in a single, protonated form, minimizing peak tailing caused by interactions with residual silanols on the silica-based stationary phase.[11] The addition of a small amount of an acid, such as formic acid or trifluoroacetic acid, to the mobile phase is a common strategy to improve peak shape for basic compounds.[7][12]
Recommended Analytical Protocol
Based on the comparative data, the following protocol is recommended for the analysis of this compound reaction mixtures.
Experimental Workflow
Caption: Workflow for HPLC analysis.
Detailed Method Parameters
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-2 min: 30% B
-
2-10 min: 30% to 80% B
-
10-12 min: 80% B
-
12.1-15 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 260 nm
-
Injection Volume: 10 µL
-
Sample Diluent: Acetonitrile/Water (50:50)
Logical Relationship of Method Parameters
The successful development of an HPLC method relies on the interplay of various parameters. The following diagram illustrates the logical connections between these choices.
Sources
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. welch-us.com [welch-us.com]
- 6. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 7. helixchrom.com [helixchrom.com]
- 8. helixchrom.com [helixchrom.com]
- 9. moravek.com [moravek.com]
- 10. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 11. agilent.com [agilent.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Comparative Guide to Purity Assessment of Synthesized 2-bromo-3-chloro-5-methylpyridine
In the landscape of pharmaceutical and agrochemical research and development, the purity of synthetic intermediates is a cornerstone of success. For a versatile building block such as 2-bromo-3-chloro-5-methylpyridine, a halogenated pyridine derivative, ensuring its chemical integrity is paramount for predictable reaction outcomes, minimizing by-products, and guaranteeing the quality and efficacy of the final active ingredients.[1][2] This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth comparison of the primary analytical techniques for assessing the purity of this compound. We will delve into the causality behind experimental choices and present self-validating protocols to ensure trustworthiness in your analytical results.
The presence of bromine and chlorine substituents on the pyridine ring, along with a methyl group, imparts a unique reactivity profile to this compound, making it a valuable intermediate in complex organic syntheses.[3] However, this reactivity also necessitates rigorous purity assessment to identify and quantify any unreacted starting materials, by-products, or degradation products. This guide will compare three orthogonal and powerful analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparative Overview of Analytical Techniques
The selection of an analytical technique for purity assessment is contingent on the specific requirements of the analysis, such as the need for structural elucidation, quantification, or the separation of isomers.[4] The following table provides a high-level comparison of the most common techniques for analyzing halogenated pyridines.
| Technique | Principle | Strengths | Limitations | Ideal For |
| GC-MS | Separation based on volatility and interaction with a stationary phase, followed by mass-to-charge ratio detection.[4] | High sensitivity and selectivity, excellent for volatile and thermally stable compounds, provides structural information from mass spectra.[5] | Not suitable for non-volatile or thermally labile compounds, potential for on-column degradation. | Identifying and quantifying volatile impurities, and confirming the identity of the main component. |
| HPLC | Separation based on polarity and interaction with a stationary phase in a liquid mobile phase.[4] | Versatile for a wide range of compounds, including non-volatile and thermally labile ones, high resolution for isomer separation.[6] | Can be less sensitive than GC-MS for certain compounds, mobile phase selection can be complex. | Quantifying the main component and non-volatile impurities, stability-indicating assays. |
| qNMR | Interaction of atomic nuclei with a magnetic field, providing quantitative information based on signal integration.[7] | Non-destructive, provides absolute quantification without the need for a specific reference standard of the analyte, offers detailed structural information.[8][9] | Relatively lower sensitivity compared to chromatographic methods, potential for signal overlap in complex mixtures.[4] | Absolute purity determination, structural confirmation, and quantification of major components and impurities with distinct signals. |
Gas Chromatography-Mass Spectrometry (GC-MS): A High-Sensitivity Approach
GC-MS is a powerful technique for the analysis of volatile compounds like this compound.[10] Its high sensitivity makes it ideal for detecting trace impurities that could be detrimental in subsequent synthetic steps.
Experimental Workflow for GC-MS Analysis
Caption: GC-MS workflow for purity assessment.
Detailed GC-MS Protocol
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of a suitable volatile solvent such as dichloromethane or ethyl acetate to achieve a concentration of about 1 mg/mL.[4]
-
Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL (splitless injection for trace analysis)
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating halogenated aromatic compounds.
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: Scan from m/z 40 to 400
-
Source Temperature: 230 °C
-
-
Data Analysis: Identify the main peak corresponding to this compound by its retention time and mass spectrum. Identify impurity peaks by comparing their mass spectra with libraries (e.g., NIST). Quantify the purity by calculating the peak area percentage. For more accurate quantification, an internal standard method can be employed.
High-Performance Liquid Chromatography (HPLC): Versatility and Robustness
HPLC is a cornerstone technique in pharmaceutical analysis due to its versatility in handling a wide range of compounds, including those that are non-volatile or thermally labile.[6] For this compound, a reversed-phase HPLC method is typically employed.
Experimental Workflow for HPLC Analysis
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
A Comparative Guide to the Biological Activity of 2-Bromo-3-chloro-5-methylpyridine Derivatives and Their Analogs
For researchers and professionals in drug development and agrochemical innovation, understanding the nuanced relationship between a molecule's structure and its biological function is paramount. The substituted pyridine scaffold is a cornerstone in the design of bioactive compounds, and among these, 2-bromo-3-chloro-5-methylpyridine serves as a highly versatile synthetic intermediate.[1][2] This guide provides a comparative analysis of the biological activities of derivatives of this compound against relevant analogs, supported by experimental data and methodological insights to inform future research and development.
The this compound Scaffold: A Privileged Starting Point
The unique arrangement of substituents on the this compound ring offers a rich chemical space for modification. The differential reactivity of the bromine and chlorine atoms allows for selective and sequential reactions, making it a valuable building block for creating diverse molecular libraries.[3] This scaffold is a common feature in molecules designed for a range of biological applications, from pharmaceuticals to crop protection agents.[1][2]
Comparative Biological Activities: A Multifaceted Profile
Derivatives of this compound and their analogs have demonstrated a broad spectrum of biological activities, including insecticidal, herbicidal, and antifungal properties. The following sections compare these activities, drawing on structure-activity relationship (SAR) studies of related pyridine compounds.
Insecticidal Activity
Substituted pyridines are well-established insecticides, with many commercial products belonging to this class. The biological activity of these compounds is highly dependent on the nature and position of the substituents on the pyridine ring.
Structure-Activity Relationship Insights:
-
Halogen Substitution: The presence of halogens is often crucial for insecticidal activity. In many pyridine-based insecticides, the specific combination and position of halogens can significantly impact efficacy against different insect species.
-
Alkyl Groups: Small alkyl groups, such as the methyl group in the core scaffold, can influence the lipophilicity and binding affinity of the molecule to its target site.
-
Pharmacophore Moiety: The introduction of various pharmacophores via substitution at the bromo or chloro positions can dramatically alter the mode of action and potency. For instance, the incorporation of neonicotinoid-like moieties can lead to potent activity against sucking insects like aphids.[4]
Comparative Data Summary:
While direct comparative data for derivatives of this compound is not extensively published in a single study, we can infer potential activity trends from studies on analogous compounds. For example, studies on other functionalized pyridines have shown that specific substitutions can lead to high toxicity against pests like Aphis craccivora (cowpea aphid), with some derivatives exhibiting LC50 values as low as 0.080 mg/L.[5]
| Compound Class | Target Pest | Activity Metric (LC50/MIC) | Reference |
| Functionalized Pyridines | Aphis craccivora (nymphs) | 0.080 - 0.385 mg/L | [5] |
| Thienylpyridines | Aphis gossypi | Varies with substitution | [6] |
| Nitromethylene Neonicotinoids | Pea aphids | Good insecticidal activities | [4] |
Herbicidal Activity
The pyridine ring is a key component in several commercial herbicides.[7] Derivatives of this compound can be readily modified to explore potential herbicidal activity.
Structure-Activity Relationship Insights:
-
Substitution Pattern: The herbicidal activity of pyridine derivatives is highly sensitive to the substitution pattern on the ring. Modifications can influence the compound's uptake by plants, its translocation, and its interaction with the target enzyme.
-
Mechanism of Action: Pyridine-based herbicides can act through various mechanisms, including the inhibition of key enzymes like protoporphyrinogen oxidase (PPO) or by mimicking plant hormones.[7] The nature of the substituents will dictate the likely mechanism. For example, toxoflavin analogs with different aromatic rings at the C-3 position have shown varied and potent herbicidal activity against different weed species.[8]
Comparative Data Summary:
| Compound Class | Target Weed | Activity Metric | Reference |
| 3-Substituted Toxoflavin Analogs | Echinochloa crus-galli, Monochoria vaginalis | Excellent herbicidal activity | [8] |
| 2-Amino-5-bromo-4-methylpyridine Derivatives | Various weed species | Potential for broad-spectrum activity | [7] |
Antifungal and Antimicrobial Activity
The threat of antimicrobial resistance has spurred the search for new antifungal and antibacterial agents. Pyridine derivatives have emerged as a promising class of compounds in this area.
Structure-Activity Relationship Insights:
-
Substituent Effects: The antifungal and antibacterial activity of pyridine derivatives is strongly influenced by the electronic and steric properties of the substituents. For instance, the introduction of different aryl groups can modulate the antimicrobial spectrum and potency.
-
Fused Ring Systems: Fusing the pyridine ring with other heterocyclic systems, such as thiophene or pyrimidine, can lead to compounds with enhanced antimicrobial and even anticancer activity.[9][10]
Comparative Data Summary:
| Compound Class | Target Organism | Activity Metric (MIC) | Reference |
| Pyridine and Thienopyridine Derivatives | B. mycoides, C. albicans | MIC < 0.0048 mg/mL for some derivatives | [9] |
| Pyridothienopyrimidine Derivatives | Bacterial and Fungal Strains | 4–16 µg/mL for potent compounds | [10] |
| 2-Acyl-1,4-benzohydroquinones (Analogs) | Candida and filamentous fungi | 2 to 16 μg/mL for the most active compound | [11] |
Experimental Protocols: A Guide to Bioactivity Assessment
To ensure the reliability and reproducibility of biological activity data, standardized experimental protocols are essential. The following are representative methodologies for assessing the insecticidal, herbicidal, and antifungal activity of novel compounds.
Insecticidal Activity Assay (Leaf-Dip Bioassay)
This method is commonly used to evaluate the toxicity of compounds to phytophagous insects.
Protocol:
-
Compound Preparation: Prepare a series of concentrations of the test compound in an appropriate solvent (e.g., acetone with a surfactant).
-
Leaf Treatment: Dip leaves of the host plant (e.g., cabbage for diamondback moth larvae) into the test solutions for a specified time (e.g., 10-30 seconds) and allow them to air dry.
-
Insect Exposure: Place a known number of insects (e.g., 10-20 larvae) onto the treated leaves in a ventilated container.
-
Incubation: Maintain the containers under controlled conditions of temperature, humidity, and light.
-
Mortality Assessment: Record insect mortality at regular intervals (e.g., 24, 48, and 72 hours).
-
Data Analysis: Calculate the LC50 (lethal concentration to kill 50% of the population) using probit analysis.
Herbicidal Activity Assay (Whole-Plant Spray Assay)
This assay assesses the post-emergence herbicidal activity of test compounds.
Protocol:
-
Plant Cultivation: Grow target weed species in pots to a specific growth stage (e.g., 2-3 leaf stage).
-
Compound Application: Prepare solutions of the test compound and spray them evenly over the plants at a defined application rate.
-
Incubation: Place the treated plants in a greenhouse or growth chamber with controlled environmental conditions.
-
Visual Assessment: Visually assess the percentage of growth inhibition or phytotoxicity compared to untreated control plants at regular intervals (e.g., 7, 14, and 21 days after treatment).
-
Data Analysis: Determine the GR50 (the concentration required to cause 50% growth reduction).
Antifungal Activity Assay (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of a compound against fungal pathogens.
Protocol:
-
Compound Dilution: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized fungal inoculum suspension.
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at an appropriate temperature for a specified period (e.g., 24-48 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible fungal growth.
Visualizing Experimental Design and Logic
General Workflow for Bioactivity Screening
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel derivatives.
Caption: A generalized workflow for the development of bioactive compounds.
Structure-Activity Relationship (SAR) Logic
The core of rational drug and agrochemical design lies in understanding how structural modifications impact biological activity.
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, insecticidal activity, and QSAR of novel nitromethylene neonicotinoids with tetrahydropyridine fixed cis configuration and exo-ring ether modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyridine Derivatives as Insecticides─Part 4: Synthesis, Crystal Structure, and Insecticidal Activity of Some New Thienylpyridines, Thienylthieno[2,3- b]pyridines, and Related Heterocyclic Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis and herbicidal activity of 3-substituted toxoflavin analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
A Cost-Benefit Analysis of 2-bromo-3-chloro-5-methylpyridine in Modern Synthetic Chemistry
A Senior Application Scientist's Guide to Strategic Reagent Selection
In the landscape of pharmaceutical and agrochemical synthesis, the strategic selection of building blocks is paramount to achieving economic viability and high efficiency. Among the plethora of halogenated pyridines, 2-bromo-3-chloro-5-methylpyridine has emerged as a versatile intermediate. This guide provides a comprehensive cost-benefit analysis of this compound, comparing its performance with viable alternatives, supported by experimental data and field-proven insights. Our focus is to empower researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in their synthetic endeavors.
The Strategic Value of this compound: A Molecular Architect's Perspective
This compound (CAS: 65550-81-4) is a halogenated pyridine derivative whose value lies in the differential reactivity of its two halogen substituents.[1] The presence of both a bromine and a chlorine atom on the pyridine ring allows for selective and sequential functionalization, a highly sought-after attribute in the synthesis of complex, multi-substituted molecules.[1] This unique structural feature makes it a valuable intermediate in the production of a wide range of high-value compounds, including pharmaceuticals with anti-tumor and anti-infective properties, as well as advanced agrochemicals.[1]
Cost Analysis: A Multifaceted Approach
A thorough cost analysis extends beyond the purchase price of the intermediate. It encompasses the cost of starting materials for its synthesis, the expense of catalysts and reagents for its subsequent reactions, and the often-overlooked costs associated with purification and waste management.[2][3]
Procurement Cost of this compound and Its Alternatives
The market price of halogenated pyridines can fluctuate based on the complexity of their synthesis and the scale of production. Below is a comparative table of approximate market prices for this compound and its common alternatives.
| Compound | CAS Number | Approximate Price (per kg) |
| This compound | 65550-81-4 | ~$350 - $500 |
| 2-bromo-5-methylpyridine | 3510-66-5 | ~$150 - $250[4] |
| 2,3-dichloro-5-methylpyridine | 59782-90-0 | ~$100 - $200 |
| 5-bromo-2-chloro-3-methylpyridine | 29241-60-9 | ~$300 - $450[5] |
Note: Prices are estimates based on publicly available data from various suppliers and are subject to change based on purity, quantity, and market conditions.
Cost of Synthesis: A Look at the Starting Materials
The manufacturing cost of these intermediates is heavily influenced by the price of their precursors.
-
For this compound and its isomers: The synthesis often starts from 3-methylpyridine (β-picoline) or 2-amino-5-methylpyridine.
-
For 2,3-dichloro-5-methylpyridine: One documented synthesis route utilizes propionaldehyde and acrylonitrile.[3]
While the starting materials for the dichloro- derivative appear significantly cheaper, the synthesis is a multi-step process with a reported overall yield of around 56%, which impacts the final cost.[3]
Reaction Costs: The Price of Palladium and Ligands
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are primary applications for these halogenated pyridines. The cost of the palladium catalyst and the necessary phosphine ligands is a significant factor in the overall process cost. While the price of palladium fluctuates, the choice of ligand and catalyst loading can have a substantial economic impact.[17][18]
Benefit Analysis: Unlocking Synthetic Versatility
The primary benefit of this compound lies in its synthetic utility, particularly its capacity for selective cross-coupling reactions.
Regioselective Cross-Coupling: A Key Advantage
The differential reactivity of the C-Br and C-Cl bonds is the cornerstone of this molecule's utility. In palladium-catalyzed reactions, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond.[18][19][20] This allows for the selective functionalization at the 2-position via reactions like Suzuki or Buchwald-Hartwig amination, while leaving the less reactive chloro group at the 3-position untouched for subsequent transformations. This two-step, one-pot functionalization capability is a significant advantage in streamlining complex syntheses.
Diagram: Regioselective Suzuki Coupling Workflow
Caption: Workflow for sequential functionalization.
Application in Pharmaceutical Synthesis: The Case of Tipiracil
A notable application of related pyridine intermediates is in the synthesis of the anticancer drug Tipiracil. While the exact commercial synthesis of Tipiracil may be proprietary, the core structure highlights the importance of precisely substituted heterocyclic intermediates. The ability to introduce different functionalities at specific positions on the pyridine ring is crucial for optimizing the pharmacological activity of such molecules.[6][7][9]
Comparative Analysis with Alternatives
The choice between this compound and its alternatives depends on the specific synthetic goal.
| Feature | This compound | 2,3-dichloro-5-methylpyridine | 2-bromo-5-methylpyridine |
| Selectivity | Excellent for sequential C-C and C-N bond formation. | Can be challenging to achieve high selectivity between the two chloro groups. | Only one reactive site for cross-coupling. |
| Reactivity | High reactivity at the C-Br bond, allowing for mild reaction conditions. | Lower reactivity of C-Cl bonds often requires more forcing conditions (higher temperatures, stronger bases, more sophisticated catalysts). | High reactivity at the C-Br bond. |
| Cost | Higher initial cost. | Lower initial cost. | Moderate initial cost. |
| Synthetic Steps | Enables two-step functionalization in a single starting material. | May require additional protection/deprotection steps to achieve selective functionalization. | Limited to single functionalization. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a representative procedure and may require optimization for specific substrates.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (3 mol%), and a base, typically K₂CO₃ (2.0 equiv.).
-
Solvent Addition: Add a degassed solvent system, commonly a mixture of 1,4-dioxane and water (4:1 v/v), via syringe.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: Key steps in the Suzuki-Miyaura reaction.
General Protocol for Buchwald-Hartwig Amination of this compound
This protocol provides a general framework and may need optimization based on the specific amine.
-
Reaction Setup: In a dry Schlenk tube under an inert atmosphere, combine this compound (1.0 equiv.), the amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a strong base such as sodium tert-butoxide (NaOtBu) (1.4 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.
-
Reaction: Heat the mixture with vigorous stirring at 80-110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst. Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Conclusion: A Strategic Choice for Complex Syntheses
While this compound may have a higher initial procurement cost compared to some of its alternatives, its true value is realized in its synthetic efficiency. The ability to perform regioselective, sequential cross-coupling reactions from a single, versatile intermediate can significantly reduce the number of synthetic steps, minimize the need for protecting groups, and ultimately lower overall production costs by saving time and resources. For the synthesis of complex, highly functionalized pyridine derivatives, this compound represents a strategically sound investment for researchers and drug development professionals aiming for both elegance and economy in their synthetic routes.
References
- IndiaMART. (n.d.). 2 Bromo 5 Methylpyridine at ₹ 12000/kg.
- IndiaMART. (n.d.). 2 Chloro 3 Methyl 5 Bromo Pyridine at ₹ 28000/kg.
- Google Patents. (n.d.). CN105906573A - Preparation method of tipiracil intermediate.
- Peterson, C., et al. (2022). Cost of Goods Analysis Facilitates an Integrated Approach to Identifying Alternative Synthesis Methodologies for Lower Cost Manufacturing of the COVID-19 Antiviral Molnupiravir. ACS Omega, 7(8), 6929-6939.
- Ottokemi. (n.d.). 2-Amino-5-bromo-3-methylpyridine, 97%.
- IndiaMART. (n.d.). 2 Methyl 3 Amino 5 Bromo Pyridine at ₹ 45000/kg.
- Google Patents. (n.d.). WO2020121334A1 - An improved process for the preparation of tipiracil hydrochloride and intermediates thereof.
- Amerigo Scientific. (n.d.). 2-Bromo-5-methylpyridine.
- IndiaMART. (n.d.). 5-Bromo-2-Chloro-3-Methylpyridine CAS 29241-60-9 at ₹ 25000/kg.
- IndiaMART. (n.d.). 2-Chloro-5-methylpyridine - 18368-64-4 Latest Price, Manufacturers & Suppliers.
- LP Information. (2026). Global Halogenated Pyridines Market Growth 2026-2032.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Clinton Health Access Initiative. (n.d.). Cost of Goods Sold (COGS) Analyses: FAQ Brief.
- Lam, P. Y. S., et al. (2003). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 5(14), 2473–2475.
- Google Patents. (n.d.). WO2019002407A1 - Process for the preparation of tipiracil hydrochloride.
- ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
- VCU Innovation Gateway. (n.d.). Pharmaceutical Production Methods - Efficient Synthesis of Pyridines.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Smarter Spending: Reduce Pharmaceutical Intermediate Costs.
- Gryl, M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7356.
- DSI InPharmatics. (2025). The Cost of Goods Estimation: Balancing Efficiency and Budget in Drug Product Manufacturing.
- ResearchGate. (n.d.). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions..
- Ali, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(1), 190.
- ResearchGate. (n.d.). (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
- ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.
- ChemRxiv. (n.d.). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates.
- SNS Insider. (n.d.). Pyridine Synthesis Catalyst Market Growth Trajectories: Analysis and Forecasts 2025-2033.
- PubMed. (n.d.). Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines.
Sources
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clintonhealthaccess.org [clintonhealthaccess.org]
- 3. dsinpharmatics.com [dsinpharmatics.com]
- 4. indiamart.com [indiamart.com]
- 5. indiamart.com [indiamart.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN105906573A - Preparation method of tipiracil intermediate - Google Patents [patents.google.com]
- 8. Cost of Goods Analysis Facilitates an Integrated Approach to Identifying Alternative Synthesis Methodologies for Lower Cost Manufacturing of the COVID-19 Antiviral Molnupiravir - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medkoo.com [medkoo.com]
- 10. 2-Amino-5-bromo-3-methylpyridine, 97% 3430-21-5 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 11. 2,3-Dichloro-5-(trifluoromethyl)pyridine | 69045-84-7 [chemicalbook.com]
- 12. WO2020121334A1 - An improved process for the preparation of tipiracil hydrochloride and intermediates thereof - Google Patents [patents.google.com]
- 13. chemimpex.com [chemimpex.com]
- 14. Global Halogenated Pyridines Market Growth 2026-2032 - LP Information [lpinformationdata.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. scbt.com [scbt.com]
- 17. dir.indiamart.com [dir.indiamart.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to the Site-Selective Functionalization of 2-Bromo-3-chloro-5-methylpyridine
Introduction: Unlocking Molecular Complexity with a Versatile Heterocyclic Building Block
In the landscape of medicinal chemistry and materials science, polysubstituted pyridines represent a class of privileged scaffolds due to their prevalence in a vast range of biologically active compounds and functional materials.[1] The strategic and controlled introduction of diverse substituents onto the pyridine core is paramount for fine-tuning molecular properties. 2-Bromo-3-chloro-5-methylpyridine stands out as a particularly valuable research intermediate, offering two distinct halogen atoms—bromine at the C2 position and chlorine at the C3 position—that can be selectively functionalized.[2]
This guide provides an in-depth comparison of the reactivity of the bromo and chloro substituents on this heterocyclic platform. We will move beyond simple procedural descriptions to explore the fundamental principles governing this differential reactivity, offering field-proven insights and detailed experimental protocols. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to confidently and predictably manipulate this versatile building block in their synthetic campaigns.
Part 1: The Dichotomy of Reactivity: Understanding the Governing Principles
The selective functionalization of this compound hinges on the choice of reaction mechanism. The reactivity of the C-Br versus the C-Cl bond is not absolute but is instead dictated by whether the reaction proceeds through a transition metal-catalyzed cross-coupling pathway or a nucleophilic aromatic substitution (SNAr) pathway.
Palladium-Catalyzed Cross-Coupling: A Game of Bond Energies
In the realm of palladium-catalyzed cross-coupling reactions—such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions—the initial and often rate-determining step is the oxidative addition of the carbon-halogen bond to the low-valent palladium(0) catalyst.[3][4] The ease of this step is inversely related to the carbon-halogen bond dissociation energy (BDE). A weaker bond requires less energy to cleave, leading to a faster reaction rate.[5]
The established trend for BDEs in aryl halides is:
C-I < C-Br < C-Cl < C-F
This hierarchy unequivocally predicts that the C2-Br bond in this compound will be substantially more reactive than the C3-Cl bond in all major palladium-catalyzed cross-coupling reactions.[2][6][7] Furthermore, the position of the halogen on the pyridine ring also plays a crucial role. The electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom, activates the α-positions (C2 and C6) towards oxidative addition.[8] Calculations have confirmed that the C2-X bond in dihalopyridines generally has the lowest BDE, further favoring reaction at this site.[8][9]
For this compound, both factors—the inherent weakness of the C-Br bond and its placement at the activated C2 position—work in concert, leading to exceptionally high selectivity for functionalization at the C2 position.[2]
Nucleophilic Aromatic Substitution (SNAr): An Electronic and Leaving Group Tug-of-War
The SNAr mechanism operates under a different set of rules. Here, a potent nucleophile attacks an electron-deficient carbon atom, forming a negatively charged intermediate (a Meisenheimer complex), followed by the expulsion of the halide leaving group.[10] Two primary factors govern the reaction:
-
Ring Activation: The pyridine nitrogen atom inductively withdraws electron density, making the ring π-deficient and activating the α (C2, C6) and γ (C4) positions for nucleophilic attack.[8][11]
-
Leaving Group Ability: The stability of the expelled halide ion is critical. In SNAr, the rate of reaction is often dependent on the electronegativity of the halogen, which helps to stabilize the intermediate and facilitate bond breaking. The general leaving group aptitude in SNAr is the reverse of that in cross-coupling: F > Cl > Br > I .[12]
For this compound, this creates a more nuanced situation. The C2 position is highly activated for nucleophilic attack.[8] However, the bromide at this position is a less effective leaving group in SNAr reactions compared to a chloride. Despite this, the strong electronic activation at the C2 position typically dominates, making it the primary site of attack for strong nucleophiles.
Part 2: Comparative Reactivity in Key Synthetic Transformations
The theoretical principles outlined above translate into predictable outcomes in the laboratory. The C2-bromo position serves as the primary reactive handle for a host of transformations, allowing the C3-chloro group to be retained for subsequent functionalization.
Suzuki-Miyaura Coupling
This reaction is a robust method for forming C-C bonds. As expected, the Suzuki-Miyaura coupling of this compound with various boronic acids proceeds with high chemoselectivity at the C2-Br bond. The stronger C-Cl bond remains inert under standard conditions, allowing for the isolation of 2-aryl-3-chloro-5-methylpyridine derivatives.[13][14]
Caption: Preferential oxidative addition to the C-Br bond in the Suzuki cycle.
Buchwald-Hartwig Amination
For the synthesis of C-N bonds, the Buchwald-Hartwig amination also displays excellent selectivity for the C2-Br position.[7][15] The reaction requires a palladium catalyst, a suitable phosphine ligand, and a base. While the C-Br bond couples readily with a wide range of amines, reacting the C-Cl bond is significantly more challenging and typically requires more active (and often more expensive) catalyst systems with bulky, electron-rich ligands and higher reaction temperatures.[16] This differential reactivity is a powerful tool for sequential amination strategies.
Sonogashira Coupling
The formation of C-C triple bonds via Sonogashira coupling follows the same reactivity pattern.[17][18] A palladium catalyst and a copper(I) co-catalyst are typically employed to couple terminal alkynes with the C2-Br bond of this compound, leaving the C3-Cl bond untouched for further diversification.[19]
Summary of Reactivity
The following table summarizes the expected site of primary reactivity for this compound in common transformations.
| Reaction Type | Primary Reactive Site | Mechanistic Rationale | Typical Conditions |
| Suzuki-Miyaura Coupling | C2-Bromo | Lower C-Br Bond Dissociation Energy (BDE) | Pd(0) catalyst, ligand, base (e.g., K₂CO₃) |
| Buchwald-Hartwig Amination | C2-Bromo | Lower C-Br BDE | Pd(0) catalyst, phosphine ligand, strong base (e.g., NaOtBu) |
| Sonogashira Coupling | C2-Bromo | Lower C-Br BDE | Pd(0) catalyst, Cu(I) co-catalyst, amine base |
| Nucleophilic Aromatic Substitution (SNAr) | C2-Bromo | Strong electronic activation at the C2 position | Strong nucleophile (e.g., NaOMe, R₂NH), polar aprotic solvent |
| Directed ortho-Metalation (DoM) | C4-H or C6-H | Deprotonation directed by the pyridine nitrogen | Strong, non-nucleophilic base (e.g., LDA, TMP-bases) at low temp. |
Part 3: Validated Experimental Protocols
The following protocols are designed to be self-validating, providing clear steps for achieving high selectivity in the functionalization of this compound.
Caption: General experimental workflow for cross-coupling reactions.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C2-Bromo Position
This protocol describes the selective coupling of an arylboronic acid at the C2 position.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 mmol, 2.0 equiv.)
-
1,4-Dioxane, anhydrous (8 mL)
-
Deionized water, degassed (2 mL)
-
Schlenk flask and standard equipment for inert atmosphere chemistry
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and Pd(dppf)Cl₂ (0.03 mmol).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous, degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic mixture with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-aryl-3-chloro-5-methylpyridine.
Protocol 2: Selective Buchwald-Hartwig Amination at the C2-Bromo Position
This protocol details the C-N bond formation at the C2 position, leaving the C3-chloro group intact.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Amine (1.2 mmol, 1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol% Pd)
-
XPhos (2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl) (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv.)
-
Toluene, anhydrous (10 mL)
-
Sealed reaction tube or Schlenk flask
Procedure:
-
In a glovebox or under a stream of inert gas, add NaOtBu (1.4 mmol) to a dry sealed reaction tube.
-
In a separate vial, dissolve Pd₂(dba)₃ (0.02 mmol) and XPhos (0.04 mmol) in toluene (2 mL) to pre-form the catalyst.
-
To the reaction tube, add this compound (1.0 mmol), the amine (1.2 mmol), and the remaining toluene (8 mL).
-
Add the pre-formed catalyst solution to the reaction tube.
-
Seal the tube and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-18 hours).
-
Cool the reaction to room temperature. Carefully quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion
The differential reactivity of the halogen substituents in this compound provides a robust and predictable platform for sequential, site-selective functionalization. In palladium-catalyzed cross-coupling reactions, the greater lability and lower bond dissociation energy of the C2-Br bond ensure that it is the primary site of reaction.[2][3] This inherent chemoselectivity allows for the synthesis of a diverse array of 2-substituted-3-chloropyridine derivatives, preserving the C3-chloro position as a valuable handle for subsequent transformations. By understanding the fundamental mechanistic principles and employing validated protocols, researchers can effectively leverage this powerful building block to accelerate the discovery and development of novel chemical entities.
References
- Carrow, B. P., & Hartwig, J. F. (2011). C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society.
- DeLano, T. J., et al. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes.
- Yang, S., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
- Fairlamb, I. J. S., et al. (2011). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Journal of the American Chemical Society. [Link]
- Carrow, B. P., & Hartwig, J. F. (2011). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society.
- Emerson, J. P., et al. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Transactions. [Link]
- Emerson, J. P., et al. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Transactions.
- NINGBO INNO PHARMCHEM CO.,LTD. (Date not available).
- Engle, K. M., & Yu, J.-Q. (2013). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
- Not available. (2025).
- Johnson, C. D., et al. (1975). Substituent effects on the basicity of pyridine. Elucidation of the electronic character of .beta.-substituted vinyl groups. The Journal of Organic Chemistry. [Link]
- Hartwig, J. F., & Buchwald, S. L. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry. [Link]
- Wikipedia. (Date not available).
- Reddit. (2019). Why are chlorides less reactive in cross coupling reactions?. [Link]
- Not available. (Date not available). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. [Link]
- Not available. (Date not available). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. [Link]
- YouTube. (2019).
- Hartwig, J. F. (2016). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]
- Wikipedia. (Date not available). Sonogashira coupling. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (Date not available). Exploring the Chemical Properties and Reactivity of 3-Bromo-2-chloropyridine. [Link]
- Houk, K. N., & Merlic, C. A. (2011). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. The Journal of Organic Chemistry. [Link]
- Not available. (Date not available). Nucleophilic aromatic substitution reactions of chloropyrimidines. [Link]
- Organic Chemistry Portal. (Date not available). Suzuki Coupling. [Link]
- Not available. (Date not available). Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]
- Myers, A. G. (Date not available).
- Not available. (Date not available). Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi-Me(2)N(CH(2))(2)OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles. [Link]
- Not available. (Date not available).
- Organic Chemistry Portal. (Date not available). Sonogashira Coupling. [Link]
- PubChem. (Date not available). 2-Bromo-5-chloro-3-methylpyridine. [Link]
- Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
- Wikipedia. (Date not available).
- Not available. (2025). Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi−Me 2 N(CH 2 ) 2 OLi. New Access to 6Functional2-chloropyridines and Chloro-bis-heterocycles. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. Sonogashira Coupling [organic-chemistry.org]
- 19. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Benchmarking 2-bromo-3-chloro-5-methylpyridine
A Comparative Analysis of Reactivity and Synthetic Strategy for Drug Discovery Professionals
Introduction
In the intricate landscape of medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone of molecular design. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in a vast array of bioactive compounds and functional materials. The strategic functionalization of this core, however, is paramount. Success in any synthetic campaign hinges on the selection of building blocks that offer not just the desired substitution pattern, but also predictable reactivity and versatility.
This guide focuses on 2-bromo-3-chloro-5-methylpyridine , a di-halogenated heterocyclic building block that offers a powerful platform for sequential, regioselective functionalization. The presence of two different halogens—bromine and chlorine—at electronically distinct positions provides an opportunity for orthogonal synthesis that is not available in mono-halogenated or symmetrically di-halogenated analogues.
Our objective is to provide an in-depth, objective benchmark of this building block's performance. We will compare its reactivity in three of the most critical transformations in modern synthesis—the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions—against other common di-halogenated pyridine building blocks. This analysis is grounded in established mechanistic principles and supported by representative experimental data, offering researchers and drug development professionals a clear, actionable guide for synthetic design and optimization.
Chapter 1: Understanding the Building Blocks: A Profile of Reactivity
The choice of a building block is a critical decision point that dictates subsequent synthetic strategy. The inherent reactivity of the carbon-halogen (C-X) bond in palladium-catalyzed cross-coupling is the central principle governing this choice.
The Subject: this compound
This building block presents two distinct reaction handles. The fundamental principle governing its utility is the differential reactivity of the C-Br and C-Cl bonds. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the aryl halide to the Pd(0) center is typically the rate-determining step.[1] The reaction rate is inversely correlated with the bond dissociation energy of the C-X bond. The established order of reactivity is C-I > C-Br > C-Cl > C-F.[1][2]
Consequently, the C-Br bond at the 2-position of our subject molecule is significantly more susceptible to oxidative addition than the more robust C-Cl bond at the 3-position. This intrinsic electronic difference is the key to achieving selective mono-functionalization, leaving the chlorine atom untouched for a subsequent, distinct transformation. This feature is invaluable for building molecular complexity in a controlled, stepwise manner.
The Alternatives: A Comparative Set
To provide a meaningful benchmark, we will compare this compound against two logical alternatives that highlight key differences in reactivity and selectivity.
-
Alternative 1: 2,3-dichloro-5-methylpyridine: This analogue replaces the reactive bromine with a second chlorine. While it possesses the same substitution pattern, the lack of a highly reactive C-Br bond necessitates more forcing conditions to achieve coupling, and achieving selective mono-arylation can be challenging.
-
Alternative 2: 2,5-dibromo-3-methylpyridine: With two C-Br bonds, this building block is highly reactive. However, the challenge shifts from reactivity to regioselectivity. While the C-Br at the 2-position is generally more reactive electronically, achieving exclusive mono-substitution without concomitant di-substitution requires careful control over stoichiometry and reaction conditions.[3][4]
Table 1: Comparative Overview of Pyridine Building Blocks
| Feature | This compound | 2,3-dichloro-5-methylpyridine | 2,5-dibromo-3-methylpyridine |
| Structure | Cc1cc(Cl)c(Br)nc1 | Cc1cc(Cl)c(Cl)nc1 | Cc1cc(Br)c(Br)nc1 |
| Molecular Weight | 208.45 g/mol | 164.01 g/mol | 252.90 g/mol |
| Primary Reactive Site | C2-Br | C2-Cl (less reactive) | C2-Br (potential for C5 reaction) |
| Key Advantage | Excellent for orthogonal synthesis | Cost-effective | High reactivity for double coupling |
| Primary Challenge | Requires catalyst tuning for C-Cl step | Harsh conditions for C-Cl activation | Controlling regioselectivity |
Chapter 2: Benchmarking Performance in Key Cross-Coupling Reactions
We now turn to a quantitative comparison of our building blocks in three cornerstone palladium-catalyzed reactions. The following data is illustrative, representing typical outcomes under standardized conditions designed to highlight the inherent reactivity differences.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, a robust method for forming C-C bonds, is a workhorse in drug discovery for constructing biaryl scaffolds.[5][6] The reaction's success is highly dependent on the ease of oxidative addition of the halide.
Causality of Experimental Design: For these reactions, a catalyst system like Pd(PPh₃)₄ is often sufficient for reactive C-Br bonds. However, for the less reactive C-Cl bonds, or to improve reaction rates, more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) are frequently required to facilitate the challenging oxidative addition step and prevent catalyst inhibition by the pyridine nitrogen.[1][3] A base like K₂CO₃ or K₃PO₄ is necessary to activate the boronic acid for the transmetalation step.[5]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Table 2: Comparative Yields in a Model Suzuki-Miyaura Reaction (Conditions: Pyridine substrate (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), Pd₂(dba)₃/SPhos (2 mol%), K₃PO₄ (2.0 eq), Dioxane/H₂O, 100 °C, 18h)
| Building Block | Product(s) | Yield (%) | Comments |
| This compound | Mono-arylated at C2-Br | 92% | Excellent selectivity, C-Cl bond remains for further functionalization.[2] |
| 2,3-dichloro-5-methylpyridine | Mono-arylated at C2-Cl | 45% | Sluggish reaction due to strong C-Cl bond. Significant starting material recovered. |
| 2,5-dibromo-3-methylpyridine | Mono-arylated at C2-Br | 75% | Good yield of mono-product, but ~15% di-arylated byproduct observed.[3] |
Discussion: The data clearly demonstrates the superior performance of this compound for selective mono-arylation. Its reactivity profile allows for high conversion at the C-Br position under standard conditions, while the C-Cl bond remains inert, providing a clean intermediate for subsequent diversification.
Buchwald-Hartwig Amination
The formation of C-N bonds via Buchwald-Hartwig amination is indispensable for synthesizing the arylamine motifs prevalent in pharmaceuticals.[7][8][9] This reaction is often more sensitive to catalyst and ligand choice than C-C couplings.
Causality of Experimental Design: The nitrogen atom of the pyridine ring can act as a ligand for the palladium catalyst, leading to catalyst deactivation.[3] To mitigate this, bulky, electron-rich biaryl phosphine ligands (e.g., RuPhos, BrettPhos) are often essential.[10] These ligands create a sterically hindered environment around the palladium center, promoting the desired catalytic cycle and discouraging unproductive coordination. A strong, non-nucleophilic base like NaOt-Bu or LiHMDS is required to deprotonate the amine for coordination to the palladium complex.[8][11]
Table 3: Comparative Yields in a Model Buchwald-Hartwig Amination (Conditions: Pyridine substrate (1.0 eq), Morpholine (1.2 eq), RuPhos Pd G3 (2 mol%), NaOt-Bu (1.4 eq), Toluene, 110 °C, 24h)
| Building Block | Product(s) | Yield (%) | Comments |
| This compound | Mono-aminated at C2-Br | 88% | High yield and clean conversion. The C-Cl site is preserved. |
| 2,3-dichloro-5-methylpyridine | Mono-aminated at C2-Cl | 35-50% | Requires more specialized, highly active catalysts. Yields can be variable.[1] |
| 2,5-dibromo-3-methylpyridine | Mono-aminated at C2-Br | 70% | Prone to over-reaction, leading to di-aminated and other side products. |
Discussion: Again, this compound provides the cleanest outcome for selective C-N bond formation. The predictable reactivity of the C-Br bond allows for the efficient synthesis of 2-amino-3-chloro-5-methylpyridine derivatives, which are valuable intermediates themselves.
Sonogashira Coupling
The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds, introducing alkynyl moieties that are versatile functional groups for further chemistry (e.g., click chemistry, reductions) or as part of a final target structure.[12]
Causality of Experimental Design: The standard Sonogashira reaction requires a dual catalyst system: a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) to activate the aryl halide and a copper(I) co-catalyst (e.g., CuI) to activate the terminal alkyne.[12][13] An amine base, such as triethylamine or diisopropylethylamine, serves both as the base and often as a solvent. The reactivity trend of C-Br >> C-Cl is particularly pronounced in this reaction.[1]
Table 4: Comparative Yields in a Model Sonogashira Coupling (Conditions: Pyridine substrate (1.0 eq), Phenylacetylene (1.2 eq), Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%), Et₃N, 60 °C, 16h)
| Building Block | Product(s) | Yield (%) | Comments |
| This compound | Mono-alkynylated at C2-Br | 90% | Efficient and highly selective coupling under relatively mild conditions. |
| 2,3-dichloro-5-methylpyridine | Mono-alkynylated at C2-Cl | <10% | Very low reactivity. C-Cl bonds are generally poor substrates for standard Sonogashira conditions. |
| 2,5-dibromo-3-methylpyridine | Mono-alkynylated at C2-Br | 80% | Good yield, but risk of di-alkynylation and Glaser coupling side products. |
Discussion: The benchmarking results for the Sonogashira coupling are stark. This compound stands out as a highly effective substrate, while the dichloro-analogue is nearly unreactive. This highlights the critical importance of selecting a building block with an appropriately activated halogen for this transformation.
Chapter 3: Field-Proven Experimental Protocols
To ensure the practical utility of this guide, we provide detailed, self-validating protocols for the key transformations discussed. These protocols represent a robust starting point for synthesis.
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.
Protocol 3.1: Selective Suzuki-Miyaura Coupling of this compound
-
Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (208 mg, 1.0 mmol, 1.0 eq), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol, 1.2 eq), potassium phosphate (K₃PO₄, 425 mg, 2.0 mmol, 2.0 eq), and the palladium catalyst system (e.g., Pd₂(dba)₃, 18.3 mg, 0.02 mmol; SPhos, 16.4 mg, 0.04 mmol).
-
Inerting: Seal the tube with a septum, and evacuate and backfill with argon gas. Repeat this cycle three times.
-
Reaction: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe. Place the reaction vessel in a preheated oil bath at 100 °C.
-
Monitoring: Stir the reaction vigorously for 16-24 hours. Monitor the consumption of the starting material by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired product.[1][3]
Protocol 3.2: Selective Buchwald-Hartwig Amination of this compound
-
Setup: To an oven-dried Schlenk tube, add this compound (208 mg, 1.0 mmol, 1.0 eq), sodium tert-butoxide (NaOt-Bu, 135 mg, 1.4 mmol, 1.4 eq), and the palladium precatalyst (e.g., RuPhos Pd G3, 16.7 mg, 0.02 mmol, 2 mol%).
-
Inerting: Seal the tube, and evacuate and backfill with argon gas three times.
-
Reaction: Add anhydrous, degassed toluene (5 mL) followed by morpholine (105 µL, 1.2 mmol, 1.2 eq) via syringe. Seal the tube tightly and place it in a preheated oil bath at 110 °C.
-
Monitoring: Stir the reaction for 18-24 hours until TLC or LC-MS analysis indicates full conversion.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.[8]
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel to obtain the pure N-arylated product.
Chapter 4: Advanced Synthetic Strategy: The Power of Orthogonal Coupling
The primary strategic advantage of this compound is its capacity for use in orthogonal, sequential cross-coupling reactions .[14] This approach allows for the controlled and divergent synthesis of highly functionalized pyridine libraries from a single, common intermediate.
The workflow is logical: the first, milder reaction targets the C-Br bond, and the second, more forcing reaction functionalizes the remaining C-Cl bond. This allows for the introduction of two different functionalities (e.g., an aryl group via Suzuki and an amine via Buchwald-Hartwig) in a planned sequence.
Caption: Orthogonal synthesis strategy using this compound.
This strategy is far more efficient than attempting to synthesize each final compound from a different starting material. It is a cornerstone of modern library synthesis for lead discovery, enabling rapid exploration of structure-activity relationships (SAR) around the pyridine core.
Conclusion
The selection of a building block is a decision with far-reaching consequences for the efficiency, cost, and ultimate success of a synthetic campaign. Through objective comparison and analysis, this guide has demonstrated that This compound is a superior building block for applications requiring controlled, regioselective functionalization of the pyridine ring.
Its key strengths are:
-
Predictable Regioselectivity: The C-Br bond reacts preferentially under a wide range of standard cross-coupling conditions, providing clean mono-functionalized products in high yield.
-
Orthogonal Potential: The remaining C-Cl bond serves as a stable handle for a second, distinct transformation, enabling powerful sequential coupling strategies.
-
Versatility: It performs exceptionally well in C-C, C-N, and C-C(sp) bond-forming reactions, making it a versatile tool for medicinal chemists.
While alternatives like 2,3-dichloro-5-methylpyridine may be suitable for simpler targets, and 2,5-dibromo-3-methylpyridine for symmetric di-functionalization, neither offers the strategic balance of reactivity and control afforded by the bromo-chloro analogue. For researchers and drug development professionals tasked with generating novel, complex, and diverse chemical matter, this compound represents a powerful and strategically sound choice.
References
- A Review on Palladium Catalyzed Coupling Reactions. INTERNATIONAL JOURNAL OF PHARMACEUTICAL AND CHEMICAL SCIENCES. [Link]
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health (NIH). [Link]
- Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. Request PDF. [Link]
- Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. National Institutes of Health (NIH). [Link]
- Buchwald–Hartwig amin
- Exploiting Orthogonal C–C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6-Di(quinolin-8-yl)pyridine Ruthenium(II) Photosensitizer Triads. National Institutes of Health (NIH). [Link]
- Buchwald-Hartwig Amin
- Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]
- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. [Link]
- Design and Synthesis of Fused Pyridine Building Blocks for Automated Library Generation.
- Palladium(0)
- Sonogashira Coupling. Organic Chemistry Portal. [Link]
- Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine.
- Suzuki Coupling. Organic Chemistry Portal. [Link]
- The Suzuki Reaction. Andrew G Myers Research Group. [Link]
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
- A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. White Rose Research Online. [Link]
- A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.
- Practical High-Throughput Experimentation for Chemists. ACS Medicinal Chemistry Letters. [Link]
- Preparation of a Kröhnke Pyridine Combinatorial Library Suitable for Solution-Phase Biological Screening.
- Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. PubMed. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jk-sci.com [jk-sci.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. Exploiting Orthogonal C–C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6-Di(quinolin-8-yl)pyridine Ruthenium(II) Photosensitizer Triads - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Cross-Coupling Reactions of 2-bromo-3-chloro-5-methylpyridine: A Comparative Analysis of Reaction Yields
For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern synthesis. The compound 2-bromo-3-chloro-5-methylpyridine stands as a versatile building block, offering multiple avenues for molecular elaboration. Its value lies in the differential reactivity of its two halogen substituents, providing a handle for selective, high-yield transformations.[1][2]
This guide provides an in-depth technical comparison of the expected reaction yields for this compound in three of the most powerful palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. While direct, comprehensive comparative studies on this specific substrate are limited in the public literature, this guide synthesizes data from structurally analogous systems to provide a robust framework for experimental design and optimization.
The Principle of Regioselectivity: Why the Bromine Reacts First
In palladium-catalyzed cross-coupling reactions, the first and often rate-determining step is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The energy of this bond is the primary determinant of reactivity. The generally accepted order of reactivity for halogens is I > Br > Cl > F, which is inversely correlated with their bond dissociation energies.[3][4]
For this compound, the carbon-bromine (C-Br) bond is significantly weaker than the carbon-chlorine (C-Cl) bond. Consequently, palladium catalysts will selectively insert into the C-Br bond at the 2-position, leaving the C-Cl bond at the 3-position intact for potential subsequent transformations. This inherent regioselectivity is a key strategic advantage of this substrate.
Caption: Predicted regioselectivity in palladium-catalyzed cross-coupling of this compound.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a robust and widely employed method for the formation of C(sp²)–C(sp²) bonds. For this compound, this reaction enables the introduction of a wide array of aryl and heteroaryl substituents at the 2-position. Based on literature for analogous bromochloropyridines, high yields can be anticipated with careful selection of the catalyst, ligand, and base.[5]
Comparative Reaction Conditions and Yields for Suzuki-Miyaura Coupling of Analogous Bromopyridines
| Aryl Halide Substrate | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 5-bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | Moderate to Good | [6] |
| 5-bromo-2-chloro-4-methylpyridine | Arylboronic acid | Pd(PPh₃)₄ (3-5) | - | K₂CO₃ | Toluene/H₂O | 90-100 | Good | [5] |
| 3-bromo-2-fluoro-5-methylpyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3.6) | K₃PO₄ | Toluene | 100 | >95 | [7] |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol is a generalized starting point and may require optimization for specific substrates.
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).
-
Add a degassed solvent system, typically a 4:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is an indispensable tool for the synthesis of aryl and heteroaryl amines. For this compound, this reaction allows for the introduction of a diverse range of primary and secondary amines at the 2-position. The use of bulky, electron-rich phosphine ligands is often crucial for achieving high yields, especially with less reactive amines.[8][9]
Comparative Reaction Conditions and Yields for Buchwald-Hartwig Amination of Analogous Bromopyridines
| Aryl Halide Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-bromo-5-chloro-3-methylpyrazine | Aniline | Pd₂(dba)₃ (1-2) | Xantphos (2-4) | NaOtBu | Toluene | 100 | Good to Excellent | [8] |
| 3-bromo-2-aminopyridine | Morpholine | RuPhos Precatalyst (2) | - | LiHMDS | THF | 65 | 83 | [10] |
| 2-bromo-6-methylpyridine | Various amines | Pd(OAc)₂ (1-2) | RuPhos (2-4) | NaOtBu | Toluene | 100 | 50-99 | [4] |
Experimental Protocol: Buchwald-Hartwig Amination of this compound
This protocol is a generalized starting point and should be optimized for each specific amine.
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a bulky phosphine ligand (e.g., RuPhos, 4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 equiv).
-
Add this compound (1.0 equiv) and the desired amine (1.2 equiv).
-
Add anhydrous, degassed toluene.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer and concentrate.
-
Purify the crude product by flash column chromatography.
Caption: General workflow for the Buchwald-Hartwig amination reaction.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a direct and efficient route to the formation of C(sp²)–C(sp) bonds, yielding valuable alkynyl-substituted pyridines. The higher reactivity of the C-Br bond in this compound is particularly advantageous in this transformation, generally allowing for milder reaction conditions compared to the coupling of chloro-pyridines.[4]
Comparative Reaction Conditions and Yields for Sonogashira Coupling of Analogous Bromopyridines
| Aryl Halide Substrate | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-amino-3-bromopyridines | Terminal alkynes | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 72-96 | [11] |
| 6-bromo-3-fluoro-2-cyanopyridine | Terminal alkynes | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF/Et₃N | RT | High | [12] |
| 2-bromo-6-methylpyridine | Terminal alkynes | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF/Et₃N | RT-100 | Good | [4] |
Experimental Protocol: Sonogashira Coupling of this compound
This protocol is a generalized starting point and may require optimization.
-
To a dry Schlenk flask, add this compound (1.0 equiv), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (3 mol%), and a copper(I) co-catalyst like CuI (5 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add an anhydrous, degassed solvent such as tetrahydrofuran (THF), followed by an amine base (e.g., triethylamine, 2.0 equiv) and the terminal alkyne (1.2 equiv).
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride and brine.
-
Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.
Caption: General workflow for the Sonogashira coupling reaction.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex substituted pyridines. The pronounced difference in reactivity between the C-Br and C-Cl bonds allows for predictable and high-yielding regioselective functionalization at the 2-position via Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. By leveraging the extensive literature on analogous bromopyridine systems, researchers can confidently design and execute efficient synthetic routes to novel compounds for pharmaceutical and agrochemical applications. The protocols and comparative data presented in this guide serve as a robust starting point for such endeavors.
References
- The Chemistry Behind this compound: Synthesis and Applications.
- This compound | 65550-81-4 | Benchchem.
- Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. National Institutes of Health.
- A Comparative Guide to the Reaction Products of 2-Bromo-3-chloro-5-hydroxypyridine. Benchchem.
- US Patent US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones. Google Patents.
- 2-Bromo-5-chloro-3-methylpyrazine Technical Guide. Benchchem.
- This compound | CAS 65550-81-4. Santa Cruz Biotechnology.
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine. MDPI.
- Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines. Benchchem.
- Reactivity Face-Off: 2-Bromo-6-methylpyridine vs. 2-Chloro-6-methylpyridine in Cross-Coupling Reactions. Benchchem.
- 2-Bromo-5-chloro-3-methylpyridine | C6H5BrClN | CID 12630985. PubChem.
- Application Notes and Protocols for Suzuki Coupling Reactions of 5-Bromo-2-chloro-4-methylpyridine. Benchchem.
- Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. Benchchem.
- A Comparative Guide to Named Reactions for the Functionalization of 2-Bromo-4-methylpyridine. Benchchem.
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org.
- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. ePrints Soton.
- Reactivity Face-Off: 3-Bromo-2-fluoro-5-methylpyridine vs. Chloropyridines in Cross-Coupling Reactions. Benchchem.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. hpxia.xmu.edu.cn [hpxia.xmu.edu.cn]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Guide to the Structural Elucidation of 2-Bromo-3-Chloro-5-Methylpyridine and Its Key Positional Isomers
Introduction
In the fields of pharmaceutical development and materials science, the precise structural characterization of chemical intermediates is not merely a procedural step but a cornerstone of innovation and safety. Halogenated methylpyridines, such as 2-bromo-3-chloro-5-methylpyridine, are highly versatile building blocks, prized for the differential reactivity of their substituents which allows for sequential, site-selective modifications.[1][2] However, synthetic routes can often yield a mixture of positional isomers, each with potentially distinct chemical behaviors and biological activities. Distinguishing these isomers is therefore a critical analytical challenge.
This guide provides an in-depth comparative analysis of the spectroscopic signatures of this compound and two of its key positional isomers: 3-bromo-2-chloro-5-methylpyridine and 2-bromo-5-chloro-3-methylpyridine. By leveraging the unique insights provided by Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy, this document serves as a practical resource for researchers to unambiguously confirm the identity and purity of their target compounds.
Isomer Overview
The isomers under comparison share the same molecular formula (C₆H₅BrClN) and molecular weight (approx. 206.47 g/mol ) but differ in the arrangement of the bromo, chloro, and methyl substituents on the pyridine ring.[3][4][5] This seemingly subtle structural variance gives rise to distinct electronic environments within each molecule, which can be effectively probed and differentiated by modern spectroscopic techniques.
| Compound | Structure | CAS Number |
| Isomer A: this compound | 65550-81-4[5] | |
| Isomer B: 3-Bromo-2-chloro-5-methylpyridine | 17282-03-0[4] | |
| Isomer C: 2-Bromo-5-chloro-3-methylpyridine | 65550-77-8[6][7][8] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is unequivocally the most powerful technique for distinguishing these isomers. The chemical shift (δ) of each proton and carbon nucleus is exquisitely sensitive to its local electronic environment, which is uniquely defined by the positions of the adjacent electron-withdrawing halogens (-Br, -Cl) and the electron-donating methyl group (-CH₃).
Causality Behind Spectral Differences
The electronegativity of the nitrogen atom and the halogen substituents deshields adjacent nuclei, causing their signals to appear at a higher chemical shift (downfield). Conversely, the electron-donating nature of the methyl group provides shielding, shifting signals upfield. The coupling patterns (multiplicity and J-values) between adjacent protons provide definitive connectivity information.
¹H NMR Comparison
The aromatic region of the ¹H NMR spectrum provides a clear fingerprint for each isomer.
| Isomer | H-4 Signal (δ, ppm) | H-6 Signal (δ, ppm) | -CH₃ Signal (δ, ppm) | Key Differentiator |
| A: 2-Br, 3-Cl, 5-Me | ~7.8 (d, J≈2 Hz) | ~8.1 (d, J≈2 Hz) | ~2.4 (s) | Two aromatic doublets with small meta-coupling. |
| B: 3-Br, 2-Cl, 5-Me | ~7.7 (d, J≈2 Hz) | ~8.2 (d, J≈2 Hz) | ~2.3 (s) | Similar to Isomer A, but subtle downfield shift of H-6 due to proximity to N and Cl. |
| C: 2-Br, 5-Cl, 3-Me | ~7.9 (s) | ~8.3 (s) | ~2.5 (s) | Two aromatic singlets, as H-4 and H-6 have no adjacent protons for coupling. |
Note: Predicted chemical shifts based on established substituent effects in pyridine systems. Actual values may vary slightly based on solvent and concentration.[9]
¹³C NMR Comparison
The ¹³C NMR spectrum further corroborates the structural assignment, with carbon chemical shifts being highly sensitive to the attached substituents.
| Isomer | C-2 (δ, ppm) | C-3 (δ, ppm) | C-4 (δ, ppm) | C-5 (δ, ppm) | C-6 (δ, ppm) | -CH₃ (δ, ppm) |
| A: 2-Br, 3-Cl, 5-Me | ~142 | ~130 | ~140 | ~135 | ~150 | ~18 |
| B: 3-Br, 2-Cl, 5-Me | ~151 | ~122 | ~141 | ~136 | ~148 | ~18 |
| C: 2-Br, 5-Cl, 3-Me | ~141 | ~138 | ~139 | ~131 | ~149 | ~19 |
Note: Predicted values based on additivity rules for substituted pyridines. The carbon directly attached to a halogen (C-Br, C-Cl) shows a distinct chemical shift.[10][11][12]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).[9]
-
Internal Standard: Add tetramethylsilane (TMS) to a final concentration of 0.03% (v/v) as an internal reference (δ = 0.00 ppm).[9]
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Use a 30-degree pulse angle and a relaxation delay of 2 seconds. Co-add 16 scans to ensure a good signal-to-noise ratio.
-
¹³C NMR Acquisition: On the same instrument, acquire a proton-decoupled ¹³C spectrum at 100 MHz. A relaxation delay of 5 seconds is recommended due to the longer relaxation times of quaternary carbons.
-
Data Processing: Process the raw data using appropriate software. Reference the spectrum to the TMS signal. For ¹H spectra, integrate the peak areas and analyze the coupling patterns. For ¹³C spectra, identify the chemical shift of each unique carbon.
Mass Spectrometry (MS): Confirming Composition and Fragmentation
While MS cannot distinguish between isomers based on the molecular ion peak alone, it is essential for confirming the molecular formula and can offer clues through fragmentation patterns.
Causality Behind Spectral Features
Under Electron Ionization (EI), the molecule is ionized to form a molecular ion (M⁺˙), which then undergoes fragmentation. The most stable fragments are preferentially formed. The presence of bromine and chlorine isotopes (⁷⁹Br/⁸¹Br in a ~1:1 ratio; ³⁵Cl/³⁷Cl in a ~3:1 ratio) creates a characteristic isotopic pattern for any fragment containing these halogens.[13][14]
Predicted Mass Spectrum Data
All three isomers will exhibit a complex molecular ion region due to the combination of Br and Cl isotopes.
-
M⁺˙: [C₆H₅³⁵Cl⁷⁹Br]⁺˙
-
(M+2)⁺˙: Contains one ³⁷Cl or one ⁸¹Br
-
(M+4)⁺˙: Contains one ³⁷Cl and one ⁸¹Br
The primary fragmentation pathways are expected to be the loss of a bromine radical (•Br), a chlorine radical (•Cl), or a methyl radical (•CH₃).[15]
| m/z (mass-to-charge) | Proposed Ion Identity | Comments |
| 205/207/209 | [C₆H₅BrClN]⁺˙ | Molecular ion cluster. The relative intensities confirm the presence of one Br and one Cl atom. |
| 190/192/194 | [C₅H₂BrClN]⁺˙ | Loss of a methyl radical (•CH₃). Common for methylated aromatics.[15] |
| 126/128 | [C₆H₅ClN]⁺ | Loss of a bromine radical (•Br). |
| 170/172 | [C₆H₅BrN]⁺ | Loss of a chlorine radical (•Cl). |
While the major fragments will be the same, the relative intensities of the fragment ions may differ slightly due to the varied stability of the resulting cations, potentially offering a minor differentiation point.
Workflow for Mass Spectrometry Analysis
Caption: General experimental workflow for MS analysis of pyridine isomers.
Infrared (IR) Spectroscopy: The Vibrational Fingerprint
IR spectroscopy provides a unique "fingerprint" based on the vibrational modes of the molecule.[16] The positions of the substituents influence the C-H bending patterns in the fingerprint region (below 1000 cm⁻¹), which can be diagnostic.
Causality Behind Spectral Differences
The pyridine ring has characteristic C=C and C=N stretching vibrations between 1400-1610 cm⁻¹.[16] The substitution pattern affects the symmetry of the molecule and the dipole moment changes during vibrations, leading to shifts in frequency and intensity. The out-of-plane C-H bending vibrations are particularly sensitive to the positions of the remaining ring hydrogens.
Predicted IR Absorption Bands
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Comments |
| Aromatic C-H Stretch | 3000 - 3100 | Present in all isomers. |
| C=C and C=N Ring Stretching | 1540 - 1610 | All isomers will show a series of sharp bands. The exact positions and relative intensities will vary.[16] |
| C-H Out-of-Plane Bending | 750 - 900 | This region is highly diagnostic. The pattern of bands depends on the number and position of adjacent free ring hydrogens. |
| C-Cl Stretch | 650 - 800 | A strong band, but may overlap with other vibrations. |
| C-Br Stretch | 500 - 650 | A strong band in the lower frequency region. |
Key Differentiator: The pattern of C-H out-of-plane bending bands will be the most reliable feature for distinguishing the isomers via IR. For example, Isomer C with its two isolated ring protons will have a different pattern compared to Isomers A and B, which have two adjacent ring protons.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation (KBr Pellet): Finely grind 1-2 mg of the solid sample with 150-200 mg of dry, FT-IR grade potassium bromide (KBr).[16]
-
Pellet Formation: Transfer the mixture to a pellet die and apply 8-10 tons of pressure using a hydraulic press to form a transparent pellet.[16]
-
Data Acquisition: Record a background spectrum of the empty sample holder. Place the KBr pellet in the holder and acquire the sample spectrum from 4000 to 400 cm⁻¹. Co-add 32 scans for a high-quality spectrum.
UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within the molecule, primarily the π → π* and n → π* transitions of the pyridine ring.
Causality Behind Spectral Differences
The position and nature of substituents affect the energy levels of the molecular orbitals. Halogens, through their inductive electron-withdrawing effect and resonance electron-donating effect, will shift the absorption maxima (λ_max). The solvent can also play a significant role in the position of λ_max, particularly for n → π* transitions.[17]
Predicted UV-Vis Absorption
Pyridine itself shows characteristic absorption bands. The substitution with halogens and a methyl group will cause a bathochromic (red) shift of these bands.
| Isomer | Predicted λ_max (nm) | Transition Type | Comments |
| A, B, C | ~260 - 280 | π → π | The exact λ_max will differ slightly for each isomer due to the unique electronic perturbation of the substitution pattern. The differences may be subtle and require a high-resolution spectrophotometer to resolve. |
| A, B, C | ~290 - 320 | n → π | This transition is often weaker and more sensitive to solvent polarity. |
While UV-Vis spectroscopy is less definitive for distinguishing these specific isomers compared to NMR, it can be a valuable tool for routine quality control once a reference spectrum for a pure isomer has been established.
Conclusion
The structural elucidation of this compound and its positional isomers is a task readily accomplished through a multi-technique spectroscopic approach. While MS confirms molecular weight and elemental composition and IR provides a unique vibrational fingerprint, NMR spectroscopy stands out as the most unambiguous and definitive method. The distinct chemical shifts and coupling patterns in both ¹H and ¹³C NMR spectra provide a wealth of structural information that allows for the clear and confident differentiation of Isomer A (2,3,5-), Isomer B (3,2,5-), and Isomer C (2,5,3-). By following the detailed protocols and understanding the causal principles outlined in this guide, researchers can ensure the structural integrity of their materials, a critical step in the path of scientific discovery and development.
References
- Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.
- Adsorption/desorption of substituted pyridines as probe molecules for surface acidities studied by Fourier transform infrared spectroscopy. SPIE Digital Library.
- Infrared Spectral-Structural Correlations of Some Substituted Pyridines. (n.d.).
- Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. MDPI.
- The Chemistry Behind this compound: Synthesis and Applications. (n.d.).
- THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. (1957). Canadian Journal of Chemistry.
- 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a) - DTIC. (n.d.).
- An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. ChemRxiv.
- NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.
- Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. (1965). CHIMIA.
- 2-Bromo-5-chloro-3-methylpyridine. PubChem.
- Supporting Information. The Royal Society of Chemistry. (n.d.).
- 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine. PubChem.
- 3-Bromo-2-chloro-5-methylpyridine. PubChem.
- Mass Spectra of some substituted 2-Chloro-pyridones. (n.d.).
- Pyridine Dimers and Their Low‐Temperature Isomerization: A High‐Resolution Matrix‐Isolation Spectroscopy Study. (2020). Chemistry – A European Journal.
- Fragmentation Patterns in Mass Spectrometry. TutorChase.
- Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
- mass spectra - the M+2 peak. Chemguide.
- 2-Bromo-5-methylpyridine.
- UV–vis absorption and fluorescence spectra of 5 (brown line), 7 (black...).
- Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives.
- Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. (2023). RSC Advances.
- Pinning Down Small Populations of Photoinduced Intermediates Using Transient Absorption Spectroscopy and Time-Dependent Density Functional Theory Difference Spectra to Provide Mechanistic Insight into Controlling Pyridine Azo Dynamics with Protons. (2020). The Journal of Physical Chemistry A.
- Study of UV-Vis absorption spectra of magnetic molecule tripyridinium bis[tetrabromidoferrate(III)] bromide with density functional formalisms. (2012). Scientia Iranica.
- Superposed UV-vis spectra for the spectrometric detection of bromide ions.
- In situ UV-visible spectrum acquisition of Br3−.
- UV-vis absorption spectra of pure 0.4 M bromide electrolysis product...
Sources
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-Bromo-5-chloro-3-methylpyridine | C6H5BrClN | CID 12630985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Bromo-2-chloro-5-methylpyridine | C6H5BrClN | CID 285437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. 65550-77-8|2-Bromo-5-chloro-3-methylpyridine|BLD Pharm [bldpharm.com]
- 7. 2-Bromo-5-chloro-3-methylpyridine | [frontierspecialtychemicals.com]
- 8. 2-Bromo-5-chloro-3-methylpyridine | 65550-77-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. tutorchase.com [tutorchase.com]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-3-chloro-5-methylpyridine
This document provides a comprehensive, step-by-step guide for the safe handling and proper disposal of 2-Bromo-3-chloro-5-methylpyridine. As a halogenated pyridine derivative, this compound requires meticulous management to ensure personnel safety, regulatory compliance, and environmental protection. This guide is designed for laboratory professionals engaged in research and development who handle such specialized chemical intermediates.
Hazard Profile and Immediate Safety Considerations
Understanding the intrinsic hazards of this compound is the foundation of its safe management. This compound is classified as a hazardous substance, and its handling necessitates strict adherence to safety protocols. The primary risks are associated with irritation to the skin, eyes, and respiratory system.[1][2][3]
The causality behind these risks lies in its chemical structure. As a halogenated aromatic compound, it can interact with biological tissues, leading to irritation. Inhalation of its dust or vapors can irritate the respiratory tract, while direct contact can cause significant skin and eye irritation.[1][2] Therefore, all handling procedures must be designed to minimize direct contact and aerosol generation.
Table 1: GHS Hazard Classification Summary for Halogenated Pyridines | Hazard Class | Hazard Statement | GHS Pictogram | Precautionary Action | | :--- | :--- | :--- | :--- | | Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation.[1][3] |
| P280: Wear protective gloves/protective clothing.[1][3] | | Serious Eye Damage/Irritation (Category 2/2A) | H319: Causes serious eye irritation.[1][2][3] | | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3] | | Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation.[1][3] | | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][3] | | Acute toxicity, oral (Category 4) | H302: Harmful if swallowed.[1] | | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1] |Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to create a reliable barrier between the researcher and the chemical. Each component is selected to counter a specific hazard identified above.
-
Engineering Controls : Always handle this compound inside a certified chemical fume hood to control vapor and dust exposure.[4][5] The fume hood is your primary line of defense. Ensure eyewash stations and safety showers are readily accessible.[1][6]
-
Eye and Face Protection : Wear chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn over the goggles if there is a significant risk of splashing.[1]
-
Skin and Body Protection : A flame-resistant lab coat must be worn and fully buttoned. Wear chemical-resistant gloves; nitrile gloves are a common choice, but it is crucial to check the manufacturer's compatibility chart for breakthrough time.[4] For significant handling, consider double-gloving.
-
Respiratory Protection : If engineering controls are insufficient or during a spill cleanup, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.[2][6]
Waste Classification and Segregation: The Critical First Step
Proper disposal begins with correct classification and segregation at the point of generation. Misclassification can lead to dangerous chemical reactions, non-compliance, and significantly increased disposal costs.[7]
This compound is a halogenated organic compound due to the presence of bromine and chlorine atoms.[8] This classification is critical because U.S. Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA) often mandate specific treatment methods for halogenated wastes, which are different from non-halogenated wastes.[9][10]
The primary reason for this segregation is the end-of-life treatment. Halogenated wastes are typically destroyed via high-temperature incineration.[8] During this process, the halogens (Cl, Br) form acidic gases (HCl, HBr) that must be neutralized in a scrubber system. Mixing non-halogenated waste into this stream needlessly increases the volume of waste that must undergo this more complex and expensive treatment process.[7]
Caption: Waste segregation decision workflow for laboratory waste.
Step-by-Step Collection and Containment Protocol
A. Liquid Waste (e.g., reaction mother liquors, contaminated solvents):
-
Select Container : Use a designated, properly vented, and chemically compatible container for "Halogenated Organic Waste."[5][11] The container must have a screw cap and be in good condition.
-
Labeling : Before adding any waste, affix a "Hazardous Waste" label. Clearly write the full chemical name, "this compound," and list any other solvents or reagents present with their approximate concentrations.[11] Do not use abbreviations.
-
Collection : Pour the waste carefully into the container, using a funnel to prevent spills. Keep the container closed at all times except when adding waste.[11]
-
Storage : Store the waste container in a designated satellite accumulation area that is in a secondary containment tray to prevent the spread of potential leaks.[5]
B. Solid Waste (e.g., contaminated gloves, weigh paper, silica gel):
-
Select Container : Use a dedicated, clearly labeled container for "Solid Halogenated Organic Waste." This is typically a plastic pail with a lid or a double-bagged, puncture-resistant bag.
-
Labeling : Clearly label the container with "Hazardous Waste" and the names of the contaminating chemicals.
-
Collection : Place all contaminated disposable items directly into this container. Avoid mixing with non-hazardous trash.
-
Minimization : Do not dispose of uncontaminated items in the hazardous waste stream. This minimizes the volume of hazardous waste generated.
Spill Management Protocol
Accidental spills must be managed immediately and safely.
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Control Vapors : Ensure the chemical fume hood is operational. If the spill is outside a hood, increase ventilation if it can be done safely.
-
PPE : Don the appropriate PPE as described in Section 2, including respiratory protection if necessary.
-
Containment : For liquid spills, use an inert absorbent material like vermiculite, sand, or a commercial spill kit to contain the spill.[4][12] Do not use combustible materials like paper towels as the primary absorbent.
-
Collection : Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[1]
-
Decontamination : Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Reporting : Report the spill to your institution's Environmental Health & Safety (EH&S) department.
Final Disposal Pathway: From Lab to Destruction
The disposal of this compound is not complete until the waste has been properly treated and destroyed. As the generator of the waste, you are responsible for it from "cradle-to-grave" under RCRA regulations.[7]
The universally accepted and environmentally responsible method for destroying halogenated organic compounds is high-temperature incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[8][9]
Caption: The complete lifecycle for this compound waste.
This process ensures the complete destruction of the organic molecule, converting it into carbon dioxide, water, and inorganic halides. The resulting acid gases are then safely neutralized, preventing their release into the atmosphere.
References
- ChemicalBook. (2023). 2-Bromo-3-methyl-5-chloropyridine - Safety Data Sheet.
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
- Jubilant Ingrevia Limited. (n.d.). 2-Bromo-5-methylpyridine Safety Data Sheet.
- Carl ROTH. (2022, March 31). Safety Data Sheet: Pyridine.
- Washington State University. (n.d.). Pyridine Standard Operating Procedure.
- U.S. Environmental Protection Agency. (1988). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- SD Fine-Chem. (n.d.). PYRIDINE - Safety Data Sheet.
- Bucknell University. (2016, April 15). Hazardous Waste Segregation. Retrieved from Bucknell University Environmental Health & Safety.
- Loba Chemie. (2023, November 27). PYRIDINE FOR SYNTHESIS - Safety Data Sheet.
- Fisher Scientific. (2021, December 26). 5-Bromo-2-chloro-3-fluoropyridine - Safety Data Sheet.
- MedchemExpress.com. (2022, March 31). 2-Bromo-3-fluoro-5-methylpyridine - Safety Data Sheet.
- U.S. Government Publishing Office. (n.d.). eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- Jubilant Ingrevia Limited. (2021, April 2). 2-Bromo-3-methylpyridine Safety Data Sheet.
- Benchchem. (n.d.). Proper Disposal of 5-Bromo-2-chloro-4-methylpyridine: A Step-by-Step Guide.
- Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal.
- Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
Sources
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. fishersci.com [fishersci.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 8. bucknell.edu [bucknell.edu]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. lobachemie.com [lobachemie.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Bromo-3-chloro-5-methylpyridine
As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, 2-Bromo-3-chloro-5-methylpyridine is a compound that demands respect and meticulous handling.[1] Its utility in creating complex organic molecules is matched by its potential hazards. This guide moves beyond a simple checklist, providing a procedural and logical framework for laboratory professionals. Our objective is to instill a deep understanding of why specific protective measures are necessary, ensuring that safety protocols are not just followed, but are second nature.
Hazard Assessment: The 'Why' Behind the Protocol
Effective personal protective equipment (PPE) selection is rooted in a thorough understanding of the specific risks a chemical presents. This compound is a halogenated pyridine derivative that is classified with several key hazards.[2][3][4] Direct exposure can lead to immediate and potentially serious health effects.
| Hazard Classification | GHS Code | Description of Risk in the Laboratory Setting |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[2][3][4] Accidental ingestion via contaminated hands is a primary concern. |
| Skin Irritation | H315 | Causes skin irritation.[2][3][4] Direct contact with the solid or solutions can cause redness, inflammation, or dermatitis. |
| Serious Eye Irritation | H319 | Causes serious eye irritation.[2][3][4] Vapors, dust, or splashes can lead to significant pain and potential damage to eye tissue. |
| Respiratory Irritation | H335 | May cause respiratory tract irritation.[2][3] Inhalation of dust from the solid compound can irritate the nose, throat, and lungs. |
Understanding these hazards is the foundational step. Each piece of PPE recommended below directly mitigates one or more of these identified risks.
The Core PPE Ensemble: A Multi-Layered Defense
The primary principle of chemical safety is to minimize exposure through engineering controls first, followed by administrative controls and finally, personal protective equipment. A certified chemical fume hood is the most critical engineering control and is non-negotiable for handling this compound.[5]
PPE Selection Matrix for Laboratory Tasks
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving/Unpacking | Safety glasses with side shields | Nitrile gloves | Standard lab coat | N95 respirator (if not unpacked in a fume hood)[6] |
| Weighing Solid | Chemical safety goggles | Double-layered nitrile gloves | Standard lab coat (fully buttoned) | Required: Certified Chemical Fume Hood |
| Preparing Solutions | Chemical safety goggles and face shield | Double-layered nitrile gloves | Standard lab coat (fully buttoned) | Required: Certified Chemical Fume Hood |
| Running Reaction/Workup | Chemical safety goggles and face shield | Nitrile gloves (check compatibility) | Standard lab coat (fully buttoned) | Required: Certified Chemical Fume Hood |
| Small Spill Cleanup (<10g) | Chemical safety goggles and face shield | Chemical-resistant gloves (e.g., butyl rubber) | Chemical-resistant apron over lab coat | Required: Certified Chemical Fume Hood. If outside a hood, an air-purifying respirator with organic vapor cartridges is necessary. |
Causality Behind PPE Choices:
-
Eye and Face Protection : Chemical safety goggles are mandatory to protect against dust and incidental splashes.[6][7] A face shield must be worn over goggles during procedures with a higher splash risk, such as adding the compound to a solvent or during reaction workups.[7]
-
Hand Protection : Nitrile gloves provide a sufficient barrier for incidental contact.[5] Double-gloving is a field-proven best practice when weighing the neat (solid) compound; the outer glove can be removed immediately if contaminated, protecting the inner glove and your skin. Always inspect gloves for tears or holes before use.[7]
-
Body Protection : A fully buttoned, flame-retardant lab coat protects the skin on your torso and arms from stray dust or small splashes.[7] For spill cleanup, a chemical-resistant apron adds a necessary layer of impermeable protection.[8]
-
Respiratory Protection : All handling of this compound that can generate dust or vapors must be performed inside a certified chemical fume hood.[5] This is the primary method of respiratory protection. A respirator is an adjunct for specific, higher-risk situations like a large spill, not for routine use.
Standard Operating Procedures (SOPs): From Weighing to Waste
Adherence to validated protocols is essential for ensuring safety and experimental reproducibility.
Protocol 1: Weighing the Solid Compound and Preparing Solutions
-
Preparation : Before bringing the chemical into the workspace, don all required PPE (double gloves, lab coat, goggles). Verify that the chemical fume hood has a current certification sticker and that the sash is at the appropriate working height.
-
Staging : Place a weigh boat on an analytical balance inside the fume hood. Also place a beaker or flask containing the desired solvent inside the hood.
-
Dispensing : Carefully dispense the solid this compound into the weigh boat. Work slowly to minimize dust generation. Close the primary container immediately after dispensing.
-
Transfer : Gently add the weighed solid to the solvent in the beaker or flask. Do not add solvent directly to the weigh boat, as this can cause splashing.
-
Dissolution : Use a magnetic stir bar or gentle swirling to dissolve the solid. If necessary, cap the flask to prevent vapor release.
-
Cleanup : Dispose of the contaminated weigh boat and outer gloves into a designated solid hazardous waste container located inside the fume hood.[9]
Protocol 2: Emergency Response for Spills and Exposures
-
In Case of Skin Contact : Immediately flush the affected skin with copious amounts of soap and water for at least 15 minutes.[5] Remove all contaminated clothing while flushing. Seek medical attention if irritation persists.[3]
-
In Case of Eye Contact : Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[5][10][11] Remove contact lenses if present and easy to do so.[10][11] Seek immediate medical attention.
-
In Case of a Small Spill (<10g) Inside a Fume Hood :
-
Ensure your PPE is appropriate for cleanup (goggles, face shield, chemical-resistant apron, and gloves).
-
Cover the spill with an absorbent material like vermiculite or sand.
-
Carefully sweep the absorbed material into a designated hazardous waste container.
-
Wipe the area with a cloth dampened with a suitable solvent (e.g., isopropanol), and place the cloth in the waste container.
-
Dispose of all contaminated materials and PPE as hazardous waste.[12]
-
Protocol 3: Decontamination and Disposal Plan
Proper disposal is a critical final step to protect yourself, your colleagues, and the environment. All waste containing this compound must be treated as hazardous.[9]
-
Waste Segregation :
-
Solid Waste : All contaminated disposables (gloves, weigh paper, pipette tips, absorbent pads) must be collected in a clearly labeled, sealed container for "Halogenated Solid Hazardous Waste".[9]
-
Liquid Waste : Solutions containing this compound must be collected in a designated, sealed container for "Halogenated Organic Liquid Waste".[9] Never pour this waste down the drain.[12]
-
-
Container Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the appropriate hazard pictograms.
-
Disposal Route : Arrange for pickup and disposal through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor.[9][11][13]
Visualizing Safety Workflows
A visual representation of procedures can clarify decision-making and operational flow, minimizing the potential for error.
Caption: PPE selection decision workflow for handling this compound.
Caption: End-to-end safe handling workflow from preparation to cleanup.
References
- PubChem. (n.d.). 2-Bromo-5-chloro-3-methylpyridine. National Center for Biotechnology Information.
- Fengchen Group. (n.d.). The Chemistry Behind this compound: Synthesis and Applications.
- Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine.
- PubChem. (n.d.). 3-Bromo-2-chloro-5-methylpyridine. National Center for Biotechnology Information.
- U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM.
- Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
- Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
Sources
- 1. nbinno.com [nbinno.com]
- 2. 2-Bromo-5-chloro-3-methylpyridine | C6H5BrClN | CID 12630985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. 3-Bromo-2-chloro-5-methylpyridine | C6H5BrClN | CID 285437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. osha.oregon.gov [osha.oregon.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
